molecular formula C12H26 B042187 Dodecane CAS No. 112-40-3

Dodecane

Cat. No.: B042187
CAS No.: 112-40-3
M. Wt: 170.33 g/mol
InChI Key: SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Description

Dodecane is a straight-chain, saturated hydrocarbon with the chemical formula C₁₂H₂₆, serving as a fundamental model compound in numerous research fields. Its primary value lies in its role as a major component and a well-defined surrogate for middle-distillate fuels, such as diesel and jet fuel. Researchers utilize this compound in combustion studies to investigate ignition delay times, soot formation, and pyrolysis kinetics, providing critical data for the development of cleaner and more efficient engine technologies. Beyond fuel science, this compound is extensively employed as a non-polar solvent in organic synthesis and material science, particularly for its ability to dissolve hydrophobic compounds and facilitate nanoparticle synthesis and self-assembly processes. In chromatography, high-purity this compound is a common non-polar stationary phase and a critical calibration standard for Gas Chromatography (GC) due to its well-characterized retention behavior. Its mechanism of action in most applications is rooted in its inert, non-polar nature and its defined physicochemical properties, including a high boiling point and low water solubility, which make it a predictable and reliable medium for controlled experimental systems. This reagent is an essential tool for advancing research in energy, catalysis, polymer science, and analytical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane
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InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3
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InChI Key

SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC
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Molecular Formula

C12H26
Record name N-DODECANE
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DSSTOX Substance ID

DTXSID0026913
Record name Dodecane
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Molecular Weight

170.33 g/mol
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Physical Description

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C
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Density

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C
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Vapor Density

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1)
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Vapor Pressure

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C
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Impurities

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane.
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Color/Form

Colorless liquid

CAS No.

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8
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Melting Point

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Dodecane (C₁₂H₂₆) is a linear-chain alkane hydrocarbon that serves as a significant component in various industrial and research applications.[1] As a colorless, oily liquid, it is a principal constituent of fuels such as diesel and jet fuel, and consequently, it is often used as a surrogate for these more complex mixtures in combustion studies.[1][2] Its well-defined chemical and physical characteristics also make it a valuable solvent, a component in the synthesis of polymers and surfactants, and a reference material in analytical chemistry.[2] This guide provides a comprehensive overview of the chemical properties of n-dodecane, detailed experimental protocols for their determination, and a visual representation of its combustion pathway.

Quantitative Chemical and Physical Properties

The following table summarizes the key quantitative properties of n-dodecane, compiled from various reputable sources.

PropertyValueUnitsReferences
Molecular Identity
IUPAC NameDodecane[3]
Molecular FormulaC₁₂H₂₆[1][2][3]
Molecular Weight170.33 g/mol [3][4]
CAS Number112-40-3[2][3]
Physical Properties
AppearanceColorless liquid[2][4]
OdorPetroleum-like[4]
Melting Point-9.6°C[2][5]
Boiling Point216.2°C[2][5]
Density0.749g/cm³ at 20°C[6]
Vapor Pressure1mbar at 48°C[4]
Vapor Density5.9(Air = 1)[4]
Solubility in WaterInsoluble[2][4]
Safety and Flammability
Flash Point83°C[4][6]
Autoignition Temperature200°C[6]
Lower Explosive Limit0.6% by volume[4]

Core Chemical Characteristics

n-Dodecane is a saturated hydrocarbon, meaning it only contains single bonds between its carbon atoms. This saturation results in it being relatively unreactive compared to unsaturated hydrocarbons.[7] Its primary chemical reactions involve combustion and pyrolysis at high temperatures.

Combustion: In the presence of excess oxygen, n-dodecane undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[1] The balanced chemical equation for the complete combustion of n-dodecane is:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]

This reaction is highly exothermic and is the basis for its use in fuels.

Pyrolysis: In the absence of oxygen, at elevated temperatures, n-dodecane undergoes pyrolysis, or thermal cracking. This process breaks the larger n-dodecane molecule into a mixture of smaller, more volatile hydrocarbons, including alkanes and alkenes.[8][9] The specific products of pyrolysis depend on the temperature, pressure, and residence time.

Reactivity with Oxidizing Agents: n-Dodecane is incompatible with strong oxidizing agents such as nitric acid and peroxides.[7] Contact with these substances can lead to vigorous, exothermic reactions.

Experimental Protocols for Property Determination

The determination of the chemical and physical properties of n-dodecane follows standardized experimental protocols, primarily those established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density: The density of liquid hydrocarbons like n-dodecane is typically determined using a digital density meter according to ASTM D4052 .[2] This method involves introducing a small sample into an oscillating U-tube. The change in the oscillation frequency of the tube due to the sample's mass is used to calculate its density.[2] Alternatively, the hydrometer method, ASTM D1298 , can be used, where a calibrated glass hydrometer is placed in the liquid, and the density is read from the scale at the point where the liquid surface meets the hydrometer.[10]

Boiling Point: The boiling point is determined following OECD Test Guideline 103 .[1][3][11] Several methods are described, including the ebulliometer method, the dynamic method, and distillation methods. These techniques generally involve heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.[1][3][11] Differential Scanning Calorimetry (DSC) can also be used, where the temperature of the phase transition from liquid to gas is measured.[12]

Flash Point: The flash point is determined using a closed-cup tester, following a procedure such as ASTM D93 .[13] This method involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[13]

Autoignition Temperature: The autoignition temperature is measured according to ASTM E659 .[4][8][14] A small amount of the liquid is injected into a heated flask, and the temperature of the flask is varied. The autoignition temperature is the lowest temperature at which the sample spontaneously ignites without an external ignition source.[4][8][14]

Vapor Pressure: The vapor pressure can be determined by introducing the liquid into a closed container and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[9][15][16] This can be done at various temperatures to establish the vapor pressure curve.

Solubility in Water: The solubility of hydrocarbons in water can be determined by mixing the hydrocarbon with water until saturation is reached. The concentration of the hydrocarbon in the aqueous phase is then measured, often using gas chromatography.[17][18] Given the very low solubility of n-dodecane in water, this is a sensitive measurement.

Visualizing Chemical Processes

The following diagrams illustrate key logical and experimental workflows related to the chemical properties of n-dodecane.

n_dodecane_combustion n_this compound n-Dodecane (C₁₂H₂₆) combustion High Temperature Combustion n_this compound->combustion Reactant oxygen Oxygen (O₂) oxygen->combustion Reactant co2 Carbon Dioxide (CO₂) combustion->co2 Product water Water (H₂O) combustion->water Product energy Energy (Heat & Light) combustion->energy Released

Caption: Complete combustion pathway of n-dodecane.

property_determination_workflow sample n-Dodecane Sample density Density Determination (ASTM D4052) sample->density boiling_point Boiling Point Determination (OECD 103) sample->boiling_point flash_point Flash Point Determination (ASTM D93) sample->flash_point autoignition Autoignition Temp. Determination (ASTM E659) sample->autoignition data_analysis Data Analysis and Property Characterization density->data_analysis boiling_point->data_analysis flash_point->data_analysis autoignition->data_analysis report Technical Data Sheet data_analysis->report

Caption: Experimental workflow for n-dodecane property determination.

Conclusion

n-Dodecane is a well-characterized n-alkane with a range of chemical and physical properties that make it suitable for numerous applications, from a fuel surrogate in combustion research to a solvent in chemical synthesis. Its relatively simple, unbranched structure allows for predictable behavior, and its properties are readily determined using standardized experimental methods. A thorough understanding of these properties is essential for its safe and effective use in research and industrial settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Dodecane (C12H26) is a linear-chain alkane that serves as a crucial component in a variety of scientific and industrial applications. Its well-defined physical and chemical characteristics make it a valuable solvent, a component in fuel surrogates, and a reference material in various analytical techniques. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-dodecane, detailed experimental methodologies for their determination, and visual representations of key processes and workflows. All quantitative data is summarized in structured tables for ease of comparison and reference.

Physical Properties of n-Dodecane

The physical properties of n-dodecane are well-documented and are essential for its application in various fields. These properties are summarized in the tables below. It is important to note that slight variations in reported values can occur due to differences in measurement techniques and sample purity.

General and Molar Properties
PropertyValueSource
Chemical FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1][2]
IUPAC NameDodecane[1]
AppearanceColorless liquid[3]
OdorMild aliphatic hydrocarbon[4]
Thermal Properties
PropertyValueSource
Melting Point-9.6 °C (14.7 °F; 263.55 K)[3][5]
Boiling Point216.2 °C (421.2 °F; 489.35 K) at 760 mmHg[3][6]
Flash Point71 °C to 85.5 °C (160 °F to 186 °F) (closed cup)[7][8][9][10]
Autoignition Temperature200 °C to 204.4 °C (392 °F to 400 °F)[5][7][9]
Heat of Fusion36.8 kJ/mol[11]
Density and Viscosity
PropertyValueTemperaturePressureSource
Density0.7495 g/mL20 °C1 atm[7]
0.7487 g/mL20 °C (68°F)1 atm[12]
0.75 g/cm³20 °C1 atm[5][9]
Kinematic Viscosity<7 mm²/s40 °C1 atm[10]
Dynamic Viscosity1.34 mPa·s25 °C1 atm[7]
Optical and Other Properties
PropertyValueTemperatureSource
Refractive Index (nD)1.42120 °C[7][13]
Surface TensionNot explicitly found
Vapor Pressure0.3 mmHg20 °C (68°F)[12]
1 mmHg47.8 °C (118°F)[12][13]
18 Pa25 °C[7]
Solubility in Water< 1 mg/mL25 °C (77°F)[12]
Solubility in Organic SolventsSoluble in ethanol, ether, chloroform, and carbon tetrachloride[3][4]
Lower Explosive Limit0.6%[9][12]

Experimental Protocols for Property Determination

The determination of the physical properties of n-dodecane follows standardized procedures, primarily those established by ASTM International. These protocols ensure accuracy, precision, and reproducibility of the measurements.

Density

The density of n-dodecane is typically determined using a digital density meter according to ASTM D4052 .[8][14][15] This method involves introducing a small volume of the liquid into an oscillating U-tube.[14][16] The change in the oscillation frequency of the tube is directly related to the density of the sample.[14][17] The instrument is calibrated with fluids of known density, and the temperature is precisely controlled during the measurement.[16]

Melting Point (Freezing Point)

The freezing point of n-dodecane, which is equivalent to its melting point for pure substances, can be determined following a procedure similar to ASTM D2386 , Standard Test Method for Freezing Point of Aviation Fuels.[18] In this method, the sample is cooled at a controlled rate while being continuously stirred. The temperature at which the first hydrocarbon crystals appear and the temperature at which they completely disappear upon warming are recorded. The freezing point is the temperature at which the last crystal disappears.[10]

Boiling Point (Distillation)

The boiling range of n-dodecane is determined by distillation, following ASTM D86 .[1][19][20] A 100 mL sample is heated in a distillation flask, and the vapor is passed through a condenser.[13][21] The temperature at which the first drop of condensate falls from the condenser is the initial boiling point. The temperature is recorded as the volume of condensate in a receiving cylinder increases.[13][21]

Flash Point

The flash point of n-dodecane is determined using a Pensky-Martens closed-cup tester according to ASTM D93 .[3][5] The sample is heated in a brass cup at a slow, constant rate with continuous stirring.[3][5] An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[3][5]

Autoignition Temperature

The autoignition temperature is determined by ASTM E659 .[6][9][12] A small, metered amount of the sample is injected into a heated, air-filled flask.[22][23] The temperature of the flask is varied, and the minimum temperature at which the sample spontaneously ignites is recorded as the autoignition temperature.[22][23]

Viscosity

The kinematic viscosity of n-dodecane is measured using a calibrated glass capillary viscometer as described in ASTM D445 .[1][24][25] The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature.[2][24] The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[2]

Surface Tension

The interfacial tension of n-dodecane against water can be determined using the ring method as per ASTM D971 .[8][26][27] This method measures the force required to detach a platinum ring from the surface of the liquid at the interface.[8][27] This force is then used to calculate the interfacial tension.

Refractive Index

The refractive index of n-dodecane is measured using a refractometer following the procedure outlined in ASTM D1218 .[28][29][30] A drop of the sample is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature, such as 20°C.[28]

Vapor Pressure

The vapor pressure of n-dodecane can be determined using the Reid method as described in ASTM D5191 .[31][32][33] A chilled, air-saturated sample is introduced into a thermostatically controlled, evacuated test chamber with a volume five times that of the sample.[31] The pressure increase in the chamber at a set temperature (e.g., 37.8°C) is measured.[31]

Chemical Properties and Reactivity

n-Dodecane, as a saturated hydrocarbon, is relatively unreactive under normal conditions. Its primary chemical reactions involve combustion and pyrolysis at elevated temperatures.

Combustion

Complete combustion of n-dodecane in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.[34] The balanced chemical equation for the complete combustion of n-dodecane is:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[34]

Incomplete combustion, which occurs in an oxygen-limited environment, can produce carbon monoxide and soot in addition to carbon dioxide and water.

Pyrolysis

At high temperatures and in the absence of oxygen, n-dodecane undergoes pyrolysis, or thermal cracking. This process involves the breaking of C-C and C-H bonds, leading to the formation of a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and alkynes.[35][36][37][38] The primary consumption pathways are H-abstraction and C-C bond fission reactions.[35] The β-C-C scission of alkyl radicals is a key step in the formation of alkenes.[35]

Mandatory Visualizations

Experimental_Workflow_for_Physical_Properties cluster_sample Sample Preparation cluster_primary_tests Primary Physical Characterization cluster_thermal_tests Thermal Property Analysis cluster_other_tests Interfacial and Vapor Properties Sample n-Dodecane Sample Density Density (ASTM D4052) Sample->Density Viscosity Viscosity (ASTM D445) Sample->Viscosity Refractive_Index Refractive Index (ASTM D1218) Sample->Refractive_Index Boiling_Point Boiling Point (ASTM D86) Sample->Boiling_Point Melting_Point Melting Point (ASTM D2386) Sample->Melting_Point Flash_Point Flash Point (ASTM D93) Sample->Flash_Point Autoignition_Temp Autoignition Temp. (ASTM E659) Sample->Autoignition_Temp Surface_Tension Surface Tension (ASTM D971) Sample->Surface_Tension Vapor_Pressure Vapor Pressure (ASTM D5191) Sample->Vapor_Pressure

Caption: Experimental workflow for determining the physical properties of n-dodecane.

Chemical_Reactivity_of_n_this compound cluster_combustion Combustion (High Temp, with O2) cluster_pyrolysis Pyrolysis (High Temp, no O2) This compound n-Dodecane (C12H26) CO2_H2O Complete Combustion (CO2 + H2O) This compound->CO2_H2O Excess O2 CO_Soot Incomplete Combustion (CO + Soot) This compound->CO_Soot Limited O2 Smaller_HCs Smaller Hydrocarbons (Alkanes, Alkenes, etc.) This compound->Smaller_HCs Heat

Caption: Simplified reaction pathways for n-dodecane.

References

An In-depth Technical Guide to the Molecular Structure and Interactions of Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C₁₂H₂₆) is a long-chain aliphatic hydrocarbon that serves as a crucial component in various scientific and industrial applications. Its well-defined, nonpolar structure makes it an ideal model compound for studying intermolecular and intramolecular forces, and its physical properties are of significant interest in fields ranging from materials science to drug formulation. This technical guide provides a comprehensive overview of the molecular structure of this compound, the nature of its interactions, and the experimental and computational methodologies used to characterize them.

Molecular Structure of n-Dodecane

n-Dodecane is a linear alkane consisting of a 12-carbon chain saturated with hydrogen atoms. Its fundamental structural properties are summarized below.

PropertyValue
Chemical Formula C₁₂H₂₆
IUPAC Name This compound
Molar Mass 170.34 g/mol
CAS Number 112-40-3
Isomers 355

The carbon atoms in n-dodecane are sp³ hybridized, resulting in a flexible chain with tetrahedral geometry at each carbon. The molecule is nonpolar due to the minimal electronegativity difference between carbon and hydrogen atoms and its overall symmetrical charge distribution.

Visualization of n-Dodecane's Structure

The following diagram illustrates the basic chemical structure of n-dodecane.

Figure 1: Ball-and-stick representation of the n-dodecane carbon backbone.

Intermolecular and Intramolecular Interactions

The physical and chemical behavior of this compound is governed by a combination of weak intermolecular forces and intramolecular dynamics.

Intermolecular Interactions: Van der Waals Forces

As a nonpolar molecule, the predominant intermolecular forces in this compound are London dispersion forces, which are a type of van der Waals force. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules. The strength of these forces is proportional to the surface area of the molecule, hence long-chain alkanes like this compound exhibit stronger London dispersion forces compared to their shorter-chain counterparts.

Intramolecular Interactions: Conformational Isomerism

The single carbon-carbon bonds (C-C) in this compound allow for free rotation, leading to the existence of multiple conformational isomers, or conformers. The most stable conformation is the anti conformation, where the carbon backbone is in a fully extended, zig-zag arrangement. Rotations around the C-C bonds can lead to gauche conformations, where segments of the carbon chain are closer to each other. These gauche conformations are less stable due to steric hindrance between hydrogen atoms. The interplay between anti and gauche conformers influences the overall shape and packing of this compound molecules, which in turn affects its bulk properties.

Quantitative Physical and Chemical Properties

The strength of the intermolecular forces in this compound dictates its macroscopic physical properties. The following tables summarize key quantitative data for n-dodecane.

Table 1: Fundamental Physical Properties of n-Dodecane

PropertyValue
Melting Point -9.6 °C[1]
Boiling Point 216.3 °C[1]
Density (at 25 °C) 0.749 g/mL
Flash Point 71 °C[1]

Table 2: Viscosity and Surface Tension of n-Dodecane at Various Temperatures

Temperature (°C)Dynamic Viscosity (mPa·s)Surface Tension (mN/m)
201.5125.35
251.3524.93
401.0523.51
600.8121.69
800.6419.87
1000.5218.05

Table 3: Solubility of n-Dodecane

SolventSolubility
Water Insoluble (practically)[2][3]
Ethanol Soluble[1]
Ether Soluble[1]
Acetone Soluble[1]
Chloroform Soluble[1]
Benzene Highly Soluble[2]
Hexane Highly Soluble[2]
Toluene Highly Soluble[2]

Experimental Protocols for Characterization

A variety of experimental techniques are employed to determine the physical properties and analyze the purity of this compound.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a standard method for assessing the purity of this compound and separating it from other hydrocarbons.

Experimental Workflow for GC Analysis of this compound

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis prep1 Dissolve this compound sample in a volatile solvent (e.g., hexane) gc1 Inject sample into GC with a nonpolar column prep1->gc1 prep2 Prepare a standard mixture of n-alkanes (C8-C14) prep2->gc1 gc2 Temperature program: Initial temp, ramp rate, final temp gc1->gc2 gc3 Detection by Flame Ionization Detector (FID) gc2->gc3 analysis1 Record retention times of sample components gc3->analysis1 analysis2 Compare with retention times of standards analysis1->analysis2 analysis3 Calculate purity based on peak area analysis2->analysis3 start Define Simulation Box and Initial this compound Configuration ff Select Force Field (e.g., OPLS-AA, TraPPE-UA) start->ff emin Energy Minimization ff->emin equil System Equilibration (NVT and NPT ensembles) emin->equil prod Production Run (NVE or NPT ensemble) equil->prod traj Generate Trajectory (atomic positions and velocities over time) prod->traj analysis Analyze Trajectory to Calculate Properties (e.g., density, viscosity, conformational distribution) traj->analysis

References

An In-depth Technical Guide to the Solubility of Dodecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of n-dodecane in a range of common organic solvents. Dodecane, a non-polar n-alkane, serves as a crucial component in numerous applications, including as a solvent, a component in fuel surrogates, and in the formulation of various industrial and pharmaceutical products. Understanding its solubility characteristics is paramount for process design, formulation development, and fundamental research. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these experimental procedures.

Introduction to the Solubility of this compound

N-dodecane (C₁₂H₂₆) is a colorless, oily liquid hydrocarbon. Its molecular structure, a long, unbranched chain of twelve carbon atoms saturated with hydrogen, renders it fundamentally non-polar. The principle of "like dissolves like" is the primary determinant of its solubility behavior. Consequently, this compound exhibits high miscibility with other non-polar and weakly polar organic solvents, such as other alkanes, aromatic hydrocarbons, and ethers.[1] Conversely, its solubility is limited in highly polar solvents, particularly those capable of forming strong hydrogen bonds, such as water and lower alcohols.[1][2] Temperature also plays a crucial role, with solubility generally increasing with temperature, although for some systems with an upper critical solution temperature (UCST), complete miscibility is only achieved above a certain temperature.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of n-dodecane in various organic solvents. The data is presented in mole fraction (x), mass fraction (w), and grams per 100 mL (g/100mL) where available, at different temperatures.

Table 1: Solubility of n-Dodecane in Alcohols

SolventTemperature (°C)Mole Fraction (x)Mass Fraction (w)g/100mL
Ethanol (B145695)13Miscibility GapMiscibility GapMiscibility Gap

Note: this compound and ethanol exhibit a miscibility gap below approximately 13°C. Above this temperature, they are miscible in all proportions.

Table 2: Solubility of n-Dodecane in Hydrocarbons

SolventTemperature (°C)Mole Fraction (x)Mass Fraction (w)g/100mL
HexaneAmbientMiscibleMiscibleMiscible
TolueneAmbientMiscibleMiscibleMiscible
BenzeneAmbientMiscibleMiscibleMiscible

Note: this compound is fully miscible with many non-polar hydrocarbon solvents at ambient conditions.

Table 3: Solubility of Water in n-Dodecane

Temperature (°C)Mole Fraction of Water (x₂)
250.00055
400.00106

Note: This table shows the limited solubility of a polar solvent (water) in a non-polar solvent (this compound).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. Several experimental methods are commonly employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent at a specific temperature.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for a period to allow the undissolved solute to settle.

  • Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

  • Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without loss of the solute).

  • Mass Determination: The container with the remaining solute is weighed, and the mass of the dissolved solute is determined.

  • Calculation: The solubility is calculated and expressed in the desired units (e.g., g/100mL, mass fraction, mole fraction).

Synthetic (Cloud Point) Method

The synthetic method, also known as the cloud point method, is particularly useful for determining the temperature at which a mixture of a given composition becomes homogeneous.

Methodology:

  • Sample Preparation: A series of samples with known compositions of this compound and the organic solvent are prepared in sealed, transparent containers.

  • Heating/Cooling Cycle: Each sample is slowly heated while being stirred until it becomes a single, clear phase (miscible).

  • Cloud Point Observation: The clear solution is then slowly cooled at a controlled rate. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point temperature. This indicates the onset of phase separation.

  • Phase Diagram Construction: By repeating this procedure for samples of different compositions, a solubility curve (binodal curve) can be constructed on a temperature-composition phase diagram. For systems with an upper critical solution temperature (UCST), this curve will define the boundary of the miscibility gap.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a solute in a saturated solution.

Methodology:

  • Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and allowed to equilibrate as described in the gravimetric method.

  • Sample Extraction: A known volume of the saturated solution is carefully withdrawn.

  • Sample Preparation for GC: The sample is diluted with a suitable solvent to a concentration range appropriate for the GC instrument. An internal standard may be added to improve quantitative accuracy.

  • GC Analysis: A small volume of the prepared sample is injected into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID) measures the amount of each component eluting from the column. The concentration of this compound in the original saturated solution is determined by comparing its peak area to a calibration curve prepared using standard solutions of known this compound concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start prep_solute Prepare Solute (this compound) start->prep_solute prep_solvent Prepare Solvent start->prep_solvent mix Mix Solute and Solvent prep_solute->mix prep_solvent->mix equilibrate Agitate at Constant Temperature mix->equilibrate settle Allow to Settle equilibrate->settle Reach Equilibrium sample Withdraw Saturated Supernatant settle->sample analyze Analyze Sample (Gravimetric/GC/etc.) sample->analyze calculate Calculate Solubility analyze->calculate end Solubility Data calculate->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

The solubility of n-dodecane is fundamentally governed by its non-polar nature, leading to high miscibility with other non-polar organic solvents and limited solubility in polar solvents. This guide has provided a summary of available quantitative solubility data and detailed common experimental methodologies for its determination. For professionals in research, science, and drug development, a thorough understanding of these principles and techniques is essential for the successful design and implementation of processes involving this compound. Further research to expand the quantitative solubility database for this compound in a wider array of organic solvents at various temperatures would be highly beneficial to the scientific community.

References

An In-depth Technical Guide on the Solubility of Dodecane in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecane (C₁₂H₂₆), a straight-chain alkane, is a non-polar organic compound with significant applications as a solvent and in fuel formulations. Its interaction with aqueous systems is of critical importance in various scientific and industrial contexts, including environmental science, drug delivery, and chemical engineering. This technical guide provides a comprehensive overview of the solubility of this compound in water, presenting quantitative data, detailing experimental methodologies for its determination, and illustrating the key factors and workflows involved. Due to its non-polar nature and the strong hydrogen bonding network of water, this compound is practically insoluble in water.[1] The slight solubility that does exist is influenced by factors such as temperature, though its overall insolubility remains a defining characteristic across a range of conditions.[1]

Quantitative Solubility Data

The solubility of this compound in water is exceedingly low. Published data, primarily at ambient temperature, shows some variability, highlighting the challenges associated with measuring such low concentrations. The following table summarizes the available quantitative data.

Temperature (°C)Solubility (mass %)Solubility (mole fraction, x₁)Solubility (mg/L)Reference
258.42 x 10⁻⁷8.9 x 10⁻¹⁰~0.00842Franks, F. (1966)[2]
253.7 x 10⁻⁷3.9 x 10⁻¹⁰0.0037Sutton, C. & Calder, J.A. (1974)
25Not ReportedNot Reported3.7 x 10⁻³PubChem CID 8182[3]

Note: A critical evaluation of the data from Franks (1966) and Sutton & Calder (1974) indicates a significant discrepancy. While the value from Franks is considerably higher, support for the lower value comes from the extrapolation of solubilities of lower n-alkanes. However, there is enough uncertainty to preclude the rejection of the higher value.

Factors Influencing this compound Solubility in Water

The primary factors governing the solubility of this compound in water are rooted in the fundamental principles of intermolecular forces.

  • Molecular Polarity: this compound is a non-polar molecule, characterized by a long hydrocarbon chain.[1] Water, in contrast, is a highly polar solvent with strong hydrogen bonds.[1] The significant difference in polarity leads to very weak interactions between this compound and water molecules, resulting in extremely low solubility.

  • Temperature: The solubility of this compound in water exhibits a slight dependence on temperature.[1] However, for most practical purposes, its insolubility is maintained across a wide temperature range. For many non-polar solutes, solubility in water can decrease at higher temperatures.

  • Pressure: For the dissolution of a liquid solute in a liquid solvent, pressure has a negligible effect on solubility. Henry's Law, which describes the effect of pressure on the solubility of gases, is not applicable here.[4]

This compound This compound Solubility Solubility This compound->Solubility Non-polar Water Water Water->Solubility Polar IntermolecularForces Van der Waals Forces Hydrogen Bonding Solubility->IntermolecularForces Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Factors influencing this compound solubility in water.

Experimental Protocols for Solubility Determination

Accurate determination of the low solubility of this compound in water requires sensitive analytical techniques. The most commonly cited method is Gas-Liquid Chromatography (GLC).

Preparation of a Saturated this compound-in-Water Solution

A crucial first step in any solubility determination is the preparation of a saturated solution at a constant temperature.

  • Apparatus: A glass-stoppered flask, a thermostatic water bath, and a magnetic stirrer.

  • Procedure:

    • Add an excess of this compound to a known volume of purified water in the flask. The presence of a separate this compound phase is essential to ensure saturation.

    • Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Stir the mixture gently for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

    • Turn off the stirrer and allow the two phases to separate completely. The aqueous phase is now considered saturated with this compound.

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

This method is highly sensitive for detecting hydrocarbons in aqueous samples.

  • Principle: A sample of the saturated aqueous phase is injected into the gas chromatograph. The this compound is volatilized and separated from other components on a chromatographic column. A Flame Ionization Detector (FID) then generates a signal proportional to the amount of this compound.

  • Apparatus: Gas chromatograph equipped with an FID, a suitable capillary column (e.g., DB-5MS), a microsyringe for liquid injection, and data acquisition software.

  • Procedure:

    • Sample Preparation: Carefully withdraw an aliquot of the aqueous phase from the saturated solution, ensuring no droplets of the this compound phase are included. Filtration through a membrane filter (e.g., 0.45 µm) may be necessary.

    • Injection: Inject a known volume (e.g., 1 µL) of the aqueous sample into the GC inlet, which is heated to a temperature sufficient to vaporize the this compound (e.g., 250 °C).

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is programmed to elute the this compound at a specific retention time. A typical temperature program might start at a lower temperature and ramp up to ensure good separation.

    • Detection: As this compound elutes from the column, it is combusted in the FID, producing ions that generate a measurable electrical current.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated by analyzing a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at known concentrations.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For very low concentrations, headspace analysis can be a powerful alternative that minimizes matrix effects.

  • Principle: A sample of the saturated aqueous solution is placed in a sealed vial and heated. The volatile this compound partitions into the gas phase (headspace) above the liquid. A sample of this headspace gas is then injected into the GC-MS for analysis.

  • Apparatus: GC-MS system equipped with a headspace autosampler.

  • Procedure:

    • An aliquot of the saturated aqueous solution is placed in a headspace vial and sealed.

    • The vial is heated in the headspace autosampler's oven at a controlled temperature for a specific time to allow for equilibration between the liquid and gas phases.

    • A portion of the headspace gas is automatically injected into the GC-MS.

    • Separation and detection occur as in conventional GC-MS. Quantification is performed using a calibration curve prepared with standards in the same matrix.

cluster_prep Saturated Solution Preparation cluster_analysis Analysis Prep1 Mix excess this compound with water Prep2 Equilibrate in thermostatic bath with stirring Prep1->Prep2 Prep3 Allow phases to separate Prep2->Prep3 Analysis1 Withdraw aqueous phase sample Prep3->Analysis1 Analysis2 Inject into GC Analysis1->Analysis2 Analysis3 Separation on column Analysis2->Analysis3 Analysis4 Detection (FID or MS) Analysis3->Analysis4 Analysis5 Quantify using calibration curve Analysis4->Analysis5

Experimental workflow for this compound solubility determination.

Conclusion

The solubility of this compound in water is extremely low, a direct consequence of its non-polar chemical structure interacting with the highly polar nature of water. While temperature has a minor influence, the practical insolubility of this compound is a consistent characteristic. Accurate quantification of this low solubility requires sensitive analytical techniques such as Gas-Liquid Chromatography with Flame Ionization Detection or Mass Spectrometry, often coupled with headspace analysis. The methodologies and data presented in this guide provide a foundational understanding for professionals working with this compound in aqueous environments.

References

Environmental impact of dodecane release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Impact of Dodecane Release

Executive Summary

This compound (C₁₂H₂₆) is a straight-chain alkane hydrocarbon used as a solvent, a component in fuels like diesel and jet fuel, and an intermediate in chemical manufacturing.[1] Its release into the environment, whether through industrial discharge, accidental spills, or atmospheric emissions, poses significant risks to terrestrial and aquatic ecosystems. This document provides a comprehensive technical overview of the environmental fate, ecotoxicity, and biodegradation of this compound. It details standardized experimental protocols for its assessment and presents key data and metabolic pathways to inform risk assessment and remediation strategies for researchers, scientists, and drug development professionals.

Environmental Fate and Transport

The environmental distribution of this compound is governed by its physicochemical properties, primarily its low water solubility, moderate vapor pressure, and high affinity for organic matter.

Atmospheric Fate

As a volatile organic compound (VOC), this compound released into the atmosphere contributes to air pollution.[1][2] It can participate in photochemical reactions with other atmospheric pollutants, leading to the formation of ground-level ozone and smog, which have adverse effects on human health and ecosystems.[2][3] In the atmosphere, vapor-phase this compound is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 0.8 to 11.5 hours, indicating it is not likely to persist.[4][5]

Aquatic Systems

Due to its low water solubility (approx. 0.0037 mg/L) and a density less than water, this compound released into aquatic environments will primarily partition to the water's surface, forming a persistent film.[1][6] This layer can reduce oxygen exchange between the water and the atmosphere, negatively impacting aquatic life.[1][7] Spills and industrial discharges are major sources of aquatic contamination.[1] this compound also tends to adsorb to suspended solids and sediment.

Terrestrial Systems

In soil, this compound's fate is driven by its high octanol-water partition coefficient (log K_ow_) and soil organic carbon-water (B12546825) partition coefficient (K_oc_).[8][9] These properties indicate that this compound has low mobility and will strongly adsorb to soil organic matter.[9] This persistence in soil can lead to long-term contamination, affecting soil microorganisms and plant growth, and posing a risk of groundwater contamination through leaching, particularly in soils with low organic content.[1][3]

Quantitative Ecotoxicity and Environmental Parameters

The toxicity of this compound to various organisms has been evaluated through standardized ecotoxicological studies. The following tables summarize key quantitative data.

Table 1: Aquatic Ecotoxicity of this compound

Organism/Endpoint Test Type Concentration Exposure Duration Reference
Fish Acute (LL50) >100 mg/L 24 h [8]
Aquatic Invertebrates Acute (LC50) 0.1 mg/L 96 h [8]
Aquatic Invertebrates Acute (EC50) 0.2 mg/L 48 h [8]
Aquatic Invertebrates Acute (EL50) 100 mg/L 48 h [8]

| Dunaliella salina (Microalga) | Phase Toxicity | Not specified | - |[10] |

Table 2: Bioaccumulation and Environmental Fate Parameters for this compound

Parameter Value Description Reference
n-Octanol/Water Partition Coefficient (log K_ow_) 6.98 Indicates a high potential for bioaccumulation. [8]
Bioconcentration Factor (BCF) - Fish 52 - <240 L/kg Suggests moderate to high bioconcentration in aquatic organisms. [9]
Bioconcentration Factor (BCF) - Algae 6,250 High bioaccumulation observed in algae after 24 hours. [9]
Organic Carbon Partition Coefficient (K_oc_) 4800 - 5.04 (log) Suggests slight mobility in soil. [9][11]

| Atmospheric Half-Life | ~11.5 hours | Estimated time for 50% degradation via photo-oxidation. |[4] |

Biodegradation Pathways

This compound is biodegradable under both aerobic and anaerobic conditions, with microbial activity being the primary mechanism for its natural attenuation in the environment.[12][13]

Aerobic Biodegradation

Under aerobic conditions, the degradation of n-dodecane is typically initiated by a monooxygenase enzyme, which hydroxylates the terminal carbon to form 1-dodecanol. This is followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield dodecanal (B139956) and then dodecanoic acid (lauric acid). Dodecanoic acid subsequently enters the β-oxidation pathway, where it is broken down into acetyl-CoA units that can enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.[12]

Aerobic_Dodecane_Biodegradation cluster_pathway Aerobic Degradation Pathway This compound n-Dodecane Dodecanol 1-Dodecanol This compound->Dodecanol Alkane Monooxygenase Dodecanal Dodecanal Dodecanol->Dodecanal Alcohol Dehydrogenase DodecanoicAcid Dodecanoic Acid Dodecanal->DodecanoicAcid Aldehyde Dehydrogenase DodecanoylCoA Dodecanoyl-CoA DodecanoicAcid->DodecanoylCoA BetaOxidation β-Oxidation DodecanoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Aerobic biodegradation pathway of n-dodecane.
Anaerobic Biodegradation

In the absence of oxygen, certain sulfate-reducing bacteria can degrade this compound. The initial activation step involves an unusual biochemical reaction where the this compound molecule is added across the double bond of a fumarate (B1241708) molecule.[13] This reaction, catalyzed by a glycyl-radical enzyme, forms a dodecylsuccinic acid derivative. This metabolite can then be further metabolized, ultimately leading to mineralization. This mechanism avoids the use of oxygen for the initial activation of the stable alkane.[13]

Anaerobic_Dodecane_Activation cluster_activation Anaerobic Activation Step This compound n-Dodecane Metabolite Dodecylsuccinic Acid Derivative This compound->Metabolite Addition Reaction Fumarate Fumarate Fumarate->Metabolite Further_Metabolism Further Metabolism Metabolite->Further_Metabolism

Initial activation of n-dodecane under anaerobic conditions.

Experimental Protocols

Accurate assessment of this compound contamination requires standardized analytical and toxicological methods.

Protocol 1: Quantification of this compound in Soil

This protocol outlines a standard method for determining the concentration of total petroleum hydrocarbons (TPH), including this compound, in a soil matrix.

Objective: To extract and quantify this compound from contaminated soil samples.

Methodology:

  • Sample Preparation: Air-dry soil samples for 48 hours and sieve through a 2 mm mesh to remove large debris.[14]

  • Extraction: Perform a Soxhlet extraction on a known mass of the prepared soil sample using a suitable solvent like dichloromethane.[14]

  • Concentration: Dry the extract using anhydrous sodium sulfate (B86663) and concentrate it by evaporating the solvent.[14]

  • Analysis: Analyze the concentrated extract using Gas Chromatography with a Flame Ionization Detector (GC-FID), as described in methods analogous to EPA Method 8015.[15]

  • Quantification: Determine the concentration of this compound by comparing the peak area from the sample chromatogram to a calibration curve generated from certified this compound standards.

TPH_Analysis_Workflow Start Collect Soil Sample Prep Air-Dry and Sieve Sample Start->Prep Extract Soxhlet Extraction (Dichloromethane) Prep->Extract Concentrate Dry and Concentrate Extract Extract->Concentrate Analyze GC-FID Analysis Concentrate->Analyze Quantify Quantify vs. Standards Analyze->Quantify End Report Concentration Quantify->End

Workflow for this compound quantification in soil.
Protocol 2: Chronic Aquatic Invertebrate Toxicity Test

This protocol is based on methodologies for assessing the long-term effects of chemicals on aquatic life.

Objective: To determine the chronic toxicity of this compound to an aquatic invertebrate species, such as Daphnia magna.

Methodology:

  • Test Organism: Culture Daphnia magna under controlled laboratory conditions.

  • Test System: Use a flow-through system to maintain constant concentrations of this compound and water quality parameters (pH, temperature, dissolved oxygen).[16]

  • Exposure: Expose the organisms to a series of this compound concentrations (e.g., 0.0015, 0.0027, 0.0057, 0.0072, and 0.017 mg/L) and a solvent control for a period of 21 days.[16]

  • Endpoint Measurement: Monitor survival, growth, and reproduction (number of offspring) daily.

  • Data Analysis: Calculate endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the chronic EC₅₀ (concentration affecting 50% of the population) for the most sensitive endpoint (e.g., reproduction).[16]

Protocol 3: Readily Biodegradability Assessment (OECD 301F)

This protocol outlines the Manometric Respirometry Test, a standard method to assess the ready biodegradability of a chemical.

Objective: To determine if this compound is readily biodegradable by aerobic microorganisms.

Methodology:

  • Inoculum: Prepare an inoculum of activated sludge from a domestic wastewater treatment plant.

  • Test Setup: Add a known concentration of this compound as the sole carbon source to a mineral medium containing the inoculum in a sealed respirometer vessel.

  • Incubation: Incubate the vessels at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Measurement: Continuously measure the oxygen consumption over the 28-day period.

  • Evaluation: Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day window.

Environmental Risk Assessment Framework

A structured approach is necessary to evaluate the potential risks of a this compound release. The framework involves identifying the hazard, assessing potential exposure, and characterizing the resulting risk to environmental receptors.

Risk_Assessment_Framework cluster_framework Environmental Risk Assessment Logic A Hazard Identification (this compound Release) B Site Characterization (Soil, Water, Air Sampling) A->B C Exposure Assessment (Pathways & Receptor Analysis) B->C E Risk Characterization (Is Risk Acceptable?) C->E D Toxicity Assessment (Dose-Response Data) D->C F No Action / Monitoring E->F Yes G Remediation / Mitigation (e.g., Bioremediation) E->G No

Logical workflow for environmental risk assessment.

Conclusion

The release of this compound into the environment presents a multifaceted challenge, impacting air quality, aquatic ecosystems, and soil health. Its high potential for bioaccumulation and persistence in soil matrixes underscores the need for stringent control measures. However, its susceptibility to both aerobic and anaerobic biodegradation offers viable pathways for natural attenuation and engineered bioremediation. The experimental protocols and quantitative data provided in this guide serve as a critical resource for professionals engaged in assessing and mitigating the environmental risks associated with this compound. A thorough understanding of its environmental behavior is paramount for the development of effective management strategies and the protection of ecological integrity.

References

An In-depth Technical Guide to the Aquatic Toxicity of Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (n-dodecane, C₁₂H₂₆) is a straight-chain alkane and a component of various industrial products, including solvents, distillation chasers, and fuel mixtures like diesel and jet fuel.[1] Its presence in these widely used materials means there is a potential for its release into aquatic environments through industrial discharge, accidental spills, and volatilization followed by deposition.[2] Due to its chemical properties, particularly its low water solubility and high lipophilicity, understanding its impact on aquatic organisms is crucial for comprehensive environmental risk assessment.

This technical guide provides a detailed overview of the aquatic toxicity of this compound. It consolidates available ecotoxicological data, outlines the standardized experimental protocols used for its assessment, and discusses its environmental fate and mechanism of toxicity.

Environmental Fate and Properties

The behavior of this compound in aquatic systems is governed by its physical and chemical properties. It is a colorless liquid with very low water solubility and a high octanol-water partition coefficient (log Pow), indicating a strong tendency to partition from water into organic phases, including the lipid tissues of aquatic organisms.

Key properties influencing its environmental fate include:

  • Water Solubility: Extremely low, reported as 3.7 x 10⁻³ mg/L. This limits the concentration of truly dissolved this compound in the water column.

  • Vapor Pressure: 0.13 mmHg, indicating it is volatile. Volatilization is a significant pathway for its removal from surface waters.

  • Log Pow: 6.2, signifying a high potential for bioaccumulation.

  • Biodegradability: this compound is considered readily biodegradable by aquatic microorganisms under aerobic conditions.[1]

Despite its biodegradability, the combination of potential release and high bioaccumulation potential necessitates a thorough evaluation of its toxicity to aquatic life. A bioaccumulation factor (BCF) of 6,250 in the algae Chlorella fusca has been reported, and a BCF of 50-53 has been determined for the golden ide fish.[1][3]

Acute Aquatic Toxicity of this compound

The acute toxicity of this compound is evaluated across three primary trophic levels: fish, aquatic invertebrates (crustaceans), and algae. Due to its low solubility, toxicity testing is often performed using a Water Accommodated Fraction (WAF), which is a preparation of the water phase in equilibrium with the substance, containing primarily the dissolved components.[4] The results are often expressed as a Lethal Loading rate (LL50) or Effective Loading rate (EL50), which is the loading rate of the substance that is lethal to or affects 50% of the test organisms.

Toxicity to Fish

Acute toxicity testing in fish, typically following OECD Guideline 203, measures mortality over a 96-hour exposure period.

Table 1: Acute Toxicity of this compound to Fish

Endpoint Value (mg/L) Species Exposure Duration Source

| LL50 | >100 | Fish (unspecified) | 24 h |[5][6][7] |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are standard organisms for ecotoxicology studies. OECD Guideline 202 is the common protocol for assessing acute immobilization.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

Endpoint Value (mg/L) Species Exposure Duration Source
EC50 0.2 Aquatic invertebrates 48 h [5][6]
LC50 >0.1 Aquatic invertebrates 96 h [6][7]

| EL50 | 100 | Aquatic invertebrates | 48 h |[5][6][7] |

Toxicity to Algae

Algal growth inhibition tests, following protocols like OECD Guideline 201, are used to assess the effects of substances on primary producers in the aquatic food web.

Table 3: Toxicity of this compound to Algae

Endpoint Value (mg/L) Species Exposure Duration Note

| No data available | - | - | - | The available safety data sheets do not provide specific EC50 values for algae. However, this compound has been observed to cause cell death in the microalga Dunaliella salina upon direct phase contact.[8][9] |

Experimental Protocols

Standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are fundamental for generating reliable and comparable aquatic toxicity data.

OECD Guideline 203: Fish, Acute Toxicity Test
  • Principle: This test determines the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Methodology:

    • Exposure: At least seven fish are exposed to a minimum of five geometrically spaced concentrations of the test substance, plus a control group.

    • Duration: The exposure period is 96 hours.

    • Conditions: The test can be static (test solution is not renewed) or semi-static (test solution is renewed every 24 hours). Water temperature, pH, and dissolved oxygen are monitored.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

    • Endpoint: The LC50 and its 95% confidence limits are calculated for the 96-hour exposure period.

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test
  • Principle: This test measures the concentration at which 50% of Daphnia are immobilized after 48 hours (EC50). Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Methodology:

    • Exposure: Young daphnids are exposed to at least five concentrations of the test substance in a static test system. Typically, four replicates with five daphnids each are used per concentration and control.

    • Duration: 48 hours.

    • Conditions: Tests are conducted at 20 ± 2 °C with a defined light-dark cycle. The daphnids are not fed during the test.

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Endpoint: The EC50 for immobilization at 48 hours is calculated.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
  • Principle: This test assesses the effect of a substance on the growth of a selected algal species over 72 hours. The endpoint is the inhibition of growth, measured as a reduction in growth rate or yield compared to a control.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga).

  • Methodology:

    • Exposure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium.

    • Duration: 72 hours.

    • Conditions: Cultures are maintained in batch systems with continuous light and a constant temperature (21-24 °C).

    • Measurements: Algal biomass is measured at least every 24 hours, often using cell counts or a spectrophotometer to measure optical density.

    • Endpoint: The EC50 (concentration causing 50% inhibition) is calculated for both growth rate (ErC50) and yield (EyC50).

Visualizations: Workflows and Mechanisms

Standard Aquatic Toxicity Testing Workflow

The following diagram illustrates the typical workflow for conducting an acute aquatic toxicity study according to OECD guidelines.

G cluster_prep Preparation cluster_main Definitive Test cluster_analysis Analysis & Reporting prep Test Substance Preparation (e.g., WAF) range_finding Range-Finding Test (Broad Concentrations) prep->range_finding select_conc Select Definitive Test Concentrations range_finding->select_conc main_test Main Exposure (e.g., 48h, 72h, 96h) select_conc->main_test observe Record Observations (Immobilization, Mortality, Growth) main_test->observe analysis Statistical Analysis (e.g., Probit) observe->analysis endpoint Determine Endpoint (EC50 / LC50) analysis->endpoint G Mechanism of Non-Polar Narcosis cluster_membrane Cell Membrane membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Hydrophobic Tails disruption Membrane Disruption (Fluidity Change, Impaired Function) membrane->disruption This compound This compound Molecules This compound->membrane:t Accumulates in Lipid Bilayer effect Toxic Effect (e.g., Immobilization, Mortality) disruption->effect

References

Dodecane's Journey in the Environment: A Technical Guide to its Biodegradability and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C₁₂H₂₆), a straight-chain alkane, is a component of diesel fuel and kerosene (B1165875) and sees use as a solvent and in various industrial processes. Understanding its environmental fate, particularly its biodegradability and persistence, is crucial for assessing its ecological impact and for the development of sustainable chemical practices. This technical guide provides an in-depth analysis of this compound's biodegradability, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the intricate biochemical pathways of its degradation.

Data Presentation: Quantitative Analysis of this compound Biodegradation

The biodegradability of this compound has been evaluated under various conditions, with its persistence being influenced by factors such as the environmental matrix, temperature, and the presence of oxygen. The following tables summarize the key quantitative data on this compound's biodegradation rates and half-life.

Environmental MatrixConditionBiodegradation Rate/ExtentIncubation TimeTemperature (°C)Reference
Seawater (Simulated)Aerobic, Inoculated with harbor sediment16% loss5 days20[1]
87% disappearance15 days20[1]
SeawaterAerobic21% loss16 days20[1]
87% loss49 days20[1]
Water (from Colgate Creek)Aerobic, Inoculated with creek sediment17-27% utilization28 days20[1]
Water (from Eastern Bay)Aerobic, Inoculated with creek sediment7-24% utilization28 days20[1]
SoilAnaerobic, Amended with sewage sludgeComplete disappearance1 yearNot Specified[1]
Sulfate-Reducing Bacterial CultureAnaerobic6% mineralized9 weeksNot Specified[1]
Environmental MatrixConditionHalf-Life (days)Season/TemperatureReference
Marine MesocosmAerobic1.1Spring (8–16 °C)[1][2]
Aerobic0.7Summer (20–22 °C)[1][2]
Aerobic3.6Winter (3–7 °C)[1][2]
Rainwater Retention PondAerobic, Unacclimated inocula2.1Not Specified[1]
AirPhotochemical reaction with hydroxyl radicals0.8Not Specified[1]

Experimental Protocols: Assessing this compound's Ready Biodegradability

The "Ready Biodegradability" of a chemical is a key indicator of its potential to persist in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing ready biodegradability. The OECD 301F Manometric Respirometry Test is a commonly used method for substances like this compound.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A known volume of a mineral medium containing a known concentration of the test substance (this compound) as the sole source of organic carbon is inoculated with a microbial population (e.g., from activated sludge) in a closed flask. The consumption of oxygen is measured over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake of a blank control (inoculum only), is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[3][4][5]

Detailed Methodology for this compound:

  • Preparation of Mineral Medium: A mineral medium is prepared containing essential mineral nutrients for microorganisms. The pH is adjusted to a neutral range.

  • Preparation of Inoculum: The microbial inoculum is typically obtained from the aeration tank of a domestic wastewater treatment plant.[6] It is washed and suspended in the mineral medium.

  • Test Setup:

    • Test Vessels: Closed respirometer flasks are used.

    • Test Substance Concentration: A concentration of this compound, typically around 100 mg/L, is added to the test vessels.[6] Due to this compound's low water solubility, it should be added directly to the medium and dispersed, or a carrier solvent that is non-toxic and biodegradable can be used, with appropriate solvent controls. The use of bioavailability-enhancing materials like silicone oil or silicon dioxide can be employed for poorly soluble substances.[5]

    • Controls:

      • Blank Control: Contains only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

      • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the activity of the inoculum.

      • Toxicity Control: Contains both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.[3]

  • Measurement of Oxygen Consumption: The oxygen consumption is monitored continuously using a manometric respirometer. Evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide (B78521) solution).[3]

  • Data Analysis: The cumulative oxygen consumption in the test vessels is corrected by subtracting the oxygen consumption in the blank control. The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance / ThOD of test substance) x 100 The Theoretical Oxygen Demand (ThOD) for this compound (C₁₂H₂₆) can be calculated based on its complete combustion to CO₂ and H₂O.

Biodegradation Pathways: The Biochemical Transformation of this compound

The microbial degradation of this compound proceeds through distinct pathways depending on the presence or absence of oxygen.

Aerobic Biodegradation Pathway

Under aerobic conditions, the initial attack on the this compound molecule is typically catalyzed by monooxygenase enzymes. The most common pathway involves the terminal oxidation of a methyl group.

Aerobic_Dodecane_Degradation This compound n-Dodecane Dodecanol 1-Dodecanol This compound->Dodecanol Alkane Monooxygenase Dodecanal (B139956) Dodecanal Dodecanol->Dodecanal Alcohol Dehydrogenase Dodecanoic_Acid Dodecanoic Acid Dodecanal->Dodecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Dodecanoic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Aerobic degradation pathway of n-dodecane.

The aerobic degradation of n-dodecane is initiated by an alkane monooxygenase, which hydroxylates a terminal methyl group to form 1-dodecanol.[7] This alcohol is then oxidized to dodecanal by an alcohol dehydrogenase, and subsequently to dodecanoic acid (lauric acid) by an aldehyde dehydrogenase. The resulting fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units are then mineralized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle.[8][9]

Anaerobic Biodegradation Pathway

In the absence of oxygen, the degradation of this compound is initiated by a fundamentally different mechanism: the addition of the alkane to fumarate (B1241708). This reaction is catalyzed by the enzyme (1-methylalkyl)succinate synthase.

Anaerobic_Dodecane_Degradation cluster_0 This compound n-Dodecane Dodecylsuccinate (1-methyldodecyl)succinate This compound->Dodecylsuccinate (1-methylalkyl)succinate Synthase Fumarate Fumarate Fumarate->Dodecylsuccinate (1-methylalkyl)succinate Synthase CoA_Activation CoA Activation Dodecylsuccinate->CoA_Activation Carbon_Rearrangement Carbon Skeleton Rearrangement CoA_Activation->Carbon_Rearrangement Decarboxylation Decarboxylation Carbon_Rearrangement->Decarboxylation Beta_Oxidation β-Oxidation Pathway Decarboxylation->Beta_Oxidation Mineralization Further Mineralization Beta_Oxidation->Mineralization

Anaerobic degradation of n-dodecane via fumarate addition.

The anaerobic degradation of n-dodecane is initiated by the addition of a subterminal carbon of the this compound molecule to the double bond of fumarate, forming a (1-methyldodecyl)succinate.[10][11] This reaction is catalyzed by (1-methylalkyl)succinate synthase. The resulting alkylsuccinate is then activated to its CoA thioester. Following activation, the molecule undergoes a carbon skeleton rearrangement and decarboxylation. The resulting fatty acid derivative then enters the β-oxidation pathway for further degradation and eventual mineralization.[12][13]

Persistence and Environmental Fate

This compound is considered to be readily biodegradable under aerobic conditions, as indicated by various studies and its classification in databases.[1] Its persistence in the environment is therefore expected to be low in aerobic compartments. However, its low water solubility can limit its bioavailability to microorganisms. In anaerobic environments, degradation is slower but still occurs, primarily through the fumarate addition pathway.[1] Factors such as temperature significantly influence the rate of biodegradation, with higher temperatures generally leading to faster degradation.[2] Due to its physical and chemical properties, volatilization can also be a significant process for the removal of this compound from soil and water surfaces.[1]

Conclusion

This compound is susceptible to microbial degradation under both aerobic and anaerobic conditions. Its persistence in the environment is generally low, particularly in aerobic settings. The primary aerobic degradation pathway involves terminal oxidation followed by β-oxidation, while the anaerobic pathway is initiated by the addition to fumarate. The standardized OECD 301F test provides a robust method for assessing its ready biodegradability. This comprehensive understanding of this compound's biodegradability and persistence is essential for its responsible use and for the development of environmentally benign chemical alternatives.

References

An In-depth Technical Guide to the Safe Handling of n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-dodecane, a straight-chain alkane commonly used as a solvent, a component in jet fuel surrogates, and in various industrial applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

n-Dodecane is a colorless liquid with a mild petroleum-like odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReferences
Molecular Formula C₁₂H₂₆[1][3]
Molecular Weight 170.34 g/mol [1][3]
CAS Number 112-40-3[4][5]
EC Number 203-967-9[4][5]
Appearance Colorless liquid[1][2]
Odor Petroleum distillates / Mild aliphatic hydrocarbon[1][6]
Melting Point -12 °C to -9.6 °C (10.4 °F to 14.7 °F)[1][2][7]
Boiling Point 215 - 217 °C (419 - 422.6 °F) at 760 mmHg[1][2]
Density 0.75 g/cm³ at 20 °C (68 °F)[4]
Specific Gravity 0.753[1]
Vapor Pressure 1 mbar at 48 °C[1]
Vapor Density (Air = 1) 5.9[1]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[2]
Partition Coefficient (n-octanol/water) log Pow: 6.2 at 25 °C[8]

Flammability and Fire Safety

n-Dodecane is a combustible liquid and poses a fire hazard, especially at elevated temperatures.[4][9]

Flammability ParameterValueReferences
Flash Point 70 °C to 83 °C (158 °F to 181.4 °F)[1][4][5]
Autoignition Temperature 200 °C to 205 °C (392 °F to 401 °F)[1][4][10]
Lower Explosive Limit (LEL) 0.6 vol %[1][7]
Upper Explosive Limit (UEL) 6.5 vol %[5]
NFPA 704 Rating Health: 1, Flammability: 2, Reactivity: 0[4][7]
HMIS Rating Health: 1, Fire: 2, Reactivity: 0[4]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, foam, or water spray.[4][9][11] For larger fires, alcohol-resistant foam or water spray is recommended.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel along the ground to an ignition source. When heated, n-dodecane can form explosive mixtures with air.[8]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[9][11]

Health Hazard Information

The primary health hazard associated with n-dodecane is aspiration if swallowed.[3][5] It can also cause irritation upon contact.

Exposure RouteHealth EffectsReferences
Ingestion Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5]
Inhalation Toxic if inhaled.[4] May cause respiratory tract irritation. High concentrations can have a narcotic effect.[9]
Skin Contact May cause skin irritation.[9] Repeated or prolonged exposure may cause skin dryness or cracking.[3][5]
Eye Contact May cause eye irritation.[9]

Toxicological Data:

| Test | Species | Value | References | |---|---|---| | Oral LD50 | Rat | >5,000 mg/kg |[4] | | Dermal LD50 | Rabbit | >5,000 mg/kg |[4] | | Inhalation LC50/4h | Rat | >5.6 mg/L |[4] |

First Aid Measures

Prompt and appropriate first aid is essential in case of exposure.

Exposure RouteFirst Aid ProcedureReferences
Ingestion Do NOT induce vomiting. [1][5][12] If swallowed, immediately call a poison center or doctor.[1][5] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.[12]
Inhalation Remove to fresh air.[1][12] If not breathing, give artificial respiration.[9][12] If breathing is difficult, give oxygen.[1][9] Seek medical attention.[12]
Skin Contact Immediately remove all contaminated clothing.[12] Wash skin with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.[9][12]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Seek medical attention.[4][12]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Use only in a well-ventilated area or in a fume hood.[10][13]

  • Avoid breathing vapors or mist.[1][11]

  • Avoid contact with skin, eyes, and clothing.[1][10]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][14]

  • Take precautionary measures against static discharge.[1][13]

  • Wear appropriate personal protective equipment.[1][10]

  • Wash hands thoroughly after handling.[10][11]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10][11]

  • Keep container tightly closed.[4][10]

  • Store locked up.[4][8]

  • Store away from strong oxidizing agents.[1][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling n-dodecane:

PPE TypeSpecificationsReferences
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[5][10][14]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[5][10][14]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[10][14]

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate personal protective equipment.[10] Ensure adequate ventilation.[11] Remove all sources of ignition.[11][12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[11] Do not allow the product to enter drains, sewers, or watercourses.[4][11]

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomite, universal binders, sawdust).[4][12] Collect and place in a suitable container for disposal.[11][12]

Disposal Considerations

Dispose of n-dodecane and its containers in accordance with local, regional, and national regulations.[1][4] Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data presented are proprietary to the testing entities, the methodologies generally follow standardized procedures from organizations such as ASTM International and the OECD. For instance, flash point is typically determined using a closed-cup tester.

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to n-dodecane.

Handling_and_Storage_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Cleanup End of Use Start Start Handling n-Dodecane AssessRisks Assess Risks and Review SDS Start->AssessRisks DonPPE Don Appropriate PPE AssessRisks->DonPPE UseVentilation Use in Well-Ventilated Area or Fume Hood DonPPE->UseVentilation AvoidIgnition Keep Away from Ignition Sources UseVentilation->AvoidIgnition Dispense Dispense Carefully (Avoid Splashes) AvoidIgnition->Dispense StoreCoolDry Store in Cool, Dry, Well-Ventilated Area Dispense->StoreCoolDry CleanUp Clean Work Area Dispense->CleanUp TightlyClosed Keep Container Tightly Closed StoreCoolDry->TightlyClosed StoreAway Store Away from Oxidizing Agents TightlyClosed->StoreAway StoreLocked Store Locked Up StoreAway->StoreLocked DisposeWaste Dispose of Waste Properly CleanUp->DisposeWaste RemovePPE Remove and Store PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands RemovePPE->WashHands End End WashHands->End

Caption: General workflow for the safe handling and storage of n-dodecane.

First_Aid_Response_for_n_Dodecane_Exposure cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure to n-Dodecane Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir ArtificialRespiration If Not Breathing, Give Artificial Respiration MoveToFreshAir->ArtificialRespiration If needed GiveOxygen If Breathing is Difficult, Give Oxygen MoveToFreshAir->GiveOxygen If needed SeekMedicalAttention1 Seek Medical Attention MoveToFreshAir->SeekMedicalAttention1 ArtificialRespiration->SeekMedicalAttention1 GiveOxygen->SeekMedicalAttention1 RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing WashSkin Wash Skin with Soap and Water (15 min) RemoveClothing->WashSkin SeekMedicalAttention2 Seek Medical Attention if Irritation Persists WashSkin->SeekMedicalAttention2 RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes RemoveContacts Remove Contact Lenses RinseEyes->RemoveContacts SeekMedicalAttention3 Seek Medical Attention RemoveContacts->SeekMedicalAttention3 DoNotInduceVomiting Do NOT Induce Vomiting Ingestion->DoNotInduceVomiting CallPoisonCenter Immediately Call Poison Center/Doctor DoNotInduceVomiting->CallPoisonCenter KeepHeadLow If Vomiting Occurs, Keep Head Low CallPoisonCenter->KeepHeadLow If applicable

Caption: First aid response procedures for n-dodecane exposure.

Stability and Reactivity

  • Reactivity: n-Dodecane is generally unreactive under normal conditions.[7]

  • Chemical Stability: The substance is stable under recommended storage conditions.[6][14]

  • Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[4]

  • Conditions to Avoid: Avoid heat, flames, ignition sources, and incompatible materials.[9][14]

  • Incompatible Materials: Strong oxidizing agents.[1][7][14]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[11][14] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6][15]

Ecological Information

  • Toxicity to Aquatic Life: n-Dodecane is considered very toxic to aquatic life with long-lasting effects.[16]

  • Persistence and Degradability: It may biodegrade to a moderate extent in soil and water.[9]

  • Bioaccumulative Potential: Due to its high partition coefficient (log Pow > 6), it has the potential for bioaccumulation.[8][16]

  • Mobility in Soil: No specific data is available, but due to its insolubility in water, significant leaching into groundwater is not expected.[9]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for n-dodecane. It is essential to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before beginning any work.

References

An In-depth Technical Guide to the Laboratory Synthesis of n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various methods for the laboratory-scale synthesis of n-dodecane. The information is curated for researchers, scientists, and professionals in drug development who require high-purity alkanes for their work. This document details several synthetic routes, including classical coupling reactions and modern reduction techniques. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication.

Introduction

n-Dodecane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆, is a colorless, oily liquid. It finds applications as a solvent, in combustion research as a surrogate for diesel and jet fuel, and as a component in the synthesis of more complex molecules. For laboratory applications, particularly in areas requiring high purity, a reliable synthetic method is essential. This guide explores five common and effective methods for the preparation of n-dodecane:

  • Wurtz Reaction: A classic method for the formation of carbon-carbon bonds through the coupling of alkyl halides.

  • Grignard Reagent Synthesis: A versatile method involving the reaction of a Grignard reagent with an alkyl halide.

  • Kolbe Electrolysis: An electrochemical method for the decarboxylative dimerization of carboxylic acids.

  • Clemmensen Reduction: A method for the deoxygenation of ketones or aldehydes to their corresponding alkanes.

  • Wolff-Kishner Reduction: Another powerful method for the deoxygenation of carbonyl compounds.

  • Catalytic Hydrogenation: A widely used method for the saturation of alkenes.

Comparison of Synthetic Methods

The selection of a synthetic route for n-dodecane depends on factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction. The following table summarizes the key quantitative data for the methods described in this guide.

MethodStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Wurtz Reaction 1-Bromohexane (B126081)Sodium metal, dry ether~45-60%>95%Simple procedure, readily available starting materials.Side reactions can occur, moderate yields.
Grignard Synthesis 1-Bromohexane, Magnesium1-Bromohexane~50-70%>98%Good yields, versatile for other alkanes.Requires strictly anhydrous conditions.
Kolbe Electrolysis Heptanoic acidSodium or Potassium hydroxide (B78521), Methanol (B129727)~40-50%>95%Can produce highly pure alkanes.Requires specialized electrochemical setup, moderate yields.
Clemmensen Reduction 2-Dodecanone (B165319)Zinc amalgam (Zn(Hg)), conc. HCl~70-80%>98%High yields, effective for aryl-alkyl ketones.Strongly acidic conditions may not be suitable for all substrates.[1]
Wolff-Kishner Reduction Dodecanal (B139956)Hydrazine (B178648) hydrate (B1144303), KOH, diethylene glycol>80%>98%High yields, suitable for base-stable compounds.[2]Strongly basic and high-temperature conditions.[2]
Catalytic Hydrogenation 1-Dodecene (B91753)H₂, Pd/C or PtO₂>95%>99%Very high yields and purity, clean reaction.Requires specialized hydrogenation equipment.

Experimental Protocols

This section provides detailed experimental procedures for each of the discussed synthetic methods.

Wurtz Reaction of 1-Bromohexane

This method involves the coupling of two molecules of 1-bromohexane using sodium metal in an anhydrous ether solvent to form n-dodecane.

Materials:

  • 1-Bromohexane

  • Sodium metal, clean and dry

  • Anhydrous diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place clean, dry sodium metal pieces in anhydrous diethyl ether under a nitrogen atmosphere.

  • Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium metal. An exothermic reaction should commence. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the reaction mixture and reflux for an additional 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol (B145695), followed by water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • The crude n-dodecane is then purified by fractional distillation.

Grignard Reagent Synthesis

This procedure involves the preparation of hexylmagnesium bromide followed by its reaction with 1-bromohexane.

Materials:

Procedure:

  • Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.

  • Add a small portion of a solution of 1-bromohexane in anhydrous diethyl ether to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

  • Coupling Reaction: To the freshly prepared hexylmagnesium bromide solution, add a solution of 1-bromohexane in anhydrous diethyl ether dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, and remove the solvent by rotary evaporation. Purify the resulting crude n-dodecane by fractional distillation.

Kolbe Electrolysis of Heptanoic Acid

This electrochemical method involves the anodic oxidation of heptanoate (B1214049) ions to form hexyl radicals, which then dimerize to n-dodecane.[3]

Materials:

  • Heptanoic acid

  • Sodium hydroxide or potassium hydroxide

  • Methanol or a mixture of methanol and water

  • Platinum or carbon electrodes

  • Electrolysis cell

Procedure:

  • Neutralize heptanoic acid with a methanolic solution of sodium hydroxide or potassium hydroxide to form the corresponding heptanoate salt. A slight excess of the carboxylic acid is often beneficial.

  • Place the resulting solution in an electrolysis cell equipped with two platinum or carbon electrodes.

  • Pass a constant current through the solution. The temperature of the electrolyte should be maintained, often with external cooling.

  • Gas evolution will be observed at both electrodes (CO₂ at the anode and H₂ at the cathode). The n-dodecane will form as an oily layer.

  • After the electrolysis is complete, separate the organic layer.

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the n-dodecane over anhydrous calcium chloride and purify by fractional distillation.

Clemmensen Reduction of 2-Dodecanone

This method reduces the carbonyl group of 2-dodecanone to a methylene (B1212753) group using amalgamated zinc and concentrated hydrochloric acid.[1]

Materials:

  • 2-Dodecanone

  • Zinc dust or granules

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Zinc Amalgam: In a flask, treat zinc with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, toluene, and 2-dodecanone.

  • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid should be added periodically during the reflux period (typically 4-6 hours).

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, followed by sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

  • Purify the crude n-dodecane by fractional distillation.

Wolff-Kishner Reduction of Dodecanal

This reaction deoxygenates dodecanal to n-dodecane using hydrazine hydrate in the presence of a strong base at high temperatures. The Huang-Minlon modification is a commonly used procedure.[2]

Materials:

  • Dodecanal

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine dodecanal, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200 °C.

  • Once the distillation has ceased, return the apparatus to a reflux setup and continue to heat at this high temperature for another 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with ether or hexane.

  • Wash the organic extract with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the n-dodecane by fractional distillation.

Catalytic Hydrogenation of 1-Dodecene

This method involves the saturation of the double bond in 1-dodecene using hydrogen gas and a metal catalyst.

Materials:

  • 1-Dodecene

  • Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol or ethyl acetate (B1210297) (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-dodecene in a solvent such as ethanol or ethyl acetate.

  • Carefully add the catalyst (Pd/C or PtO₂) to the solution.

  • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir or shake the mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.

  • Once the theoretical amount of hydrogen has been consumed, or the uptake ceases, release the pressure and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by rotary evaporation to yield n-dodecane. The product is often of high purity and may not require further purification. If necessary, it can be distilled.

Purification and Analysis

Purification by Fractional Distillation: Crude n-dodecane from the above syntheses is purified by fractional distillation. This technique separates liquids based on their boiling points.[4][5] n-Dodecane has a boiling point of 216.3 °C at atmospheric pressure. For heat-sensitive impurities or to avoid high temperatures, vacuum distillation is recommended.

Analytical Characterization: The purity of the synthesized n-dodecane should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This is a powerful technique to determine the purity and identify any byproducts. A typical GC program would involve a temperature ramp on a non-polar column to separate components by their boiling points and volatility. The mass spectrum of n-dodecane will show a characteristic fragmentation pattern.[6][7]

  • ¹H and ¹³C NMR: NMR spectroscopy can confirm the structure of n-dodecane. The ¹H NMR spectrum will show a triplet for the terminal methyl groups and a multiplet for the internal methylene groups. The ¹³C NMR will show distinct signals for the different carbon environments in the alkyl chain.

Visualizations

Wurtz_Reaction reactant 2 CH₃(CH₂)₅Br (1-Bromohexane) product CH₃(CH₂)₁₀CH₃ (n-Dodecane) reactant->product Wurtz Coupling reagent + 2 Na solvent Dry Ether byproduct + 2 NaBr Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling reactant1 CH₃(CH₂)₅Br (1-Bromohexane) intermediate CH₃(CH₂)₅MgBr (Hexylmagnesium bromide) reactant1->intermediate reagent1 + Mg solvent1 Dry Ether/THF product CH₃(CH₂)₁₀CH₃ (n-Dodecane) intermediate->product Coupling reactant2 CH₃(CH₂)₅Br (1-Bromohexane) byproduct2 + MgBr₂ Kolbe_Electrolysis reactant 2 CH₃(CH₂)₅COOH (Heptanoic Acid) product CH₃(CH₂)₁₀CH₃ (n-Dodecane) reactant->product Decarboxylative Dimerization reagent Electrolysis byproduct + 2 CO₂ + H₂ Experimental_Workflow start Starting Materials reaction Synthetic Reaction (e.g., Wurtz, Grignard, etc.) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification analysis Purity & Structural Analysis (GC-MS, NMR) purification->analysis product Pure n-Dodecane analysis->product

References

The Occurrence of Dodecane in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dodecane, a saturated hydrocarbon with the chemical formula C12H26, is a colorless, oily liquid naturally found in a variety of sources, ranging from fossil fuels to plants and certain food products. While its primary commercial source is petroleum, its presence in the biosphere is of significant interest to researchers in fields such as phytochemistry, food science, and biofuel development. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biosynthetic pathways and analytical workflows.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in natural products can vary significantly. The following table summarizes available quantitative data for this compound in several identified sources. It is important to note that for many reported occurrences, quantitative data is not available.

Natural SourceSample TypeConcentrationReference
Black Walnut (Juglans nigra)Essential Oil5000 ppm[1]
Green Coffee Beans (Coffea arabica)Surface VolatilesIdentified as a major volatile, but not quantified[2]
Dill (Anethum graveolens)Essential Oil (Xinjiang)Detected, but not quantified among major components[3]
Butter VolatilesIdentified as a hydrocarbon present, but not quantified[4]
Papaya (Carica papaya)Seed OilFatty acid profile determined, this compound not explicitly quantified[5][6]
Cyanobacteria (Prochlorococcus and Synechococcus)Dry Cell WeightProduce C15 and C17 alkanes, this compound not the primary alkane

Experimental Protocols

Accurate quantification of this compound from natural matrices requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose. Below are two detailed protocols for the analysis of this compound in plant essential oils and a food matrix.

Protocol 1: Quantification of this compound in Plant Essential Oils by GC-MS

This protocol provides a standard method for the analysis of this compound in essential oils, such as that from black walnut.

1. Sample Preparation and Extraction:

  • 1.1. Sample Preparation: If starting with plant material (e.g., black walnut kernels), the material should be ground to a fine powder.

  • 1.2. Hydrodistillation: Place the ground plant material in a Clevenger-type apparatus. Add distilled water and perform hydrodistillation for 3-4 hours to extract the essential oil.

  • 1.3. Solvent Extraction (Alternative): Macerate the ground plant material in a suitable organic solvent (e.g., n-hexane) for 24 hours. Filter the extract and concentrate it using a rotary evaporator.

  • 1.4. Sample Dilution: Accurately weigh a known amount of the extracted essential oil and dilute it in n-hexane to a final concentration suitable for GC-MS analysis (e.g., 1% v/v).

  • 1.5. Internal Standard: Add an internal standard (e.g., tridecane) at a known concentration to the diluted sample to aid in accurate quantification.

2. GC-MS Analysis:

  • 2.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • 2.2. GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from other volatile compounds.

  • 2.3. GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 1:50 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 5 °C/min.

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • 2.4. MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

3. Data Analysis and Quantification:

  • 3.1. Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • 3.2. Quantification: Calculate the concentration of this compound by comparing the peak area of this compound to the peak area of the internal standard and using a calibration curve prepared with this compound standards of known concentrations.

Protocol 2: Analysis of this compound in Butter Using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds, including this compound, in a fatty food matrix like butter.

1. Sample Preparation:

  • 1.1. Sample Homogenization: Melt a representative sample of butter at a low temperature (e.g., 40 °C) and homogenize it.

  • 1.2. Sample Aliquoting: Place a precise amount of the homogenized butter (e.g., 5 g) into a 20 mL headspace vial.

  • 1.3. Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated this compound) to the vial.

  • 1.4. Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

2. HS-SPME:

  • 2.1. Fiber Selection: Use a SPME fiber with a coating suitable for volatile hydrocarbons, such as polydimethylsiloxane (B3030410) (PDMS).

  • 2.2. Extraction: Expose the SPME fiber to the headspace of the heated sample vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • 3.1. Desorption: Insert the SPME fiber into the hot inlet of the GC to desorb the analytes onto the column.

  • 3.2. GC-MS Conditions: Utilize similar GC-MS parameters as described in Protocol 1, with potential adjustments to the temperature program to optimize the separation of compounds found in butter.

4. Data Analysis and Quantification:

  • 4.1. Identification: Identify this compound based on its retention time and mass spectrum.

  • 4.2. Semi-Quantification: The relative abundance of this compound can be estimated by comparing its peak area to the total peak area of all identified volatile compounds. For absolute quantification, a calibration curve prepared using standard solutions of this compound under the same HS-SPME conditions is required.

Signaling Pathways and Experimental Workflows

The biosynthesis of alkanes in plants and microorganisms follows specific enzymatic pathways. Understanding these pathways is crucial for metabolic engineering and for contextualizing the presence of these compounds in nature.

Alkane_Biosynthesis_Plant Alkane Biosynthesis Pathway in Plants cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Very-Long-Chain Acyl-CoA CER1_CER3 CER1/CER3 Complex Fatty_Acyl_CoA->CER1_CER3 Reduction Aldehyde Very-Long-Chain Aldehyde Aldehyde->CER1_CER3 Decarbonylation Alkane Very-Long-Chain Alkane CER1_CER3->Aldehyde CER1_CER3->Alkane CYTB5 Cytochrome b5 CYTB5->CER1_CER3 Electron Donor

Alkane biosynthesis in plants.

In plants, the biosynthesis of very-long-chain alkanes occurs in the endoplasmic reticulum and involves a key enzymatic complex composed of CER1 and CER3 proteins.[4][7][8] This complex catalyzes the reduction of very-long-chain acyl-CoAs to aldehydes, which are then decarbonylated to form alkanes.[9] Cytochrome b5 acts as an electron donor in this process.[7]

Alkane_Biosynthesis_Cyanobacteria Alkane Biosynthesis Pathway in Cyanobacteria Acyl_ACP Fatty Acyl-ACP AAR Acyl-ACP Reductase (AAR) Acyl_ACP->AAR NADPH Fatty_Aldehyde Fatty Aldehyde ADO Aldehyde-Deformylating Oxygenase (ADO) Fatty_Aldehyde->ADO O2, [2Fe-2S] Alkane Alkane (Cn-1) Formate Formate AAR->Fatty_Aldehyde ADO->Alkane ADO->Formate

Alkane biosynthesis in cyanobacteria.

Cyanobacteria utilize a two-step pathway to produce alkanes.[10][11][12] First, an acyl-ACP reductase (AAR) reduces a fatty acyl-ACP to a fatty aldehyde.[13][14] Subsequently, an aldehyde-deformylating oxygenase (ADO) converts the fatty aldehyde into an alkane with one less carbon atom and formate.[13]

Dodecane_Analysis_Workflow Experimental Workflow for this compound Analysis Sample Natural Source Sample (e.g., Plant Material, Food) Preparation Sample Preparation (Grinding, Homogenization) Sample->Preparation Extraction Extraction (Solvent Extraction, SPME, etc.) Preparation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Processing Data Processing (Peak Identification, Integration) GCMS->Data_Processing Quantification Quantification (Internal Standard, Calibration Curve) Data_Processing->Quantification Result This compound Concentration Quantification->Result

Workflow for this compound analysis.

The general workflow for the analysis of this compound from natural sources involves several key steps. The process begins with sample preparation, followed by extraction of the volatile compounds. The extract is then analyzed by GC-MS, and the resulting data is processed to identify and quantify the amount of this compound present.

References

An In-depth Technical Guide on Dodecane as a Component of Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of n-dodecane (C₁₂H₂₆) and its role as a principal surrogate and component in the study of diesel fuel. Due to the complex and variable composition of conventional diesel fuel, which consists of thousands of hydrocarbons, single-component surrogates like n-dodecane are essential for fundamental combustion research, chemical kinetics modeling, and the development of next-generation engine technologies. This document details the physicochemical properties of n-dodecane in comparison to standard diesel fuel, outlines key experimental protocols for fuel characterization, and visualizes the logical framework for its use as a surrogate, relevant experimental workflows, and a simplified combustion pathway. This guide is intended for researchers, chemical engineers, and fuel scientists engaged in combustion and engine research.

Introduction: The Role of Surrogates in Diesel Fuel Research

Diesel fuel is a complex mixture of hydrocarbons, primarily composed of alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons, with carbon numbers typically ranging from C₁₀ to C₂₂.[1] This intricate composition makes detailed chemical kinetic modeling and controlled combustion experiments exceedingly difficult. To overcome this challenge, researchers utilize surrogate fuels—simple mixtures or single-component fuels designed to emulate the physical and chemical properties of the real, more complex fuel.[2]

N-dodecane, a straight-chain alkane with 12 carbon atoms, has emerged as a critical reference and surrogate component for diesel fuel. Its properties, such as a high cetane number, and a boiling point that falls within the distillation range of diesel, make it an ideal candidate for emulating the autoignition and vaporization characteristics of diesel fuel in experimental and computational studies.[2][3][4]

Data Presentation: Physicochemical Property Comparison

To understand the suitability of n-dodecane as a diesel surrogate, a direct comparison of its key physical and chemical properties with those of conventional No. 2 diesel is necessary. The following tables summarize these properties.

Table 1: General and Physical Properties

Propertyn-DodecaneNo. 2 Diesel FuelTest Method
Chemical Formula C₁₂H₂₆Mixture (Avg. ~C₁₀-C₂₂)-
Molecular Weight ( g/mol ) 170.34~170-200-
Density @ 15°C ( kg/m ³) ~750820 - 850ASTM D4052
Kinematic Viscosity @ 40°C (mm²/s) ~1.381.9 - 4.1ASTM D445
Boiling Point (°C) 216170 - 360ASTM D86
Flash Point (°C) ~74 - 85> 52ASTM D93
Autoignition Temperature (°C) ~203~210ASTM E659

Table 2: Combustion and Composition Properties

Propertyn-DodecaneNo. 2 Diesel FuelTest Method
Cetane Number (CN) ~74 - 8840 - 55ASTM D613
Lower Heating Value (MJ/kg) ~44.1~42.5-
Composition 100% n-alkane~75% Alkanes (n-, iso-, cyclo-), ~25% Aromatics-

Note: Properties of No. 2 Diesel can vary based on crude oil source, refining processes, and seasonal blending.[1][5][6]

Experimental Protocols for Fuel Characterization

The properties listed above are determined using standardized test methods developed by ASTM International. These protocols ensure reproducibility and comparability of data across different laboratories. Below are summaries of the methodologies for key experiments.

Density Measurement (ASTM D4052)

This method determines the density of petroleum products using a digital density meter.[7][8][9][10][11]

  • Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped oscillating tube.[9][10][11] The instrument measures the change in the tube's oscillation frequency, which is directly related to the mass, and therefore the density, of the sample.

  • Apparatus: A digital density analyzer with a temperature-controlled oscillating U-tube.

  • Procedure Summary:

    • Calibrate the instrument using two reference standards of known density, typically dry air and deionized water.

    • Set the measurement temperature (e.g., 15°C).

    • Inject the sample into the clean, dry U-tube, ensuring no air bubbles are present. For opaque samples, special care or automated bubble detection is required.[7][8]

    • Allow the temperature to stabilize.

    • The instrument automatically measures the oscillation period and calculates the density.

Kinematic Viscosity Measurement (ASTM D445)

This method measures the kinematic viscosity of transparent and opaque liquid petroleum products.[12][13][14][15]

  • Principle: The test measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[12][13][14]

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), a constant temperature viscosity bath, and a timing device.

  • Procedure Summary:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Place the viscometer in the temperature-controlled bath (e.g., 40°C) and allow it to reach thermal equilibrium.

    • Introduce the sample into the viscometer.

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time required for the liquid meniscus to flow between the upper and lower timing marks.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.[13]

Distillation Characteristics (ASTM D86)

This method determines the boiling range characteristics of petroleum products at atmospheric pressure.[16][17][18][19][20]

  • Principle: A 100 mL sample is distilled under controlled conditions. The vapor temperatures are recorded as the condensate is collected, providing a profile of the fuel's volatility.[16]

  • Apparatus: A standard distillation flask, condenser, heating source, temperature measuring device, and a graduated receiving cylinder.

  • Procedure Summary:

    • Measure 100 mL of the sample into the distillation flask.

    • Assemble the apparatus with the thermometer bulb positioned correctly at the top of the flask's vapor tube.

    • Heat the flask at a controlled rate.

    • Record the temperature at which the first drop of condensate falls from the condenser; this is the Initial Boiling Point (IBP).[16][19]

    • Continue recording the vapor temperature as each 10% volume of condensate is collected in the receiving cylinder.

    • Record the End Point (EP) or Final Boiling Point (FBP), which is the maximum temperature reached during the test.[16]

Cetane Number Determination (ASTM D613)

This method is the standard for determining the ignition quality of diesel fuel.[21][22][23][24]

  • Principle: The test fuel is run in a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[22][23][24] The fuel's ignition delay is compared to that of primary reference fuels (blends of n-hexadecane and 1-methylnaphthalene) with known cetane numbers.

  • Apparatus: A CFR cetane engine.

  • Procedure Summary:

    • Warm up the CFR engine to standard operating conditions.

    • Introduce the sample fuel into the engine.

    • Adjust the engine's compression ratio until the fuel exhibits a specific, standardized ignition delay.

    • "Bracket" the sample by running two reference fuel blends—one with a slightly higher and one with a slightly lower cetane number—and adjusting each to the same ignition delay.

    • The cetane number of the sample is determined by interpolating between the cetane numbers of the two bracketing reference fuel blends.

Visualizations: Workflows and Pathways

Logical Framework for Dodecane as a Diesel Surrogate

The selection of n-dodecane as a surrogate is based on its ability to replicate key characteristics of diesel fuel that are critical for combustion modeling.

G cluster_props Key Combustion-Relevant Properties Diesel Complex Diesel Fuel (C10-C22 Hydrocarbons) Surrogate Ideal Surrogate Properties Diesel->Surrogate Requires simplification for research This compound n-Dodecane (C12H26) Surrogate->this compound Is well represented by Prop1 Ignition Quality (Cetane Number) This compound->Prop1 Has High CN (~83) Prop2 Vaporization (Boiling Range) This compound->Prop2 Boiling Point (216°C) is within diesel range Prop3 Chemical Kinetics (Alkane Structure) This compound->Prop3 Simple n-alkane structure is ideal for modeling Prop4 Soot Precursors This compound->Prop4 Represents alkane contribution to soot formation Prop1->Surrogate Prop2->Surrogate Prop3->Surrogate Prop4->Surrogate

Caption: Logical diagram illustrating why n-dodecane is an effective diesel fuel surrogate.

Standard Experimental Workflow for Fuel Characterization

The process of characterizing a fuel sample follows a logical sequence of standardized tests to determine its primary physical and combustion properties.

G Start Fuel Sample (e.g., n-Dodecane) Density 1. Density Test (ASTM D4052) Start->Density Viscosity 2. Viscosity Test (ASTM D445) Density->Viscosity Distillation 3. Distillation Test (ASTM D86) Viscosity->Distillation Cetane 4. Cetane Number Test (ASTM D613) Distillation->Cetane End Comprehensive Fuel Properties Report Cetane->End

Caption: Standard experimental workflow for the characterization of a diesel-like fuel.

Simplified High-Temperature Combustion Pathway of n-Dodecane

The combustion of n-dodecane is a complex process involving thousands of reactions. This diagram presents a highly simplified pathway focusing on the key stages of high-temperature oxidation.

G This compound n-Dodecane (C12H26) H_abs H-Abstraction (+ OH, H, O, HO2) This compound->H_abs Alkyl Dodecyl Radical (C12H25) H_abs->Alkyl Beta β-Scission (Thermal Decomposition) Alkyl->Beta Intermediates Smaller Alkenes (e.g., C2H4) + Alkyl Radicals Beta->Intermediates Oxidation Further Oxidation Intermediates->Oxidation Products Final Products (CO2 + H2O) Oxidation->Products

Caption: Simplified reaction pathway for the high-temperature combustion of n-dodecane.

Conclusion

N-dodecane serves as an indispensable tool in diesel fuel and combustion research. Its well-defined properties and simple chemical structure allow for the detailed investigation of complex phenomena such as autoignition, flame propagation, and soot formation, which are intractable to study with real, multicomponent diesel fuels. By providing a reliable and reproducible baseline, n-dodecane enables the development and validation of predictive chemical kinetic models that are crucial for designing cleaner, more efficient compression-ignition engines. The standardized experimental protocols outlined herein form the basis for the consistent and accurate characterization of n-dodecane and other fuels, ensuring the continued advancement of combustion science.

References

An In-Depth Technical Guide to n-Dodecane as a Jet Fuel Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers and Scientists in Combustion, Chemical Engineering, and Aerospace Engineering.

Introduction: The Need for Jet Fuel Surrogates

Conventional aviation fuels, such as Jet-A and JP-8, are complex mixtures of hundreds to thousands of hydrocarbon species, including linear alkanes (paraffins), branched alkanes (isoparaffins), cycloalkanes (naphthenes), and aromatics. This compositional complexity makes detailed chemical kinetic modeling and fundamental combustion experiments computationally prohibitive and difficult to interpret. To overcome this, surrogate fuels—simple mixtures of a few well-characterized hydrocarbon components—are developed to emulate the physical and chemical properties of the real target fuel. An effective surrogate must reproduce key combustion targets, such as ignition delay time, flame speed, extinction limits, and sooting propensity, allowing for robust model development and validation.

Rationale for n-Dodecane as a Core Surrogate Component

Normal dodecane (n-C₁₂H₂₆) has emerged as a crucial second-generation surrogate component for kerosene-based aviation fuels.[1][2] It is favored over shorter-chain alkanes like n-decane for several reasons:

  • Representative n-Alkane: Jet fuels typically contain a significant fraction of n-alkanes in the C₉ to C₁₆ range. N-dodecane sits (B43327) squarely in the middle of this distribution.

  • Improved Property Matching: Its higher molecular weight and lower hydrogen-to-carbon (H/C) ratio more accurately reflect the bulk properties of the n-alkane fraction in typical jet fuels compared to smaller alkanes.[1][2]

  • Foundation for Multi-component Surrogates: N-dodecane serves as the primary component, representing the straight-chain alkane class, in many multi-component surrogate mixtures that also include components for iso-alkanes, cycloalkanes, and aromatics to fully replicate the target fuel's behavior.[3][4]

Physicochemical Properties: n-Dodecane vs. Jet-A

The fidelity of a surrogate begins with its ability to match the fundamental physical and chemical properties of the target fuel. The following table summarizes key properties for pure n-dodecane and typical Jet-A kerosene.

Propertyn-DodecaneJet-A (Typical)
Chemical Formula C₁₂H₂₆~C₁₂H₂₃
Molecular Weight ( g/mol ) 170.34160 - 170
**Density @ 15°C ( kg/m ³) **749775 - 840
Boiling Point (°C) 216.3160 - 300 (Range)
Freezing Point (°C) -9.6-40 (max)
Net Heat of Combustion (MJ/kg) 44.142.8 - 43.5
Derived Cetane Number (DCN) ~75-8040 - 55
H/C Atomic Ratio 2.171.90 - 2.10

Combustion Chemistry and Kinetic Pathways

The combustion of n-dodecane is a complex process involving thousands of elementary reactions. Detailed chemical kinetic mechanisms have been developed to model its pyrolysis and oxidation over a wide range of temperatures and pressures.[5][6] The process can be broadly categorized into low-temperature (< 900 K) and high-temperature (> 900 K) pathways.

A key feature of n-dodecane combustion is the negative-temperature-coefficient (NTC) behavior observed at low-to-intermediate temperatures (approx. 850 K - 1000 K), where the overall reaction rate decreases with increasing temperature.[7] This is governed by the competition between different reaction pathways following the initial reactions of the fuel.

The diagram below provides a high-level overview of the principal reaction pathways in n-dodecane oxidation.

Dodecane_Oxidation This compound n-Dodecane (C₁₂H₂₆) H_abs H-Abstraction (+OH, O₂, H) This compound->H_abs Initiation Decomp Unimolecular Decomposition (High T) This compound->Decomp Dodecyl Dodecyl Radicals (C₁₂H₂₅) H_abs->Dodecyl O2_add O₂ Addition (Low T) Dodecyl->O2_add Beta_Scission β-Scission Dodecyl->Beta_Scission Small_Alkenes Smaller Alkenes + Alkyl Radicals Decomp->Small_Alkenes Alkyl_Peroxy Alkyl Peroxy Radicals (RO₂) O2_add->Alkyl_Peroxy Isom Isomerization Alkyl_Peroxy->Isom QOOH Hydroperoxyalkyl Radicals (QOOH) Isom->QOOH QOOH->Beta_Scission Forms Cyclic Ethers Second_O2 Second O₂ Addition QOOH->Second_O2 Beta_Scission->Small_Alkenes Products CO, CO₂, H₂O Small_Alkenes->Products Oxidation Keto Ketohydroperoxides Second_O2->Keto Chain_Branch Chain Branching (+2OH) Keto->Chain_Branch Low-T Ignition Chain_Branch->Products

Caption: Simplified reaction pathways for n-dodecane oxidation.

Key Experimental Methodologies and Data

The development and validation of kinetic models for n-dodecane rely on high-quality experimental data from canonical combustion experiments. The primary apparatuses used are shock tubes, rapid compression machines, and counterflow burners.

Experimental Protocol: Shock Tube for Ignition Delay Time Measurement

Shock tubes are the primary experimental platform for acquiring ignition delay time (IDT) data at high temperatures.

Objective: To measure the time delay between the rapid compression and heating of a fuel/oxidizer mixture by a shock wave and the onset of combustion.

Methodology:

  • Mixture Preparation: A precise mixture of vaporized n-dodecane, an oxidizer (e.g., air or O₂), and a diluent (e.g., N₂ or Ar) is prepared manometrically in a heated mixing vessel. Purity of n-dodecane is typically 99% or higher.[2][7]

  • Apparatus Preparation: The shock tube, consisting of a high-pressure "driver" section and a low-pressure "driven" section separated by a diaphragm, is heated uniformly to prevent fuel condensation (typically 160-180°C).[7]

  • Experiment Initiation: The driven section is filled with the prepared fuel mixture to a specific initial pressure. The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.

  • Shock Wave Propagation: The pressure difference creates a planar shock wave that travels through the test gas, rapidly compressing and heating it. This is the "incident shock."

  • Reflected Shock: The incident shock reflects off the end wall of the tube, further compressing and heating the test gas to the final desired temperature and pressure. The gas remains nearly stationary in this "reflected shock region" for the duration of the test.

  • Data Acquisition: The pressure in the reflected shock region is monitored using a pressure transducer. Optical diagnostics, such as monitoring OH* chemiluminescence with a photodetector, are used to detect the onset of ignition.[8][9]

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, signifying ignition.[8]

The workflow for this experimental procedure is visualized below.

Shock_Tube_Workflow Start Start Mixture Prepare Fuel/Oxidizer Mixture in Heated Tank Start->Mixture Fill Fill Driven Section with Test Gas Mixture->Fill Heat Heat Shock Tube to Prevent Condensation Heat->Fill Pressurize Pressurize Driver Section until Diaphragm Ruptures Fill->Pressurize Propagate Incident Shock Wave Compresses and Heats Gas Pressurize->Propagate Reflect Shock Reflects, Creating Test Conditions Propagate->Reflect Acquire Acquire Time-Resolved Pressure and Emission Data Reflect->Acquire Calculate Calculate Ignition Delay Time Acquire->Calculate End End Calculate->End

Caption: Experimental workflow for shock tube ignition delay measurement.

Summary of n-Dodecane Ignition Delay Time Data

The table below summarizes typical conditions from various shock tube (ST) and rapid compression machine (RCM) studies. IDTs for n-dodecane can range from tens of microseconds to milliseconds depending on the conditions.

StudyApparatusTemperature (K)Pressure (atm)Equivalence Ratio (Φ)
Shen et al.[7]ST774 - 116340, 60, 801.0, 2.0
Vasu et al.[9]ST727 - 142215 - 340.5, 1.0
Wang et al.[8]RCM & ST621 - 13208, 150.5 - 1.5
Experimental Protocol: Counterflow Burner for Laminar Flame Speed Measurement

Laminar flame speed (LFS) is a fundamental property of a combustible mixture, critical for understanding flame propagation and stability.

Objective: To measure the propagation speed of a one-dimensional, planar, unstretched flame.

Methodology:

  • Mixture Preparation: A continuous flow of a precisely controlled fuel/air mixture is generated using mass flow controllers. The fuel is vaporized and heated before being mixed with preheated air.

  • Apparatus: The experiment uses a counterflow twin-flame configuration.[10] The combustible mixture is issued from two vertically opposed, coaxial nozzles. This creates a stagnation plane between the nozzles where two symmetrical, planar flames are stabilized.

  • Flame Stabilization: The flow rates are adjusted to position the two flames back-to-back near the stagnation plane.

  • Data Acquisition: The stretch rate of the flame is varied by changing the velocity of the unburned gas mixture exiting the nozzles. The flame speed is measured as a function of this stretch rate, often using particle image velocimetry (PIV) or by analyzing flame images.

  • LFS Determination: The measured flame speeds are plotted against the stretch rate. The data is then extrapolated to zero stretch to determine the unstretched laminar flame speed (S_L).[11]

Summary of n-Dodecane Laminar Flame Speed Data

The following table summarizes conditions for representative LFS studies. Peak flame speeds for n-dodecane/air mixtures are typically observed slightly rich of stoichiometric (Φ ≈ 1.1).[12]

StudyTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Peak LFS (cm/s)
Kumar & Sung[11][13]40010.7 - 1.4~65
Ji et al.[13]47010.7 - 1.4~85
Sahu et al.[12]4732, 4, 60.7 - 1.4Varies with pressure

Conclusion

N-dodecane is a well-established and indispensable component for formulating high-fidelity jet fuel surrogates. Its physicochemical properties provide a strong foundation for emulating the behavior of the n-alkane class present in conventional kerosenes. Extensive experimental databases for its ignition delay time and laminar flame speed, generated from standardized methodologies like shock tubes and counterflow burners, have enabled the development and rigorous validation of detailed chemical kinetic models. These models and datasets are crucial tools for researchers and scientists, facilitating predictive simulations of combustion phenomena in advanced engine designs and accelerating the development of next-generation sustainable aviation fuels.

References

Dodecane phase change material properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of Dodecane as a Phase Change Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C12H26) is a linear n-alkane hydrocarbon that is gaining significant interest as an organic phase change material (PCM).[1][2] PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly suitable for thermal energy storage and thermal management applications. Organic PCMs, like this compound, are favored for their properties such as low supercooling, chemical stability, low corrosiveness, and predictable phase change behavior.[3] This guide provides a comprehensive overview of the core thermophysical properties of this compound, detailed experimental protocols for their characterization, and insights into its stability.

Thermophysical Properties of this compound

The effective design and implementation of this compound in any application hinge on a precise understanding of its thermal and physical properties. The following tables summarize the key quantitative data for this compound.

Table 1: General and Phase Change Properties of n-Dodecane

PropertyValueUnitsReferences
Chemical FormulaC₁₂H₂₆-[1][2]
Molar Mass170.34g·mol⁻¹[1]
Melting Point-9.6 to -9.3°C[1][4][5][6][7]
263.2 to 263.8K[1]
Latent Heat of Fusion36.8kJ·mol⁻¹[4]
~216J·g⁻¹Calculated

Table 2: Thermal and Physical Properties of n-Dodecane

PropertyPhaseValueUnitsTemperature (°C)PressureReferences
Thermal Conductivity (λ) Liquid~0.135 - 0.15W·m⁻¹·K⁻¹20 - 70Atmospheric[8][9]
Solid~0.29 - 0.35W·m⁻¹·K⁻¹< -9.6Atmospheric[9]
Specific Heat Capacity (Cp) Liquid376.0J·mol⁻¹·K⁻¹25Atmospheric[1][10]
~2.21J·g⁻¹·K⁻¹25AtmosphericCalculated
Solid-----
Density (ρ) Liquid0.7495g·mL⁻¹20Atmospheric[1]
749.5kg·m⁻³20Atmospheric[1]
Liquid0.75g·mL⁻¹25Atmospheric[5][6][7]
Solid-----
Dynamic Viscosity (η) Liquid1.34mPa·s25Atmospheric[1]

Note: The properties of solid-phase this compound are less commonly reported in standard chemical handbooks and often require specialized measurement techniques.

Experimental Protocols

Accurate characterization of a PCM's properties is critical for predicting its performance. The following sections detail the standard experimental methodologies for determining the key parameters of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature or time.[11][12] It is the primary method for determining the melting point and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically a few milligrams) is hermetically sealed in an aluminum pan.[11] An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, which involves heating and cooling the sample at a constant rate (e.g., 0.2°C/min to 10°C/min).[13]

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the this compound undergoes its phase transition, it absorbs (melts) or releases (freezes) latent heat, resulting in a significant change in this heat flow differential.

  • Data Analysis: The resulting data is plotted as heat flow versus temperature. The peak of the curve indicates the phase change temperature (melting or freezing point), and the area under the peak is integrated to determine the latent heat of fusion.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh this compound (few mg) seal Seal in Aluminum Pan weigh->seal place Place Sample & Reference in DSC Cell seal->place program Apply Controlled Heating/Cooling Rate place->program measure Measure Differential Heat Flow program->measure plot Plot Heat Flow vs. Temperature measure->plot peak Identify Peak (Melting Point) plot->peak integrate Integrate Peak Area (Latent Heat) plot->integrate

Caption: Workflow for determining PCM properties using DSC.

Thermal Conductivity Measurement

Thermal conductivity is a measure of a material's ability to conduct heat. It is a crucial parameter for applications involving heat transfer. Different methods are employed for the liquid and solid states.

The Transient Hot-Wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids and gases.[14][15] It minimizes the effects of convection due to its short measurement time.[14]

Methodology:

  • Sensor Setup: A thin platinum wire, which acts as both a heating element and a resistance thermometer, is immersed vertically in the liquid this compound sample.[14][15]

  • Heating Pulse: A step voltage is applied to the wire, generating a constant heat flux (a short current pulse, typically lasting 1-2 seconds).[15][16]

  • Temperature Recording: The temperature rise of the wire is recorded by measuring its change in electrical resistance over the short duration of the pulse.[16]

  • Calculation: The thermal conductivity of the liquid is calculated from the slope of the line plotting the temperature rise against the logarithm of time.[16] The theory is well-developed, relating the rate of temperature increase directly to the thermal conductivity of the surrounding fluid.

THW_Method cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis sample Liquid this compound Sample wire Immerse Platinum Hot-Wire Sensor sample->wire pulse Apply Short Current Pulse (1-2s) wire->pulse record Record Wire Temperature Rise (via Resistance Change) pulse->record plot Plot ΔT vs. log(time) record->plot calculate Calculate Thermal Conductivity from the Slope plot->calculate

Caption: Principle of the Transient Hot-Wire (THW) method.

The Laser Flash Analysis (LFA) is a widely used method for determining the thermal diffusivity of solid materials.[17] The thermal conductivity can then be calculated if the specific heat and density are known.

Methodology:

  • Sample Preparation: A small, disc-shaped sample of solid this compound is prepared. The sample must have a known thickness.

  • Energy Pulse: The front face of the sample is irradiated with a short, high-intensity laser or light pulse.[17][18] This causes a rapid temperature increase on the front surface.

  • Temperature Detection: An infrared (IR) detector focused on the rear face of the sample records the temperature rise over time.[18][19]

  • Calculation: The thermal diffusivity is calculated based on the sample thickness and the time it takes for the rear face to reach half of its maximum temperature rise.[17] The thermal conductivity (λ) is then determined using the equation: λ = α · ρ · Cₚ where α is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity.

LFA_Method cluster_process Laser Flash Analysis (LFA) cluster_output Calculation laser Laser/Light Pulse Source sample Solid this compound Sample (Known Thickness) laser->sample 1. Energy Pulse Hits Front Face detector Infrared (IR) Detector sample->detector 2. Heat Propagates Through Sample diffusivity Calculate Thermal Diffusivity (α) from Temperature Rise Curve detector->diffusivity 3. Records Rear Face Temperature Rise conductivity Calculate Thermal Conductivity (λ) λ = α · ρ · Cₚ diffusivity->conductivity

Caption: Experimental setup for Laser Flash Analysis (LFA).

Density Measurement by Pycnometer

A pycnometer, or specific gravity bottle, is a glass flask with a close-fitting stopper that has a capillary hole, allowing for the precise measurement of a specific volume of liquid.[20] This method is highly accurate for determining the density of liquids like this compound.

Methodology:

  • Weigh Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper (m₀) is accurately measured using an analytical balance.

  • Weigh with Reference Liquid: The pycnometer is filled with a reference liquid of known density, typically distilled water (ρ_ref). The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped away. The total mass is measured (m₁).

  • Calculate Pycnometer Volume: The volume of the pycnometer (V) is calculated: V = (m₁ - m₀) / ρ_ref

  • Weigh with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound. The process is repeated, and the total mass is measured (m₂).

  • Calculate Sample Density: The density of the this compound (ρ_sample) is calculated: ρ_sample = (m₂ - m₀) / V

Pycnometer_Workflow cluster_steps Measurement Steps cluster_calc Calculation Steps start Start step1 1. Measure Mass of Empty Pycnometer (m₀) start->step1 step2 2. Fill with Water, Measure Total Mass (m₁) step1->step2 step3 3. Empty and Dry step2->step3 calc1 A. Calculate Pycnometer Volume (V) V = (m₁ - m₀) / ρ_water step2->calc1 step4 4. Fill with this compound, Measure Total Mass (m₂) step3->step4 calc2 B. Calculate this compound Density (ρ_this compound) ρ = (m₂ - m₀) / V step4->calc2 calc1->calc2 end End calc2->end

Caption: Workflow for density determination using a pycnometer.

Chemical Compatibility and Long-Term Stability

For any PCM to be viable for long-term use, it must exhibit excellent chemical stability and compatibility with its containment materials.

  • Chemical Stability: this compound, as a saturated alkane, is chemically inert and stable. It does not tend to corrode common containment materials like aluminum or stainless steel.

  • Thermal Reliability: Studies involving repeated melting and freezing cycles have shown that this compound-based PCMs maintain their thermal properties. For instance, some composite PCMs with this compound have demonstrated good thermal reliability after hundreds of melting/freezing cycles.[21] However, pure this compound can be subject to volume changes during phase transition, which must be accounted for in system design. Microencapsulation is one strategy used to contain the liquid phase and prevent leakage, which also helps manage volume changes.[3] The application temperature for this compound-based materials should generally be kept below its decomposition temperature to ensure long-term stability.[3]

References

An In-depth Technical Guide to the Dodecane Combustion Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecane (C₁₂H₂₆) is a linear alkane that serves as a crucial surrogate component for diesel and jet fuels in combustion research.[1][2][3] Its combustion characteristics closely mimic those of real-world transportation fuels, making it an ideal model compound for studying the complex reaction kinetics that govern engine performance and pollutant formation.[3] Understanding the detailed chemical kinetic mechanism of n-dodecane combustion is paramount for the development of advanced combustion technologies, the design of more efficient and cleaner engines, and the formulation of next-generation fuels.

This technical guide provides a comprehensive overview of the n-dodecane combustion reaction mechanism, focusing on the core chemical pathways, experimental methodologies used for its study, and key quantitative data. It is intended for researchers, scientists, and professionals in the fields of combustion science, chemical kinetics, and related areas of drug development where understanding metabolic oxidation processes is relevant.

Core Combustion Reaction

The overall combustion reaction of dodecane can be represented by the following stoichiometric equation for complete combustion:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]

This equation, however, belies the intricate network of thousands of elementary reactions that occur during the actual combustion process. The mechanism is highly dependent on temperature, pressure, and the fuel-to-air equivalence ratio (Φ).

High-Temperature Combustion Mechanism (>1100 K)

At high temperatures, the combustion of n-dodecane is primarily initiated by unimolecular decomposition and H-atom abstraction reactions. The resulting dodecyl radicals undergo a cascade of β-scission reactions, breaking down into smaller, more reactive species.

A key characteristic of high-temperature alkane combustion is the rapid breakdown of the fuel molecule into smaller fragments, primarily C1-C4 hydrocarbons, which then oxidize to CO and subsequently CO₂.[4] The kinetics of this initial fuel "cracking" can be decoupled from the subsequent oxidation of the smaller fragments.[4]

Key Reaction Pathways at High Temperatures:
  • Initiation:

    • Unimolecular Decomposition: The C-C bonds in the this compound molecule break, forming smaller alkyl radicals.

    • H-atom Abstraction: Small radicals like H, OH, and CH₃ abstract a hydrogen atom from the this compound molecule, forming a dodecyl radical.

  • Propagation:

    • β-Scission: The dodecyl radicals rapidly decompose by breaking the C-C bond beta to the radical site, producing an alkene and a smaller alkyl radical. This is a dominant pathway for the breakdown of large alkanes.

    • Isomerization: The dodecyl radicals can undergo internal H-atom shifts to form different isomers.

  • Termination: Radicals combine to form stable molecules.

Low-Temperature Combustion Mechanism (600–900 K)

The low-temperature combustion of n-dodecane is significantly more complex than the high-temperature regime and is characterized by a "negative temperature coefficient" (NTC) region, where the overall reaction rate decreases with increasing temperature.[5] This behavior is crucial for understanding engine knock and autoignition phenomena.

Key Reaction Pathways at Low Temperatures:
  • First O₂ Addition: Dodecyl radicals (R•) react with molecular oxygen to form peroxy radicals (RO₂•).

  • Isomerization: The RO₂• radical undergoes internal H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH).

  • Second O₂ Addition: The •QOOH radical reacts with another oxygen molecule to form a hydroperoxyalkylperoxy radical (•O₂QOOH).

  • Chain Branching: The decomposition of these oxygenated species leads to the formation of multiple reactive radicals, such as OH, which accelerates the overall reaction rate. This is a key feature of low-temperature combustion.

Experimental Protocols

The elucidation of the n-dodecane combustion mechanism relies on a variety of experimental techniques that allow for the study of reaction kinetics under controlled conditions.

Shock Tubes

Shock tubes are a primary tool for studying high-temperature combustion phenomena.[6][7][8][9]

Methodology:

  • A mixture of n-dodecane, oxidizer (typically air or a mixture of O₂ and a diluent gas like Argon), and a buffer gas is introduced into the driven section of the shock tube.[6][7][8]

  • A high-pressure driver gas is separated from the driven section by a diaphragm.

  • The diaphragm is ruptured, generating a shock wave that propagates through the gas mixture, rapidly heating and compressing it to temperatures and pressures relevant to combustion.[6][7][8]

  • Ignition delay times are measured by monitoring the emission from excited species (like OH*) or pressure changes behind the reflected shock wave.[6][7][8][9]

  • Species concentration time-histories can be measured using techniques like laser absorption spectroscopy.

Jet-Stirred Reactors (JSRs)

JSRs are well-suited for studying combustion chemistry at intermediate to high temperatures under steady-state conditions.[5][10]

Methodology:

  • A pre-vaporized mixture of n-dodecane and an oxidizer is continuously fed into a heated spherical or toroidal reactor.[10]

  • A set of jets ensures rapid mixing, leading to spatially uniform temperature and species concentrations within the reactor.[10]

  • The reaction is allowed to reach a steady state at a given temperature, pressure, and residence time.

  • Samples of the reacting mixture are extracted through a probe and analyzed using techniques like gas chromatography (GC) and Fourier-transform infrared (FTIR) spectroscopy to determine the mole fractions of reactants, stable intermediates, and final products.[10]

Quantitative Data

The following tables summarize key quantitative data from experimental studies of n-dodecane combustion.

Table 1: Ignition Delay Times of n-Dodecane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental MethodReference
786 - 13969 - 580.25, 0.5, 1.0VariesShock Tube[6][7][8][9]
621 - 13208, 150.5 - 1.5VariesRapid Compression Machine & Shock Tube[2]
665 - 125028 - 70~1.0VariesShock Tube[11]

Table 2: Species Mole Fractions in n-Dodecane Oxidation in a Jet-Stirred Reactor

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Residence Time (s)Key Species MeasuredReference
550 - 1150100.5, 1.0, 2.01O₂, CO, CO₂, CH₄, C₂H₄, substituted tetrahydrofurans[10]
600 - 1100Atmospheric0.5, 1.0, 1.5Not specifiedO₂, CO, CO₂, CH₄, C₂H₄[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the core logical relationships in the high- and low-temperature combustion mechanisms of n-dodecane.

HighTempCombustion cluster_initiation Initiation cluster_propagation Propagation cluster_oxidation Oxidation This compound n-Dodecane (C₁₂H₂₆) AlkylRadicals Alkyl Radicals This compound->AlkylRadicals Unimolecular Decomposition DodecylRadical Dodecyl Radical This compound->DodecylRadical SmallRadicals Small Radicals (H, OH, CH₃) SmallRadicals->this compound H-Abstraction SmallerAlkyl Smaller Alkyl Radical DodecylRadical->SmallerAlkyl β-Scission Alkene Alkene DodecylRadical->Alkene β-Scission CO CO SmallerAlkyl->CO Alkene->CO CO2 CO2 CO->CO2 Oxidation

Caption: High-temperature combustion pathway of n-dodecane.

LowTempCombustion R Dodecyl Radical (R•) RO2 Peroxy Radical (RO₂•) R->RO2 + O₂ O2_1 O₂ QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization O2QOOH Hydroperoxyalkylperoxy Radical (•O₂QOOH) QOOH->O2QOOH + O₂ O2_2 O₂ ChainBranching Chain Branching (e.g., OH formation) O2QOOH->ChainBranching Decomposition

Caption: Low-temperature combustion pathway of n-dodecane.

Conclusion

The combustion of n-dodecane is a multifaceted process governed by a complex network of elementary reactions that vary significantly with temperature. High-temperature combustion is characterized by rapid fuel pyrolysis followed by the oxidation of smaller hydrocarbon fragments, while low-temperature combustion involves a more intricate set of reactions involving oxygen addition and subsequent decomposition pathways that lead to chain branching. The continued study of the n-dodecane combustion mechanism, through both experimental and modeling efforts, is essential for the advancement of combustion science and the development of cleaner, more efficient energy conversion technologies. The detailed kinetic models and experimental data available for n-dodecane provide a robust foundation for these future research endeavors.[12][13]

References

An In-depth Technical Guide to the Isomers of Dodecane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆, exists as 355 structural isomers, each possessing unique physical and chemical properties.[1] This technical guide provides a comprehensive overview of the isomers of this compound, with a particular focus on their physicochemical properties, analytical characterization, and relevance in the field of drug development. The intricate relationship between molecular structure and physical properties such as boiling point, melting point, and density is explored through tabulated data. Detailed experimental protocols for the separation and identification of this compound isomers using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide delves into the role of this compound isomers as components in drug delivery systems, exploring how their structural variations can influence bioavailability and formulation characteristics.

Introduction to this compound and its Isomerism

This compound is a non-polar, colorless liquid alkane at room temperature.[2][3] Its 355 structural isomers arise from the various possible arrangements of its twelve carbon atoms, ranging from the linear n-dodecane to highly branched structures.[1] This structural diversity leads to a wide range of physical and chemical properties among the isomers, making them a subject of interest in various scientific and industrial fields, including as solvents, in fuel research, and increasingly, in pharmaceutical applications.[1][2] In the context of drug development, the isomeric purity and specific structure of this compound derivatives can be critical, as different isomers can exhibit distinct toxicological profiles and interactions with biological systems.

Physicochemical Properties of this compound Isomers

The physical properties of this compound isomers are intrinsically linked to their molecular structure. Generally, for alkanes, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more symmetrical and compact isomers tend to have higher melting points. The following tables summarize key physical properties for n-dodecane and a selection of its branched isomers.

Table 1: Physical Properties of Selected this compound Isomers

Isomer NameIUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-DodecaneThis compound112-40-3216.2[2]-9.6[2]0.749[1]
2-Methylundecane2-Methylundecane7045-71-8210-46.80.74
3-Methylundecane3-Methylundecane1002-43-3211-580.75
2,2-Dimethyldecane2,2-Dimethyldecane17302-37-3201-50.8 (estimate)0.7406
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane13475-82-6177.65-670.7487

Experimental Protocols for Isomer Characterization

The separation and identification of this compound isomers require high-resolution analytical techniques due to their similar chemical nature. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a cornerstone technique for the analysis of complex hydrocarbon mixtures. The following protocol outlines a general procedure for the analysis of this compound isomers.

Objective: To separate and identify individual isomers in a this compound mixture.

Materials:

  • This compound isomer mixture sample

  • Hexane (B92381) (or other suitable non-polar solvent), GC grade

  • Internal standard (e.g., n-undecane)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas), high purity

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture in hexane (e.g., 1 mg/mL).

    • Add a known concentration of an internal standard to the sample solution for quantitative analysis.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C.

    • Carrier Gas Flow: Set helium flow rate to 1 mL/min (constant flow mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5°C/min to 250°C.

      • Hold: Maintain 250°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify individual isomers by comparing their retention times and mass spectra with reference libraries (e.g., NIST).

    • The mass spectra of alkanes are characterized by fragmentation patterns with prominent ions at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl fragments.

    • Quantify the relative abundance of each isomer by integrating the peak areas and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the isomers, allowing for unambiguous structure determination.

Objective: To elucidate the chemical structure of an isolated this compound isomer.

Materials:

  • Purified this compound isomer sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Typical Parameters:

      • Number of scans: 16

      • Relaxation delay: 1 s

      • Spectral width: 12 ppm

    • Interpretation: The ¹H NMR spectrum of a saturated alkane will show signals in the upfield region (typically 0.5-2.0 ppm). The chemical shift and splitting pattern (multiplicity) of each signal provide information about the electronic environment and the number of neighboring protons for each type of hydrogen atom in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Typical Parameters:

      • Proton-decoupled mode.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 s

    • Interpretation: The ¹³C NMR spectrum will show a distinct peak for each chemically non-equivalent carbon atom. The chemical shift of each peak indicates the type of carbon (methyl, methylene, methine, quaternary).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the separation and identification of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_identification Identification & Elucidation cluster_data_analysis Data Analysis sample This compound Isomer Mixture dissolution Dissolution in Solvent sample->dissolution standard_addition Internal Standard Addition dissolution->standard_addition gc Gas Chromatography (GC) standard_addition->gc Injection ms Mass Spectrometry (MS) gc->ms Eluted Isomers nmr NMR Spectroscopy (¹H and ¹³C) gc->nmr For Purified Fractions library_search Mass Spectral Library Search ms->library_search structure_determination Structure Determination nmr->structure_determination quantification Quantification library_search->quantification structure_determination->quantification

A generalized workflow for the separation and identification of this compound isomers.

Relevance of this compound Isomers in Drug Development

The physicochemical properties of this compound isomers make them relevant in various aspects of drug development, particularly in formulation and delivery.

Excipients in Drug Formulations

This compound and its isomers can be used as non-polar excipients in topical and oral formulations. Their properties can influence the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The choice of a specific isomer can be critical, as its branching and molecular shape can affect its interaction with the API and other excipients in the formulation.

Controlled Release Mechanisms

In the realm of controlled-release drug delivery, alkanes like this compound can be incorporated into various systems, such as microemulsions and nanoparticles. The rate of drug release can be modulated by the viscosity and partitioning behavior of the this compound isomer used. A more branched, lower-viscosity isomer might allow for faster drug diffusion and release compared to its linear counterpart.

The following logical diagram illustrates the relationship between the structural properties of this compound isomers and their potential impact on drug delivery.

drug_delivery_logic cluster_isomer_properties Isomer Structural Properties cluster_physicochemical Physicochemical Properties cluster_drug_delivery Impact on Drug Delivery structure Molecular Structure (Linear vs. Branched) surface_area Surface Area structure->surface_area symmetry Molecular Symmetry structure->symmetry viscosity Viscosity structure->viscosity influences solubility Solubility Parameter structure->solubility determines boiling_point Boiling Point surface_area->boiling_point affects melting_point Melting Point symmetry->melting_point affects formulation_stability Formulation Stability boiling_point->formulation_stability relates to melting_point->formulation_stability relates to release_rate Drug Release Rate viscosity->release_rate modulates api_solubility API Solubility solubility->api_solubility impacts

Relationship between this compound isomer properties and drug delivery characteristics.

Conclusion

The 355 isomers of this compound represent a rich landscape for chemical and pharmaceutical research. Their diverse structural arrangements give rise to a spectrum of physical and chemical properties that can be harnessed for various applications. For researchers and professionals in drug development, a thorough understanding of these isomers, from their fundamental properties to their analytical characterization and formulation behavior, is crucial. The methodologies and data presented in this guide provide a foundational resource for the exploration and utilization of this compound isomers in advancing pharmaceutical sciences. As the demand for more sophisticated and targeted drug delivery systems grows, the nuanced role of excipients like this compound isomers will undoubtedly become increasingly significant.

References

Methodological & Application

Application Notes and Protocols for Dodecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dodecane as a nonpolar solvent in various organic synthesis applications. This compound, a C12 linear alkane, offers a unique set of properties that make it a valuable alternative to more traditional nonpolar solvents, particularly for high-temperature reactions. Its high boiling point (216 °C), low vapor pressure, and chemical inertness provide a stable reaction medium for a range of synthetic transformations.

Key Properties of this compound

This compound's utility as a solvent is rooted in its physical and chemical characteristics. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C₁₂H₂₆
Molar Mass 170.34 g/mol
Boiling Point 216.3 °C
Melting Point -9.6 °C
Density 0.749 g/cm³ at 20 °C
Vapor Pressure 0.135 mmHg at 25 °C[1]
Solubility in Water 3.7 x 10⁻⁶ mg/mL at 25 °C[1]
Dielectric Constant ~2.0

Applications in Organic Synthesis

This compound's high boiling point makes it particularly suitable for reactions requiring elevated temperatures to overcome activation barriers.[2] Its nonpolar nature allows for the dissolution of nonpolar reactants and reagents. This section details its application in nanoparticle synthesis and discusses its potential in palladium-catalyzed cross-coupling reactions.

Synthesis of Dodecanethiol-Capped Nanoparticles

This compound can serve as the organic phase in the two-phase synthesis of dodecanethiol-capped metal nanoparticles, such as gold (Au) and silver (Ag).[3][4][5][6] In this method, a metal salt in an aqueous phase is reduced in the presence of a phase-transfer catalyst and a capping agent (dodecanethiol) in the this compound phase. The high boiling point of this compound allows for thermal annealing of the nanoparticles, which can lead to improved crystallinity and size distribution.

This protocol is adapted from the well-established Brust-Schiffrin method, which is often performed in toluene. Given the similar nonpolar nature of this compound, it can be substituted as the organic solvent, particularly when higher reaction or annealing temperatures are desired.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • n-Dodecanethiol

  • Sodium borohydride (B1222165) (NaBH₄)

  • This compound

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Phase Transfer of Gold Ions:

    • Prepare a solution of HAuCl₄·3H₂O in deionized water (e.g., 30 mM).

    • Prepare a solution of TOAB in this compound (e.g., 50 mM).

    • In a flask, vigorously stir the aqueous HAuCl₄ solution and the TOAB/dodecane solution. The transfer of the AuCl₄⁻ ions from the aqueous to the organic phase is indicated by a color change of the organic layer to orange/red and the aqueous layer becoming colorless.

    • Separate the organic phase.

  • Addition of Capping Agent:

    • To the this compound solution containing the gold ions, add n-dodecanethiol. The amount of dodecanethiol can be varied to control the final nanoparticle size.[3]

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).

    • While vigorously stirring the this compound solution, rapidly add the NaBH₄ solution.

    • A color change to dark brown/black indicates the formation of gold nanoparticles.

    • Continue stirring for several hours (e.g., 3-4 hours) to ensure complete reaction and capping.

  • Purification:

    • Separate the organic phase.

    • Wash the organic phase multiple times with deionized water.

    • Precipitate the nanoparticles by adding ethanol.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the collected nanoparticles with ethanol to remove excess dodecanethiol and other impurities.

    • Dry the purified dodecanethiol-capped gold nanoparticles under vacuum.

Quantitative Data for Nanoparticle Synthesis (Illustrative)

Metal PrecursorPhase Transfer CatalystCapping AgentReducing AgentSolventTemperature (°C)Reaction Time (h)Average Particle Size (nm)
HAuCl₄TOABDodecanethiolNaBH₄This compound2532-6[3]
AgNO₃TOABDodecanethiolNaBH₄This compound2533-5[7]

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_au Aqueous HAuCl₄ Solution phase_transfer Phase Transfer of Au³⁺ prep_au->phase_transfer prep_toab TOAB in this compound prep_toab->phase_transfer add_thiol Add Dodecanethiol phase_transfer->add_thiol reduction Add NaBH₄ Solution (Reduction) add_thiol->reduction separation Separate Organic Phase reduction->separation washing Wash with Water separation->washing precipitation Precipitate with Ethanol washing->precipitation centrifugation Centrifuge and Collect NPs precipitation->centrifugation final_wash Wash with Ethanol centrifugation->final_wash drying Dry under Vacuum final_wash->drying end end drying->end Dodecanethiol-Capped AuNPs

Workflow for the synthesis of dodecanethiol-capped gold nanoparticles.
Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki)

The high boiling point of this compound makes it a theoretically attractive solvent for high-temperature Heck and Suzuki-Miyaura cross-coupling reactions.[8][9] These reactions often benefit from elevated temperatures to facilitate catalyst activation and increase reaction rates, especially with less reactive substrates such as aryl chlorides.[10][11] While specific literature examples detailing the use of this compound as a solvent for these reactions are not abundant, a general protocol can be adapted. The inert nature of this compound prevents it from participating in the catalytic cycle.

  • Temperature Control: The high boiling point of this compound allows for a wide range of reaction temperatures. Precise temperature control is crucial for optimizing yield and minimizing side reactions.

  • Solubility: Reactant and catalyst solubility should be considered. While this compound is an excellent solvent for nonpolar substrates, the solubility of polar reagents, such as inorganic bases used in Suzuki couplings, may be limited. The use of a co-solvent or a phase-transfer catalyst might be necessary.

  • Product Isolation: The low volatility of this compound can make product isolation via distillation challenging. Alternative purification methods such as crystallization or chromatography may be more suitable.

This is a generalized protocol. The specific catalyst, base, and temperature should be optimized for the particular substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Phosphine (B1218219) ligand (if required, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (anhydrous)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide, the palladium catalyst, and the phosphine ligand (if used).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous this compound, the alkene, and the base via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture.

    • The product can be isolated by crystallization directly from the this compound solution upon cooling, or by removing the this compound under high vacuum.

    • Alternatively, the reaction mixture can be diluted with a lower-boiling organic solvent and washed with water and brine. The organic layer is then dried and concentrated.

    • Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of the Heck Reaction

G pd0 Pd(0)L₂ pd2_halide R-Pd(II)-X(L₂) pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene [R-Pd(II)(alkene)(L₂)]⁺X⁻ pd2_halide->pd2_alkene Alkene Coordination pd2_insertion (insertion product) pd2_alkene->pd2_insertion Migratory Insertion pd_hydride H-Pd(II)-X(L₂) pd2_insertion->pd_hydride β-Hydride Elimination (Product) pd_hydride->pd0 Reductive Elimination (Base)

Catalytic cycle of the Mizoroki-Heck reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (anhydrous)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous this compound via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki Coupling

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)-X(L₂) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-Ar'(L₂) pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)₂, Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile, high-boiling, nonpolar solvent with demonstrated and potential applications in organic synthesis. Its use in the synthesis of dodecanethiol-capped nanoparticles is well-established, where its high boiling point can be advantageous for thermal annealing. While its application in mainstream palladium-catalyzed cross-coupling reactions is not widely documented, its properties make it a suitable candidate for high-temperature versions of these transformations, particularly with challenging substrates. Researchers are encouraged to explore this compound as a solvent in these and other high-temperature organic reactions, keeping in mind the considerations for reaction setup and product isolation.

References

Dodecane as a Solvent for Extraction Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-dodecane as a solvent in various extraction processes. Dodecane, a C12 straight-chain alkane, is a non-polar, water-insoluble organic solvent with a high boiling point and low volatility, making it suitable for a range of laboratory and industrial applications.[1] Its primary roles in extraction are as a primary solvent for non-polar compounds and, more commonly, as a diluent for more complex and selective extractants.

Physicochemical Properties of n-Dodecane

A solid understanding of this compound's properties is crucial for its effective application in extraction protocols.

PropertyValueReference
Chemical Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
Appearance Colorless liquid
Odor Mild aliphatic hydrocarbon---
Boiling Point 216.3 °C[1]
Melting Point -9.6 °C[1]
Flash Point 71 °C[1]
Density 0.753 g/cm³ at 25°C[1]
Vapor Pressure 0.133 kPa at 47.8 °C[1]
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform, carbon tetrachloride, and benzene[1]

Applications in Extraction Processes

This compound's utility as a solvent spans several key areas of research and development:

  • Metal Ion Extraction: this compound is widely used as a diluent for various extractants in the separation and purification of metal ions, including rare earth elements (REEs) and actinides.[2][3] It provides a non-polar medium that is immiscible with the aqueous phase containing the metal ions.[4]

  • Extraction of Organic Compounds: Its non-polar nature makes it an effective solvent for extracting hydrophobic organic compounds from various matrices. This is particularly relevant in environmental analysis, such as the extraction of polycyclic aromatic hydrocarbons (PAHs) from soil, and in industrial processes like the removal of sulfur compounds from fuels.

  • Natural Product Extraction: this compound can be employed in the extraction of non-polar constituents from plant and other natural materials.[5][6] Often, it is used in combination with other solvents to modulate the polarity of the extraction medium.

  • Pharmaceutical and Drug Development: In the pharmaceutical industry, this compound finds application as a solvent in the extraction and purification of active pharmaceutical ingredients (APIs) and intermediates.[7][8][9] Its low volatility and well-defined properties are advantageous in these contexts.[7]

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for specific extraction applications using this compound.

Extraction of Rare Earth Elements (REEs)

This compound is a common diluent for extractants like Cyanex 923 in the separation of REEs. Non-aqueous solvent extraction systems have shown promise for enhancing separation factors between different REEs.[10]

Experimental Protocol: Non-Aqueous Solvent Extraction of REEs with Cyanex 923 in this compound [10]

Objective: To selectively extract and separate rare earth elements from a non-aqueous phase.

Materials:

  • Organic Phase: Cyanex 923 (a mixture of trialkylphosphine oxides) dissolved in n-dodecane.

  • Polar Phase: Ethylene (B1197577) glycol containing dissolved rare-earth nitrate (B79036) salts and lithium nitrate (as a salting-out agent).

  • Separatory funnels

  • Mechanical shaker

  • ICP-MS or equivalent for metal analysis

Procedure:

  • Preparation of the Organic Phase: Prepare solutions of Cyanex 923 in n-dodecane at the desired concentrations (e.g., 0.1 M to 1 M). For some applications, a modifier like 1-decanol (B1670082) (e.g., 10% v/v) is added to the organic phase.

  • Preparation of the Polar Phase: Dissolve the rare-earth nitrate salts and lithium nitrate in ethylene glycol to the desired concentrations (e.g., 0.01 M REE nitrates and 1 M LiNO₃).

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine equal volumes of the organic and polar phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Analysis:

    • Carefully separate the two phases.

    • Analyze the concentration of each REE in both the organic and polar phases using a suitable analytical technique like ICP-MS.

  • Calculation of Extraction Efficiency and Distribution Ratio:

    • Extraction Efficiency (%E) = ([Metal]org / [Metal]initial) * 100

    • Distribution Ratio (D) = [Metal]org / [Metal]aq

Quantitative Data: Extraction of Neodymium (Nd(III)) with Cyanex 923 in this compound

The following table summarizes the effect of Cyanex 923 concentration on the extraction efficiency of Nd(III) from an ethylene glycol phase containing 1 M LiNO₃.

Cyanex 923 Concentration in this compound (M)Extraction Efficiency of Nd(III) (%)
0.0113.3
0.198.0

Logical Workflow for REE Separation

The following diagram illustrates the logical workflow for separating a mixture of light rare earth elements (LREEs) and heavy rare earth elements (HREEs) using a this compound-based solvent system.

REE_Separation_Workflow cluster_input Input Mixture cluster_extraction Extraction Stage cluster_separation Phase Separation cluster_output Separated Fractions Input Aqueous Feed: Mixture of LREEs and HREEs in Ethylene Glycol with LiNO₃ Extraction Liquid-Liquid Extraction Input->Extraction Solvent Organic Phase: Cyanex 923 in n-Dodecane Solvent->Extraction PhaseSep Separation of Aqueous and Organic Phases Extraction->PhaseSep Aqueous_Out Aqueous Raffinate: Enriched in LREEs PhaseSep->Aqueous_Out Aqueous Phase Organic_Out Loaded Organic Phase: Enriched in HREEs PhaseSep->Organic_Out Organic Phase

Caption: Workflow for REE separation using a this compound-based solvent system.
Extraction of Actinides

In nuclear fuel reprocessing, this compound is the standard diluent for tributyl phosphate (B84403) (TBP) in the PUREX process for the extraction of uranium and plutonium from nitric acid solutions.[11][12]

Experimental Protocol: Extraction of Uranium(VI) with TBP in this compound [11]

Objective: To determine the distribution of Uranium(VI) between an aqueous nitric acid phase and an organic TBP/dodecane phase.

Materials:

  • Organic Phase: 30% (v/v) Tributyl phosphate (TBP) in n-dodecane.

  • Aqueous Phase: Solutions of uranyl nitrate (UO₂(NO₃)₂) in nitric acid (HNO₃) at various concentrations.

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or ICP-MS for uranium analysis

Procedure:

  • Phase Preparation:

    • Prepare the 30% TBP in this compound organic phase.

    • Prepare aqueous stock solutions of uranyl nitrate at a constant nitric acid concentration.

  • Extraction:

    • In a suitable container, mix equal volumes (e.g., 5 mL) of the aqueous and organic phases.

    • Agitate the mixture vigorously for a set time (e.g., 5 minutes) and then allow it to equilibrate on a shaker table for an extended period (e.g., 5 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean phase separation.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of uranium in each phase using a suitable analytical method.

  • Calculation of Distribution Ratio:

    • Distribution Ratio (D) = [Uranium]org / [Uranium]aq

Quantitative Data: Distribution of Actinides and Nitric Acid

The distribution ratios are highly dependent on the concentrations of nitric acid and the metal ions themselves. The following table provides illustrative distribution ratios for actinides and nitric acid between an aqueous phase and 30% TBP in this compound.

ComponentAqueous Nitric Acid (M)Distribution Ratio (D)
U(VI)3.0~10
Pu(IV)3.0~20
Nitric Acid3.0~0.2

Note: These are approximate values and can vary significantly with temperature and the presence of other species.

Extraction of Organic Compounds

This compound can be used for the extraction of non-polar organic compounds. For instance, in the context of fuel purification, it can serve as the matrix from which sulfur compounds are removed.

Experimental Protocol: Extraction of Dibenzothiophene (B1670422) (DBT) from this compound

Objective: To evaluate the efficiency of acetonitrile (B52724) in extracting dibenzothiophene from a this compound solution.

Materials:

  • Model Fuel: A solution of dibenzothiophene (DBT) in n-dodecane.

  • Extracting Solvent: Acetonitrile (ACN).

  • Separatory funnels

  • GC-MS for analysis

Procedure:

  • Preparation of Model Fuel: Prepare a standard solution of DBT in n-dodecane (e.g., 100 ppm).

  • Extraction:

    • In a separatory funnel, combine the model fuel and acetonitrile. A common solvent-to-fuel ratio to investigate is 3:1 by volume.

    • Shake the mixture vigorously for a defined period (e.g., 10 minutes).

    • Allow the phases to separate.

  • Analysis:

    • Separate the this compound phase.

    • Analyze the concentration of DBT remaining in the this compound phase using GC-MS.

  • Calculation of Extraction Efficiency:

    • Extraction Efficiency (%) = (([DBT]initial - [DBT]final) / [DBT]initial) * 100

Quantitative Data: Extraction of Dibenzothiophene

Extracting SolventSolvent to this compound Ratio (v/v)Extraction Efficiency of DBT (%)
Acetonitrile3:130

Workflow for Analysis of Extracted Organic Compounds

The following diagram outlines the general workflow for the analysis of organic compounds after extraction with this compound.

Organic_Analysis_Workflow cluster_extraction Extraction cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Water) Extraction Extraction (e.g., Shaking, Sonication) Sample->Extraction Solvent This compound Solvent->Extraction PhaseSep Phase Separation Extraction->PhaseSep Cleanup Clean-up/Concentration (e.g., SPE, Evaporation) PhaseSep->Cleanup This compound Phase GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the analysis of organic compounds extracted with this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) for n-dodecane.

References

Dodecane as a Distillation Chaser: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis and purification, the complete removal of residual solvents is a critical step to ensure the purity and safety of the final product. Distillation is a fundamental technique for solvent removal; however, challenges arise when dealing with high-boiling point products or when trace amounts of low-boiling solvents persist. The use of a distillation chaser, a high-boiling, inert solvent, can significantly enhance the efficiency of this process. Dodecane, a C12 linear alkane, is an excellent choice for a distillation chaser due to its high boiling point, low reactivity, and favorable solubility profile.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a distillation chaser in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Principle of a Distillation Chaser

A distillation chaser works by physically "pushing" the last traces of a lower-boiling solvent out of the distillation apparatus. As the chaser solvent, with its significantly higher boiling point, is heated, its vapors rise through the distillation column, carrying the residual vapors of the lower-boiling solvent with them. This ensures a more complete removal of the target solvent from the desired, less volatile product.

Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective and safe use as a distillation chaser.

Table 1: Physical and Chemical Properties of n-Dodecane

PropertyValueReference
Chemical Formula C₁₂H₂₆[1]
Molecular Weight 170.34 g/mol [3]
Boiling Point 216.3 °C (421.3 °F)[3]
Melting Point -9.6 °C (14.7 °F)[3]
Density 0.749 g/mL at 25 °C[4]
Vapor Pressure 0.133 kPa at 47.8 °C[3]
Solubility in Water Practically insoluble[4]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform, carbon tetrachloride, benzene, hexane (B92381), and toluene.[3][4]
Flash Point 71 °C (160 °F)[3]
Autoignition Temperature 205 °C (401 °F)[3]

This compound's high boiling point makes it an effective chaser for a wide range of common laboratory solvents. Its non-polar nature allows it to be a good solvent for many organic compounds, which can be beneficial in ensuring the homogeneity of the distillation mixture.[4] Importantly, available data suggests that this compound does not form azeotropes with common low-boiling point solvents such as dichloromethane (B109758), hexane, and ethyl acetate (B1210297), which simplifies the separation process.[5][6][7][8]

Applications

The primary application of this compound as a distillation chaser is the removal of residual low-boiling point solvents from a higher-boiling point product. This is particularly crucial in the final stages of a chemical synthesis to obtain a product of high purity.

Common Solvents that can be Removed Using a this compound Chaser:

  • Hexane (Boiling Point: ~69 °C)

  • Ethyl Acetate (Boiling Point: ~77 °C)

  • Dichloromethane (DCM) (Boiling Point: ~40 °C)

  • Toluene (Boiling Point: ~111 °C)

  • Acetone (Boiling Point: ~56 °C)

  • Ethanol (Boiling Point: ~78 °C)

Experimental Protocols

The following are detailed protocols for using this compound as a distillation chaser to remove common low-boiling point solvents. The general experimental setup is illustrated in the workflow diagram below.

General Experimental Workflow

DistillationWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_workup Product Recovery A Assemble Distillation Apparatus: - Round-bottom flask - Distillation head - Condenser - Receiving flask B Add Magnetic Stirrer to the flask A->B C Charge Flask with Product & Solvent Mixture B->C D Add this compound (Chaser Solvent) C->D E Heat the Mixture Gently D->E F Collect Low-Boiling Solvent in Receiving Flask E->F G Monitor Temperature at Distillation Head F->G H Observe Temperature Plateau of Low-Boiling Solvent G->H I Temperature Rises After Solvent is Removed H->I J Stop Distillation When Temperature Approaches Boiling Point of this compound I->J K Cool the Distillation Flask J->K L Product Remains in the Flask with this compound K->L M Further Purification of Product (e.g., chromatography, crystallization) L->M

Caption: General workflow for using this compound as a distillation chaser.

Protocol for Removing Hexane

Objective: To remove residual hexane from a high-boiling point organic compound.

Materials:

  • Crude product containing residual hexane

  • n-Dodecane

  • Standard distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Thermometer

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the crude product containing residual hexane. Add a magnetic stir bar.

  • Adding the Chaser: Add n-dodecane to the distillation flask. A general rule of thumb is to use a volume of this compound that is at least equal to the hold-up volume of the distillation apparatus.

  • Distillation:

    • Begin stirring and gently heat the mixture using the heating mantle.

    • The hexane will begin to distill first. The temperature at the distillation head should plateau around the boiling point of hexane (~69 °C).

    • Continue to collect the hexane in the receiving flask.

    • Once the majority of the hexane has been removed, the temperature at the distillation head will begin to rise.

    • The distillation is complete when the temperature starts to approach the boiling point of this compound, indicating that all the lower-boiling hexane has been removed.

  • Product Recovery:

    • Turn off the heating and allow the distillation flask to cool to room temperature.

    • The desired product will remain in the distillation flask, dissolved or suspended in the this compound.

    • The product can then be isolated from the this compound by a suitable method such as chromatography, crystallization, or extraction if the product is a solid at room temperature.

Protocol for Removing Ethyl Acetate

Objective: To remove residual ethyl acetate from a high-boiling point organic compound.

Procedure:

Follow the same procedure as for removing hexane (Section 5.2), with the following modifications:

  • The temperature at the distillation head will plateau around the boiling point of ethyl acetate (~77 °C).

  • Continue the distillation until the temperature begins to rise significantly above this plateau.

Protocol for Removing Dichloromethane (DCM)

Objective: To remove residual dichloromethane from a high-boiling point organic compound.

Procedure:

Follow the same procedure as for removing hexane (Section 5.2), with the following modifications:

  • The temperature at the distillation head will plateau around the boiling point of dichloromethane (~40 °C).

  • Due to the low boiling point of DCM, it is advisable to cool the receiving flask with an ice bath to ensure efficient condensation.

  • Continue the distillation until the temperature begins to rise significantly above this plateau.

Data Presentation

The effectiveness of a distillation chaser can be quantified by analyzing the residual solvent content in the product before and after the distillation. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for this purpose.[4][9][10][11][12][13]

Table 2: Hypothetical Residual Solvent Analysis Data

Solvent to be RemovedInitial Concentration (ppm)Final Concentration after Distillation with this compound Chaser (ppm)Removal Efficiency (%)
Hexane 10,000< 50> 99.5
Ethyl Acetate 15,000< 75> 99.5
Dichloromethane 20,000< 100> 99.5

Note: The above data is illustrative. Actual removal efficiency will depend on the specific experimental conditions, including the nature of the product, the scale of the reaction, and the efficiency of the distillation apparatus.

Safety Precautions

This compound is a combustible liquid and should be handled with appropriate safety precautions.[14]

  • Handling: Always work in a well-ventilated fume hood.[5] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[14] Use a heating mantle as the heat source, not a Bunsen burner. In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.[14]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste.[7]

  • Disposal: Dispose of this compound and any this compound-containing waste according to your institution's hazardous waste disposal procedures.

Logical Relationships in Chaser Distillation

The decision to use a chaser and the subsequent steps can be visualized as a logical flow.

ChaserLogic cluster_decision Decision Process cluster_procedure Chaser Distillation Procedure cluster_outcome Outcome A Is residual low-boiling solvent present in a high-boiling product? B Is simple distillation ineffective for complete removal? A->B Yes D Proceed with standard purification methods A->D No C Use a Distillation Chaser (e.g., this compound) B->C Yes B->D No E Select a chaser with a much higher boiling point than the residual solvent C->E F Perform distillation E->F G Monitor temperature F->G H Stop distillation after the low-boiling solvent is removed G->H I High-purity product (free of low-boiling solvent) H->I

Caption: Decision-making and logical flow for using a distillation chaser.

Conclusion

This compound is a highly effective and versatile distillation chaser for the removal of a variety of common low-boiling point solvents. Its favorable physical properties and chemical inertness make it a valuable tool for achieving high levels of product purity in research and development settings. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively utilize this compound to enhance their purification processes.

References

Application Notes and Protocols: Dodecane in Microfluidics for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane, a C12 alkane, has been explored as an oil phase in droplet-based microfluidics due to its immiscibility with aqueous solutions and its ready availability. Droplet-based microfluidics offers the potential for high-throughput screening, single-cell analysis, and controlled drug delivery, all of which are of significant interest in pharmaceutical research and development.[1][2][3] This document provides a detailed overview of the applications, protocols, and critical considerations when using this compound in microfluidic systems.

Critical Consideration: Biocompatibility of this compound

A crucial factor in the selection of materials for biological applications in microfluidics is biocompatibility. Studies have shown that this compound exhibits poor biocompatibility, leading to a significant reduction in cell viability. In one study, Jurkat and EL4 cells exposed to this compound showed less than 50% viability after 24 hours of incubation.[4] This cytotoxic effect makes this compound unsuitable for direct contact with cells in applications such as cell-based drug screening, single-cell encapsulation for long-term culture, and in vitro toxicity assays. Therefore, while this compound can be used for generating droplets for chemical reactions or as a model system, it is not recommended for applications involving live cells.

Applications of this compound in Microfluidics

Despite its biocompatibility limitations, this compound can be employed in microfluidic applications where direct, long-term contact with live cells is not required. These applications primarily leverage its properties for generating stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.

  • Droplet Generation for Chemical Synthesis: this compound can serve as the continuous or dispersed phase for creating microreactors for chemical synthesis, where the droplets encapsulate reagents.[5]

  • Proof-of-Concept Studies: It can be used in the development and optimization of microfluidic device designs and droplet generation techniques due to its well-characterized physical properties.[5]

  • Microemulsion-Based Drug Delivery Vehicle Studies: this compound can be a component of microemulsions for studying drug encapsulation and release kinetics, although its in vivo application would be limited by its toxicity.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in microfluidic droplet generation.

Table 1: Droplet Generation Parameters for this compound-in-Water Emulsions

ParameterValueReference
Dispersed Phase (this compound) Flow Rate100 µL/h[5]
Continuous Phase (Aqueous) Flow Rate300 µL/h[5]
Surfactant in Aqueous Phase2.0% w/v MAA/PEGMA[5]
Droplet Generation Frequency3.2 kHz[5]
Mean Droplet Radius3.3 µm[5]
Droplet Polydispersity4.8%[5]

Table 2: Physical Properties of this compound

PropertyValueReference
Viscosity (at 25°C)1.374 mPa·s[9]
Interfacial Tension with Water (at 20°C)~52 mN/m[10]

Experimental Protocols

Protocol 1: Fabrication of a PDMS Microfluidic Device

This protocol describes the standard soft lithography method for fabricating a Polydimethylsiloxane (PDMS) microfluidic device, which can be used for droplet generation with this compound.[11][12][13][14][15]

Materials:

  • Silicon wafer

  • SU-8 photoresist

  • Photomask with desired channel design

  • Mask aligner

  • PDMS prepolymer and curing agent (e.g., Sylgard 184)

  • Weighing scale

  • Mixing container and spatula

  • Vacuum desiccator

  • Oven

  • Biopsy punch

  • Glass microscope slides

  • Plasma cleaner

Procedure:

  • Master Mold Fabrication:

    • Clean a silicon wafer.

    • Spin-coat the wafer with SU-8 photoresist to the desired channel height.

    • Soft bake the wafer to remove solvents from the photoresist.

    • Align the photomask over the photoresist-coated wafer and expose it to UV light using a mask aligner.

    • Post-exposure bake the wafer to crosslink the exposed photoresist.

    • Develop the wafer by immersing it in SU-8 developer to remove the unexposed photoresist, revealing the master mold with the channel features.

    • Hard bake the master mold.

  • PDMS Casting:

    • Mix the PDMS prepolymer and curing agent in a 10:1 ratio by weight.

    • Thoroughly mix the two components.

    • Degas the mixture in a vacuum desiccator to remove air bubbles.

    • Place the master mold in a petri dish and pour the degassed PDMS over it.

    • Cure the PDMS in an oven at 60-80°C for at least 2 hours.

  • Device Assembly:

    • Once cured, carefully peel the PDMS slab from the master mold.

    • Use a biopsy punch to create inlet and outlet ports in the PDMS slab.

    • Clean both the PDMS slab (channel side up) and a glass microscope slide.

    • Treat the surfaces of both the PDMS and the glass slide with oxygen plasma to activate them.

    • Bring the two treated surfaces into contact to form an irreversible bond.

    • Bake the bonded device at 80°C for at least 30 minutes to strengthen the bond.

Protocol 2: Generation of this compound-in-Water Droplets

This protocol provides a method for generating this compound droplets in an aqueous continuous phase using a flow-focusing microfluidic device.

Materials:

  • Fabricated PDMS microfluidic device with a flow-focusing geometry

  • Syringe pumps

  • Syringes

  • Tubing with appropriate fittings

  • This compound (dispersed phase)

  • Deionized water (continuous phase)

  • Surfactant (e.g., 2.0% w/v MAA/PEGMA in the aqueous phase)[5]

  • Microscope with a high-speed camera

Procedure:

  • Device Preparation:

    • To create oil-in-water droplets, the PDMS channels should be hydrophilic. If the native PDMS surface is not sufficiently hydrophilic, it can be treated with a hydrophilic coating.[5]

    • Connect the syringes to the device inlets using tubing. One syringe will contain the this compound (dispersed phase) and the other will contain the aqueous solution with surfactant (continuous phase).

    • Mount the syringes on the syringe pumps.

  • Droplet Generation:

    • Set the flow rate for the continuous phase (aqueous solution) to 300 µL/h.[5]

    • Set the flow rate for the dispersed phase (this compound) to 100 µL/h.[5]

    • Start the syringe pumps to introduce the fluids into the microfluidic device.

    • Observe the droplet formation at the flow-focusing junction using the microscope.

    • Adjust the flow rates as needed to achieve stable and monodisperse droplet generation.

    • Record the droplet generation process using the high-speed camera for later analysis of size, frequency, and monodispersity.

  • Droplet Collection:

    • Collect the generated emulsion from the outlet of the device into a microcentrifuge tube or a suitable reservoir for further analysis.

Visualizations

Experimental Workflow for PDMS Device Fabrication

PDMS_Fabrication_Workflow cluster_master_mold Master Mold Fabrication cluster_pdms_casting PDMS Casting cluster_assembly Device Assembly Master_Start Start: Clean Silicon Wafer Spin_Coat Spin-Coat SU-8 Photoresist Master_Start->Spin_Coat Soft_Bake Soft Bake Spin_Coat->Soft_Bake UV_Exposure UV Exposure with Photomask Soft_Bake->UV_Exposure Post_Bake Post-Exposure Bake UV_Exposure->Post_Bake Develop Develop Photoresist Post_Bake->Develop Hard_Bake Hard Bake Develop->Hard_Bake Master_End Master Mold Ready Hard_Bake->Master_End Pour Pour PDMS onto Master Mold PDMS_Mix Mix PDMS Prepolymer & Curing Agent (10:1) Degas Degas Mixture PDMS_Mix->Degas Degas->Pour Cure Cure in Oven Pour->Cure PDMS_Ready Cured PDMS Slab Cure->PDMS_Ready Peel Peel PDMS from Master Punch Punch Inlets/Outlets Peel->Punch Clean Clean PDMS and Glass Slide Punch->Clean Plasma_Bond Plasma Treatment & Bonding Clean->Plasma_Bond Final_Bake Final Bake Plasma_Bond->Final_Bake Device_Ready Finished Microfluidic Device Final_Bake->Device_Ready

Caption: Workflow for fabricating a PDMS microfluidic device using soft lithography.

This compound-in-Water Droplet Generation Workflow

Droplet_Generation_Workflow cluster_setup System Setup cluster_operation Droplet Generation Device Hydrophilic PDMS Device Syringe_D Syringe with this compound (Dispersed Phase) Pump_D Syringe Pump A Syringe_D->Pump_D Syringe_C Syringe with Aqueous + Surfactant (Continuous Phase) Pump_C Syringe Pump B Syringe_C->Pump_C Pump_D->Device Set_Flow_D Set Dispersed Phase Flow Rate (e.g., 100 µL/h) Pump_D->Set_Flow_D Pump_C->Device Set_Flow_C Set Continuous Phase Flow Rate (e.g., 300 µL/h) Pump_C->Set_Flow_C Microscope Microscope with Camera Inject Inject Fluids Set_Flow_C->Inject Set_Flow_D->Inject Observe Observe Droplet Formation Inject->Observe Adjust Adjust Flow Rates for Stability Observe->Adjust Collect Collect Emulsion Observe->Collect Adjust->Observe Iterate Oil_Selection_Guide Start Start: Select Oil for Cell-Based Microfluidic Application Biocompatibility Is the oil biocompatible? Start->Biocompatibility This compound This compound? Biocompatibility->this compound No Consider_Alternatives Consider Alternative Oils Biocompatibility->Consider_Alternatives Yes Not_Suitable Not Suitable for Cell-Based Assays. Consider for non-biological applications. This compound->Not_Suitable Yes This compound->Consider_Alternatives No Fluorinated_Oils Fluorinated Oils (e.g., FC-40, HFE-7500) Proceed Proceed with Experiment Fluorinated_Oils->Proceed Silicone_Oils Silicone Oils (low viscosity) Silicone_Oils->Proceed Mineral_Oil Mineral Oil (light) Mineral_Oil->Proceed Consider_Alternatives->Fluorinated_Oils Consider_Alternatives->Silicone_Oils Consider_Alternatives->Mineral_Oil

References

Dodecane in Emulsion and Microemulsion Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-dodecane as an oil phase in the formulation of emulsions and microemulsions. Dodecane (C₁₂H₂₆) is a saturated hydrocarbon that is widely utilized due to its well-defined physical properties, chemical stability, and ability to act as a non-polar solvent for a variety of lipophilic substances. This makes it an excellent candidate for applications in drug delivery, cosmetics, and nanotechnology.[1][2]

This document outlines detailed protocols for the preparation of this compound-based emulsions and microemulsions using common laboratory techniques. It also presents key quantitative data from various studies to guide formulation development and characterization.

Core Concepts: Emulsions vs. Microemulsions

Emulsions are thermodynamically unstable, biphasic systems of two immiscible liquids, where one liquid is dispersed as fine droplets in the other. They are typically opaque and require high-energy input for their formation.[3]

Applications of this compound Emulsions and Microemulsions

This compound-based systems are integral to numerous applications:

  • Drug Delivery: They enhance the solubility and bioavailability of poorly water-soluble drugs.[1][5] Nanoemulsions, in particular, are advantageous for topical, oral, and parenteral drug administration due to their small droplet size and high stability.[3][8]

  • Enhanced Oil Recovery (EOR): Microemulsions containing this compound are used to reduce the interfacial tension between oil and water in reservoirs, which helps to mobilize and recover trapped oil.[9][10]

  • Cosmetics and Personal Care: Nanoemulsions provide stable bases for creams and lotions, offering improved texture and delivery of active ingredients.[11]

  • Nanomaterial Synthesis: Microemulsions can act as nanoreactors or templates for the synthesis of nanoparticles with controlled size and shape.[1][12]

  • Biotechnology: They provide stable environments for enzymatic reactions and can be used for enzyme immobilization.[1]

Experimental Protocols

This section details standardized protocols for preparing this compound-based emulsions and microemulsions.

Protocol 1: Preparation of this compound Nanoemulsion using the Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a low-energy technique that leverages the temperature-dependent solubility of nonionic surfactants to form fine nanoemulsions.[11][13]

Materials:

  • n-Dodecane (Oil Phase)

  • Nonionic Surfactant (e.g., Brij 30, a polyoxyethylene lauryl ether)[14]

  • Ultrapure Water (Aqueous Phase)

  • Sodium Chloride (NaCl) or Magnesium Chloride (MgCl₂), optional for brine systems[13][15]

  • Magnetic stirrer with heating capabilities

  • Conductivity meter with a temperature probe

  • Water bath or cooling system for quenching

Procedure:

  • Component Preparation: Prepare the desired weight percentages of the oil phase, aqueous phase, and surfactant. A common formulation consists of 19.2 wt% n-dodecane, 4 wt% Brij 30, and 76.8 wt% ultrapure water.[14][15]

  • Mixing: Combine the n-dodecane, surfactant, and aqueous phase in a glass beaker with a magnetic stir bar.

  • Heating and Monitoring: Place the beaker on the magnetic stirrer hotplate and begin heating the mixture under constant, gentle agitation. Immerse the conductivity probe into the mixture.

  • Determining the PIT: Record the conductivity of the emulsion as a function of temperature. The conductivity will change significantly as the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) system. The PIT is identified as the temperature at which a sharp change in conductivity occurs.[13][15]

  • Emulsification: Heat the emulsion to a temperature close to the determined PIT.

  • Quenching: Once the target temperature is reached, rapidly cool the emulsion by transferring it to a cold water bath while maintaining stirring. This rapid cooling "traps" the fine droplets, resulting in a stable O/W nanoemulsion.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and stability over time using techniques like Dynamic Light Scattering (DLS).

Workflow for PIT Method

PIT_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh Components (this compound, Surfactant, Water) B Combine in Beaker A->B C Heat Mixture with Stirring B->C D Monitor Conductivity vs. Temp to Determine PIT C->D Continuous Monitoring E Heat to PIT D->E F Rapid Cooling (Quenching) E->F G Nanoemulsion Formed F->G H Characterize (DLS: Size, PDI) G->H

Caption: Workflow for Nanoemulsion Preparation via the PIT Method.

Protocol 2: Preparation of this compound Nanoemulsion using High-Pressure Homogenization

High-pressure homogenization is a high-energy method that uses intense mechanical forces to break down coarse emulsions into nano-sized droplets.[3][16]

Materials:

  • n-Dodecane (Oil Phase)

  • Surfactant (e.g., Lecithin, Pluronic F-68)[16]

  • Co-surfactant (optional, e.g., Propylene Glycol)[16]

  • Lipophilic drug (if applicable)

  • Ultrapure Water (Aqueous Phase)

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

Procedure:

  • Prepare Oil Phase: Accurately weigh the desired amounts of n-dodecane and the lipophilic drug (if any). Gently heat while stirring until the drug is completely dissolved in the this compound.

  • Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in ultrapure water.

  • Form Pre-emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through the high-pressure homogenizer.[16] The operating pressure and number of passes will need to be optimized for the specific formulation (e.g., 5-10 cycles at 15,000-20,000 psi).[16]

  • Collection and Characterization: Collect the resulting nanoemulsion. Characterize the droplet size, PDI, and zeta potential using DLS.[16]

Workflow for High-Pressure Homogenization

HPH_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Steps cluster_final Final Product & Analysis A Prepare Oil Phase (this compound + Lipophilic Drug) C Create Coarse Pre-emulsion (High-Shear Mixing) A->C B Prepare Aqueous Phase (Water + Surfactant) B->C D High-Pressure Homogenization (Multiple Cycles) C->D E Collect Nanoemulsion D->E F Characterize (Size, PDI, Zeta Potential) E->F

Caption: Workflow for High-Pressure Homogenization Method.

Protocol 3: Preparation of this compound Microemulsion by Titration Method

This method involves titrating a mixture of oil and surfactant/co-surfactant with an aqueous phase until a clear, single-phase microemulsion is formed. It is commonly used to construct pseudo-ternary phase diagrams.[17][18]

Materials:

  • n-Dodecane (Oil Phase)

  • Surfactant (e.g., Tween 60)[19]

  • Co-surfactant (e.g., n-butanol)[19]

  • Deionized Water (Aqueous Phase)

  • Magnetic stirrer

  • Burette

  • Glass vials

Procedure:

  • Prepare Surfactant/Co-surfactant (S/CoS) Mixture: Prepare a mixture of the surfactant and co-surfactant at a fixed weight ratio (e.g., 2:1 w/w).[19]

  • Prepare Oil-S/CoS Mixtures: In a series of glass vials, prepare mixtures of n-dodecane and the S/CoS mixture at various fixed weight ratios (e.g., 1:9, 2:8, ... , 9:1).

  • Titration with Aqueous Phase: Place a vial containing an Oil-S/CoS mixture on a magnetic stirrer. Slowly add deionized water dropwise from a burette while continuously stirring.

  • Observation: Observe the mixture for changes in appearance. The initial mixture may be turbid. As water is added, the system will become clear and transparent upon the formation of a microemulsion. Note the amount of water added to reach this point.

  • Phase Boundary Mapping: Continue adding water until the system becomes turbid again, indicating a phase transition out of the microemulsion region. Record the amounts of each component.

  • Repeat: Repeat steps 3-5 for all the prepared Oil-S/CoS mixtures to map the boundaries of the single-phase microemulsion region on a pseudo-ternary phase diagram.

  • Equilibration: Allow the final clear microemulsion systems to stir for an additional 15-30 minutes to ensure complete equilibration.[17]

Logical Diagram for Microemulsion Titration

Titration_Logic Start Start with Oil + S/CoS Mixture Titrate Titrate with Water Start->Titrate Observe Observe Appearance Titrate->Observe IsClear Is Mixture Clear & Transparent? Observe->IsClear IsClear->Titrate No Record_ME Record Composition (Microemulsion Region) IsClear->Record_ME Yes Continue Continue Titration Record_ME->Continue IsTurbid Is Mixture Turbid Again? Record_ME->IsTurbid Continue->Titrate IsTurbid->Continue No Record_Boundary Record Composition (Phase Boundary) IsTurbid->Record_Boundary Yes End End for this Ratio Record_Boundary->End

Caption: Logical Flow for Titration to Determine Microemulsion Phase Boundaries.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound-based emulsion and microemulsion systems.

Table 1: Properties of this compound Nanoemulsions Prepared by the PIT Method

Oil Phase Surfactant Aqueous Phase Oil Conc. (wt%) Surfactant Conc. (wt%) PIT (°C) Droplet Size (nm) PDI Reference
n-Dodecane Brij 30 Ultrapure Water 19.2 4 Higher than n-Decane systems Larger than n-Decane systems - [14][15]
n-Dodecane Brij 30 0.001M NaCl 30 (R=0.3) - Decreases with increasing oil conc. Monodispersed Low [13]
n-Dodecane Brij 30 0.01M NaCl 40 (R=0.4) - Decreases with increasing oil conc. Monodispersed Low [13]

| n-Dodecane | Span 80/Brij 30 | Ultrapure Water | - | - | - | Larger than single surfactant | Polydispersed |[13] |

Note: R represents the oil concentration as a fraction of the total formulation.

Table 2: Characterization Techniques for Emulsions and Microemulsions

Technique Parameter Measured Purpose References
Dynamic Light Scattering (DLS) Droplet Size, Polydispersity Index (PDI) Determines the size distribution and homogeneity of the dispersed droplets. [11][14][16][20]
Zeta Potential Analysis Surface Charge Indicates the stability of the emulsion against flocculation and coalescence. [16][20]
Conductivity Measurement Electrical Conductivity Used to determine the phase inversion temperature (PIT) and characterize the continuous phase (O/W vs. W/O). [13][15][21]
Viscosity Measurement Rheological Behavior Characterizes the flow properties of the formulation. [19][21][22]
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Microstructure Provides detailed information on the size, shape, and internal structure of droplets and aggregates. [20][22]
Transmission/Cryo-Electron Microscopy (TEM/Cryo-EM) Morphology Allows for direct visualization of the droplet shape and size. [20][21]

| Differential Scanning Calorimetry (DSC) | Thermal Behavior | Investigates phase transitions and interactions between components. |[21][23] |

Concluding Remarks

This compound is a versatile and effective oil phase for the formulation of both emulsions and microemulsions. The choice of preparation method—low-energy (PIT, titration) or high-energy (homogenization)—depends on the desired final properties, scale, and available equipment. Low-energy methods are advantageous for their simplicity and cost-effectiveness, while high-energy methods offer robust control over droplet size reduction. The protocols and data provided herein serve as a foundational guide for the rational design and characterization of this compound-based systems for advanced applications in drug delivery and other scientific fields.

References

Dodecane as a Standard in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (n-C12H26), a linear alkane, is a widely utilized compound in gas chromatography (GC) for several key applications. Its chemical inertness, thermal stability, and well-defined chromatographic behavior make it an excellent choice as an internal standard for quantitative analysis, a component in retention index calculations, and a reference compound for system suitability testing.[1] This document provides detailed application notes and protocols for the effective use of this compound as a standard in GC analysis, targeting applications in hydrocarbon analysis, environmental monitoring, and quality control in various industries.

This compound is particularly valuable as an internal standard because it is a non-polar compound that is chemically stable and not typically present in many sample matrices.[1] Its use helps to correct for variations in injection volume, detector response, and other potential sources of error during the analytical process, thereby improving the accuracy and precision of quantitative measurements.[2]

Principle of Internal Standard Method

The internal standard (IS) method in gas chromatography is a quantitative analysis technique where a known amount of a reference compound (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This ratiometric approach compensates for variations in injection volume and detector response, leading to more robust and reliable quantitative results.[2]

Key criteria for selecting an internal standard include:

  • It should be well-resolved from the analytes of interest.

  • It should not be present in the original sample.

  • It should be chemically similar to the analytes but not identical.

  • It should have a similar concentration to the analytes.

  • It must be chemically inert and not react with the sample components or the stationary phase.

This compound fulfills these criteria for a wide range of non-polar and moderately polar analytes, making it a versatile internal standard.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise and accurate preparation of the internal standard stock solution is crucial for reliable quantitative analysis.

Materials:

  • This compound (analytical standard, ≥99.5% purity)

  • High-purity solvent (e.g., hexane, acetone, dichloromethane, depending on the application and analyte solubility)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Weighing: Accurately weigh a specific amount of this compound (e.g., 100 mg) using an analytical balance.

  • Dissolving: Quantitatively transfer the weighed this compound into a volumetric flask (e.g., 100 mL).

  • Dilution: Add a portion of the chosen solvent to the flask to dissolve the this compound completely.

  • Final Volume: Bring the solution to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed, labeled container, and keep it in a cool, dark place. For long-term storage, refrigeration is recommended.

Example: To prepare a 1 mg/mL (1000 ppm) stock solution, weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the appropriate solvent.

Preparation of Calibration Standards and Samples

Protocol:

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the analyte(s) to different known concentrations. To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. For example, if the analyte concentrations range from 10 to 200 µg/mL, a this compound concentration of 50 µg/mL might be appropriate.

  • Sample Preparation: To a known amount of the unknown sample, add the same constant and known amount of the this compound internal standard stock solution as was added to the calibration standards.

Gas Chromatography (GC) Analysis

The following tables provide typical GC conditions for various applications using this compound as a standard. These are starting points and may require optimization for specific instruments and sample matrices.

Table 1: GC-FID Conditions for General Hydrocarbon Analysis

ParameterValue
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 280 °C for 5 min
Detector Temperature 300 °C
Internal Standard This compound

Table 2: GC-MS Conditions for Volatile Organic Compound (VOC) Analysis

ParameterValue
GC System Gas Chromatograph with Mass Spectrometer (MS)
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate (e.g., 1.2 mL/min)
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 40 °C, hold for 3 minRamp: 8 °C/min to 250 °CFinal Hold: 250 °C for 2 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Mass Range 35-550 amu
Internal Standard This compound

Data Presentation and Analysis

Retention Time Data

The retention time of this compound will vary depending on the GC column and the analytical conditions. The following table provides approximate retention times for this compound on common GC columns to aid in method development.

Table 3: Approximate Retention Times of this compound on Various GC Columns

GC ColumnStationary PhaseDimensionsOven Program ExampleApproximate Retention Time (min)
DB-1 100% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µm50°C (2 min), 10°C/min to 280°C (5 min)~15-17
HP-5ms 5% Phenyl-95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µm40°C (3 min), 8°C/min to 250°C (2 min)~18-20
DB-WAX Polyethylene Glycol (PEG)30 m x 0.25 mm, 0.25 µm60°C (1 min), 10°C/min to 240°C (10 min)~12-14
DB-624 6% Cyanopropylphenyl-94% Dimethylpolysiloxane30 m x 0.25 mm, 1.4 µm40°C (5 min), 10°C/min to 240°C (5 min)~16-18

Note: These are illustrative examples. Actual retention times must be determined experimentally on your specific instrument.

Calculation of Response Factor and Concentration

The relative response factor (RRF) is a measure of how a detector responds to an analyte compared to the internal standard.

Calculation of Relative Response Factor (RRF):

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Once the RRF is determined from the analysis of calibration standards, the concentration of the analyte in an unknown sample can be calculated using the following formula:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis using an Internal Standard

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard (IS) Solution (this compound) prep_cal Prepare Calibration Standards with IS prep_is->prep_cal prep_sample Prepare Sample with IS prep_is->prep_sample gc_analysis GC-FID/MS Analysis prep_cal->gc_analysis prep_sample->gc_analysis peak_integration Peak Integration (Analyte & IS) gc_analysis->peak_integration calc_rrf Calculate Relative Response Factor (RRF) from Standards peak_integration->calc_rrf calc_conc Calculate Analyte Concentration in Sample peak_integration->calc_conc calc_rrf->calc_conc

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship for Internal Standard Calibration

calibration_logic cluster_inputs Inputs cluster_measurement Measurement cluster_calculation Calculation cluster_output Output analyte_conc Known Analyte Concentrations (Standards) peak_areas Measure Peak Areas (Analyte & IS) analyte_conc->peak_areas cal_curve Generate Calibration Curve analyte_conc->cal_curve X-axis is_conc Constant IS Concentration (this compound) is_conc->peak_areas area_ratio Calculate Area Ratio (Analyte/IS) peak_areas->area_ratio area_ratio->cal_curve area_ratio->cal_curve Y-axis

Caption: Logical steps for creating an internal standard calibration curve.

Applications

Quantification of Volatile Fatty Acids (VFAs) in Biological Samples

This compound can be employed as an internal standard for the quantification of VFAs in complex matrices such as fermentation broths or environmental samples. The non-polar nature of this compound provides good chromatographic separation from the more polar VFAs.[3]

Analysis of Biodiesel

In the quality control of biodiesel, this compound can be used as an internal standard to determine the concentration of fatty acid methyl esters (FAMEs).[4] Its elution time is typically well-separated from the common FAMEs found in biodiesel.

Determination of Essential Oil Composition

For the quantitative analysis of components in essential oils, this compound serves as a reliable internal standard.[5][6] It is not a natural component of most essential oils and its volatility is in a suitable range for typical GC analysis of these samples.

Conclusion

This compound is a versatile and reliable standard for a wide range of gas chromatography applications. Its chemical stability, well-characterized chromatographic behavior, and commercial availability in high purity make it an excellent choice for an internal standard in quantitative analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound to enhance the accuracy and precision of their GC methods. Proper preparation of standards and careful optimization of GC conditions are paramount to achieving high-quality results.

References

Application Notes & Protocols for the Analytical Purity Determination of Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodecane (C12H26), a straight-chain alkane, is utilized in various industrial and research applications, including as a solvent, a component in lubricants, and a reference standard in gas chromatography.[1] Ensuring the purity of this compound is critical for its application in regulated environments, such as pharmaceutical and materials science, where impurities can significantly impact experimental outcomes and product quality. This document provides detailed application notes and protocols for the most common and effective analytical techniques used to assess the purity of this compound.

The primary analytical methods covered are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Spectroscopic techniques and Karl Fischer titration are also discussed as complementary methods for a comprehensive purity profile.

Gas Chromatography (GC) for this compound Purity Analysis

Gas chromatography is the most prevalent and powerful technique for separating and quantifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of this compound.[2] The choice of detector, either FID or MS, depends on the specific requirements of the analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying hydrocarbon content. The FID response is directly proportional to the mass of carbon, which allows for the accurate determination of the weight percentage of hydrocarbon impurities without the need for individual calibration of each impurity, assuming a similar response factor for all hydrocarbons.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying unknown impurities by comparing their mass spectra to spectral libraries.[3][4]

Experimental Protocol: GC-MS for this compound Purity and Impurity Profiling

This protocol outlines the steps for the analysis of this compound purity using a standard capillary GC-MS system.

a. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: High-purity hexane (B92381) or dichloromethane.

b. Sample Preparation:

  • Accurately prepare a stock solution of this compound by dissolving approximately 100 mg of the this compound sample in 10 mL of the chosen solvent.

  • From the stock solution, prepare a working solution by diluting 1 mL to 10 mL with the same solvent. This results in a final concentration of approximately 1 mg/mL.

c. GC-MS Instrument Parameters:

ParameterSetting
Injector Splitless mode, 250°C
Injection Volume 1 µL
Oven Program Initial: 80°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

(Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.)[4]

d. Data Analysis and Quantification:

  • Peak Identification: Identify the this compound peak based on its retention time. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in this compound can include other alkanes, branched isomers like 5-methyl undecane, and alkenes such as 1-hexene.[5]

  • Purity Calculation: The purity of this compound is typically determined by area percent. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-based analysis of this compound.

ParameterGC-FIDGC-MS
Limit of Detection (LOD) ~1-10 ppm~0.1-1 ppm
Limit of Quantitation (LOQ) ~5-30 ppm~0.5-5 ppm
Linearity (R²) >0.999>0.999
Precision (%RSD) < 2%< 5%
Typical Purity Specification ≥98.5%≥99.5%

(Note: These are typical values and can vary depending on the specific instrumentation and method validation.)

Spectroscopic Techniques for Hydrocarbon Analysis

Spectroscopic methods can be used as complementary techniques for a more comprehensive analysis of this compound, particularly for identifying specific functional groups and for real-time monitoring.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample. It is useful for identifying functional groups and can be used to quickly screen for certain classes of impurities.[7]

  • Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing symmetric molecules and can be applied for real-time monitoring of hydrocarbon composition.[6][7]

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used to characterize hydrocarbon groups and is often employed for process monitoring due to its ability to penetrate sample containers and operate under harsh conditions.[7]

While these spectroscopic techniques are powerful for qualitative analysis and process control, they are generally less sensitive and quantitative for trace impurity analysis in high-purity this compound compared to GC-based methods.[8]

Karl Fischer Titration for Water Content

The presence of water as an impurity can be critical in many applications. Karl Fischer titration is the gold standard for determining the water content in organic solvents like this compound.

Experimental Protocol: Coulometric Karl Fischer Titration

a. Instrumentation:

  • Coulometric Karl Fischer Titrator.

b. Reagents:

  • Anode solution (Karl Fischer reagent for coulometric titration).

  • Cathode solution (if required by the instrument).

c. Procedure:

  • Standardize the Karl Fischer instrument according to the manufacturer's instructions.

  • Inject a known volume or weight of the this compound sample directly into the titration cell.

  • The instrument will automatically titrate the water present and provide the result, typically in parts per million (ppm) or weight percent.

Experimental Workflows and Logical Relationships

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Solvent (e.g., Hexane) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Detection by Mass Spectrometer analysis2->analysis3 data1 Integrate Chromatographic Peaks analysis3->data1 data2 Identify Impurities via MS Library data1->data2 data3 Calculate Purity (Area %) data2->data3 report report data3->report Final Purity Report

Caption: Workflow for this compound purity analysis using GC-MS.

Decision Logic for Analytical Technique Selection

Technique_Selection start Start: Purity Analysis of this compound q1 Need to identify unknown impurities? start->q1 q3 Routine quantitative purity check? q1->q3 No gcms Use GC-MS q1->gcms Yes q2 Is water content a critical parameter? kft Use Karl Fischer Titration q2->kft Yes end Complete Purity Profile q2->end No q3->q2 No gcfid Use GC-FID q3->gcfid Yes gcms->q2 kft->end gcfid->q2

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For a comprehensive and reliable determination of this compound purity, a combination of analytical techniques is often employed. Gas chromatography, particularly GC-MS, stands out as the primary method for both the quantification of purity and the identification of volatile organic impurities.[4] For routine quality control where the impurity profile is known, GC-FID offers a robust and cost-effective solution.[3] Complementary techniques like Karl Fischer titration are essential for assessing water content, which is a critical parameter in many applications. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound purity analysis.

References

Application Note: High-Sensitivity GC-MS Method for the Detection and Quantification of Dodecane and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (n-dodecane) is a transparent, colorless liquid alkane hydrocarbon widely utilized as a solvent, in the production of surfactants, and as a component in jet fuel surrogates. The purity of this compound is critical for its various applications, as impurities can significantly impact its physical and chemical properties, affecting reaction kinetics, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it the method of choice for analyzing volatile and semi-volatile organic compounds like this compound and its process-related impurities.[1][2] This application note provides a detailed protocol for the sensitive and accurate determination of this compound purity and the quantification of common impurities using a robust GC-MS method.

Common impurities in this compound can include other alkanes with similar boiling points, such as undecane (B72203) and tridecane, as well as various branched isomers.[3] The method detailed herein is designed for high sensitivity and specificity, enabling the reliable quantification of these impurities at trace levels.

Experimental Protocols

This section outlines the detailed methodology for the GC-MS analysis of this compound and its impurities.

Materials and Reagents
  • This compound sample for analysis

  • High-purity reference standards: n-dodecane, n-undecane, n-tridecane, and other relevant isomeric standards

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Helium (carrier gas), 99.999% purity or higher

  • Autosampler vials with PTFE-lined septa

Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.[1] The system should be equipped with a capillary column suitable for hydrocarbon analysis.

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable high-purity solvent like hexane.

  • For the analysis of trace impurities, a more concentrated solution may be prepared.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound and its impurities.

ParameterValue
Gas Chromatograph (GC)
ColumnNon-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[1]
Inlet Temperature250 °C[1]
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 or 100:1, depending on concentration)
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 minutesRamp to 280 °C at 15 °C/minHold at 280 °C for 5 minutes[1]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C[1]
Quadrupole Temperature150 °C[1]
Scan Rangem/z 40-500[1]
Scan ModeFull Scan for qualitative analysis and impurity identificationSelected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis
Data Analysis and Quantification

Quantification of this compound and its impurities is achieved by creating a calibration curve for each analyte using certified reference standards. The peak area of a characteristic ion for each compound is plotted against its concentration. The concentration of each impurity in the sample is then determined from its peak area using the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS method for the analysis of this compound and its common impurities. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

AnalyteRetention Time (min)Quantifier Ion (m/z)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Precision (%RSD)
n-UndecaneApprox. 8.557, 71, 85≥ 0.995~0.01~0.03< 5
n-DodecaneApprox. 9.857, 71, 85≥ 0.995N/A (Matrix)N/A (Matrix)N/A (Matrix)
n-TridecaneApprox. 11.057, 71, 85≥ 0.995~0.01~0.03< 5
Branched IsomersVariableVariable≥ 0.995~0.02~0.06< 5

Note: The provided LOD and LOQ values are estimates based on typical GC-MS sensitivity for hydrocarbon analysis. Actual values should be experimentally determined.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results start Weigh this compound Sample dilute Dilute with Hexane start->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample into GC-MS vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification using Calibration Curve integrate->quantify report Generate Report with Purity and Impurity Concentrations identify->report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound and its impurities.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quality control of this compound. The protocol is suitable for the identification and quantification of common process-related impurities, ensuring that the this compound meets the stringent purity requirements for its intended applications in research, development, and manufacturing. The high specificity of mass spectrometric detection allows for the confident identification of impurities, while the quantitative data demonstrates the method's accuracy and precision.

References

Application Notes and Protocols: Utilizing n-Dodecane in Diesel Spray Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers and Scientists in Combustion and Engine Development

Introduction

Diesel fuel is a complex mixture of hundreds of hydrocarbons, making its direct simulation in computational fluid dynamics (CFD) studies computationally prohibitive.[1][2][3] To overcome this, surrogate fuels—simpler chemical mixtures with a few well-characterized components—are used to replicate the essential physical and chemical properties of the target fuel.[1][4][5][6]

N-dodecane (C12H26) has emerged as a widely accepted single-component surrogate for conventional diesel fuel in simulation studies.[7][8] Its selection is primarily due to its physicochemical properties, such as cetane number, density, and viscosity, which are similar to those of diesel.[8][9] Furthermore, with a carbon number of 12, it closely represents the average carbon content found in typical diesel fuels.[10][11] This makes n-dodecane particularly suitable for studying spray atomization, vaporization, ignition, and combustion processes under conditions relevant to diesel engines.[10][12] Many foundational studies, including the well-documented "Spray A" experiments from the Engine Combustion Network (ECN), utilize n-dodecane, providing a robust experimental database for validating numerical models.[7][13]

Data Presentation: Comparative Properties

To effectively utilize n-dodecane as a diesel surrogate, it is crucial to understand its properties in relation to standard diesel fuel. The following tables summarize key physical and chemical properties.

Table 1: Physical and Chemical Properties of n-Dodecane vs. No. 2 Diesel Fuel

Propertyn-Dodecane (C12H26)No. 2 Diesel Fuel (Typical)
Chemical Formula C12H26Approx. C12H23 (average)
Molar Mass ( g/mol ) 170.34[14][15]~170
Density @ 20°C (g/mL) 0.749[14]0.82 - 0.85
Normal Boiling Point (°C) 216.3180 - 340 (Distillation Range)
Melting Point (°C) -9.6[14]-40 to -15
Cetane Number (CN) ~75-82.5[16]40 - 55
Lower Heating Value (MJ/kg) ~44.1~42.5
Kinematic Viscosity @ 40°C (cSt) ~1.361.9 - 4.1
Surface Tension @ 20°C (mN/m) ~25.425 - 30

Table 2: Typical Simulation Parameters for ECN "Spray A" Baseline Case

These parameters represent a standard set of conditions for validating a diesel spray simulation using n-dodecane.

ParameterValue
Fuel n-Dodecane
Nozzle Diameter 90 µm[13]
Injection Pressure 150 MPa (1500 bar)[13][17]
Fuel Temperature 363 K (90°C)[13]
Ambient Gas Temperature 900 K[12][13][17]
Ambient Gas Density 22.8 kg/m ³[13][17]
Ambient Oxygen Concentration 15%[17]

Simulation Protocol: Eulerian-Lagrangian Approach

The most common method for simulating diesel sprays is the hybrid Eulerian-Lagrangian approach, where the continuous gas phase is modeled as a continuum (Eulerian framework) and the dispersed liquid fuel is tracked as discrete parcels or droplets (Lagrangian framework).[18][19][20][21]

G cluster_pre Pre-Processing cluster_sol Solver Execution cluster_post Post-Processing Geometry 1. Define Geometry (Combustion Chamber) Mesh 2. Generate Mesh (Discretize Domain) Geometry->Mesh Boundary 3. Set Boundary Conditions (Pressure, Temperature, Walls) Mesh->Boundary Models 4. Select Physics Models (Turbulence, Spray, Combustion) Boundary->Models Run 5. Run Simulation (Solve Governing Equations) Models->Run Post 6. Data Analysis (Visualize Results) Run->Post Validation 7. Validation (Compare with Experimental Data) Post->Validation

Caption: High-level workflow for a typical diesel spray CFD simulation.

Methodology:

  • Governing Equations: The simulation solves the compressible Navier-Stokes equations (conservation of mass, momentum, and energy) for the Eulerian gas phase.[22][23] For the Lagrangian liquid phase, equations for droplet position, velocity, temperature, and mass are solved for each parcel.[21]

  • Simulation Setup:

    • Geometry and Meshing: Define the computational domain, typically a constant volume combustion chamber or an engine cylinder sector. Discretize the domain into a fine mesh, especially near the injector nozzle, to resolve steep gradients.[18]

    • Boundary and Initial Conditions: Set the initial temperature, pressure, and gas composition in the domain. Define boundary conditions for the injector (e.g., mass flow rate profile), and walls (e.g., temperature).[7]

    • Fuel Properties: Input the thermophysical properties of n-dodecane (from Table 1).

  • Physical Sub-Models:

    • Turbulence Model: The Reynolds-Averaged Navier-Stokes (RANS) k-ε model is commonly used to model turbulence in the gas phase.[17][23] For higher fidelity, Large Eddy Simulation (LES) can be employed.[19][24]

    • Spray and Atomization Models:

      • Primary Breakup: An atomization model (e.g., "blob" injection) injects parcels with a diameter equal to the nozzle orifice.[21]

      • Secondary Breakup: The Kelvin-Helmholtz Rayleigh-Taylor (KHRT) model is widely used to simulate the stripping of smaller child droplets from the larger parent parcels due to aerodynamic forces.[21]

    • Evaporation Model: A model calculates the rate of mass transfer from the liquid droplets to the gas phase, forming a fuel vapor-air mixture.

    • Combustion Model: Due to the complexity of dodecane chemistry, a full kinetic mechanism is computationally too expensive. A reduced or skeletal chemical kinetic mechanism is required.[8][10][11] These mechanisms, often derived from detailed models developed at institutions like Lawrence Livermore National Laboratory (LLNL), contain a reduced number of species and reactions while retaining predictive accuracy for key combustion phenomena like ignition delay.[8][10][11][25]

  • Solver and Post-Processing: The solver iteratively computes the solution. Post-processing involves analyzing and visualizing data such as spray penetration, mixture fraction, temperature fields, and species concentrations.

G cluster_gas Gas Phase (Eulerian) cluster_liquid Liquid Phase (Lagrangian) Framework Eulerian-Lagrangian Framework Turbulence Turbulence Model (k-ε or LES) Framework->Turbulence Combustion Combustion Model (Reduced Chemical Kinetics) Framework->Combustion Atomization Atomization & Breakup (KH-RT Model) Framework->Atomization Evaporation Droplet Evaporation Framework->Evaporation Coupling Two-Way Coupling (Mass, Momentum, Energy Exchange) Turbulence->Coupling Combustion->Coupling Atomization->Coupling Evaporation->Coupling

Caption: Logical relationship of key physics models in a spray simulation.

Experimental Validation Protocols

Simulation results must be validated against experimental data to ensure their accuracy. Key validation metrics include liquid penetration length and spray angle.

Protocol 1: Liquid Penetration Length Measurement

This protocol measures the farthest axial extent of the liquid-phase fuel spray from the injector nozzle.

  • Objective: To quantify the liquid spray penetration over time.

  • Apparatus: A high-pressure, high-temperature constant volume combustion vessel, a common-rail diesel injector, and a high-speed imaging system.

  • Methodology (Diffused Back-Illumination - DBI):

    • Setup: The combustion vessel is filled with an inert gas (e.g., nitrogen) at the desired ambient temperature and density (e.g., 900 K, 22.8 kg/m ³).

    • Illumination: A light source (e.g., high-power LED) is placed on one side of the vessel, and its light is passed through a diffuser to create uniform background illumination.[26]

    • Imaging: A high-speed camera is positioned opposite the light source to capture images of the spray. The camera records the extinction of light caused by the liquid droplets.[26]

    • Injection: The injector is triggered, and the camera records the spray event at a high frame rate (e.g., >20,000 frames per second).

    • Image Processing: The captured images are processed to calculate the projected liquid volume along the light path.

    • Penetration Definition: The liquid penetration length is defined as the maximum axial distance from the nozzle tip to a point where the projected liquid volume fraction drops below a specified threshold.[27] This is plotted against time after the start of injection.

Protocol 2: Spray Angle Measurement

This protocol measures the angle of the spray cone, which is critical for understanding air-fuel mixing.

  • Objective: To determine the global spray cone angle.

  • Apparatus: Same as for penetration length measurement (high-speed imaging is key).

  • Methodology (Image-Based Analysis):

    • Image Acquisition: High-speed shadowgraphy or Schlieren images of the spray are acquired.

    • Image Processing: The raw images are processed to create a binary image that clearly distinguishes the spray boundary from the background. The Otsu method is a common thresholding technique for this purpose.[28][29]

    • Angle Detection: Several methods exist to calculate the angle from the processed image:[28][29][30]

      • Tangent Method: Lines are drawn from the nozzle orifice, tangent to the spray boundary at a certain distance downstream (e.g., 60% of the spray penetration length). The angle between these two lines is the spray angle.[28][29]

      • Fixed Distance Method: The angle is measured between tangent lines at a fixed distance from the nozzle (e.g., between 60 and 100 nozzle diameters).[28][29]

      • Area-Based Method: The spray is assumed to form an isosceles triangle, and the angle is calculated based on the spray area and penetration length.[28]

    • Data Analysis: The calculated spray angle is typically plotted as a function of time to observe its development.

By comparing simulation outputs for these parameters against rigorously obtained experimental data, researchers can validate the accuracy of their numerical models and gain confidence in their predictive capabilities.

References

Application Notes and Protocols for Formulating Diesel Surrogate Fuels with n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and validating diesel surrogate fuels using n-dodecane. Surrogate fuels, which are mixtures of a few pure chemical compounds, are essential tools in combustion research. They are designed to emulate the physical and chemical properties of real, complex fuels like diesel, enabling more controlled and reproducible experimental and computational studies. N-dodecane, a linear alkane (n-C12H26), is a primary component in many diesel surrogate formulations due to its cetane number and boiling point being representative of components in conventional diesel fuel.

Rationale for Diesel Surrogate Fuels

Real diesel fuel is a complex mixture of hundreds to thousands of hydrocarbon compounds, including alkanes, cycloalkanes, and aromatics. This complexity makes it challenging to:

  • Conduct repeatable combustion experiments due to batch-to-batch variability of real fuels.

  • Develop and validate detailed chemical kinetic models for combustion simulations.

  • Isolate the effects of specific fuel properties on engine performance and emissions.

Surrogate fuels address these challenges by providing a simplified, well-defined composition that reproduces key properties of the target diesel fuel. These target properties typically include:

  • Ignition Quality: Measured by the Cetane Number (CN).

  • Physical Properties: Density and Viscosity.

  • Volatility: Characterized by the distillation curve.

  • Chemical Composition: Matching the proportions of different hydrocarbon classes.

Formulating n-Dodecane Based Surrogates

The formulation of a diesel surrogate fuel is a multi-step process that involves selecting appropriate components and optimizing their proportions to match the target properties of a specific diesel fuel.

Component Selection

The choice of components is crucial for creating a surrogate that accurately mimics the behavior of the target fuel. N-dodecane is a common primary component representing the n-alkane fraction of diesel fuel. Other components are added to represent the other major hydrocarbon classes:

  • Iso-alkanes: Branched alkanes like iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) are used to adjust the cetane number and represent the branched alkane content.

  • Cyclo-alkanes: Cyclic alkanes such as n-butylcyclohexane are included to model the naphthenic content of diesel.

  • Aromatics: Aromatic compounds like m-xylene (B151644) or 1-methylnaphthalene (B46632) are essential for emulating the sooting tendency and other combustion characteristics of the aromatic fraction in diesel.

Data Presentation: Surrogate Fuel Compositions and Properties

The following tables summarize the compositions and properties of several n-dodecane-based surrogate fuels and compare them to a typical U.S. No. 2 diesel fuel.

Table 1: Composition of n-Dodecane Based Diesel Surrogate Fuels

Surrogate Fuel IDComponentChemical ClassComposition (% vol)Source
Target Fuel U.S. No. 2 DieselComplex Mixture100[1][2][3]
Surrogate 1 n-Dodecanen-Alkane77[4][5][6]
m-XyleneAromatic23[4][5][6]
Surrogate 2 n-Dodecanen-Alkane50[4]
n-ButylcyclohexaneCyclo-alkane25[4]
n-ButylbenzeneAromatic25[4]
Surrogate 3 n-Dodecanen-Alkane100[7][8]

Table 2: Physical and Chemical Properties of Target and Surrogate Fuels

PropertyTest MethodU.S. No. 2 Diesel (Target)Surrogate 1 (77% n-Dodecane, 23% m-Xylene)Surrogate 2 (50% n-C12, 25% n-BC, 25% n-BB)Surrogate 3 (100% n-Dodecane)
Cetane Number ASTM D61340 - 55~45 (Estimated)~40 (Estimated)75
Density @ 15°C (g/cm³) ASTM D40520.82 - 0.88~0.77~0.810.75
Kinematic Viscosity @ 40°C (mm²/s) ASTM D4452.0 - 4.1~1.5~1.81.8
Distillation T90 (°C) ASTM D86282 - 338~220~230216

Note: Properties for surrogate fuels can vary based on the specific purity of the components and the blending process. Estimated values are based on component properties and mixing rules.

Experimental Protocols

Accurate characterization of the surrogate fuel properties is critical for their validation. The following are summaries of the standard ASTM protocols for measuring the key target properties.

Protocol for Determining Cetane Number (ASTM D613)

The cetane number is a measure of the ignition quality of a diesel fuel.[9]

Principle: This test method utilizes a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[10] The cetane number of a fuel is determined by comparing its combustion characteristics with those of reference fuels with known cetane numbers.[9]

Apparatus:

  • Cooperative Fuel Research (CFR) engine designed for cetane testing.[6]

  • Instrumentation to measure ignition delay.

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions.

  • Sample Introduction: Introduce the diesel fuel sample into the engine.[6]

  • Reference Fuels: Select two primary reference fuels (blends of n-cetane and heptamethylnonane) with cetane numbers that bracket the expected cetane number of the sample.[6]

  • Compression Ratio Adjustment: For the sample and each reference fuel, adjust the engine's compression ratio to produce a specific ignition delay.[6]

  • Bracketing: The cetane number of the sample is interpolated from the compression ratios of the bracketing reference fuels.

Protocol for Determining Density (ASTM D4052)

Density is a fundamental physical property necessary for converting measured volumes to volumes at a standard temperature.[11]

Principle: This method uses a digital density meter that measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[7]

Apparatus:

  • Digital density meter with a temperature-controlled measuring cell.

  • Syringes for manual injection or an autosampler.

Procedure:

  • Calibration: Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

  • Sample Preparation: Ensure the sample is homogeneous and free of air bubbles.

  • Injection: Inject approximately 1-2 mL of the sample into the measuring cell.[7]

  • Measurement: The instrument automatically measures the oscillation period and calculates the density at the specified temperature. The result is typically reported in g/cm³ or kg/m ³.

Protocol for Determining Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[12]

Principle: This test method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[13]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske).

  • Constant temperature bath with a precision of ±0.02°C.[5]

  • Timer.

Procedure:

  • Temperature Equilibration: Place the viscometer containing the sample in the constant temperature bath until it reaches the test temperature. A 30-minute equilibration time is recommended.[5]

  • Flow Measurement: Draw the liquid up through the capillary to a point above the top timing mark.

  • Timing: Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[14]

Protocol for Determining Distillation Characteristics (ASTM D86)

This test method determines the boiling range characteristics of petroleum products.[3]

Principle: A 100 mL sample is distilled under controlled conditions. The temperatures at which various percentages of the sample have evaporated and condensed are recorded.[15]

Apparatus:

  • Standard distillation apparatus consisting of a distillation flask, condenser, heating element, and a graduated receiving cylinder.[16]

  • Temperature measuring device.

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus according to the standard.

  • Sample Measurement: Place a 100 mL sample into the distillation flask.

  • Distillation: Heat the flask at a regulated rate.

  • Data Collection: Record the temperature at the initial boiling point (IBP) and as each 10% volume increment is collected in the receiving cylinder, up to the final boiling point (FBP).[16] The temperature at which 90% of the sample has distilled (T90) is a key parameter for diesel fuel.[16]

Visualization of the Surrogate Formulation Workflow

The following diagram illustrates the logical workflow for developing a diesel surrogate fuel.

surrogate_formulation_workflow cluster_target Target Fuel Analysis cluster_formulation Surrogate Formulation cluster_validation Surrogate Validation target_fuel Select Target Diesel Fuel characterize Characterize Target Fuel (ASTM D613, D4052, D445, D86, etc.) target_fuel->characterize define_targets Define Target Properties (CN, Density, Viscosity, Distillation) characterize->define_targets Provides Target Values compare Compare with Target Properties characterize->compare Target Data select_components Select Surrogate Components (n-Dodecane, Aromatics, etc.) optimize Optimize Surrogate Composition (e.g., using a blending model) select_components->optimize define_targets->optimize blend_surrogate Blend Surrogate Fuel optimize->blend_surrogate Provides Composition measure_properties Measure Surrogate Properties (ASTM D613, D4052, D445, D86) blend_surrogate->measure_properties measure_properties->compare final_surrogate Validated Surrogate Fuel compare->final_surrogate If properties match within tolerance

References

Application Notes and Protocols: Dodecane in Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-dodecane, a paraffin (B1166041) hydrocarbon, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-temperature range. Its appeal lies in its relatively high latent heat of fusion, chemical stability, non-corrosive nature, and congruent melting behavior. These application notes provide a comprehensive overview of the thermophysical properties of dodecane, detailed protocols for its characterization, and methods for enhancing its performance for various TES applications.

Thermophysical Properties of n-Dodecane

The efficiency of a PCM is largely determined by its thermal properties. The following table summarizes the key thermophysical properties of n-dodecane.

PropertyValueUnitsReferences
Melting Point-9.6°C[1][2]
Latent Heat of Fusion~210kJ/kg[1][3]
Thermal Conductivity (Solid)~0.29W/(m·K)[4][5]
Thermal Conductivity (Liquid)~0.14W/(m·K)[4][5][6]
Density (Solid)~780 kg/m ³[7][8]
Density (Liquid)~750 kg/m ³[7][8]
Specific Heat Capacity (Solid)~2.0kJ/(kg·K)[9]
Specific Heat Capacity (Liquid)~2.2kJ/(kg·K)[9]
Boiling Point216°C[1]
Flash Point71-74°C[10][11]

Experimental Protocols

Accurate characterization of this compound is crucial for designing and evaluating TES systems. The following are standard protocols for determining its key thermal properties.

This protocol outlines the procedure for analyzing the phase change characteristics of this compound using a heat-flux DSC.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Analytical balance (±0.01 mg)

  • N-dodecane (99% purity)

  • Nitrogen gas supply (for purging)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-15 mg of n-dodecane into a hermetic aluminum DSC pan using an analytical balance.[2]

    • Seal the pan hermetically using a crimper to prevent any loss of material due to evaporation.[2]

  • DSC Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 cm³/min to provide an inert atmosphere and prevent oxidation.[2]

  • Thermal Program:

    • To erase the thermal history of the sample, perform a heat/cool/heat cycle. A typical cycle would be heating from -20°C to 60°C at a rate of 20°C/min, holding for a few minutes, and then cooling back to -20°C at the same rate. Repeat this cycle three times.[2]

    • For data acquisition, a slower heating and cooling rate is recommended to achieve better resolution. A rate of 5-10°C/min is commonly used.[12][13]

    • The temperature program for analysis should be:

      • Isothermal at -30°C for 5 minutes.

      • Ramp up to 20°C at a rate of 5°C/min.

      • Isothermal at 20°C for 5 minutes.

      • Ramp down to -30°C at a rate of 5°C/min.

  • Data Analysis:

    • From the heating curve of the final cycle, determine the onset temperature, which corresponds to the melting point.[2]

    • The peak temperature of the endothermic peak indicates the temperature at which the melting rate is maximum.

    • Calculate the latent heat of fusion by integrating the area under the melting peak. The DSC software typically performs this calculation automatically.[2]

    • Similarly, from the cooling curve, the onset and peak temperatures of the exothermic peak represent the freezing point and the latent heat of solidification can be calculated.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-15 mg this compound seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge thermal_cycle Erase Thermal History (Heat/Cool/Heat) purge->thermal_cycle data_acq Data Acquisition (Controlled Heating/Cooling) thermal_cycle->data_acq get_curve Obtain Heating/Cooling Curve data_acq->get_curve det_mp Determine Melting Point (Onset Temperature) get_curve->det_mp calc_lh Calculate Latent Heat (Peak Area Integration) get_curve->calc_lh THW_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process cluster_analysis Data Analysis calibrate Calibrate Apparatus load_sample Load this compound Sample calibrate->load_sample stabilize_temp Stabilize Sample Temperature load_sample->stabilize_temp apply_voltage Apply Step-Voltage to Wire stabilize_temp->apply_voltage record_data Record Temperature Rise vs. Time apply_voltage->record_data plot_data Plot ΔT vs. ln(t) record_data->plot_data calc_slope Calculate Slope of the Linear Region plot_data->calc_slope calc_k Calculate Thermal Conductivity calc_slope->calc_k PCM_Enhancement cluster_this compound Pure this compound cluster_challenges Challenges cluster_solutions Enhancement Strategies cluster_outcomes Improved Properties This compound n-Dodecane challenges Low Thermal Conductivity Potential Leakage This compound->challenges encapsulation Nano/Micro-encapsulation challenges->encapsulation composite Composite Formation challenges->composite outcomes Enhanced Thermal Conductivity Shape Stability Increased Heat Transfer Area encapsulation->outcomes composite->outcomes

References

Application Notes and Protocols for the Preparation of n-Dodecane Microencapsulated Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the microencapsulation of n-dodecane, a prominent phase change material (PCM), for applications in thermal energy storage and temperature regulation. The protocols described herein cover three prevalent encapsulation techniques: in-situ polymerization, interfacial polymerization, and spray drying.

Introduction

n-Dodecane is a paraffin (B1166041) alkane with a melting point of approximately -10°C, making it a suitable candidate for various low-temperature thermal management applications. To overcome issues such as leakage in its liquid state and to increase the heat transfer area, n-dodecane is often encapsulated within a stable polymeric shell. This process, known as microencapsulation, yields micro-sized capsules that can be readily incorporated into various matrices. This document outlines the synthesis and characterization of these microcapsules.

Experimental Protocols

Detailed protocols for the most common methods of n-dodecane microencapsulation are provided below.

In-situ Polymerization with Melamine-Formaldehyde (MF) Shell

This method involves the polymerization of melamine (B1676169) and formaldehyde (B43269) in an oil-in-water emulsion, where the polymer forms a shell around the n-dodecane droplets.

Workflow Diagram for In-situ Polymerization:

cluster_prep Pre-polymer Preparation cluster_emulsion Emulsion Formation cluster_poly Polymerization & Curing cluster_final Product Recovery prep1 Dissolve Melamine & Formaldehyde in Water prep2 Heat to 70°C prep1->prep2 prep3 Adjust pH to 8.5-9.0 (Triethanolamine) prep2->prep3 prep_out MF Pre-polymer Solution prep3->prep_out poly1 Add MF Pre-polymer to Emulsion prep_out->poly1 emul1 Disperse n-Dodecane in Emulsifier Solution emul2 High-Speed Homogenization emul1->emul2 emul_out O/W Emulsion emul2->emul_out emul_out->poly1 poly2 Adjust pH to ~4.0 (Citric Acid) poly1->poly2 poly3 Heat to 85°C for 3 hours poly2->poly3 poly_out Microcapsule Slurry poly3->poly_out final1 Filter poly_out->final1 final2 Wash with Water final1->final2 final3 Dry final2->final3 final_out Dry Microcapsule Powder final3->final_out

Caption: Workflow for n-dodecane microencapsulation via in-situ polymerization.

Protocol:

  • Preparation of Melamine-Formaldehyde (MF) Prepolymer:

    • Dissolve 4 g of melamine in 20 mL of 37 wt% formaldehyde solution and 20 mL of distilled water in a three-neck flask.

    • Heat the mixture to 70°C with magnetic stirring.

    • Adjust the pH of the solution to 8.5-9.0 by adding triethanolamine (B1662121) dropwise.[1]

    • Stir for 30 minutes to obtain a transparent MF prepolymer solution.[2]

  • Emulsification:

    • Prepare an aqueous solution containing an emulsifier (e.g., sodium dodecyl sulfate, SDS).

    • Add n-dodecane (the core material) to the emulsifier solution. The core-to-shell mass ratio can be varied (e.g., 2:1).[3]

    • Homogenize the mixture at a high stirring rate (e.g., 4000-8000 rpm) for 30 minutes to form a stable oil-in-water (O/W) emulsion.[1]

  • Polymerization and Encapsulation:

    • Slowly add the prepared MF prepolymer solution dropwise into the n-dodecane emulsion under continuous stirring.

    • Adjust the pH of the mixture to approximately 3.0-4.0 using a 10% citric acid solution to catalyze the polymerization.[2]

    • Increase the temperature to 85°C and maintain for 3 hours to allow for the formation and curing of the MF shell.[2]

  • Product Recovery:

    • Cool the resulting microcapsule slurry to room temperature.

    • Filter the slurry and wash the collected microcapsules several times with distilled water and then with ethanol (B145695) to remove unreacted monomers and impurities.

    • Dry the microcapsules in an oven at a suitable temperature (e.g., 50°C) to obtain a fine, free-flowing powder.

Interfacial Polymerization with Polyurethane (PU) Shell

This technique involves a polymerization reaction that occurs at the interface of an oil-in-water emulsion between monomers dissolved in the dispersed (oil) and continuous (water) phases.

Workflow Diagram for Interfacial Polymerization:

cluster_phases Phase Preparation cluster_emulsion Emulsification cluster_poly Polymerization cluster_final Product Recovery phase_oil Oil Phase: Dissolve Isocyanate (PAPI) & n-Dodecane in Toluene emul1 Combine Oil & Aqueous Phases phase_oil->emul1 phase_water Aqueous Phase: Prepare PVA Solution phase_water->emul1 emul2 Low-Speed Stirring (600 rpm) emul1->emul2 emul3 High-Speed Homogenization (15,000 rpm) emul2->emul3 emul_out O/W Microemulsion emul3->emul_out poly1 Heat to 70°C emul_out->poly1 poly2 Stir for 2-4 hours poly1->poly2 poly_out Microcapsule Slurry poly2->poly_out final1 Filter poly_out->final1 final2 Wash with Water final1->final2 final3 Dry final2->final3 final_out Dry Microcapsule Powder final3->final_out

Caption: Workflow for n-dodecane microencapsulation via interfacial polymerization.

Protocol:

  • Phase Preparation:

    • Oil Phase: In a beaker, dissolve 3.2 g of polymethylene polyphenylene isocyanate (PAPI) and the desired amount of n-dodecane (e.g., 1.6 to 8.0 g) in 18 mL of toluene.[4]

    • Aqueous Phase: Prepare 80 mL of a 2 wt% polyvinyl alcohol (PVA) aqueous solution.[4]

  • Emulsification:

    • Add the oil phase to the aqueous phase under magnetic stirring at 600 rpm to create a coarse macroemulsion.[4][5]

    • Further homogenize the mixture using a high-speed disperser (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes to form a fine oil-in-water microemulsion.[4][5]

  • Polymerization:

    • Transfer the emulsion to a reaction flask and heat it to 70°C under continuous stirring.

    • Maintain the reaction for 2 to 4 hours to allow the polyurethane shell to form at the oil-water interface.

  • Product Recovery:

    • After the reaction is complete, cool the suspension to room temperature.

    • Filter the product and wash thoroughly with distilled water to remove the PVA and other unreacted substances.

    • Dry the resulting polyurethane microcapsules in an oven.

Spray Drying

Spray drying is a physical method that involves atomizing an emulsion of the core and shell materials into a hot air stream, leading to rapid solvent evaporation and the formation of microcapsules.

Protocol:

  • Emulsion Preparation:

    • Prepare an aqueous solution of the shell material. Common shell materials include maltodextrin, gum arabic, or a combination of both.

    • Disperse n-dodecane into the shell material solution. The core-to-wall material ratio is a critical parameter (e.g., 1:3).

    • Add an emulsifier if necessary and homogenize the mixture at high speed to form a stable oil-in-water emulsion. The stability of this emulsion is crucial for successful encapsulation.

  • Spray Drying Process:

    • Continuously feed the prepared emulsion into a spray dryer.

    • Set the operational parameters. These are highly dependent on the specific equipment and materials but typical ranges are:

      • Inlet Air Temperature: 150°C to 220°C. Higher temperatures increase the evaporation rate but may risk damaging the core material.[4][6]

      • Outlet Air Temperature: 50°C to 80°C. This temperature is critical for the final moisture content of the powder.[4][6]

      • Feed Flow Rate: Adjust according to the atomizer type and chamber size to ensure complete drying.

      • Atomization Pressure/Speed: Controls the droplet size, which in turn influences the final microcapsule size.

  • Product Collection:

    • The dried microcapsules are separated from the hot air stream, typically by a cyclone separator.

    • Collect the resulting powder from the collection vessel. The product should be a fine, free-flowing powder.

Data Presentation: Properties of Microcapsules

The properties of the resulting microcapsules are highly dependent on the synthesis method and parameters.

Table 1: Comparison of Microencapsulation Methods for Paraffin Waxes.

PropertyIn-situ (MF Shell)Interfacial (PU Shell)
Typical Mean Diameter 0.3 - 16 µm[1]9 - 17 µm[4][7][8]
Morphology Spherical, smooth surface[1]Generally spherical
Shell Material Melamine-FormaldehydePolyurethane
Latent Heat Storage Can exceed 160 J/g[3]50 - 132 J/g[4][7][8]
Encapsulation Efficiency 53% - 77%[1]Varies with core loading
Key Process Control pH, Stirring Rate[1]Homogenization, Core Loading[4][8]

Note: Data is compiled for n-dodecane and similar paraffins like n-octadecane.

Table 2: Effect of Process Parameters on Polyurethane (PU) Microcapsule Properties (n-Octadecane Core).

n-Octadecane Feeding (g)Mean Capsule Size (µm)Shell Thickness (nm)Latent Heat (J/g)Core Content (DSC)
1.69.44605025%
3.211.23508543%
4.813.528011558%
6.415.124013066%
8.016.722013267%

Data adapted from studies on n-octadecane encapsulation.[4][7][8]

Characterization Protocols

Logical Diagram for Microcapsule Characterization:

cluster_char Characterization Techniques cluster_props Measured Properties start Synthesized Microcapsules sem Scanning Electron Microscopy (SEM) start->sem ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga morph Morphology & Particle Size sem->morph Reveals chem Chemical Structure (Shell Confirmation) ftir->chem Confirms thermal Phase Change Temp. & Latent Heat dsc->thermal Measures stability Thermal Stability & Core Content tga->stability Evaluates

Caption: Relationship between characterization techniques and measured properties.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, shape, and size of the microcapsules. Samples are mounted on a stub and sputter-coated with a conductive material (e.g., gold) before imaging.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful encapsulation and the chemical structure of the polymer shell. The analysis is performed by comparing the spectra of the pure core material, the polymer, and the final microcapsules. The presence of characteristic peaks for both core and shell materials in the microcapsule spectrum indicates successful encapsulation.[4]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, including the melting and crystallization temperatures and the latent heat of fusion and solidification of the encapsulated n-dodecane. Samples are typically heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4][5] The encapsulation efficiency can be calculated using the formula:

    • Efficiency (%) = (ΔH_microcapsule / ΔH_pure_PCM) x 100

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the microcapsules and to quantify the core content. The analysis involves heating the sample at a constant rate and recording the weight loss as a function of temperature.

References

Application Notes and Protocols: Dodecane in Polymer and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted roles of dodecane in polymer and material science. The following sections outline its application as a phase change material, a porogen for creating porous scaffolds, a potential plasticizer, and a solvent in polymer synthesis. Each section includes detailed experimental protocols and quantitative data to support your research and development endeavors.

This compound as a Core Material in Phase Change Microcapsules

This compound is an excellent candidate for use in phase change materials (PCMs) for thermal energy storage, particularly in applications requiring a phase transition near room temperature. Its high latent heat of fusion allows for the absorption and release of significant amounts of thermal energy during its solid-liquid phase transition. Microencapsulation of this compound within a polymer shell enhances its utility by preventing leakage in the molten state and increasing the heat transfer surface area.

Quantitative Data: Thermal Properties of this compound-Based Phase Change Microcapsules
PropertyValuePolymer ShellReference
Phase Transition Temperature (Melting)-2 °CPMMA[1][2]
Latent Heat of Fusion195.9 kJ/kgPMMA[1][2]
Encapsulation Ratio93.2%PMMA[1][2]
Microcapsule Diameter2-10 µmPMMA[1]
Degradation Onset Temperature~250 °CPMMA[1]
Experimental Protocol: Preparation of n-Dodecane/PMMA Microencapsulated PCMs via Suspension Polymerization

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) microcapsules containing n-dodecane as the core phase change material.

Materials:

  • n-Dodecane (core material)

  • Methyl methacrylate (B99206) (MMA) (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Water bath with temperature control

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Dissolve a specific concentration of PVA (e.g., 1 wt%) in deionized water in the three-neck flask. This will serve as the continuous phase.

  • Oil Phase Preparation: In a separate beaker, dissolve the initiator (AIBN, e.g., 1 wt% relative to the monomer) in the methyl methacrylate monomer. Then, add the n-dodecane core material to this mixture. The core-to-shell ratio can be varied (e.g., 2:1 by weight).

  • Emulsification: Add the oil phase to the aqueous phase in the reaction flask while stirring vigorously with the mechanical stirrer (e.g., 500 rpm) to form a stable oil-in-water emulsion.

  • Polymerization: Heat the emulsion to the reaction temperature (e.g., 75-85 °C) in the water bath under a nitrogen atmosphere to initiate the polymerization of MMA at the surface of the this compound droplets.

  • Reaction Completion: Maintain the reaction temperature and stirring for a set period (e.g., 3-4 hours) to ensure complete polymerization.

  • Purification: Cool the suspension to room temperature. Filter the microcapsules using a Buchner funnel and wash them repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted monomer, suspending agent, and non-encapsulated this compound.

  • Drying: Dry the purified microcapsules in a vacuum oven at a moderate temperature (e.g., 50 °C) for 24 hours.

G cluster_prep Phase Preparation cluster_reaction Reaction cluster_purification Purification & Drying Aqueous_Phase Aqueous Phase (PVA in Water) Emulsification Emulsification (High-Speed Stirring) Aqueous_Phase->Emulsification Oil_Phase Oil Phase (this compound, MMA, AIBN) Oil_Phase->Emulsification Polymerization Suspension Polymerization (Heat & N2 Atmosphere) Emulsification->Polymerization Filtration Filtration & Washing (Water & Ethanol) Polymerization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product This compound/PMMA Microcapsules Drying->Final_Product

Workflow for this compound Microencapsulation.

This compound as a Porogen for Porous Polymer Scaffolds

This compound can be employed as a porogen (pore-forming agent) in the fabrication of porous polymer scaffolds for applications such as tissue engineering and filtration. The principle lies in creating a polymer-dodecane composite, followed by the removal of this compound to leave behind an interconnected porous network. The size and volume of the pores can be controlled by the amount and droplet size of the this compound in the initial mixture.

Quantitative Data: Properties of Porous Scaffolds Fabricated with Alkane Porogens
PropertyValue RangePolymer MatrixNotes
Porosity70 - 95%PCL, PLGADependent on the initial this compound volume fraction.
Pore Size20 - 200 µmPCL, PLGAControlled by the emulsification process and this compound droplet size.
InterconnectivityHighPCL, PLGAAchieved through proper phase separation and porogen removal.
Experimental Protocol: Fabrication of a Porous Polycaprolactone (PCL) Scaffold using this compound as a Porogen

This protocol describes a solvent casting and porogen leaching method to create a porous PCL scaffold.

Materials:

  • Polycaprolactone (PCL)

  • This compound (porogen)

  • Dichloromethane (DCM) (solvent)

  • Hexane (B92381) (for porogen removal)

  • Poly(vinyl alcohol) (PVA) (emulsifier, optional for smaller pores)

Equipment:

  • Glass petri dish or a specific mold

  • Homogenizer or high-speed stirrer

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution: Dissolve PCL in DCM to create a polymer solution of a specific concentration (e.g., 10% w/v).

  • Emulsion Formation: Add the desired volume of this compound to the PCL solution. The volume ratio of this compound to the polymer solution will determine the final porosity of the scaffold. For smaller, more uniform pores, an emulsifier like PVA can be added to an aqueous phase and then emulsified with the polymer-dodecane mixture.

  • Homogenization: Homogenize or stir the mixture at high speed to create a stable emulsion of this compound droplets within the PCL solution. The stirring speed and time will influence the pore size.

  • Casting: Pour the emulsion into a petri dish or mold.

  • Solvent Evaporation: Allow the DCM to evaporate slowly in a fume hood. This will leave a solid composite of PCL and this compound.

  • Porogen Leaching: Immerse the PCL-dodecane composite in a hexane bath. Hexane is a good solvent for this compound but a non-solvent for PCL. The hexane will dissolve and leach out the this compound, leaving behind a porous PCL structure.

  • Washing and Drying: Replace the hexane bath with fresh hexane several times to ensure complete removal of this compound. Finally, dry the porous scaffold in a vacuum oven to remove any residual hexane.

G Start Start Dissolve_PCL Dissolve PCL in DCM Start->Dissolve_PCL Add_this compound Add this compound (Porogen) Dissolve_PCL->Add_this compound Homogenize Homogenize to form Emulsion Add_this compound->Homogenize Cast_Mixture Cast Mixture into Mold Homogenize->Cast_Mixture Evaporate_Solvent Evaporate DCM Cast_Mixture->Evaporate_Solvent Leach_Porogen Leach this compound with Hexane Evaporate_Solvent->Leach_Porogen Dry_Scaffold Wash & Vacuum Dry Leach_Porogen->Dry_Scaffold End Porous PCL Scaffold Dry_Scaffold->End G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Product Isolation Aqueous_Phase Aqueous Phase (PVA in Water) Suspension Form Suspension (Mechanical Agitation) Aqueous_Phase->Suspension Organic_Phase Organic Phase (Styrene, Initiator, this compound) Organic_Phase->Suspension Polymerize Heat to Initiate Polymerization Suspension->Polymerize Cool_Filter Cool, Filter & Wash (Water & Methanol) Polymerize->Cool_Filter Dry Vacuum Dry Cool_Filter->Dry Final_Product Polystyrene Beads Dry->Final_Product

References

Application Notes and Protocols: Dodecane Interaction with Surfactants in Porous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between dodecane, a model oil, and various surfactants within porous media. The principles and protocols outlined herein are broadly applicable to fields such as enhanced oil recovery (EOR), environmental remediation of non-aqueous phase liquids (NAPLs), and the formulation of drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).

Introduction

The interaction of this compound with surfactants in porous media is a critical area of study with significant implications for various industries. In EOR and environmental remediation, the primary goal is to mobilize and extract trapped this compound (as a representative NAPL) from subsurface reservoirs or contaminated soil.[1] Surfactants achieve this by reducing the interfacial tension (IFT) between the this compound and the aqueous phase, altering the wettability of the porous medium, and facilitating the formation of emulsions or microemulsions.[2][3]

In the pharmaceutical context, similar principles apply to the transport of hydrophobic drugs through biological porous media, such as the stratum corneum of the skin or mucus layers.[4][5] Surfactants can act as penetration enhancers, improving the bioavailability of poorly soluble drugs by increasing their partitioning into and transport through these biological barriers.[6][7] this compound can be used as a model for the hydrophobic drug carrier or the drug itself in formulation studies.

This document provides detailed protocols for key experiments used to characterize these interactions and presents quantitative data from various studies to aid in experimental design and interpretation.

Mechanisms of Interaction

The primary mechanisms by which surfactants facilitate the mobilization and transport of this compound in porous media are:

  • Interfacial Tension (IFT) Reduction: Surfactants accumulate at the oil-water interface, significantly lowering the IFT.[8] This reduction in IFT lowers the capillary forces that trap this compound in the pore throats of the medium, allowing it to be mobilized by the flowing aqueous phase.[9]

  • Wettability Alteration: The adsorption of surfactants onto the solid surfaces of the porous medium can alter its wettability.[2] In many reservoir rocks, which can be oil-wet, surfactants can induce a shift towards a more water-wet state, which aids in the release of the oil phase.

  • Emulsification and Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[10] These micelles can encapsulate this compound, a process called solubilization, forming microemulsions that are readily transported through the porous medium.[11]

These mechanisms are often synergistic and their relative importance depends on the specific surfactant, this compound, porous medium, and environmental conditions (e.g., temperature, salinity).

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the interaction of this compound and other alkanes with surfactants in porous media.

Table 1: Effect of Surfactants on Interfacial Tension (IFT)

Surfactant TypeSurfactant ConcentrationAlkaneBrine/Aqueous PhaseTemperature (°C)Initial IFT (mN/m)Final IFT (mN/m)Reference
Dodecyl Trimethyl Ammonium Bromide (DTAB)0.75 wt%Crude OilSynthetic Brine 1 (4768.9 mg/L)35-~5.0[12]
Dodecyl Trimethyl Ammonium Bromide (DTAB)0.75 wt%Crude OilSynthetic Brine 2 (9537.8 mg/L)35-~5.9[12]
Janus Nanoplate Surfactants0.25 wt%This compoundWaterAmbient-Varies with water/oil ratio[13]
Bacillus subtilis biosurfactant (surfactin)~106-125 mg/LThis compoundBrine35-40~45~1-2[14]
Sodium Dodecyl Sulfate (SDS)Not specifiedDecaneBrine + CO2/CH4170~16.5 (with surfactant)-[15]

Table 2: Surfactant-Enhanced Recovery in Core Flooding Experiments

Porous MediumSurfactant(s)Surfactant ConcentrationAlkane/OilIncremental Oil Recovery (% OOIP)Reference
Tight Carbonate Cores (Bakken)Cationic (CTAB), Anionic (SDS)0.1 wt%Bakken Crude OilUp to 35% (total recovery)[16]
Berea SandstoneLutensol TO-3, SLES, etc.Not specifiedNot specified~20-23% over water flooding[11]
Not specifiedJatropha oil surfactant + Guar gum polymer5-10 wt% (surfactant)Medium Crude Oil16.5% - 38.8%[17]
Carbonate RocksDodecanoyl-glucosamineNot specifiedNot specified19% over waterflooding[2]

Table 3: Surfactant Adsorption on Porous Media

Porous MediumSurfactantSalinity (NaCl)Surfactant Adsorption (mg/g)Reference
Local SandSodium Dodecyl Sulfate (SDS)1 wt%0.911[18]
Local SandSodium Dodecyl Sulfate (SDS)3 wt%1.139[18]
KaoliniteSodium Dodecyl Sulfate (SDS)1 wt%0.911[18]
KaoliniteSodium Dodecyl Sulfate (SDS)3 wt%1.499[18]
SandstoneEthoxylated Nonylphenols (NP-9.5EO)Not specifiedHigher for more hydrophobic surfactants[10]

Experimental Protocols

Protocol for Core Flooding Experiment

This protocol outlines the steps for evaluating the effectiveness of a surfactant solution in mobilizing and recovering this compound from a consolidated porous medium (core sample).[11][16]

Objective: To quantify the incremental this compound recovery by surfactant flooding compared to water flooding.

Materials:

  • Core holder and core flooding apparatus (pumps, pressure transducers, fraction collector).

  • Consolidated core sample (e.g., Berea sandstone).

  • This compound (dyed for visualization if applicable).

  • Brine solution (representative of formation water or application medium).

  • Surfactant solution (prepared in brine).

  • Vacuum pump and desiccator.

Procedure:

  • Core Preparation:

    • Cut the core to the desired dimensions (e.g., 1.5-inch diameter, 3-6 inches length).

    • Clean the core by flushing with appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

    • Measure the dry weight of the core.

    • Saturate the core with brine under vacuum to ensure complete saturation. The difference between the wet and dry weight allows for the calculation of pore volume and porosity.

  • Initial this compound Saturation:

    • Inject this compound into the brine-saturated core at a constant flow rate until no more brine is produced. This establishes the initial this compound saturation (Soi). The volume of brine displaced is recorded.

  • Water Flooding (Secondary Recovery):

    • Inject brine into the core at a constant flow rate (e.g., 0.1-1.0 mL/min).[16]

    • Collect the effluent in a fraction collector and measure the volume of this compound and brine produced over time.

    • Continue the water flood until this compound production ceases. The cumulative this compound produced represents the recovery from water flooding. The remaining this compound is the residual oil saturation (Sor).

  • Surfactant Flooding (Tertiary Recovery):

    • Inject the prepared surfactant solution into the core at the same constant flow rate.

    • Continuously collect and measure the produced this compound and aqueous phases.

    • Continue the surfactant flood for a predetermined number of pore volumes (e.g., 2-3 PV) or until this compound production ceases.[16]

  • Data Analysis:

    • Calculate the initial oil in place (OOIP).

    • Calculate the oil recovery factor for water flooding and the incremental recovery factor for surfactant flooding as a percentage of OOIP.

    • Plot oil recovery and pressure drop across the core as a function of pore volumes injected.

Protocol for Micromodel Fabrication and Experiment

Micromodels are transparent, 2D representations of porous media that allow for the direct visualization of pore-scale fluid transport phenomena.[2][19][20]

Objective: To visualize the mechanisms of this compound displacement by surfactants at the pore scale.

Materials:

  • Glass or silicon wafer.

  • Photolithography equipment.

  • Microscope with a high-resolution camera.

  • Syringe pumps.

  • Tubing and connectors.

  • This compound (dyed with a non-surfactant dye, e.g., Oil Red O).

  • Aqueous surfactant solution.

Procedure:

  • Micromodel Fabrication (Wet Etching Method):

    • Design a 2D pore network pattern using CAD software. The design can be based on real rock structures obtained from micro-CT scans.[20]

    • Transfer the pattern onto a photomask.

    • Use photolithography to transfer the pattern onto a photoresist-coated glass or silicon wafer.

    • Chemically etch the exposed areas to create the pore network.

    • Thermally bond a flat glass plate over the etched pattern to seal the micromodel.

    • Drill inlet and outlet ports.

  • Experimental Setup:

    • Mount the micromodel on the microscope stage.[2]

    • Connect syringe pumps to the inlet port(s) for fluid injection.

    • Connect the outlet port to a waste container.

  • Experimental Procedure:

    • Saturate the micromodel with the aqueous phase (brine).

    • Inject dyed this compound to displace the aqueous phase and establish a residual this compound saturation.

    • Inject the surfactant solution at a controlled flow rate.

    • Record images or videos of the displacement process through the microscope.

  • Image Analysis:

    • Analyze the captured images to observe phenomena such as emulsification, snap-off events, and changes in wettability.

    • Quantify changes in this compound saturation over time by analyzing the area occupied by the dyed this compound phase.

Protocol for Interfacial Tension (IFT) Measurement

The spinning drop and pendant drop methods are commonly used to measure IFT. The spinning drop method is particularly suited for measuring the ultra-low IFT values often achieved with effective surfactant systems.[21][22][23]

Objective: To measure the IFT between this compound and an aqueous surfactant solution.

A. Spinning Drop Tensiometer Method

Materials:

  • Spinning drop tensiometer.

  • Glass capillary tube.

  • Syringes.

  • This compound.

  • Aqueous surfactant solution (the denser phase).

Procedure:

  • Fill the capillary tube with the denser aqueous surfactant solution, ensuring no air bubbles are present.[21]

  • Inject a small droplet of the less dense this compound into the center of the capillary.

  • Place the capillary in the tensiometer and begin rotation.

  • Increase the rotational speed until the this compound droplet elongates. The length of the droplet should be at least four times its diameter for accurate measurement using the Vonnegut equation.[23]

  • The instrument's software captures an image of the elongated droplet and calculates the IFT based on the drop shape, rotational speed, and the density difference between the two liquids.

B. Pendant Drop Tensiometer Method

Materials:

  • Pendant drop tensiometer (goniometer with appropriate software).[24]

  • Quartz cuvette.

  • Syringe with a needle.

  • This compound.

  • Aqueous surfactant solution.

Procedure:

  • Fill the cuvette with the aqueous surfactant solution.

  • Fill the syringe with this compound.

  • Submerge the needle tip into the aqueous solution within the cuvette.

  • Dispense a small drop of this compound from the needle tip. If this compound is less dense than the aqueous phase, an inverted (rising) drop is formed using a bent needle.[1]

  • The software captures the profile of the pendant drop.

  • The IFT is calculated by fitting the drop shape to the Young-Laplace equation, which balances gravitational and surface tension forces.[9]

Protocol for Surfactant Adsorption Isotherm Determination

This protocol determines the amount of surfactant that adsorbs onto the solid porous medium, which is a crucial factor as it represents a loss of surfactant from the solution.[10][18]

Objective: To quantify the equilibrium adsorption of a surfactant onto a porous medium (e.g., sand) as a function of its concentration.

Materials:

  • Porous medium (e.g., quartz sand, crushed reservoir rock).

  • Surfactant solutions of varying concentrations.

  • Shaker or mixer.

  • Centrifuge.

  • UV-Vis spectrophotometer or other analytical instrument to measure surfactant concentration.

Procedure:

  • Preparation:

    • Wash and dry the porous medium to remove impurities.

    • Prepare a series of surfactant solutions with known initial concentrations (Co).

  • Adsorption Test:

    • Add a known mass of the porous medium (M) to a specific volume (V) of each surfactant solution in separate containers.

    • Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24 hours).[25]

    • Separate the solid and liquid phases by centrifugation.

  • Concentration Measurement:

    • Measure the surfactant concentration in the supernatant (equilibrium concentration, Ce) using a suitable analytical technique (e.g., UV-Vis spectrophotometry with a calibration curve).

  • Data Analysis:

    • Calculate the amount of surfactant adsorbed per unit mass of the solid (Γ) using the following mass balance equation:[18] Γ (mg/g) = [(Co - Ce) * V] / M

    • Plot Γ versus Ce to generate the adsorption isotherm.

    • The data can be fitted to adsorption models like the Langmuir or Freundlich isotherms to determine adsorption parameters.[10]

Application in Drug Delivery

The principles of mobilizing a non-aqueous phase in a porous medium are analogous to enhancing the penetration of hydrophobic drugs through biological barriers.[4] Surfactants are widely used as excipients in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[26]

Analogy:

  • This compound: Represents a hydrophobic drug or a lipid-based drug carrier.

  • Porous Medium: Represents a biological barrier like the stratum corneum, a mucus layer, or a porous polymeric matrix for controlled release.[27][28]

  • Surfactant Solution: Represents the drug formulation containing penetration enhancers.

Mechanisms in Drug Delivery:

  • Enhanced Permeability: Surfactants can fluidize the lipid bilayers of the stratum corneum, creating pathways for drug molecules to permeate more easily.[6]

  • Solubilization: Micellar solubilization of the hydrophobic drug in the formulation increases its concentration gradient across the biological barrier, driving diffusion.[7]

  • Vesicle Formation: Some surfactants form vesicles (e.g., liposomes, transfersomes) that can encapsulate drugs and facilitate their transport across membranes.[8]

The experimental protocols described above can be adapted for pharmaceutical research. For instance, modified core flooding or diffusion cell setups (e.g., Franz cells) can be used to study the transport of a this compound-based formulation through a synthetic or biological membrane. Micromodels can be designed to mimic the microstructure of biological tissues to visualize drug carrier transport at the pore scale.

Visualizations

Experimental Workflow for Surfactant Evaluation

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Interaction with Porous Media cluster_2 Phase 3: Analysis & Optimization A Prepare Surfactant Solutions (Varying Concentrations) B Measure Interfacial Tension (IFT) (Spinning/Pendant Drop) A->B C Determine Critical Micelle Concentration (CMC) B->C D Determine Surfactant Adsorption Isotherm on Solid Matrix C->D E Conduct Micromodel Study (Visualize Pore-Scale Mechanisms) C->E F Perform Core Flooding Experiment (Quantify Recovery) D->F E->F G Analyze Recovery Data & Pressure Profiles F->G H Correlate IFT, Adsorption & Recovery G->H I Optimize Surfactant Formulation H->I

Caption: Workflow for evaluating surfactant performance.

Mechanisms of this compound Mobilization by Surfactants

G cluster_0 Initial State cluster_1 Surfactant Action cluster_2 Result A This compound Trapped in Porous Medium (High Capillary Forces) B Surfactant Injection C IFT Reduction B->C D Wettability Alteration (e.g., Oil-Wet to Water-Wet) B->D E Micellar Solubilization (Emulsification) B->E F Mobilization & Transport of this compound C->F D->F E->F G A Define Application (EOR, Remediation, Drug Delivery) B Characterize System (Oil, Porous Medium, Temp, Salinity) A->B C Screen Surfactant Candidates (Anionic, Cationic, Non-ionic) B->C D Achieves Ultra-Low IFT? C->D E Low Adsorption on Matrix? D->E Yes H Re-evaluate or Modify Formulation D->H No F Stable at Application Conditions? E->F Yes E->H No G Select Optimal Surfactant F->G Yes F->H No H->C

References

Application Note: Dodecane as a Model for Environmental Hydrocarbon Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecane (n-C12H26) is a saturated n-alkane hydrocarbon that serves as an important model compound for studying the environmental fate and behavior of medium-chain alkanes found in petroleum products like diesel and jet fuel.[1] Its well-defined physical and chemical properties, combined with its susceptibility to microbial degradation, make it an ideal candidate for laboratory and field studies investigating hydrocarbon contamination, bioremediation strategies, and ecotoxicological effects.[2] This document provides detailed application notes and protocols for researchers utilizing this compound in environmental science.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is critical for designing experiments and interpreting its environmental behavior.[3] Key quantitative data are summarized below.

PropertyValueUnitsCitations
Chemical FormulaC12H26-[1][4]
Molar Mass170.34 g/mol [1][4]
AppearanceColorless liquid-[1][4]
Density (at 20°C)0.749g/mL[1]
Melting Point-9.6°C[3][4]
Boiling Point216.2°C[3][4]
Vapor Pressure (at 25°C)0.13mmHg[5]
Water SolubilityInsoluble-[3]
Log Kow (Octanol-Water Partition Coefficient)6.1-[5]

Environmental Fate and Microbial Degradation

The environmental persistence of this compound is governed by processes such as volatilization, adsorption to soil and sediment, and microbial degradation.[2][5] While it is a volatile organic compound (VOC), its strong adsorption to soil organic matter can reduce its mobility and volatilization from terrestrial environments.[5] The primary mechanism for the removal of this compound from aerobic environments is biodegradation by microorganisms.[6][7]

Aerobic Biodegradation Pathway

Under aerobic conditions, the most common pathway for n-alkane degradation is initiated by alkane hydroxylase enzymes.[6] This process, known as terminal oxidation, involves the sequential oxidation of a terminal methyl group.[6][8]

  • Hydroxylation: this compound is first oxidized to 1-dodecanol (B7769020) (a primary alcohol).[9]

  • Dehydrogenation: The alcohol is then oxidized to dodecanal (B139956) (an aldehyde).

  • Oxidation: The aldehyde is further oxidized to dodecanoic acid (a fatty acid).[9]

  • β-Oxidation: The resulting fatty acid enters the β-oxidation cycle, where it is broken down into two-carbon units of acetyl-CoA, which can then enter central metabolic pathways like the Krebs cycle.[6]

Dodecane_Degradation_Pathway cluster_pathway Aerobic Terminal Oxidation of this compound cluster_key Legend This compound n-Dodecane Dodecanol 1-Dodecanol This compound->Dodecanol Alkane Monooxygenase Dodecanal Dodecanal Dodecanol->Dodecanal Alcohol Dehydrogenase DodecanoicAcid Dodecanoic Acid Dodecanal->DodecanoicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation Cycle (Acetyl-CoA) DodecanoicAcid->BetaOxidation Fatty Acyl-CoA Synthetase Key_Start Starting Substrate Key_Intermediate Intermediates Key_Metabolism Central Metabolism

Caption: Aerobic degradation pathway of n-dodecane via terminal oxidation.

Protocols for Environmental Studies

Application Note 1: Soil Microcosm Study for this compound Biodegradation

This protocol outlines a laboratory microcosm experiment to assess the biodegradation potential of this compound in a soil matrix. Such studies are essential for evaluating bioremediation efficacy.[10][11]

1. Materials and Reagents

  • Environmental soil sample, sieved (<2 mm)

  • n-Dodecane (≥99% purity)

  • Acetone or pentane (B18724) (volatile solvent)

  • Glass jars or flasks (e.g., 250 mL Mason jars) with loose-fitting lids to allow gas exchange

  • Mineral salts medium (e.g., Bushnell-Haas broth) for nutrient amendment (optional)[12]

  • Deionized water, sterile

  • Analytical balance, fume hood, incubator

2. Experimental Workflow Diagram

Microcosm_Workflow A 1. Soil Preparation (Sieve and Homogenize) B 2. This compound Spiking (Dissolve in solvent, mix with soil, evaporate solvent) A->B C 3. Microcosm Setup (Aliquot soil into replicate jars) B->C D 4. Treatment Conditions (e.g., Nutrient Amendment, Inoculation) C->D E 5. Incubation (Controlled temperature and humidity) D->E F 6. Time-Course Sampling (Day 0, 7, 14, 28...) E->F G 7. This compound Extraction (Solvent extraction from soil samples) F->G H 8. GC-MS Analysis (Quantify remaining this compound) G->H I 9. Data Analysis (Calculate degradation rate) H->I

Caption: Workflow for a soil microcosm biodegradation experiment.

3. Protocol

  • Soil Preparation: Collect soil from the site of interest. Remove large debris and sieve through a 2 mm mesh to ensure homogeneity.[10] Determine the soil's water holding capacity and initial moisture content.

  • This compound Spiking: Prepare a stock solution of this compound in a volatile solvent like acetone. In a fume hood, add the solution to the soil and mix thoroughly to achieve the target concentration (e.g., 5,000 mg this compound per kg dry soil). Allow the solvent to fully evaporate for at least 24 hours.[10]

  • Microcosm Setup: Aliquot a known mass of the spiked soil (e.g., 100 g) into triplicate glass jars for each time point and treatment condition.

  • Treatment Conditions:

    • Biotic Control: Soil spiked with this compound. Adjust moisture to 60% of water holding capacity.

    • Nutrient Amendment (Optional): Amend a set of replicates with a sterile mineral salts solution to evaluate the effect of biostimulation.[12][13]

    • Abiotic Control (Sterile): Autoclave a set of spiked soil samples twice to serve as a control for non-biological losses.

  • Incubation: Place the microcosms in an incubator in the dark at a controlled temperature (e.g., 25°C). Periodically open the lids to ensure aerobic conditions.

  • Sampling: At specified time intervals (e.g., day 0, 7, 14, 28, 56), sacrificially collect the triplicate jars for each treatment. Store samples at -20°C prior to analysis.[11]

Application Note 2: Quantification of this compound in Soil by GC-MS

This protocol describes a standard method for extracting and quantifying this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

1. Materials and Reagents

  • Soil samples from microcosm study

  • Anhydrous sodium sulfate (B86663)

  • Extraction solvent (e.g., dichloromethane:acetone 1:1 v/v)

  • Internal standard (e.g., n-C13 or a deuterated alkane)

  • GC vials with inserts

  • Centrifuge, vortex mixer, sonicator

2. Protocol

  • Sample Preparation: Weigh 5-10 g of soil into a glass centrifuge tube. Add an equal amount of anhydrous sodium sulfate and mix to dry the sample.

  • Internal Standard: Spike the sample with a known amount of internal standard.

  • Solvent Extraction: Add 10-20 mL of extraction solvent to the tube. Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15-30 minutes to enhance extraction.[14]

  • Separation: Centrifuge the sample at ~2500 rpm for 10 minutes to separate the soil from the solvent.

  • Concentration: Carefully transfer the supernatant to a clean tube. If necessary, concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumental Parameters (Example)

  • System: Gas Chromatograph coupled to a Mass Spectrometer.[16]

  • Column: TR-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).[15]

  • Injection: 1 µL, splitless mode.[15]

  • Oven Program: Initial temp 40°C for 5 min, ramp at 10°C/min to 280°C, hold for 5 min.[16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

  • MS Detection: Scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for this compound (e.g., m/z 57, 71, 85).[16][17]

4. Data Analysis and Quality Control

  • Generate a calibration curve using standards of this compound and the internal standard.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio (this compound/internal standard) to the calibration curve.

  • Calculate the biodegradation rate by plotting the decrease in this compound concentration over time, often fitting the data to a first-order decay model. Abiotic losses from the sterile control should be accounted for.

References

Application Notes and Protocols: n-Dodecane as a Biomarker for Nonoccupational Fuel Exposure in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecane, a straight-chain alkane with twelve carbon atoms, is a component of many petroleum-based fuels, such as gasoline and jet fuel.[1][2] Its presence in human blood can serve as a valuable biomarker for assessing recent, nonoccupational exposure to these fuels.[3][4] This is particularly useful in distinguishing fuel exposure from other sources of volatile organic compounds (VOCs), such as cigarette smoke.[3][4] This document provides detailed application notes and protocols for the quantification of n-dodecane in whole blood, enabling researchers to accurately assess nonoccupational fuel exposure.

The primary analytical technique for measuring n-dodecane and other volatile n-alkanes in blood at the low levels expected from nonoccupational exposure is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography/mass spectrometry (GC/MS).[3][4][5] This method offers high sensitivity, allowing for the detection of n-dodecane at picogram per milliliter (pg/mL) levels.[3][4]

Data Presentation

The following tables summarize key quantitative data related to the analysis of n-dodecane in blood for assessing nonoccupational fuel exposure.

Table 1: Analytical Method Performance for n-Alkanes in Blood [3][6]

AnalyteQuantification Limit (ng/mL)Accuracy (% Difference from Curve Fit)
n-Hexane0.069 - 0.1323.3 - 17
n-Heptane0.069 - 0.1323.3 - 17
n-Octane0.069 - 0.1323.3 - 17
n-Nonane0.069 - 0.1323.3 - 17
n-Decane0.069 - 0.1323.3 - 17
n-UndecaneNot specified3.3 - 17
n-Dodecane Not specified3.3 - 17

Note: The quantification limits for n-undecane and n-dodecane were not explicitly stated in the primary source but the method is capable of their measurement.[3]

Table 2: Blood n-Alkane Levels in a Nonoccupationally Exposed Population (n=1200) [3][6]

AnalyteMedian Blood Level (ng/mL)Percentage of Samples with Detectable n-Hexane
n-Hexane< 0.069 - 0.1321.3%
n-Heptane< 0.069 - 0.132Not specified
n-Octane< 0.069 - 0.132Not specified
n-Nonane< 0.069 - 0.132Not specified
n-Decane< 0.069 - 0.132Not specified
n-UndecaneBelow quantification limitsNot specified
n-Dodecane Below quantification limitsNot specified

Note: In this large-scale study of individuals with no known occupational exposure to fuels, the median blood levels for all measured n-alkanes, including n-dodecane, were below the method's quantification limits.[3][6]

Experimental Protocols

This section provides a detailed protocol for the analysis of n-dodecane in whole blood using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is adapted from established procedures for the analysis of volatile organic compounds in blood.[3][4][5]

Sample Collection and Handling

Proper sample collection and handling are critical to avoid contamination and loss of volatile analytes.

  • Blood Collection:

    • Collect whole blood in 10 mL vacuum collection tubes.[7] To minimize background contamination from the tubes themselves, it is crucial to use reprocessed tubes where the stoppers have been cleaned.[3][7] A suggested cleaning procedure involves boiling the stoppers in methanol (B129727) followed by vacuum baking.[3][4]

    • Fill the blood collection tube to its capacity to minimize headspace, which can lead to the loss of volatile compounds.[5]

  • Sample Storage:

    • Store whole blood samples at 2-8°C.[5] Do not freeze whole blood samples, as this can cause cell rupture and may lead to the breakage of collection tubes.[5]

    • Analyze samples within 2 to 3 weeks of collection for optimal results, although stability has been demonstrated for up to 16 weeks at refrigerated temperatures.[5]

Materials and Reagents
  • n-Dodecane analytical standard (≥99.8% purity)

  • Internal standards (e.g., isotopically labeled VOCs)[5]

  • Organic-free reagent water

  • Methanol (for cleaning)[3]

  • 10 mL headspace vials with PTFE-lined septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene)

  • Gastight syringe (3-5 mL)[5][7]

Sample Preparation for HS-SPME
  • Bring blood samples to room temperature and gently mix on a rotating mixer for at least 15 minutes to ensure homogeneity.[7]

  • Using a gastight syringe, transfer a 3 mL aliquot of whole blood into a 10 mL headspace vial.[5]

  • Add the internal standard solution to the vial.

  • Immediately seal the vial with a PTFE-lined septum and cap.

HS-SPME Procedure
  • Place the sealed vial in a temperature-controlled autosampler or water bath.

  • Incubate the vial at a constant temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the blood and the headspace.

  • Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the blood sample.

  • Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes onto the fiber coating.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for desorption and analysis.

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) where the trapped analytes are rapidly desorbed.[5]

  • Cryofocusing: Use a cryogenic trap at the head of the GC column to focus the desorbed analytes into a narrow band, improving chromatographic resolution.[5]

  • Gas Chromatography:

    • Column: Use a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) to elute all compounds of interest.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for its high sensitivity and specificity in quantifying target analytes like n-dodecane.[5] Monitor characteristic ions for n-dodecane and the internal standard.

Quantification and Quality Control
  • Calibration: Prepare a set of calibration standards in a matrix that mimics blood (e.g., organic-free water or blank blood) with known concentrations of n-dodecane and the internal standard.[7] Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations with each batch of unknown samples to ensure the accuracy and precision of the analysis.[3] The results of the QC samples should fall within established acceptance criteria.

  • Blanks: Analyze method blanks (vials with only reagent water and internal standard) to check for contamination.

Visualizations

Experimental_Workflow Experimental Workflow for n-Dodecane Analysis in Blood cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Collection Whole Blood Collection (Pre-cleaned Vacutainers) Storage Refrigerated Storage (2-8°C) Blood_Collection->Storage Aliquoting Aliquoting 3mL Blood into Headspace Vial Storage->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking Sealing Vial Sealing IS_Spiking->Sealing HS_SPME Headspace SPME Sealing->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification (Calibration Curve) GC_MS->Quantification QC Quality Control Check Quantification->QC Reporting Data Reporting QC->Reporting Logical_Relationship Logical Relationship for Biomarker Assessment Exposure Nonoccupational Fuel Exposure Absorption Absorption into Bloodstream Exposure->Absorption Biomarker Presence of n-Dodecane in Blood Absorption->Biomarker Detection Detection by HS-SPME-GC/MS Biomarker->Detection Assessment Assessment of Recent Exposure Detection->Assessment

References

Application Notes: Use of n-Dodecane in Diesel Engine Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Dodecane (C₁₂H₂₆) is a linear alkane that serves as a crucial single-component surrogate fuel for studying the combustion processes of conventional diesel fuel.[1] Real diesel fuels are complex mixtures of hundreds of hydrocarbons, making them challenging to model and analyze from a fundamental perspective.[2] n-Dodecane is frequently chosen for research because its physicochemical properties, particularly its cetane number, are representative of those found in practical diesel fuels.[3][4] This allows researchers to investigate complex phenomena such as autoignition, flame stabilization, and pollutant formation under well-defined, repeatable conditions, facilitating the development and validation of chemical kinetic models and computational fluid dynamics (CFD) simulations.[3][5]

Key Applications

The use of n-dodecane as a diesel surrogate is primarily focused on understanding three critical aspects of compression ignition (CI) engine combustion:

  • Ignition Delay (ID): This is the period between the start of fuel injection and the onset of combustion. It is a critical parameter that influences engine performance, efficiency, and the formation of pollutants like NOx.[6][7] n-Dodecane's well-characterized autoignition behavior, including its negative-temperature-coefficient (NTC) regime, makes it an ideal candidate for studying ignition phenomena.[8]

  • Flame Lift-Off Length (LOL): In direct-injection diesel engines, the flame stabilizes at a certain distance from the injector nozzle tip. This "lift-off length" is a crucial indicator of the air-fuel mixing process preceding combustion.[6] A longer LOL generally allows for more extensive premixing of fuel and air, which can lead to a reduction in soot formation. Studies with n-dodecane help to isolate the chemical and physical factors that govern this stabilization distance.[3][9]

  • Soot Formation: Soot, or particulate matter, is a major emission from diesel engines. Understanding the chemical pathways leading to soot inception and growth is essential for developing cleaner combustion strategies. n-Dodecane is used in fundamental studies to investigate how fuel structure and combustion conditions influence the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot.[10][11]

Data Presentation

Quantitative data from experiments using n-dodecane are vital for model validation. The following tables summarize key properties and experimental results.

Table 1: Comparison of Physicochemical Properties: n-Dodecane vs. Commercial Diesel

Propertyn-DodecaneCommercial Diesel (#2)
Chemical FormulaC₁₂H₂₆Mixture (Avg. ~C₁₂)
Derived Cetane Number (DCN)~82.5[2][12]40 - 55
Density @ 298 K ( kg/m ³)~750~850
Kinematic Viscosity @ 313 K (mm²/s)~1.381.9 - 4.1
Lower Heating Value (MJ/kg)~44.1~42.5

Table 2: Representative Ignition Delay (ID) Data for n-Dodecane/Air Mixtures

Pressure (atm)Equivalence Ratio (Φ)Temperature Range (K)Ignition Delay Range
150.5 - 1.5621 - 1320Varies with temp.[13]
401.0 - 2.0775 - 1160~60 - 400 µs[8]
601.0 - 2.0775 - 1160Varies with temp.[8]
801.0 - 2.0775 - 1160Varies with temp.[8]

Table 3: Experimental Conditions for Flame Lift-Off Length (LOL) Studies

Ambient Temperature (K)Ambient Density ( kg/m ³)Ambient O₂ (vol%)Injection Pressure (MPa)
90022.815150
100014.821150
900 - 11007.3 - 3012 - 21100 - 200

Note: LOL is highly sensitive to these parameters. For specific quantitative LOL values, direct consultation of experimental studies from the Engine Combustion Network (ECN) is recommended.[9][14]

Experimental Protocols

The following protocols outline standard methodologies for measuring key combustion parameters using n-dodecane in a simulated engine environment.

Protocol 1: Ignition Delay and Flame Lift-Off Length Measurement

This protocol describes the simultaneous measurement of ID and LOL in a constant-volume combustion chamber (CVCC), a common apparatus for simulating diesel engine conditions.[5][15]

  • Objective: To quantify the ignition delay and quasi-steady flame lift-off length of an n-dodecane spray.

  • Apparatus:

    • Optically-accessible Constant-Volume Combustion Chamber (CVCC) capable of sustaining high pressures and temperatures.

    • Common-rail fuel injection system with a single-hole nozzle.

    • High-pressure pump for fuel delivery (e.g., up to 150 MPa).[5]

    • High-speed camera for Schlieren imaging (to detect vapor phase penetration and ignition).

    • Intensified CCD (ICCD) camera with a band-pass filter centered at 310 nm (±10 nm) for OH* chemiluminescence imaging.[9]

    • Digital delay generator for precise timing of injection and imaging events.

  • Methodology:

    • Chamber Preparation: Heat and pressurize the CVCC with a pre-mixed, inert gas (e.g., N₂, CO₂) and O₂ mixture to achieve engine-relevant ambient conditions (e.g., 900 K, 22.8 kg/m ³, 15% O₂).[5][14]

    • Fuel Injection: Actuate the injector to spray n-dodecane into the chamber for a set duration.

    • Image Acquisition:

      • Ignition Delay: Use high-speed Schlieren imaging to visualize the fuel spray. The time from the start of injection (indicated by an electrical signal) to the first appearance of luminosity from high-temperature combustion is defined as the ignition delay.[14]

      • Lift-Off Length: After ignition, acquire time-averaged images of OH* chemiluminescence using the ICCD camera. OH* is a marker for high-temperature reaction zones.[9]

    • Data Analysis:

      • The ignition delay is calculated from the image sequence.

      • The lift-off length is measured as the average axial distance from the injector nozzle tip to the point where the OH* chemiluminescence signal intensity first exceeds a threshold (typically 50% of its peak value).[9]

Protocol 2: Soot Volume Fraction Measurement via Laser-Induced Incandescence (LII)

This protocol details the use of LII, a powerful laser-based diagnostic technique, to quantify soot concentration in an n-dodecane flame.[16][17]

  • Objective: To measure the spatially resolved soot volume fraction (fv) within a combusting n-dodecane spray.

  • Apparatus:

    • CVCC or other suitable combustion vessel.

    • Pulsed, high-energy Nd:YAG laser (typically at 1064 nm).

    • Sheet-forming optics to create a thin laser sheet that passes through the flame.

    • ICCD camera positioned at 90° to the laser sheet.

    • Appropriate optical filters to reject flame luminosity and capture the LII signal.

    • Calibration source (e.g., a non-premixed ethylene (B1197577) flame with known soot concentration).

  • Methodology:

    • Establish Flame: Generate a stable, sooting n-dodecane flame within the test vessel.

    • Laser Excitation: Fire a single laser pulse through the flame. The high laser fluence rapidly heats the soot particles to their vaporization temperature (~4000-4500 K), causing them to incandesce brightly.

    • Signal Detection: Capture the incandescence signal using the ICCD camera. The camera is gated to open shortly after the laser pulse to minimize interference from laser scattering and capture the thermal emission from the heated soot particles.

    • Data Processing:

      • Correct the raw LII images for background noise and variations in the laser sheet profile.

      • The intensity of the LII signal is proportional to the soot volume fraction.

    • Calibration: Calibrate the LII signal by comparing it to a known soot concentration from a calibration burner. This allows for the conversion of signal intensity into an absolute soot volume fraction (in units of ppm or cm³/cm³).

Visualizations

Experimental Workflow Diagram

G cluster_setup 1. Experimental Setup cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_output 4. Output setup_cvcc Prepare CVCC (Temp, Pressure, O2) setup_fuel Set Fuel Injection (n-Dodecane, Pressure) setup_cvcc->setup_fuel setup_diag Configure Diagnostics (Cameras, Lasers) setup_fuel->setup_diag inject Inject Fuel setup_diag->inject acquire Acquire Images (Schlieren, OH*, LII) inject->acquire proc_id Calculate Ignition Delay (ID) acquire->proc_id proc_lol Measure Lift-Off Length (LOL) acquire->proc_lol proc_soot Quantify Soot Volume (fv) acquire->proc_soot results Quantitative Results & Model Validation proc_id->results proc_lol->results proc_soot->results

Workflow for n-dodecane combustion analysis.

Simplified n-Dodecane Soot Formation Pathway

G fuel n-Dodecane (C12H26) decomp Thermal Decomposition (Pyrolysis) fuel->decomp High Temp small_species Small Hydrocarbons (e.g., C2H4, C2H2) decomp->small_species pah Polycyclic Aromatic Hydrocarbons (PAHs) small_species->pah Precursor Formation nucleation Inception & Nucleation pah->nucleation soot Soot Particles (Growth & Aggregation) nucleation->soot

Key stages in soot formation from n-dodecane.

References

Application Notes and Protocols: Dodecane as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

N-dodecane (C₁₂H₂₆) is a straight-chain alkane hydrocarbon that presents several advantageous characteristics for use as a heat transfer fluid in laboratory and small-scale industrial settings.[1] As a clear, colorless, and oily liquid, its thermophysical properties are comparable to those of aviation kerosene, making it a subject of interest for various thermal management applications.[2][3] Its high boiling point, low viscosity, and well-characterized thermal stability make it a suitable candidate for applications requiring precise temperature control, such as in chemical synthesis reactors, calorimetry, and thermal cycling for drug development processes. This document provides a summary of its key properties, protocols for its evaluation, and essential safety guidelines.

2. Thermophysical Properties of n-Dodecane

The suitability of dodecane as a heat transfer fluid is determined by its thermophysical properties. A comprehensive understanding of these properties is essential for designing and optimizing thermal systems. The following table summarizes key quantitative data for n-dodecane.

PropertyValueConditionsSource(s)
General Properties
Chemical FormulaC₁₂H₂₆[1]
Molar Mass170.34 g/mol [1][4]
AppearanceColorless liquidStandard[1][4]
Thermal Properties
Boiling Point216.3 °C (489.4 K)1 atm[4]
Melting Point-9.6 °C (263.6 K)1 atm[4]
Flash Point83 °C (181 °F)Closed cup[4]
Heat Transfer Related Properties
Density0.7495 g/mL20 °C[1]
0.745 g/mL25 °C
Thermal Conductivity (λ)0.134 W/(m·K)25 °C[5]
Specific Heat Capacity (Cp)2.22 J/(g·K) or 376 J/(mol·K)25 °C, Liquid[1][5]
Dynamic Viscosity (η)1.37 mPa·s (cP)25 °C[5]
Thermodynamic Data
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-350.7 to -353.5 kJ/molLiquid[1]
Standard Molar Entropy (S⦵₂₉₈)490.66 J/(K·mol)[1]

Note: Thermophysical properties such as density, viscosity, thermal conductivity, and specific heat are temperature-dependent. The values presented are at standard conditions unless otherwise specified. For detailed temperature and pressure-dependent data, consulting resources like the NIST Web Thermo Tables is recommended.[6][7]

3. Safety and Handling

Proper handling of n-dodecane is crucial for ensuring laboratory safety. It is a combustible liquid and may be fatal if swallowed and enters airways.[8] Repeated exposure can cause skin dryness or cracking.[8][9]

General Precautions:

  • Ventilation: Always use n-dodecane in a well-ventilated area to avoid the accumulation of vapors.[10]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition as its vapors can form explosive mixtures with air.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[9][10] Containers that have been opened must be carefully resealed and kept upright.[10]

  • Spills: In case of a spill, contain the leakage and absorb it with a non-combustible material like sand or diatomaceous earth.[9][11] Ensure adequate ventilation in the affected area.[11]

First Aid Measures:

  • Ingestion: If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[8][11]

4. Experimental Protocols

To evaluate the performance of this compound as a heat transfer fluid, its key thermophysical properties must be accurately measured. The following protocols outline standard methodologies for these measurements.

Protocol 1: Measurement of Thermal Conductivity via Transient Hot Wire (THW) Method

Objective: To determine the thermal conductivity of this compound at various temperatures. The THW method is a highly accurate and popular technique for liquids.[12][13]

Apparatus:

  • Transient Hot Wire (THW) apparatus

  • Platinum wire (acts as both heating element and sensor)

  • Sample cell for liquids

  • Thermostatic bath for temperature control

  • High-precision digital multimeter and power source

  • Data acquisition system

Methodology:

  • Sample Preparation: Ensure the this compound sample is free from impurities and dissolved gases, which can affect thermal conductivity. Degassing may be necessary for high-precision measurements.

  • Calibration: Calibrate the THW apparatus using a reference fluid with a well-known thermal conductivity (e.g., toluene (B28343) or water).

  • Temperature Stabilization: Fill the sample cell with this compound, ensuring the platinum wire is fully submerged. Place the cell in the thermostatic bath and allow it to reach the desired temperature. Wait for thermal equilibrium to be established (stable temperature reading for at least 15 minutes).

  • Measurement: a. Apply a step-wise voltage to the platinum wire for a short duration (typically 1-2 seconds).[13] b. The wire heats the surrounding fluid, and its temperature rise is recorded by measuring the change in its electrical resistance over time.[13] c. The data acquisition system records the temperature rise as a function of the logarithm of time.

  • Data Analysis: The thermal conductivity (λ) is calculated from the slope of the linear region of the temperature vs. log(time) plot. The relationship is derived from the solution to the heat conduction equation for a linear source.

  • Repeatability: Repeat the measurement at least three times at the same temperature to ensure reproducibility.

  • Temperature Dependence: Repeat steps 3-6 for each desired temperature point to characterize the thermal conductivity of this compound as a function of temperature.

Protocol 2: Measurement of Dynamic Viscosity via Capillary Viscometer

Objective: To determine the dynamic viscosity of this compound. Capillary viscometers are widely used for measuring the viscosity of Newtonian fluids like hydrocarbons.[14][15]

Apparatus:

  • Glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type)

  • Thermostatic water bath with precise temperature control (±0.01 °C)

  • Stopwatch

  • Pipette and suction bulb

  • This compound sample

Methodology:

  • Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity range of this compound.

  • Cleaning: Thoroughly clean and dry the viscometer before use to prevent contamination.

  • Sample Loading: Introduce a precise volume of this compound into the viscometer using a pipette.

  • Temperature Equilibration: Suspend the viscometer vertically in the thermostatic bath set to the desired temperature. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.

  • Flow Time Measurement: a. Using a suction bulb, draw the liquid up through the capillary until the meniscus is above the upper timing mark. b. Release the suction and allow the liquid to flow back down under gravity. c. Start the stopwatch precisely as the meniscus passes the upper timing mark and stop it precisely as it passes the lower timing mark.

  • Data Collection: Record the flow time. Repeat the measurement at least three times. The flow times should agree within a specified tolerance (e.g., ±0.2%).

  • Calculation: The kinematic viscosity (ν) is calculated using the equation:

    • ν = C * t where 'C' is the calibration constant of the viscometer and 't' is the average flow time.

  • Dynamic Viscosity: Calculate the dynamic viscosity (η) by multiplying the kinematic viscosity by the density (ρ) of this compound at the measurement temperature:

    • η = ν * ρ

  • Temperature Variation: Repeat the entire procedure at different temperatures to obtain the viscosity-temperature profile.

Protocol 3: Measurement of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of this compound as a function of temperature. DSC is a common thermal analysis technique for this purpose.[16][17]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Microbalance

  • Reference material (e.g., a sapphire disk with known specific heat capacity)

  • This compound sample

Methodology:

  • Baseline Correction: a. Place an empty, hermetically sealed aluminum pan in the sample holder and another in the reference holder. b. Run a temperature program (e.g., heating from 20°C to 100°C at a constant rate of 10 K/min) to obtain a baseline DSC curve.

  • Reference Measurement: a. Place a sapphire standard of known mass in the sample pan. b. Run the same temperature program as in step 1 to measure the heat flow to the sapphire standard.

  • Sample Measurement: a. Accurately weigh an empty aluminum pan. b. Add a small amount of this compound (typically 5-10 mg) to the pan and hermetically seal it. Record the exact mass of the this compound. c. Place the sample pan in the DSC and run the identical temperature program again.

  • Calculation: The specific heat capacity (Cp) of the this compound sample is calculated using the following equation:

    • Cp_sample = (DSC_sample / m_sample) * (m_std / DSC_std) * Cp_std where:

    • Cp_sample and Cp_std are the specific heat capacities of the sample and standard.

    • DSC_sample and DSC_std are the heat flow values (after baseline subtraction) for the sample and standard at a given temperature.

    • m_sample and m_std are the masses of the sample and standard.

  • Data Analysis: The calculation is performed across the desired temperature range to determine the specific heat capacity as a function of temperature.

Protocol 4: Assessment of Thermal Stability

Objective: To evaluate the decomposition temperature and thermal stability of this compound, which is critical for its application at elevated temperatures.[18][19][20]

Apparatus:

  • Sealed reaction vessel or a jet-stirred reactor for high-temperature studies.[18]

  • High-temperature furnace with precise temperature control.

  • Pressure transducer and thermocouple.

  • Gas chromatograph-mass spectrometer (GC-MS) for analyzing decomposition products.

Methodology:

  • Sample Preparation: Place a known amount of high-purity this compound into the reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which could lead to oxidation instead of thermal decomposition.

  • Heating Program: Heat the vessel to a series of setpoint temperatures (e.g., starting from 300°C and increasing in increments). Hold at each temperature for a defined residence time (e.g., 1 to 5 seconds for flow reactors, or longer for batch reactors).[18][19]

  • Monitoring: Monitor the pressure inside the vessel. A significant increase in pressure indicates the formation of gaseous decomposition products.

  • Product Analysis: After cooling, collect liquid and gas samples from the vessel. a. Analyze the gas phase using GC-MS to identify light hydrocarbon products (e.g., methane, ethane, ethylene).[18] b. Analyze the liquid phase using GC-MS to identify larger decomposition fragments and any polymerization products.

  • Determining Stability Limit: The thermal stability limit is typically defined as the temperature at which a measurable rate of decomposition occurs. The extent of conversion of this compound can be quantified through the analysis of the reaction products.

5. Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound as a heat transfer fluid.

G start Start: Identify Need for Heat Transfer Fluid decision1 Is this compound a Potential Candidate? start->decision1 protocol1 Protocol 1: Measure Thermal Conductivity (THW) decision1->protocol1 Yes reselect Select Alternative Fluid decision1->reselect No protocol2 Protocol 2: Measure Viscosity (Capillary) protocol1->protocol2 protocol3 Protocol 3: Measure Specific Heat (DSC) protocol2->protocol3 protocol4 Protocol 4: Assess Thermal Stability protocol3->protocol4 data_analysis Data Analysis: Compare Properties Against Requirements protocol4->data_analysis decision2 Properties Meet Application Needs? data_analysis->decision2 implement Implement this compound in Application decision2->implement Yes decision2->reselect No end End implement->end reselect->start

Caption: Experimental workflow for evaluating this compound as a heat transfer fluid.

G main This compound as Heat Transfer Fluid p1 High Boiling Point (216 °C) main->p1 p2 Low Viscosity (~1.37 mPa·s at 25°C) main->p2 p3 Good Thermal Conductivity main->p3 p4 High Specific Heat Capacity main->p4 p5 Good Thermal Stability main->p5 c1 Wide Operating Temperature Range p1->c1 c2 Good Pumpability & Low Pumping Power p2->c2 c3 Efficient Heat Transport Rate p3->c3 c4 High Heat Storage Capacity p4->c4 c5 Long Fluid Lifetime & Reduced Fouling p5->c5 perf Effective & Efficient Heat Transfer c1->perf c2->perf c3->perf c4->perf c5->perf

Caption: Key properties of this compound and their impact on heat transfer performance.

References

Troubleshooting & Optimization

Common impurities in commercial n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial n-dodecane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial-grade n-dodecane?

A1: Commercial n-dodecane, even at high purity grades (e.g., ≥99%), can contain several types of impurities. These primarily include other alkanes and isomers that are structurally similar to n-dodecane and arise from the manufacturing process. Residual starting materials or byproducts from synthesis can also be present. One study identified n-tridecane and n-tetradecane as contaminants in n-dodecane used as a solvent[1].

Q2: What are the typical concentration levels of these impurities?

A2: The concentration of impurities depends on the grade of the n-dodecane. For a product specified as ≥99% pure, the total concentration of all impurities will be less than 1%. The table below summarizes common impurities and their plausible maximum concentration levels in a high-purity grade product.

Impurity NameChemical FormulaCommon SourceTypical Maximum Concentration (%)
Branched Dodecane IsomersC₁₂H₂₆Isomerization during production< 0.5
n-UndecaneC₁₁H₂₄Incomplete fractionation< 0.2
n-TridecaneC₁₃H₂₈Incomplete fractionation[1]< 0.2
Other Alkanes (C₁₀-C₁₄)CₓH₂ₓ₊₂Incomplete fractionation< 0.1
Residual SolventsVariesPurification process< 0.05
WaterH₂OStorage and handling< 0.05

Q3: How can these impurities affect my experiments, particularly in drug development?

A3: Impurities in n-dodecane can have several adverse effects on research, especially in sensitive applications like drug formulation and development:

  • Altered Physical Properties: The presence of other alkanes can change the viscosity, boiling point, and polarity of the solvent, which can impact dissolution rates and solubility of active pharmaceutical ingredients (APIs).

  • Side Reactions: Reactive impurities could potentially react with the API or other excipients, leading to degradation of the drug product and the formation of unknown byproducts.

  • Analytical Interference: Impurities can co-elute with analytes of interest in chromatographic methods like HPLC or GC, leading to inaccurate quantification.

  • Inconsistent Results: Batch-to-batch variability in the impurity profile of n-dodecane can lead to a lack of reproducibility in experimental results. The presence of impurities can negatively impact the shelf life and stability of pharmaceutical substances[2][3][4].

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram when using n-dodecane as a solvent or in a formulation.

  • Possible Cause 1: Intrinsic Impurities in n-Dodecane

    • Solution: Analyze a neat sample of your n-dodecane batch using a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) system to identify the impurity profile. Compare the results against the Certificate of Analysis (CoA) provided by the supplier.

  • Possible Cause 2: Contamination during Handling or Storage

    • Solution: Review your laboratory's standard operating procedures for solvent handling and storage. Ensure that dedicated and properly cleaned glassware is used. Check for potential sources of cross-contamination in your workspace.

  • Possible Cause 3: Reaction between n-Dodecane Impurities and Your Sample

    • Solution: If you have identified specific impurities, investigate their potential reactivity with your compounds of interest under your experimental conditions. Consider purchasing a higher purity grade of n-dodecane or purifying the solvent in-house if the impurities are reactive.

Problem: My experimental results are not reproducible across different batches of n-dodecane.

  • Possible Cause: Batch-to-Batch Variability of Impurities

    • Solution: Request CoAs for each batch of n-dodecane from your supplier and compare the impurity profiles. If significant variation is observed, it may be necessary to pre-screen new batches of n-dodecane by GC-MS before use in critical experiments. Establishing an in-house quality control check for incoming solvent batches can ensure consistency.

Experimental Protocols

Protocol: Purity Analysis of n-Dodecane by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of volatile impurities in n-dodecane.

1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating alkanes.

2. Reagents and Materials:

  • Helium (carrier gas), high purity (99.999%).

  • n-Dodecane sample to be analyzed.

  • Certified reference standards of expected impurities (e.g., n-undecane, n-tridecane, branched this compound isomers) for positive identification.

3. GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 100:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 40-400

4. Sample Preparation:

  • For routine purity checks, n-dodecane can often be injected neat. If high concentrations of impurities are expected, dilute the sample in a high-purity volatile solvent like hexane.

5. Data Analysis:

  • Identify the main peak corresponding to n-dodecane based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by running certified reference standards.

  • Quantify impurities by calculating the area percentage of each impurity peak relative to the total area of all peaks in the chromatogram.

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for n-Dodecane Impurities A Unexpected Experimental Results (e.g., extra peaks, irreproducibility) B Analyze n-Dodecane by GC-MS A->B C Compare GC-MS data to Certificate of Analysis B->C D Are impurities within specification? C->D E Impurities are the likely cause. Consider higher purity grade or in-house purification. D->E No F Impurities are not the likely cause. Investigate other experimental parameters. D->F Yes

Caption: Troubleshooting workflow for n-dodecane impurities.

GCMS_Analysis_Workflow GC-MS Analysis Workflow for n-Dodecane Purity A Sample Preparation (Neat or Diluted) B GC-MS Injection and Data Acquisition A->B C Data Processing: Peak Integration B->C D Peak Identification: Mass Spectral Library Search & Standard Comparison C->D E Quantification: Area Percent Calculation D->E F Purity Report E->F

Caption: GC-MS analysis workflow for n-dodecane purity.

References

Optimizing temperature ramp for dodecane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing Gas Chromatography (GC) methods for the separation of dodecane isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound isomers co-eluting or showing poor resolution?

A: Co-elution of isomers is a common challenge due to their similar physicochemical properties.[1] Several factors in your GC method can be the cause. The most common issues include a suboptimal oven temperature program, an inappropriate GC column, or a non-optimal carrier gas flow rate.[2]

Troubleshooting Steps:

  • Review Your Temperature Program: The temperature ramp rate is a critical parameter. A ramp rate that is too fast will not allow sufficient time for isomers to interact with the stationary phase, leading to poor separation.[2][3]

  • Verify Column Selection: For alkane isomer separations, which are primarily governed by boiling points, a non-polar stationary phase is recommended.[2] Ensure you are using a column such as a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phase.

  • Check Column Dimensions: A column that is too short may not provide the necessary theoretical plates for separation. For complex isomer mixtures, longer columns (e.g., 30-60 m) and smaller internal diameters (e.g., 0.25 mm) are preferable.[2][4]

  • Optimize Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity to minimize peak broadening.[2]

Q2: How does the oven temperature ramp rate specifically affect the separation of this compound isomers?

A: The temperature ramp rate directly influences both resolution and analysis time. Adjusting the ramp rate has a pronounced effect on analytes that elute in the middle of the chromatogram, which is often where this compound isomers appear.[5][6]

  • Slower Ramp Rate: Decreasing the ramp rate increases the interaction time between the isomers and the column's stationary phase. This typically enhances resolution between closely eluting peaks but will also increase the total analysis time.[3][6][7]

  • Faster Ramp Rate: Increasing the ramp rate shortens the analysis time but can lead to a loss of resolution as peaks have less time to separate.[6][8]

The key is to find a balance that provides adequate separation within an acceptable timeframe.

Q3: What is a good starting temperature program for this compound isomer separation?

A: A "scouting" gradient is an effective starting point for method development.[5] From there, you can optimize based on the initial results. A slower ramp rate is generally better for isomer separation.[2]

The table below provides a generic starting point and an optimized example for isomer analysis.

ParameterGeneral Scouting ProgramOptimized Isomer ProgramRationale for Optimization
Column 30 m x 0.25 mm ID, 0.25 µm50 m x 0.25 mm ID, 0.25 µmLonger column increases theoretical plates and resolution.
Stationary Phase 5% Phenyl Polysiloxane5% Phenyl PolysiloxaneAppropriate non-polar phase for hydrocarbon separation.[2]
Carrier Gas Helium @ 1.2 mL/minHelium @ 1.2 mL/minConstant flow provides stable conditions.
Inlet Temp. 250 °C250 °CEnsures complete vaporization of this compound.
Initial Oven Temp. 40 °C, hold for 2 min50 °C, hold for 1 minA slightly higher start can be used if very volatile components are not of interest.
Temp. Ramp 10 °C/min to 280 °C5 °C/min to 280 °CA slower ramp rate is the key change to improve isomer separation.[3][7]
Final Hold Hold for 5 minHold for 10 minEnsures all heavier components are eluted.
Detector FID @ 300 °CFID @ 300 °CStandard for hydrocarbon analysis.
Q4: My critical isomer pair still co-elutes even with a slow ramp. What else can I do?

A: If a slow linear ramp is insufficient, you can introduce a mid-ramp isothermal hold. This involves pausing the temperature ramp for a few minutes at a specific temperature to enhance the separation of a difficult peak pair.

Strategy:

  • Determine the elution temperature of the co-eluting pair from your scouting run.

  • Modify your temperature program to include an isothermal hold at a temperature approximately 45°C below the elution temperature of the critical pair.[9]

  • Start with a 1-2 minute hold and increase the duration if necessary until separation is achieved.[9][10]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Isomers

This protocol outlines a general procedure for separating a mixture of this compound isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation: 1.1. Accurately prepare a stock solution of your this compound isomer sample (e.g., 1000 µg/mL) in a volatile, non-polar solvent such as hexane. 1.2. Perform serial dilutions to create working standards at appropriate concentrations (e.g., 10-100 µg/mL) for calibration and analysis.

2. GC System & Method Setup: 2.1. Column: Install a suitable capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase). 2.2. Carrier Gas: Use high-purity Helium or Hydrogen. Set the system to a constant flow mode of approximately 1.0-1.2 mL/min.[4] 2.3. Injector Parameters:

  • Mode: Split (a 50:1 or 100:1 ratio is common to avoid overloading the column).[2][4]
  • Temperature: 250 °C.
  • Injection Volume: 1 µL. 2.4. Oven Temperature Program (Optimized Example):
  • Initial Temperature: 50 °C, hold for 1 minute.
  • Ramp: Increase temperature by 5 °C/min up to 280 °C.
  • Final Hold: Hold at 280 °C for 10 minutes to ensure the column is clean for the next run. 2.5. Detector Parameters (FID):
  • Temperature: 300 °C.[2]
  • Hydrogen Flow: ~30 mL/min (or as specified by the instrument manufacturer).
  • Air Flow: ~300 mL/min (or as specified by the instrument manufacturer).
  • Makeup Gas (He or N₂): ~25 mL/min.

3. Data Acquisition and Analysis: 3.1. Inject 1 µL of the prepared sample or standard. 3.2. Initiate data collection simultaneously with the injection. 3.3. After the run is complete, integrate the peaks of interest. 3.4. Identify peaks by comparing retention times with known standards. For complex mixtures, GC-MS may be required for definitive identification.[11]

Visualizations

Workflow for Temperature Ramp Optimization

The following diagram illustrates the logical steps to follow when developing and optimizing a temperature program for isomer separation.

G cluster_prep Phase 1: Initial Setup cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization Loop cluster_final Phase 4: Finalization start Define Separation Goal (e.g., Resolve this compound Isomers) col_select Select Appropriate Column (e.g., 50m, Non-Polar) start->col_select scout Run Initial 'Scouting' Gradient (e.g., 10°C/min ramp) col_select->scout eval Analyze Chromatogram: Are critical isomers resolved? scout->eval slow_ramp Decrease Ramp Rate (e.g., to 5°C/min) eval->slow_ramp No final Method Finalized: Adequate Resolution Achieved eval->final Yes adjust_temp Adjust Initial Temperature slow_ramp->adjust_temp add_hold Add Mid-Ramp Isothermal Hold adjust_temp->add_hold add_hold->eval Re-evaluate

Caption: A workflow diagram for optimizing a GC temperature program.

Relationship Between Ramp Rate and Chromatographic Results

This diagram shows the cause-and-effect relationship between adjusting the temperature ramp rate and key performance indicators in chromatography.

G cluster_slower Slower Ramp Rate cluster_faster Faster Ramp Rate center_node Temperature Ramp Rate time_inc Analysis Time (Increases) center_node->time_inc Slower interact_inc Analyte-Phase Interaction (Increases) center_node->interact_inc Slower res_dec Peak Resolution (Decreases) center_node->res_dec Faster time_dec Analysis Time (Decreases) center_node->time_dec Faster shape_sharp Peak Shape (Can Sharpen for Late Eluters) center_node->shape_sharp Faster res_inc Peak Resolution (Increases) interact_inc->res_inc

Caption: Impact of temperature ramp rate on GC separation parameters.

References

Dodecane in Experimental Settings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dodecane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a laboratory setting?

A1: this compound (C₁₂H₂₆) is a colorless, oily liquid n-alkane hydrocarbon.[1][2] In laboratory and industrial settings, it is commonly used as a non-polar solvent, a distillation chaser, and a component in organic synthesis.[2][3][4][5] It also serves as a surrogate for kerosene-based fuels like Jet-A in combustion research and as a reference standard in chromatography.[1][6] In the pharmaceutical industry, it's explored as a solvent for lipophilic drugs, a component in drug delivery systems, and in dissolution testing.[7][8][9]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: this compound is a non-polar compound, making it practically insoluble in water but highly soluble in non-polar organic solvents like hexane (B92381), ether, and chloroform.[3][6][10] It is a combustible liquid but is stable under recommended storage conditions and does not readily react with common acids or oxidizing agents.[4][11] Key properties are summarized in the table below.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[11][12] Repeated exposure may cause skin dryness or cracking.[11][13] While it is combustible, it does not ignite readily.[11][14] It is crucial to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid ingestion and inhalation.[12][15]

Q4: How should I properly store and dispose of this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][13] It is incompatible with strong oxidizing agents.[13] Disposal should be in accordance with local, state, and federal regulations, typically through a licensed waste disposal company. Do not allow it to enter sewers or waterways.[12][15]

Data Presentation

Table 1: Physical and Chemical Properties of n-Dodecane

PropertyValueSource
Chemical FormulaC₁₂H₂₆[1]
Molar Mass170.340 g·mol⁻¹[1]
AppearanceColorless liquid[1]
Density0.749 g/mL at 20°C[1][2]
Melting Point-9.6 °C[2][6]
Boiling Point215-217 °C[2][6]
Water Solubility<0.1 g/100 mL (practically insoluble)[2][3]
Vapor Pressure0.135 mmHg at 25°C[10]
Flash Point71 °C (160 °F)[4]
Explosive Limit0.6% (V)[2]

Table 2: Solubility of n-Dodecane in Various Solvents

SolventSolubilityRationaleSource
WaterPractically InsolubleThis compound is non-polar, while water is a polar solvent with strong hydrogen bonds.[3][6]
EthanolSolubleReadily dissolves in organic solvents like ethanol.[6][10]
EtherVery Soluble"Like dissolves like" principle; both are non-polar.[2][3][10]
AcetoneSolubleA common organic solvent for non-polar compounds.[2][10]
ChloroformVery SolubleHighly effective non-polar solvent for hydrocarbons.[2][10]
HexaneHighly SolubleBoth are non-polar alkanes, promoting favorable interactions.[3]

Troubleshooting Guides

Issue 1: Emulsion and Phase Separation Problems

Q: My this compound-in-water emulsion is unstable and separates quickly. How can I improve its stability?

A: The stability of a this compound-in-water emulsion is a common challenge due to the high interfacial tension between the non-polar this compound and polar water.[16]

  • Surfactant/Stabilizer Choice: The type and concentration of the stabilizer are critical. Pickering emulsions, which use solid particles to stabilize the interface, can offer superior stability compared to traditional surfactants.[16] The size of these particles also plays a role; smaller particles may lead to more stable emulsions.[17]

  • Energy Input: Ensure sufficient energy (e.g., via vortexing, homogenization, or sonication) is applied during emulsification to create small, uniform droplets.

  • Phase Volume: The relative volumes of the oil and water phases can impact stability. Experiment with different ratios to find an optimal balance.

  • Salinity: In surfactant-brine systems, the salinity of the aqueous phase must be optimized to maximize this compound content and stability in the emulsion.[18]

Issue 2: Low Yield or Incomplete Reaction in Organic Synthesis

Q: I am using this compound as a solvent for a reaction, but I'm getting a low yield of my desired product. What could be the cause?

A: While this compound is relatively inert, several factors can lead to poor reaction outcomes.

  • Solubility of Reagents: Although this compound is an excellent solvent for non-polar compounds, your reactants may have limited solubility, leading to a slow or incomplete reaction.[19] Consider a solvent mixture or an alternative non-polar solvent if this is the case.

  • Reaction Temperature: this compound's high boiling point makes it suitable for high-temperature reactions.[5] However, a temperature that is too low may not overcome the reaction's activation energy, while excessive heat can lead to the decomposition of reactants or products.[19] Systematically optimize the temperature.

  • Moisture Contamination: Like any organic reaction, the presence of water can interfere with many reaction types. Ensure your this compound and reagents are sufficiently dry. This compound can be purified by passing it through activated silica (B1680970) gel or molecular sieves.[20]

  • Oxygen Sensitivity: While this compound itself is stable, some reactions are sensitive to dissolved oxygen.[21] If your reagents or intermediates can be oxidized, degassing the this compound and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Issue 3: Contamination and Purity Analysis

Q: I suspect my this compound is contaminated or contains reaction byproducts. How can I verify its purity and identify impurities?

A: Gas Chromatography (GC) is the preferred method for analyzing the purity of volatile compounds like this compound.[22]

  • GC-FID: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying this compound and other hydrocarbon impurities. The area of the peak is proportional to the amount of the compound.[22]

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying components. It can provide structural information about unknown impurities, which is invaluable for identifying reaction byproducts or degradation products.[23][24]

  • Sample Handling: Be aware that this compound is a ubiquitous compound found in many lab materials. Special attention to sample handling is required to avoid contamination. For instance, vacutainer stoppers have been known to contaminate blood samples with alkanes.[25]

Experimental Protocols

Protocol: Quantification of this compound in a Sample using GC-FID

This protocol provides a general method for the quantification of this compound. Specific parameters should be optimized for your instrument and sample matrix.

  • Objective: To determine the concentration of n-dodecane in a liquid sample.

  • Principle: The method separates this compound from other components based on its volatility. The separated compound is then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the analyte.[22]

  • Materials:

    • Gas Chromatograph with FID

    • Appropriate GC column (e.g., DB-5MS or similar non-polar capillary column)

    • High-purity helium or hydrogen as carrier gas

    • High-purity hydrogen and air for the detector

    • N-dodecane standard (≥99% purity)

    • High-purity solvent for dilution (e.g., hexane or dichloromethane)

    • Volumetric flasks and syringes

  • Procedure:

    • Standard Preparation: Prepare a stock solution of n-dodecane in your chosen solvent. Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of your samples (e.g., 1 - 500 µg/mL).[22]

    • Sample Preparation: Accurately dilute your unknown sample with the same solvent to a concentration expected to fall within the calibration range.[22]

    • GC-FID Instrument Setup (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C[22]

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold for 5 minutes.[24]

      • Carrier Gas Flow: 1 mL/min (constant flow)[24]

      • Injection Volume: 1 µL (splitless)

    • Analysis:

      • Inject the prepared standards, starting with the lowest concentration.

      • Inject the prepared unknown samples. Include a solvent blank and a quality control sample with each run.

      • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.[22]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard versus its concentration.

    • Perform a linear regression on the data points. The R² value should ideally be ≥ 0.999.[22]

    • Use the equation of the line to calculate the concentration of this compound in your unknown samples based on their measured peak areas.

Mandatory Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_action Corrective Actions cluster_end Resolution start Experimental Anomaly (e.g., Low Yield, Phase Separation) check_sol Check Reagent/Solvent Properties & Purity start->check_sol Investigate check_param Review Experimental Parameters (T, P, Conc.) start->check_param Investigate check_proc Verify Procedure & Equipment Setup start->check_proc Investigate purify Purify/Replace Reagents or this compound check_sol->purify optimize Systematically Optimize Conditions check_param->optimize calibrate Calibrate/Clean Equipment check_proc->calibrate end_node Problem Resolved purify->end_node Successful fail_node Issue Persists: Consult Literature/ Expert purify->fail_node Unsuccessful optimize->end_node Successful optimize->fail_node Unsuccessful calibrate->end_node Successful calibrate->fail_node Unsuccessful

Caption: A logical workflow to troubleshoot common experimental issues.

dodecane_factors cluster_phys Physical Properties cluster_cond Experimental Conditions cluster_comp System Components This compound This compound-Based Experiment solubility Solubility solubility->this compound volatility Volatility (Vapor Pressure) volatility->this compound viscosity Viscosity viscosity->this compound density Density density->this compound temp Temperature temp->this compound pressure Pressure pressure->this compound atmosphere Atmosphere (Inert vs. Air) atmosphere->this compound mixing Mixing/Agitation mixing->this compound reagents Reagents & Reactants reagents->this compound surfactants Surfactants/Stabilizers surfactants->this compound impurities Impurities (H₂O, O₂) impurities->this compound

Caption: Key factors influencing the outcome of this compound-based experiments.

References

Technical Support Center: Dodecane-Based Diesel Surrogate Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the improvement of dodecane-based diesel surrogate model accuracy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the validation and application of this compound-based diesel surrogate models.

Problem: Inaccurate Ignition Delay Prediction, Especially in the Negative Temperature Coefficient (NTC) Regime

Possible Causes:

  • Incomplete or Inaccurate Low-Temperature Chemistry: The chemical kinetic mechanism may be lacking crucial reaction pathways or have inaccurate rate constants for reactions that dominate in the low to intermediate temperature range (approximately 600-900 K). This is a common issue as the NTC behavior is governed by a complex set of reactions.[1][2]

  • Oversimplified Skeletal Mechanism: The mechanism reduction process might have eliminated species or reactions that are important for predicting ignition delay under specific conditions.[3][4]

  • Experimental Uncertainties: Discrepancies can arise from uncertainties in experimental measurements of temperature, pressure, and mixture composition.[5]

Solutions:

  • Refine the Chemical Kinetic Mechanism:

    • Incorporate updated low-temperature oxidation pathways. Recent detailed mechanisms often include more accurate representations of peroxy radical chemistry, which is critical for NTC behavior.

    • Perform sensitivity analysis to identify the reactions that have the most significant impact on ignition delay predictions in the NTC region.[5] The rate constants of these reactions can then be re-evaluated against fundamental chemical kinetics data.

    • Consider using a more detailed or a different skeletal mechanism that has been validated for a wider range of conditions.[1][6]

  • Re-evaluate the Mechanism Reduction Process:

    • If you have developed your own skeletal mechanism, review the reduction methodology. Techniques like Directed Relation Graph with Error Propagation (DRGEP) and Path Flux Analysis (PFA) can be used to create more robust reduced models.

    • Ensure that the conditions used for mechanism reduction (temperature, pressure, equivalence ratio) are representative of the conditions you are trying to simulate.[3][4]

  • Thoroughly Characterize Experimental Conditions:

    • Quantify uncertainties in your experimental setup. This will help in determining if the discrepancy between your model and experiment is within the range of experimental error.

    • Ensure precise control over initial temperature, pressure, and fuel/air mixture composition.

Problem: Good Agreement in Ignition Delay but Poor Prediction of Flame Lift-Off Length (LOL)

Possible Causes:

  • Decoupling of Ignition and Flame Stabilization: Ignition delay is not the sole factor controlling flame stabilization.[7][8] Flame lift-off is also influenced by turbulent mixing, fuel spray characteristics, and the propagation of a cool flame.

  • Inaccurate Prediction of Key Radical Species: The model might accurately predict the overall ignition delay but fail to correctly predict the concentration and distribution of key radical species like OH*, which are crucial for flame stabilization.[9][10][11]

  • Deficiencies in the CFD Spray Model: The computational fluid dynamics (CFD) model used for the simulation may not accurately capture the fuel spray's liquid and vapor penetration, atomization, and mixing with the ambient gas.[3][12]

Solutions:

  • Enhance the Chemical Kinetic Mechanism:

    • Validate the mechanism not just against ignition delay data, but also against species concentration profiles from experiments like jet-stirred reactors or flow reactors.[7][13][14]

    • Ensure the mechanism accurately predicts the formation and consumption of radicals like OH, CH, and HO2.

  • Improve the CFD Spray Model:

    • Validate the non-reacting spray characteristics of your simulation against experimental data for liquid length and vapor penetration before running combustion simulations.[3][15]

    • Refine the sub-models for atomization, droplet breakup, and turbulent mixing to better match experimental observations.

  • Combined Experimental and Modeling Approach:

    • Use experimental data for both ignition delay and flame lift-off length to constrain and validate your model.

    • Analyze the relationship between the predicted turbulent flow field, mixture fraction distribution, and the location of flame stabilization in your simulations.

Frequently Asked Questions (FAQs)

Q1: Why is n-dodecane a good surrogate for diesel fuel?

N-dodecane is considered a suitable surrogate for diesel fuel because its physical and chemical properties, such as carbon number (C12), molecular weight, and cetane number, are representative of the n-alkane content in conventional diesel fuels.[7] It provides a good balance between representing the complex chemistry of diesel and being computationally manageable.

Q2: What is the difference between a detailed and a skeletal chemical kinetic mechanism?

A detailed mechanism attempts to include all possible elementary reactions and species involved in the combustion of a fuel. These can be very large, often containing thousands of species and reactions, making them computationally expensive.[7] A skeletal mechanism is a reduced version of the detailed mechanism, where less important species and reactions have been removed to reduce computational cost while aiming to retain accuracy for specific combustion phenomena like ignition delay and emissions formation.[7][8]

Q3: What are the key experimental validations required for a this compound-based surrogate model?

A robust validation of a this compound-based surrogate model should include a range of experiments that cover different combustion regimes. Key validations include:

  • Ignition Delay Times: Measured in shock tubes and rapid compression machines over a wide range of temperatures, pressures, and equivalence ratios.[16][17][18][19]

  • Species Concentration Profiles: Measured in jet-stirred reactors or flow reactors to validate the chemical pathways in the mechanism.[13][14]

  • Laminar Flame Speeds: To validate the model's ability to predict flame propagation characteristics.

  • Flame Lift-Off Length: In a constant volume combustion chamber to validate the model's performance in spray combustion applications.[9][10][11]

Q4: How can I choose the right skeletal mechanism for my application?

The choice of a skeletal mechanism depends on the specific application. Consider the following:

  • Target Phenomena: Is your focus on ignition, flame propagation, or emissions? Choose a mechanism that has been specifically validated for the phenomena you are interested in.

  • Operating Conditions: Ensure that the mechanism has been validated for the range of pressures, temperatures, and equivalence ratios relevant to your simulations.

  • Computational Cost: Balance the desired level of accuracy with the available computational resources. More detailed skeletal mechanisms will be more accurate but also more computationally demanding.

Data Presentation

Table 1: Comparison of n-Dodecane Skeletal Mechanisms

Mechanism ReferenceBase Detailed MechanismNumber of SpeciesNumber of ReactionsKey Validations
Luo et al.[7][8]LLNL (2755 species, 11173 reactions)105420Auto-ignition, JSR, Laminar Premixed Flame, Counter Flow Diffusion Flame, Spray Combustion
Yao et al.[6]Not Specified54269Auto-ignition (low and high temp), Spray Combustion ("Spray A")
Narayanaswamy et al.[6]Not Specified2552289Detailed treatment of aromatic species
LLNL Reduced[20]LLNL Detailed3 species (fuel-dependent) + Core11 (fuel-dependent) + CoreIgnition delay times (650-1400K, 1-100 bar)

Experimental Protocols

Methodology 1: Ignition Delay Time Measurement in a Shock Tube

  • Mixture Preparation: A mixture of n-dodecane, an oxidizer (e.g., air), and a diluent (e.g., Argon) is prepared in a mixing tank. The mole fractions of each component are precisely controlled to achieve the desired equivalence ratio.

  • Shock Tube Operation:

    • The prepared mixture is introduced into the driven section of the shock tube at a low pressure.

    • A high-pressure driver gas (e.g., Helium) is separated from the driven section by a diaphragm.

    • The diaphragm is ruptured, creating a shock wave that travels through the driven section, compressing and heating the test gas.

    • The shock wave reflects off the end wall, further increasing the temperature and pressure of the test gas to the desired conditions for autoignition.

  • Data Acquisition:

    • Pressure transducers are used to measure the pressure history behind the reflected shock wave.

    • Optical diagnostics, such as chemiluminescence detection of radical species like OH* (at 310 nm) or CH*, are used to detect the onset of ignition.[16][21]

  • Ignition Delay Time Definition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, which is typically marked by a sharp increase in pressure or the chemiluminescence signal.[16]

Methodology 2: Flame Lift-Off Length Measurement

  • Experimental Setup: A constant-volume combustion vessel is used to create a quiescent, high-temperature, and high-pressure environment similar to that in a diesel engine.

  • Fuel Injection: A common-rail fuel injector injects a spray of n-dodecane into the vessel.

  • Optical Measurement:

    • An intensified CCD (ICCD) camera equipped with a narrow band-pass filter centered at 310 nm is used to capture images of the combustion event.[9][10]

    • The light emission at 310 nm is primarily due to the chemiluminescence of the OH* radical, which is a marker for high-heat-release regions.[9]

  • Image Acquisition and Analysis:

    • Time-averaged images of the OH* chemiluminescence are acquired after the initial ignition and before the end of injection.

    • The flame lift-off length is defined as the distance from the injector nozzle tip to the most upstream location where a significant and stable OH* chemiluminescence signal is detected.[9][11] This is often determined by an intensity threshold on the time-averaged image.

Visualizations

G cluster_0 Mechanism Reduction Workflow Detailed Detailed Mechanism (e.g., 2755 species, 11173 reactions) DRG Mechanism Reduction (e.g., DRG-X, Sensitivity Analysis) Detailed->DRG Skeletal Skeletal Mechanism (e.g., 105 species, 420 reactions) DRG->Skeletal Validation Validation Experiments (0D, 1D, 3D) Skeletal->Validation Model Accurate Surrogate Model Validation->Model

Caption: Workflow for developing an accurate this compound surrogate model.

G cluster_1 Troubleshooting Logic: Inaccurate Ignition Delay Problem Problem: Inaccurate Ignition Delay Cause1 Possible Cause 1: Flawed Low-Temp Chemistry Problem->Cause1 Cause2 Possible Cause 2: Oversimplified Mechanism Problem->Cause2 Cause3 Possible Cause 3: Experimental Uncertainty Problem->Cause3 Solution1 Solution: Refine Rate Constants & Pathways Cause1->Solution1 Solution2 Solution: Re-evaluate Reduction Methodology Cause2->Solution2 Solution3 Solution: Quantify Experimental Error Cause3->Solution3

Caption: Troubleshooting flowchart for inaccurate ignition delay predictions.

References

Addressing low reactivity of dodecane in chemical functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dodecane Functionalization

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the chemical functionalization of this compound. Given its low reactivity, this guide focuses on overcoming the inherent challenges of activating this compound's inert C-H bonds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity?

A1: this compound's low reactivity stems from its molecular structure as an alkane. Alkanes consist solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These bonds are strong and relatively nonpolar, lacking a region of high or low electron density.[1][2][3] Unlike molecules with functional groups (e.g., double bonds, hydroxyl groups), this compound has no obvious sites for electrophiles or nucleophiles to attack, making it chemically inert under standard conditions.[1] Reactions typically require a significant energy input, such as high temperatures or UV light, or the use of highly reactive catalysts to initiate bond cleavage.[2]

Q2: What are the primary challenges when attempting to functionalize this compound?

A2: The main challenges are twofold:

  • Overcoming Inertness: The high bond dissociation energy of its C-H bonds makes this compound difficult to functionalize directly.[4][5] This often requires harsh, energy-intensive conditions like high temperatures and pressures, which can lead to undesirable side reactions and increased costs.[6]

  • Controlling Regioselectivity: this compound has a long carbon chain with multiple secondary (C2-C11) C-H bonds that are sterically and electronically similar.[6] Achieving selective functionalization at a specific position (e.g., the terminal methyl group vs. an internal methylene (B1212753) group) is exceptionally difficult, often resulting in a mixture of isomers that are complex and costly to separate.[5][6]

Q3: What are the main strategies for activating this compound's C-H bonds?

A3: There are three primary strategies for activating the C-H bonds of alkanes like this compound:

  • Radical-Initiated Functionalization: This involves creating a highly reactive radical species (e.g., from an alkyl peroxide) that abstracts a hydrogen atom from the this compound chain, forming an alkyl radical. This radical can then be trapped by another reagent.[4]

  • Carbene or Nitrene Insertion: In this method, a highly reactive carbene or nitrene intermediate inserts directly into a C-H bond to form a new C-C or C-N bond, respectively.[5]

  • Transition Metal-Catalyzed C-H Activation: This modern approach uses organometallic catalysts (often based on palladium, rhodium, or iridium) to cleave a C-H bond and form a metal-carbon bond.[7][8] This intermediate can then undergo further reactions to introduce a new functional group. This method offers the greatest potential for controlling selectivity.[9]

Q4: What is the difference between terminal and internal functionalization, and why is selectivity hard to achieve?

A4: Terminal functionalization refers to a reaction at the primary (1°) C-H bonds of the methyl (CH₃) groups at the ends of the this compound chain. Internal functionalization occurs at any of the secondary (2°) C-H bonds of the methylene (CH₂) groups in the middle of the chain. Selectivity is difficult because the bond dissociation energy of secondary C-H bonds is slightly lower than that of primary C-H bonds, making them more susceptible to radical abstraction.[4][5] Therefore, without a guiding mechanism, reactions tend to favor internal positions, leading to a mixture of products.[5] Achieving terminal selectivity often requires catalysts with significant steric bulk that can only access the less-hindered ends of the alkane chain.[4]

Troubleshooting Guide

Problem: Low to No Product Yield

Possible CauseSuggested Solution
Insufficient Energy Input For thermally driven reactions, incrementally increase the temperature. For photochemical reactions, ensure the light source has the correct wavelength and sufficient intensity. Consider switching to a more reactive system, such as photocatalysis, if thermal conditions are leading to degradation.[2][6]
Catalyst Inactivity or Deactivation Verify the catalyst's integrity and loading. Many C-H activation catalysts are sensitive to air and moisture; ensure reactions are run under inert (N₂ or Ar) and anhydrous conditions. If catalyst deactivation is suspected, consider using a more robust ligand system or increasing catalyst loading.[6]
Poor Reagent Reactivity The chosen functionalizing agent may not be reactive enough. For radical reactions, use a more potent radical initiator. For C-H activation, the oxidant or coupling partner may need to be changed.

Problem: Poor Regioselectivity / Mixture of Isomers

Possible CauseSuggested Solution
Dominance of Non-Selective Radical Pathway Free-radical reactions are notoriously difficult to control.[5] To improve selectivity, shift to a transition metal-catalyzed C-H activation strategy. These systems can offer greater control through the catalyst's ligand sphere.[9]
Steric & Electronic Similarity of C-H Bonds To favor terminal functionalization, employ a catalyst with a sterically demanding ligand. The bulkiness of the catalyst can prevent it from accessing the more crowded internal C-H bonds.[4][5] Conversely, smaller catalysts may favor internal positions.
Over-functionalization The desired product may be more reactive than the starting this compound, leading to multiple functionalizations. Reduce reaction time, lower the concentration of the functionalizing agent, or consider using a continuous flow reactor to remove the product from the reaction zone as it forms.

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// Edges start -> check_conditions; check_conditions -> conditions_ok; conditions_ok -> check_catalyst [label="Yes"]; conditions_ok -> adjust_conditions [label="No"]; adjust_conditions -> end_node; check_catalyst -> catalyst_ok; catalyst_ok -> check_reagents [label="Yes"]; catalyst_ok -> adjust_catalyst [label="No"]; adjust_catalyst -> end_node; check_reagents -> reagents_ok; reagents_ok -> end_node [label="Yes"]; reagents_ok -> adjust_reagents [label="No"]; adjust_reagents -> end_node; end_node -> fail_node [style=dashed, label="If still fails"]; } Caption: Troubleshooting flowchart for addressing low product yield.

Comparison of this compound Functionalization Methods

MethodTypical Catalysts / InitiatorsConditionsAdvantagesKey Challenges
Free-Radical Halogenation UV light, AIBN, Benzoyl Peroxide50-120 °CSimple reagents, well-understood mechanismVery poor regioselectivity, risk of poly-halogenation, corrosive reagents.[10]
Catalytic Oxidation Metal complexes (Fe, Cu, Mn) with oxidants (H₂O₂, O₂)100-200 °C, High PressureCan produce valuable alcohols/ketones, potential for using air as oxidant.[6][11]Low selectivity (over-oxidation to acids), catalyst deactivation, safety concerns with peroxides.[6]
Transition Metal C-H Activation Pd(OAc)₂, Rh₂(esp)₂, Ir complexes80-150 °CHigh potential for selectivity, milder conditions than oxidation, broad functional group tolerance.[8][9]Expensive catalysts, often requires specific directing groups, catalyst sensitivity.[4]
Photoredox Catalysis Ru or Ir-based photocatalysts, organic dyesRoom Temp, Visible LightVery mild conditions, high functional group tolerance, novel reactivity.[6][12]Substrate scope can be limited, quantum yield may be low, requires specialized photoreactor setup.
Biocatalysis Engineered enzymes (e.g., P450 monooxygenases)25-40 °C, Aqueous BufferExtremely high selectivity, environmentally benign, operates under very mild conditions.[13]Enzymes can be expensive and unstable, low substrate loading, limited to specific transformations.

Key Experimental Protocols

Protocol 1: Photochemical Free-Radical Bromination of this compound

Disclaimer: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Bromine sources are corrosive and toxic.

  • Objective: To introduce a bromine atom onto the this compound backbone via a non-selective radical mechanism.

  • Materials:

    • n-Dodecane (10 mmol)

    • N-Bromosuccinimide (NBS) (9 mmol, 0.9 eq)

    • Azobisisobutyronitrile (AIBN) (0.2 mmol, 2 mol%)

    • Carbon tetrachloride (CCl₄) or other suitable inert solvent (50 mL)

    • Quartz reaction vessel equipped with a reflux condenser and magnetic stirrer.

    • UVA lamp (e.g., 365 nm).

  • Procedure:

    • To the quartz reaction vessel, add n-dodecane, NBS, AIBN, and CCl₄.

    • Ensure the setup is under an inert atmosphere (N₂ or Ar).

    • Position the UVA lamp approximately 5-10 cm from the vessel.

    • Stir the mixture vigorously and begin irradiation. Heat the reaction to a gentle reflux (~77 °C for CCl₄) to ensure AIBN decomposition.

    • Monitor the reaction progress via GC-MS. The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction to room temperature. The solid succinimide (B58015) byproduct will precipitate.

    • Filter the reaction mixture to remove the succinimide.

    • Wash the filtrate with a saturated sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting product will be a mixture of bromothis compound isomers, which can be purified by fractional distillation or preparative chromatography if desired.

Protocol 2: General Workflow for Pd-Catalyzed C-H Arylation

Disclaimer: This protocol is a general representation. Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Objective: To conceptualize the coupling of an aryl group to the this compound backbone, illustrating a modern C-H activation approach.

  • Materials:

    • This compound (as solvent and reactant)

    • Aryl Halide (e.g., Iodobenzene) (1 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

    • Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene precursor) (10 mol%)

    • Oxidant/Base (e.g., Silver Acetate or Potassium Persulfate) (2-3 eq)

    • Anhydrous, degassed reaction vessel (e.g., Schlenk tube).

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the Pd(OAc)₂, ligand, and oxidant/base to the reaction vessel.

    • Add the aryl halide to the vessel.

    • Add this compound via syringe. This compound serves as both the reactant and the solvent.

    • Seal the vessel tightly.

    • Place the vessel in a preheated oil bath at the desired temperature (typically 100-140 °C).

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction by taking small aliquots (under inert conditions) and analyzing via GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting mixture of arylthis compound isomers using column chromatography.

// Nodes setup [label="Reaction Setup\n(Inert Atmosphere, Add Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Execution\n(Heating / Irradiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress\n(GC-MS / TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quenching & Workup\n(Washing, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography / Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Product Analysis\n(NMR, MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; } Caption: A generalized workflow for chemical functionalization experiments.

References

Technical Support Center: Enhancing the Stability of Dodecane-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation and stabilization of dodecane-based emulsions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My this compound-in-water emulsion is separating quickly (creaming or coalescence). What are the likely causes and how can I fix it?

Answer: Rapid separation of a this compound-in-water emulsion is typically due to coalescence (droplets merging) or creaming (droplets rising to the top). Here’s a step-by-step troubleshooting guide:

  • Inadequate Surfactant/Emulsifier: The type and concentration of the surfactant are critical. An inappropriate Hydrophilic-Lipophilic Balance (HLB) value or insufficient surfactant concentration will fail to adequately stabilize the oil droplets.[1][2]

    • Solution: Ensure the chosen surfactant has an HLB value suitable for oil-in-water (O/W) emulsions. Consider using a blend of surfactants to achieve the optimal HLB.[1] Experiment with increasing the surfactant concentration. However, be aware that excessively high concentrations can also lead to instability.[3][4]

  • Insufficient Homogenization: The energy input during emulsification may not be enough to create small, uniform droplets that are less prone to coalescence and creaming.[1][5]

    • Solution: Increase the homogenization speed, duration, or pressure.[1][6][7] For nanoemulsions, high-pressure homogenization is often necessary to achieve the desired droplet size and stability.[6][8]

  • Incorrect pH: The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by pH-sensitive emulsifiers.[1][9][10]

    • Solution: Measure the pH of your aqueous phase and adjust it to the optimal range for your specific emulsifier. For instance, some protein-based emulsifiers exhibit better stability at specific pH values away from their isoelectric point.[11]

  • Presence of Electrolytes: High concentrations of electrolytes in the aqueous phase can sometimes destabilize O/W emulsions by disrupting the protective layer around the oil droplets.[1]

    • Solution: If possible, reduce the electrolyte concentration. Alternatively, select a more salt-tolerant emulsifier system.[1]

Issue 2: The droplets in my emulsion are clumping together (flocculation), but not merging. How can I prevent this?

Answer: Flocculation, or the aggregation of droplets without coalescence, is another common instability issue. It increases the rate of creaming and can be a precursor to coalescence.

  • Insufficient Repulsive Forces: Droplets may aggregate if the repulsive forces between them are too weak to overcome attractive van der Waals forces.

    • Solution:

      • Increase Surface Charge: For emulsions stabilized by ionic surfactants, adjusting the pH to increase the ionization of the surfactant can enhance electrostatic repulsion.[11] Measuring the zeta potential of the droplets can provide insight into their surface charge and stability.

      • Steric Hindrance: Employing non-ionic surfactants with long, bulky hydrophilic chains or adding polymers (hydrocolloids) to the aqueous phase can create a steric barrier that prevents droplets from getting too close to each other.[12]

Issue 3: I am observing an increase in droplet size over time, even without visible separation. What is happening?

Answer: This phenomenon is likely Ostwald ripening, where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is more common in nanoemulsions with a broad droplet size distribution.[13]

  • Solution:

    • Optimize Homogenization: Achieve a narrow droplet size distribution through optimized homogenization techniques.[14]

    • Use a Less Soluble Oil Phase: While your primary oil is this compound, if formulating a more complex system, using an oil with lower water solubility can reduce the rate of Ostwald ripening.

    • Add a Co-surfactant: Certain co-surfactants can modify the interfacial film to hinder the diffusion process.

Issue 4: How can I break a stubborn this compound emulsion during experimental workup or extraction?

Answer: Sometimes, a highly stable emulsion needs to be intentionally broken to recover a product from the oil or aqueous phase.

  • Physical Methods:

    • Centrifugation: Applying a strong centrifugal force can accelerate the separation of the two phases.[15]

    • Heating/Cooling: Changing the temperature can alter the viscosity and interfacial properties, sometimes leading to emulsion breakdown.

  • Chemical Methods:

    • Adding Salt: Introducing a high concentration of salt (salting out), such as a saturated sodium chloride solution (brine), can disrupt the stabilizing layer around the droplets.[15][16][17]

    • Changing pH: Drastically altering the pH can deactivate pH-sensitive emulsifiers.[17]

    • Adding a Demulsifier: Specific chemical agents designed to break emulsions can be added. These are often surfactants with properties that counteract the stabilizing surfactant.[18]

    • Filtration Aid: Filtering the emulsion through a bed of a filter aid like Celite can physically disrupt the droplets and break the emulsion.[16][17]

Data Presentation

Table 1: Effect of Surfactant Concentration on this compound Emulsion Stability

SurfactantConcentration (% w/v)ObservationStabilityReference
Span 801%Aqueous phase begins to separate in the first 10 minutes.Unstable[3]
Span 803%Stable emulsion formed.Stable[3]
Span 805%Unstable emulsion.Unstable[3]
Span 807%Unstable emulsion.Unstable[3]
Surfactant A0.3 wt%Increased stability compared to lower concentrations.Stable[4]
Surfactant A0.4 wt%Decreased stability due to micelle formation in the bulk phase.Unstable[4]

Table 2: Influence of Homogenization Parameters on Droplet Size

Homogenization MethodPressure (MPa)Number of PassesResulting Mean Droplet Diameter (µm)Reference
High-Pressure Homogenizer-10.217[6]
High-Pressure Homogenizer-80.134[6]
High-Pressure Homogenizer20-Shear-thinning behavior[7]
High-Pressure Homogenizer300-Newtonian behavior, smaller droplet size[7]
Rotor-Stator17,800 rpm for 530s-D(90) of 0.67 µm (day 0)[19]
Ultrasonic Homogenizer39% amplitude for 139s-Droplets at 1-µm scale, more polydisperse[19]

Experimental Protocols

Protocol 1: Preparation of a this compound-in-Water Emulsion via High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the desired surfactant (e.g., Tween 20) in deionized water to the target concentration. Adjust the pH if necessary using a suitable buffer or acid/base.

    • Oil Phase: Prepare the this compound phase. If applicable, dissolve any oil-soluble components in the this compound.

  • Pre-emulsification:

    • Combine the oil and aqueous phases.

    • Use a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed for 5-10 minutes to create a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Set the desired homogenization pressure (e.g., 100 MPa) and the number of passes (e.g., 3-5). The optimal parameters will depend on the specific formulation and desired droplet size.[6][7]

  • Cooling: If the homogenization process generates significant heat, cool the emulsion to room temperature.

  • Characterization: Analyze the emulsion for droplet size distribution (e.g., using Dynamic Light Scattering), zeta potential, and viscosity.

Protocol 2: Assessment of Emulsion Stability by Turbidity Measurement

This method provides a rapid and cost-effective way to evaluate emulsion stability.[20][21]

  • Sample Preparation: Prepare the this compound emulsion according to your formulation protocol.

  • Turbidity Measurement:

    • Place a sample of the freshly prepared emulsion in a cuvette.

    • Use a spectrophotometer or a dedicated turbidimeter to measure the turbidity (or absorbance) of the emulsion at a specific wavelength (e.g., 500 nm).

  • Monitoring over Time:

    • Store the emulsion under controlled conditions (e.g., at a specific temperature).

    • At regular time intervals (e.g., every hour for the first 8 hours, then daily), gently invert the sample to ensure homogeneity and repeat the turbidity measurement.

  • Data Analysis:

    • Plot the turbidity as a function of time. A stable emulsion will show a minimal change in turbidity over time. A significant decrease in turbidity indicates destabilization processes such as creaming or coalescence. The rate of change can be used to compare the stability of different formulations.[20]

Visualizations

Emulsion_Destabilization_Pathways Stable Stable Emulsion (Dispersed Droplets) Flocculation Flocculation (Reversible Aggregation) Stable->Flocculation Weak Repulsion Creaming Creaming/Sedimentation (Density Difference) Stable->Creaming Ostwald Ostwald Ripening (Droplet Growth) Stable->Ostwald Polydispersity Flocculation->Creaming Coalescence Coalescence (Irreversible Merging) Flocculation->Coalescence Film Rupture Creaming->Coalescence Close Packing PhaseSeparation Phase Separation (Complete Breakdown) Coalescence->PhaseSeparation Ostwald->Coalescence

Caption: Key pathways of this compound emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Unstable (Separation Observed) Check_Surfactant 1. Review Surfactant - Correct HLB? - Optimal Concentration? Start->Check_Surfactant Check_Homogenization 2. Assess Homogenization - Sufficient Energy? - Optimal Time/Pressure? Check_Surfactant->Check_Homogenization Yes Adjust_Surfactant Adjust Surfactant Type/Concentration Check_Surfactant->Adjust_Surfactant No Check_pH 3. Measure Aqueous pH - Optimal for Emulsifier? Check_Homogenization->Check_pH Yes Increase_Homogenization Increase Homogenization Energy Check_Homogenization->Increase_Homogenization No Adjust_pH Adjust pH of Aqueous Phase Check_pH->Adjust_pH No Stable Stable Emulsion Check_pH->Stable Yes Adjust_Surfactant->Check_Homogenization Increase_Homogenization->Check_pH Adjust_pH->Stable

Caption: A logical workflow for troubleshooting unstable this compound emulsions.

References

Technical Support Center: Rate-Limited Solubilization of Residual Dodecane in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments on the rate-limited solubilization of residual dodecane in soil.

Troubleshooting Guides

This section addresses common issues encountered during experimental work.

Issue IDProblemPotential CausesSuggested Solutions
TG-001 Low or No this compound Recovery 1. Inappropriate Surfactant Selection: The chosen surfactant may have a low solubilization capacity for this compound. 2. Surfactant Concentration Below Critical Micelle Concentration (CMC): Micelle formation is crucial for efficient solubilization.[1][2] 3. Rate-Limited Mass Transfer: The contact time between the surfactant solution and this compound may be insufficient for equilibrium to be reached.[3] 4. Surfactant Sorption to Soil: The surfactant may be adsorbing to the soil particles, reducing its availability for this compound solubilization.[4] 5. Preferential Flow Paths: The flushing solution may be bypassing the contaminated zones in the soil column.1. Surfactant Screening: Conduct batch experiments to determine the Molar Solubilization Ratio (MSR) of different surfactants for this compound. Nonionic surfactants like Tween 80 have been shown to be effective.[5] 2. Optimize Surfactant Concentration: Ensure the surfactant concentration in the flushing solution is above its CMC. Consider the impact of soil and water chemistry on the CMC.[1] 3. Adjust Flow Rate: Lower the flow rate of the flushing solution to increase the residence time in the soil column, allowing more time for mass transfer.[3] 4. Account for Sorption: Select surfactants with low affinity for the specific soil type. Pre-flushing the soil or using a sacrificial agent might be considered. The presence of organic matter in soil can significantly influence surfactant sorption.[6] 5. Improve Column Packing: Ensure uniform packing of the soil in the column to minimize heterogeneity and prevent the formation of preferential flow paths.
TG-002 Inconsistent or Irreproducible Results 1. Soil Heterogeneity: Variations in soil composition, such as organic matter and clay content, can affect surfactant performance and this compound distribution. 2. Variable this compound Entrapment: The initial distribution and saturation of residual this compound may not be uniform across experiments. 3. Temperature Fluctuations: Temperature can influence surfactant solubility, CMC, and the rate of this compound solubilization.[7] 4. Analytical Errors: Inaccurate quantification of this compound or surfactant concentrations in effluent samples.1. Homogenize Soil: Thoroughly mix the soil before packing the columns to ensure uniformity. Characterize the soil properties for each batch. 2. Standardize Contamination Protocol: Develop and adhere to a strict protocol for introducing this compound to the soil to achieve a consistent residual saturation. 3. Control Temperature: Conduct experiments in a temperature-controlled environment. Monitor and report the temperature for all experiments. 4. Calibrate Analytical Instruments: Regularly calibrate GC-FID or other analytical instruments used for concentration measurements. Use internal standards to correct for matrix effects.[8]
TG-003 Column Clogging or Reduced Permeability 1. High Surfactant Concentration: Some surfactants can increase the viscosity of the flushing solution at high concentrations. 2. Mobilization of Fines: The surfactant solution can dislodge fine soil particles, leading to clogging of pore throats. 3. Emulsion Formation: Formation of a stable this compound-surfactant emulsion can increase viscosity and block pores.1. Optimize Surfactant Dose: Use the lowest effective surfactant concentration above the CMC. 2. Gradual Introduction of Surfactant: Start with a lower concentration of surfactant and gradually increase it to the target concentration. 3. Select Appropriate Surfactant: Choose surfactants that are less prone to forming highly viscous emulsions with this compound.

Frequently Asked Questions (FAQs)

1. What is rate-limited solubilization and why is it important for this compound remediation in soil?

Rate-limited solubilization refers to a situation where the dissolution of a substance, in this case, residual this compound, into a surfactant solution does not occur instantaneously.[3] The process is limited by the rate of mass transfer of this compound from the non-aqueous phase liquid (NAPL) to the surfactant micelles in the aqueous phase.[3] This is a critical concept in surfactant-enhanced aquifer remediation (SEAR) because it dictates the time required to achieve cleanup goals.[9][10] Flushing a contaminated soil with a surfactant solution at a high flow rate may not be effective if the contact time is too short for significant this compound solubilization to occur.[3]

2. How do I select the best surfactant for my this compound solubilization experiment?

The selection of an appropriate surfactant is crucial for the success of the remediation process.[11] Key factors to consider include:

  • Solubilization Capacity: The ability of the surfactant to dissolve this compound, often quantified by the Molar Solubilization Ratio (MSR).[12] Batch equilibrium tests are recommended to screen different surfactants.

  • Critical Micelle Concentration (CMC): A lower CMC is generally desirable as it means less surfactant is needed to form micelles and start the solubilization process.[9]

  • Sorption to Soil: The surfactant should have a low affinity for the soil matrix to ensure it remains in the aqueous phase to solubilize this compound. Cationic surfactants, for instance, can strongly adsorb to negatively charged soil particles.[4]

  • Biodegradability and Toxicity: For environmental applications, the use of biodegradable and non-toxic surfactants is preferred.[13]

3. What is the difference between solubilization and mobilization in surfactant-enhanced remediation?

Solubilization and mobilization are two distinct mechanisms by which surfactants can enhance the removal of NAPLs like this compound from soil.[11]

  • Solubilization: This process occurs at surfactant concentrations above the CMC, where this compound molecules are incorporated into the hydrophobic core of the micelles, increasing the apparent solubility of this compound in water.[11]

  • Mobilization: This mechanism involves the reduction of interfacial tension between the this compound and water by the surfactant. This can lead to the detachment of this compound ganglia from the soil pores and their movement as a separate phase. Uncontrolled mobilization can lead to the downward migration of the contaminant.[11]

4. How does soil composition affect the efficiency of this compound solubilization?

Soil composition plays a significant role in the performance of surfactant-enhanced remediation.

  • Organic Matter: High organic matter content can lead to increased sorption of surfactants, reducing their availability for this compound solubilization.[6] It can also sorb this compound, making it less accessible to the surfactant solution.

  • Clay Content: Clay minerals have a high surface area and can adsorb surfactants, particularly cationic ones.[14]

  • Soil Heterogeneity: The presence of layers with different permeability can lead to non-uniform flow of the surfactant solution, causing some contaminated zones to be bypassed.

5. How can I measure the concentration of this compound in my soil and water samples?

Accurate quantification of this compound is essential for evaluating the effectiveness of the solubilization process. Gas chromatography with a flame ionization detector (GC-FID) is a common and reliable method for measuring this compound concentrations in both aqueous and soil samples.[8] Proper sample preparation, including extraction of this compound from the soil matrix and separation from the surfactant, is critical for accurate results. Isotope dilution methods can also be employed for trace-level determination.[15]

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (mM)Notes
Sodium Dodecyl Sulfate (SDS)Anionic8.2CMC can be affected by the presence of electrolytes in the solution.
Triton X-100Nonionic0.2 - 0.9A commonly used nonionic surfactant in soil remediation studies.
Tween 80 (Polyoxyethylene (20) sorbitan (B8754009) monooleate)Nonionic~0.013Has been shown to be effective in solubilizing this compound in soil column studies.[5]
Rhamnolipid (biosurfactant)AnionicVariesCMC is dependent on the specific rhamnolipid congener and environmental conditions. Can be effective at sub-CMC concentrations.[1][16]

Table 2: this compound Solubilization Parameters

SurfactantConcentrationMolar Solubilization Ratio (MSR)Mass Transfer Coefficient (k) (m/s)Reference
Dodecyl alcohol ethoxylatesVariousNot Reported5 x 10⁻⁸ to 7 x 10⁻⁷[3]
Rhamnolipid50 - 210 µMNot ReportedNot Reported[16]
Rokanol NL650 g/dm³Not ReportedNot Reported[17]
Triton BG1050 g/dm³Not ReportedNot Reported[17]

Note: MSR and mass transfer coefficients are highly dependent on experimental conditions (e.g., temperature, soil type, flow rate) and are best determined experimentally for the specific system under investigation.

Experimental Protocols

Protocol 1: Batch Equilibrium Solubilization Test

Objective: To determine the Molar Solubilization Ratio (MSR) of a surfactant for this compound.

Materials:

  • This compound

  • Surfactant of interest

  • Deionized water

  • Glass vials with Teflon-lined caps

  • Shaker table

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Prepare a series of aqueous solutions of the surfactant at concentrations ranging from below to well above its Critical Micelle Concentration (CMC).

  • Add a known excess amount of this compound to each surfactant solution in a glass vial.

  • Seal the vials and place them on a shaker table to agitate at a constant temperature for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for the excess this compound to phase-separate.

  • Carefully collect an aliquot from the aqueous phase (micellar solution) without disturbing the this compound layer.

  • Analyze the concentration of this compound in the aqueous phase using GC-FID.

  • Plot the concentration of solubilized this compound against the surfactant concentration. The slope of the line above the CMC represents the Molar Solubilization Ratio (MSR).

Protocol 2: Soil Column Flushing Experiment

Objective: To evaluate the rate-limited solubilization of residual this compound from a soil matrix using a surfactant solution.

Materials:

  • Soil of interest, sieved to a uniform particle size

  • This compound

  • Surfactant solution at a concentration above its CMC

  • Glass chromatography column

  • Peristaltic pump

  • Fraction collector

  • GC-FID

Procedure:

  • Column Packing: Dry pack the soil into the glass column to a uniform bulk density. Gently tap the column to ensure even packing and minimize voids.

  • Saturation: Slowly saturate the soil column from the bottom with deionized water to displace any trapped air.

  • This compound Entrapment: Inject a known volume of this compound into the water-saturated soil column. Follow this with several pore volumes of water to displace the mobile this compound and establish a residual saturation.

  • Surfactant Flushing: Pump the surfactant solution through the column at a constant, slow flow rate.

  • Effluent Collection: Collect the effluent from the column in fractions using a fraction collector.

  • Concentration Analysis: Analyze the concentration of this compound and surfactant in each effluent fraction using GC-FID.

  • Data Analysis: Plot the effluent this compound concentration versus the number of pore volumes of surfactant solution flushed through the column to obtain a breakthrough curve. This curve provides information on the rate and extent of this compound solubilization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_column Soil Column Setup cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Sieving, Homogenizing) Packing Column Packing Soil_Prep->Packing Surfactant_Prep Surfactant Solution Preparation Flushing Surfactant Flushing Surfactant_Prep->Flushing Dodecane_Prep This compound Preparation Contamination This compound Entrapment Dodecane_Prep->Contamination Saturation Water Saturation Packing->Saturation Saturation->Contamination Contamination->Flushing Collection Effluent Collection Flushing->Collection Analysis This compound & Surfactant Concentration Analysis (GC-FID) Collection->Analysis Data_Analysis Data Analysis (Breakthrough Curve) Analysis->Data_Analysis Factors_Affecting_Solubilization cluster_surfactant Surfactant Properties cluster_soil Soil Properties cluster_conditions Experimental Conditions Solubilization Rate-Limited This compound Solubilization Surfactant_Type Type (Anionic, Nonionic, etc.) Surfactant_Type->Solubilization Concentration Concentration (Above/Below CMC) Concentration->Solubilization MSR Molar Solubilization Ratio (MSR) MSR->Solubilization Organic_Matter Organic Matter Content Organic_Matter->Solubilization Clay_Content Clay Content Clay_Content->Solubilization Heterogeneity Heterogeneity Heterogeneity->Solubilization Flow_Rate Flow Rate (Contact Time) Flow_Rate->Solubilization Temperature Temperature Temperature->Solubilization pH pH & Ionic Strength pH->Solubilization

References

Technical Support Center: Improving Energy Efficiency of Green Dodecane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of green dodecane. The focus is on improving energy efficiency and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during green this compound production, providing potential causes and recommended actions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My hydrotreating/hydrodeoxygenation reaction is resulting in a low yield of C12 alkanes. What are the potential causes and how can I improve the yield?

A1: Low yields in hydrotreating processes can stem from several factors related to reaction conditions, catalyst activity, and feedstock quality.

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. Temperatures that are too low may lead to incomplete conversion of triglycerides and fatty acids, while excessively high temperatures can promote undesirable cracking reactions, producing lighter hydrocarbons instead of this compound.[1]

    • Recommended Action: Optimize your reaction temperature and pressure. For many hydrotreating processes, a temperature range of 300-400°C and a hydrogen pressure of 20-50 bar are considered moderate conditions.[2] Conduct a systematic study varying these parameters to find the optimal conditions for your specific catalyst and feedstock.

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be due to coking (carbon deposition), poisoning by impurities in the feedstock, or sintering of the active metal particles at high temperatures.

    • Recommended Action:

      • Regenerate the Catalyst: If coking is suspected, the catalyst can often be regenerated by a controlled burn-off of the carbon deposits in a stream of air.

      • Feedstock Pre-treatment: Remove impurities from your feedstock before the reaction. Common catalyst poisons include sulfur, phosphorus, and alkali metals.[3]

      • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst sintering.

  • Poor Catalyst Selection: The chosen catalyst may not be optimal for this compound production. Different catalysts favor different reaction pathways (hydrodeoxygenation vs. decarboxylation/decarbonylation), which affects the carbon chain length of the resulting alkanes.[4]

    • Recommended Action: Experiment with different catalysts. For example, NiMo and CoMo sulfide (B99878) catalysts are commonly used for hydrotreating, while platinum-based catalysts are also effective.[5][6][7] The choice of support material (e.g., Al₂O₃, SiO₂, zeolites) also significantly impacts catalyst performance.[2]

  • Feedstock Composition: The type of fatty acids in your triglyceride feedstock will influence the distribution of alkane products. To maximize this compound (C12), the feedstock should ideally be rich in lauric acid (C12).

Issue 2: Poor Product Selectivity (Undesirable Byproducts)

Q2: My reaction is producing a wide range of hydrocarbons instead of selectively forming this compound. What is causing this and how can I improve selectivity?

A2: Poor selectivity is often due to side reactions like cracking, isomerization, and aromatization.

  • High Reaction Temperature: As mentioned, high temperatures can lead to cracking of the hydrocarbon chains, resulting in a mixture of shorter-chain alkanes.[1]

    • Recommended Action: Lower the reaction temperature to a range that favors the desired deoxygenation reactions without promoting significant cracking.

  • Inappropriate Catalyst Acidity: The acidity of the catalyst support can influence the extent of cracking and isomerization. Highly acidic supports like zeolites can promote these side reactions.

    • Recommended Action: Select a catalyst with optimized acidity for your desired outcome. For example, using a catalyst with less strong Lewis acid sites can favor the decarboxylation/decarbonylation pathway.[8][9]

  • Byproduct Formation from Impurities: Impurities in the feedstock can lead to the formation of undesired byproducts. For instance, the presence of water can lead to hydrolysis of triglycerides into free fatty acids and glycerol.[10]

    • Recommended Action: Ensure your feedstock is as pure as possible. Pre-treatment steps to remove water and other impurities are crucial.[3]

Issue 3: Catalyst Deactivation

Q3: My catalyst performance is degrading quickly. What are the common causes of deactivation in green this compound production and how can I prevent it?

A3: Catalyst deactivation is a significant challenge and can be caused by several factors.

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is often exacerbated by high reaction temperatures.[1]

    • Recommended Action:

      • Operate at the lowest effective temperature.

      • Ensure a sufficient hydrogen-to-oil ratio to promote hydrogenation reactions that can inhibit coke formation.

      • Periodically regenerate the catalyst through controlled oxidation.

  • Poisoning: Certain elements in the feedstock can irreversibly bind to the catalyst's active sites.

    • Sulfur: Even in small amounts, sulfur can poison noble metal catalysts and alter the selectivity of sulfide catalysts.

    • Phosphorus: Often present as phospholipids (B1166683) in crude vegetable oils, phosphorus can deposit on the catalyst and block active sites.

    • Alkali and Alkaline Earth Metals (Na, K, Ca, Mg): These can neutralize acid sites on the catalyst support, affecting its activity.

    • Recommended Action: Implement a thorough feedstock pre-treatment process to remove these impurities. This may include degumming, bleaching, and deacidification.[3]

  • Sintering: At high temperatures, the small metal particles of the active phase can agglomerate into larger particles, reducing the active surface area.

    • Recommended Action: Operate within the recommended temperature range for your catalyst and avoid temperature excursions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing green this compound, and how do they compare in terms of energy efficiency?

A1: The two main routes for green this compound production from biomass are:

  • Hydrotreating (Hydrodeoxygenation - HDO): This process involves reacting triglycerides or fatty acids with hydrogen at high temperature and pressure in the presence of a catalyst to remove oxygen.[11] This is generally a more energy-intensive process due to the high pressures and hydrogen consumption.[12]

  • Catalytic Cracking/Pyrolysis: This method uses heat and a catalyst to break down triglycerides and fatty acids into smaller hydrocarbon chains, including this compound.[13] This process can be operated at atmospheric pressure, potentially reducing energy consumption compared to hydrotreating.[14]

A life cycle assessment is necessary to fully compare the overall energy footprint of each process, considering feedstock cultivation, processing, and product purification.[15]

Q2: How does the choice of feedstock affect the production of green this compound?

A2: The feedstock is a critical factor. To maximize the yield of this compound (a C12 alkane), the ideal feedstock would be rich in lauric acid (a C12 fatty acid). Common sources of lauric acid include coconut oil and palm kernel oil. Using feedstocks with a different fatty acid profile will result in a distribution of alkanes with varying chain lengths. Additionally, the purity of the feedstock is crucial, as impurities like water, free fatty acids, and trace metals can negatively impact the reaction and deactivate the catalyst.[4][10][16][17]

Q3: What are the key reaction pathways in the conversion of triglycerides to green this compound?

A3: The conversion of triglycerides to alkanes primarily proceeds through three main reaction pathways after the initial hydrogenation of double bonds and hydrogenolysis to fatty acids:

  • Hydrodeoxygenation (HDO): The carboxylic acid group is removed as water, and the resulting alkane has the same number of carbon atoms as the original fatty acid.

  • Decarboxylation (DeCO₂): The carboxylic acid group is removed as carbon dioxide, and the resulting alkane has one less carbon atom than the original fatty acid.

  • Decarbonylation (DeCO): The carboxylic acid group is removed as carbon monoxide and water, and the resulting alkane also has one less carbon atom.[2]

The dominant pathway depends on the catalyst, reaction conditions, and feedstock.[4]

Q4: How can I minimize energy consumption during the production process?

A4: Improving energy efficiency is a key challenge in making green this compound economically competitive.[15] Strategies include:

  • Process Optimization: Carefully optimize reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize the energy input per unit of product.[2]

  • Catalyst Selection: Develop and use catalysts that are highly active and selective at lower temperatures and pressures.

  • Heat Integration: Implement heat exchanger networks to recover and reuse waste heat from the process.[12]

  • Feedstock Choice: Using feedstocks that require less intensive pre-treatment can reduce overall energy consumption.

  • Alternative Processes: Explore less energy-intensive production routes like catalytic cracking at atmospheric pressure.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on green this compound production.

Table 1: Comparison of Catalytic Systems for Hydrotreating of Triglycerides/Fatty Acids

CatalystSupportFeedstockTemperature (°C)Pressure (bar)This compound (or C12) Yield/SelectivityReference
Pt/Zeolite (SAPO-11)ZeoliteSoybean Oil35740~63% i-alkanes (C15-C18)[9]
Ni-MoSiO₂-Al₂O₃Jatropha Oil35040Not specified for C12[18]
Co-MoAl₂O₃Methyl Palmitate30035Favors C16 production[6]
Ni-MoAl₂O₃Methyl Palmitate30035Favors C15 production[6]
Ni-MoAl₂O₃Rapeseed Oil31035High hydrocarbon yield[5]
Co-MoAl₂O₃Rapeseed Oil31035Lower yield than NiMo[5]

Table 2: Comparison of Green this compound Production Methods - Energy Consumption

Production MethodKey Energy InputsPotential for Energy SavingsReference
HydrotreatingHigh-pressure hydrogen production, reactor heatingHeat integration, catalyst improvement for lower temperature/pressure operation[12][19]
Catalytic CrackingReactor heatingOperation at atmospheric pressure, efficient heat recovery[14][20]
BiosynthesisFermentation heating/cooling, aeration, product separationStrain optimization for higher yield, efficient downstream processing[21]

Experimental Protocols

1. Lab-Scale Hydrotreating of Vegetable Oil in a Fixed-Bed Reactor

This protocol provides a general methodology for the hydrotreating of vegetable oil to produce green diesel, which includes this compound.

  • Catalyst Preparation and Activation:

    • Prepare or procure the desired catalyst (e.g., NiMo/Al₂O₃).

    • Load the catalyst into a fixed-bed reactor.

    • Activate the catalyst in-situ by sulfidation. This is typically done by passing a mixture of H₂S in H₂ over the catalyst bed at an elevated temperature (e.g., 350-400°C) for several hours.[22]

  • Reactor Setup and Leak Test:

    • Assemble the fixed-bed reactor system, including high-pressure pumps for the liquid feed and hydrogen, a pre-heater, the reactor, a back-pressure regulator, a gas-liquid separator, and product collection vessels.

    • Perform a leak test of the entire system at high pressure using an inert gas like nitrogen.

  • Reaction Execution:

    • Preheat the reactor to the desired reaction temperature (e.g., 300-400°C) under a flow of hydrogen.

    • Introduce the pre-treated vegetable oil feedstock into the reactor at a specific liquid hourly space velocity (LHSV).

    • Maintain the desired hydrogen pressure (e.g., 30-80 bar) and hydrogen-to-oil ratio.[18][23]

    • Collect the liquid and gas products downstream of the gas-liquid separator.

  • Product Analysis:

    • Analyze the liquid product using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the hydrocarbon components, including this compound.

    • Analyze the gaseous products using a gas chromatograph with a thermal conductivity detector (GC-TCD) to quantify H₂, CO, CO₂, and light hydrocarbons.

2. Lab-Scale Catalytic Cracking of Triglycerides

This protocol outlines a general procedure for the catalytic cracking of triglycerides at atmospheric pressure.

  • Catalyst and Feedstock Preparation:

    • Prepare or obtain the cracking catalyst (e.g., an activated carbon or a base catalyst like NaOH/γ-Al₂O₃).[16][24]

    • Ensure the triglyceride feedstock is pre-treated to remove impurities.

  • Reactor Setup:

    • Set up a batch or continuous reactor system. For a batch system, a round-bottom flask with a heating mantle, a stirrer, and a condenser connected to a collection flask can be used.[16]

    • For a continuous system, a fixed-bed reactor can be employed.

  • Reaction Execution:

    • In a batch reactor, add the feedstock and catalyst to the flask.

    • Heat the mixture to the desired reaction temperature (e.g., 350-450°C) with stirring.[13]

    • The volatile hydrocarbon products will distill over and be collected in the receiving flask after passing through the condenser.[16]

    • In a continuous reactor, preheat the catalyst bed and then introduce the vaporized feedstock.

  • Product Analysis:

    • Analyze the collected liquid product using GC-MS to determine its composition, including the amount of this compound.

    • The gaseous products can be collected and analyzed by GC-TCD.

Visualizations

experimental_workflow cluster_feedstock Feedstock Preparation cluster_reaction Reaction cluster_separation Product Separation cluster_products Products Feedstock Renewable Feedstock (e.g., Vegetable Oil) Pretreatment Pre-treatment (Degumming, Bleaching) Feedstock->Pretreatment Reactor Reactor (Hydrotreating or Catalytic Cracking) Pretreatment->Reactor Catalyst + Heat (+ H2 for Hydrotreating) Separator Gas-Liquid Separator Reactor->Separator Distillation Fractional Distillation Separator->Distillation This compound Green this compound Distillation->this compound Byproducts Byproducts (Lighter/Heavier Alkanes, CO, CO2, H2O) Distillation->Byproducts

Figure 1. A generalized experimental workflow for the production of green this compound.

reaction_pathways Triglyceride Triglyceride FattyAcid Fatty Acid (R-COOH) Triglyceride->FattyAcid + H₂ (Hydrogenolysis) Alkane_n Alkane (R-H) (n carbons) FattyAcid->Alkane_n + H₂ (Hydrodeoxygenation - HDO) - H₂O Alkane_n_minus_1 Alkane (R-H) (n-1 carbons) FattyAcid->Alkane_n_minus_1 Decarboxylation (DeCO₂) - CO₂ FattyAcid->Alkane_n_minus_1 Decarbonylation (DeCO) - CO, -H₂O

Figure 2. Key reaction pathways in the conversion of triglycerides to alkanes.

troubleshooting_logic Start Low this compound Yield CheckConditions Check Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Activity, Selectivity) Start->CheckCatalyst CheckFeedstock Analyze Feedstock (Composition, Impurities) Start->CheckFeedstock OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions ChangeCatalyst Change/Regenerate Catalyst CheckCatalyst->ChangeCatalyst PretreatFeedstock Improve Feedstock Pre-treatment CheckFeedstock->PretreatFeedstock ImprovedYield Improved Yield OptimizeConditions->ImprovedYield ChangeCatalyst->ImprovedYield PretreatFeedstock->ImprovedYield

Figure 3. A logical workflow for troubleshooting low yields in green this compound production.

References

Technical Support Center: Overcoming Catalyst Limitations in Dodecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dodecane synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound synthesis, focusing on catalyst performance and reaction outcomes.

Issue 1: Rapid Catalyst Deactivation

Q1: What are the primary causes of rapid catalyst deactivation in this compound synthesis?

Rapid catalyst deactivation is a common challenge and can typically be attributed to three main phenomena:

  • Coke Deposition (Fouling): This is the accumulation of carbonaceous deposits on the catalyst surface, which blocks active sites and pores.[1][2][3] In processes like hydrocracking, heavy feedstocks can be a major source of coke precursors.[2][3]

  • Poisoning: Certain impurities in the feedstock can chemically react with the catalyst's active sites, rendering them inactive. Common poisons include sulfur, nitrogen compounds, and metals like nickel (Ni) and vanadium (V).[1][2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change, leading to a loss of active surface area. This is a significant concern in high-temperature processes like steam catalytic cracking.[1]

Q2: How can I mitigate catalyst deactivation due to coke formation?

Several strategies can be employed to reduce deactivation from coking:

  • Catalyst Design: Utilizing catalysts with larger pores, such as mesoporous or nanozeolites, can improve mass transfer and reduce the rate of coke formation.[4][5]

  • Operating Conditions: Operating under supercritical conditions can help reduce coke deposition as the supercritical fluid can act as a solvent for the coke precursors.[6] Increasing the hydrogen partial pressure in hydrocracking can also suppress coke formation.

  • Catalyst Regeneration: A common method to remove coke is through calcination, which involves burning the coke off in the presence of air or an oxygen-containing gas.[7][8][9]

Q3: What are the best practices for regenerating a deactivated catalyst?

Catalyst regeneration is a critical step to extend the lifespan of the catalyst. A typical regeneration process involves:

  • Coke Burning (Calcination): The spent catalyst is heated in an oxygen-containing atmosphere to burn off the accumulated coke.[7][8][9] Temperatures for this process typically range from 400 to 600 °C.[9]

  • Hydrogen Treatment: For some catalysts, particularly those containing noble metals, a subsequent treatment with a hydrogen-containing gas at elevated temperatures (e.g., above 430 °C) is necessary to reduce the metal oxides and restore catalytic activity.[7]

Issue 2: Low Selectivity Towards this compound

Q1: My Fischer-Tropsch synthesis is producing a wide range of hydrocarbons instead of primarily this compound. How can I improve selectivity?

The Fischer-Tropsch (FTS) process inherently produces a broad spectrum of hydrocarbons.[10][11] To enhance selectivity for this compound (C12), consider the following:

  • Catalyst Modification: The choice of catalyst and promoters can significantly influence the product distribution. For instance, cobalt-based catalysts are known for producing long-chain hydrocarbons. Modifying the catalyst support and adding promoters can alter the chain growth probability.

  • Process Parameter Optimization: Adjusting reaction conditions such as temperature, pressure, and H2/CO ratio can shift the product distribution.

  • Downstream Processing: Combining FTS with a subsequent cracking step using a zeolite catalyst can break down longer hydrocarbon chains into the desired this compound fraction.[12]

Q2: In hydrocracking, I am getting a high yield of lighter hydrocarbons instead of this compound. What adjustments can I make?

High cracking activity leading to lighter products can be controlled by:

  • Catalyst Acidity: The acidity of the zeolite catalyst plays a crucial role.[4][5] Using a catalyst with optimized acidity can favor isomerization over excessive cracking.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of cracking reactions, thus preserving the this compound-range molecules.[1]

  • Hydrogen Pressure: Increasing the hydrogen partial pressure can promote hydrogenation reactions and suppress cracking.[1]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding catalyst selection and experimental design for this compound synthesis.

Q1: What are the most common types of catalysts used for this compound synthesis?

The choice of catalyst depends on the synthesis route:

  • Hydrocracking: Bifunctional catalysts containing a noble metal (like platinum) on an acidic support (like zeolites such as ZSM-22 and ZSM-23) are commonly used.[13] Zeolite Y is also a potential catalyst due to its high acidity and stability.[4][5]

  • Fischer-Tropsch Synthesis: Cobalt-based catalysts are often preferred for producing long-chain linear paraffins, including this compound.[10]

  • Steam Catalytic Cracking (of heavier hydrocarbons): Zeolites, particularly modified nanozeolite Y, are effective for cracking long-chain hydrocarbons into smaller molecules.[4][5]

Q2: What are the key experimental parameters to control during this compound synthesis via hydrocracking?

For successful hydrocracking to produce this compound, careful control of the following parameters is essential:

  • Temperature: Influences the balance between isomerization and cracking.[1]

  • Pressure (Hydrogen Partial Pressure): Higher hydrogen pressure generally favors hydrogenation and reduces coke formation.[1][13]

  • Liquid Hourly Space Velocity (LHSV): This determines the residence time of the feedstock in the reactor.[13]

  • H2/Oil Ratio: The ratio of hydrogen to feedstock is critical for maintaining catalyst activity and achieving the desired product profile.[13]

Q3: How does the catalyst's physical structure affect its performance in this compound synthesis?

The physical properties of the catalyst are critical for its effectiveness:

  • Pore Size and Structure: For long-chain molecules like this compound, catalysts with larger pores (mesoporous) or hierarchical pore structures are advantageous.[4][5] Microporous zeolites can suffer from diffusion limitations, leading to rapid coking.[4][5]

  • Surface Area: A high surface area generally provides more active sites for the reaction.

  • Acidity: The number and strength of acid sites, particularly in zeolite catalysts, determine the catalytic activity and selectivity for cracking and isomerization reactions.[4][5]

Data Presentation

Table 1: Comparison of Catalyst Performance in n-Dodecane Catalytic Cracking over Modified Nanozeolite Y

CatalystModificationReaction Temperature (°C)n-Dodecane Conversion (%)Light Olefin Yield (%)
Parent Nanozeolite YNone550> Modified catalysts-
P-modified Nanozeolite Y1.5 wt% P60097-
P-modified Nanozeolite Y1 wt% P--63
Co-modified Nanozeolite YCobalt-Similar to P-modified-

Data synthesized from a study on steam catalytic cracking of n-dodecane.[4][5]

Table 2: Influence of Synthesis Temperature and Silica Source on ZSM-5 Catalyst Performance in n-Dodecane Cracking

Silica SourceSynthesis Temperature (°C)n-Dodecane Conversion (%)
Fumed Silica14083.1
Fumed Silica18096.6
Silicic Acid14068.0
Silicic Acid18092.9
Silica Gel14085.7
Silica Gel18087.3
TEOS14069.5
TEOS18091.5

Data from a study on the catalytic cracking of n-dodecane over ZSM-5 zeolites.[14]

Experimental Protocols

Protocol 1: Preparation of Pt/ZSM-22 Catalyst for n-Dodecane Hydroisomerization

This protocol describes the preparation of a platinum-impregnated ZSM-22 catalyst.[13]

  • Zeolite Synthesis: Synthesize ZSM-22 zeolite using established methods.

  • Calcination: Calcine the synthesized ZSM-22 zeolite at 550 °C for 5 hours in static air to remove the organic template.

  • Support Extrusion: Mix the calcined zeolite with pseudoboehmite (7:3 weight ratio) and nitric acid. Extrude the mixture to form composite supporters.

  • Impregnation: Impregnate the composite support with an aqueous solution of H2PtCl6·6H2O to achieve the desired platinum loading.

  • Drying and Calcination: Dry the impregnated support and then calcine it to decompose the platinum precursor and disperse the platinum on the support.

Protocol 2: Catalytic Cracking of n-Dodecane in a Fixed-Bed Reactor

This protocol outlines a general procedure for evaluating catalyst performance in n-dodecane cracking.[14]

  • Reactor Setup: Place a fixed bed of the catalyst in a microactivity reactor.

  • Catalyst Pre-treatment: Preheat the catalyst under an inert gas flow (e.g., N2 at 30 cm³/min) for 1 hour.[5]

  • Reaction:

    • Set the reaction temperature (e.g., 350 °C) and pressure (e.g., atmospheric).

    • Introduce the n-dodecane feed and a steam co-feed (if applicable) at a defined weight hourly space velocity (WHSV), for example, 4.5 h⁻¹.

    • Use an inert carrier gas (e.g., N2).

  • Product Collection and Analysis:

    • Cool the reactor effluent to separate liquid and gaseous products.

    • Analyze the gaseous products using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID/TCD).

    • Analyze the liquid products using a GC.

Visualizations

Catalyst_Deactivation_and_Regeneration Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst (Coke Deposition) Active_Catalyst->Deactivated_Catalyst Reaction (Time on Stream) Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Calcination (Coke Removal) Regenerated_Catalyst->Active_Catalyst Activation (e.g., H2 Treatment)

Caption: Catalyst deactivation by coking and the subsequent regeneration cycle.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to this compound Low? Check_Conversion->Check_Selectivity No Catalyst_Deactivation Suspect Catalyst Deactivation Check_Conversion->Catalyst_Deactivation Yes Suboptimal_Conditions Suboptimal Reaction Conditions Check_Selectivity->Suboptimal_Conditions Yes Regenerate_Catalyst Action: Regenerate or Replace Catalyst Catalyst_Deactivation->Regenerate_Catalyst Check_Feed Action: Check for Feedstock Impurities Catalyst_Deactivation->Check_Feed Optimize_Temp Action: Optimize Temperature, Pressure, and Feed Rate Suboptimal_Conditions->Optimize_Temp

Caption: A logical workflow for troubleshooting low this compound yield.

Dodecane_Synthesis_Pathways cluster_0 Fischer-Tropsch Synthesis cluster_1 Hydrocracking Syngas Syngas (CO + H2) FTS_Catalyst Co-based Catalyst Syngas->FTS_Catalyst Hydrocarbon_Mix Wide Hydrocarbon Mixture (C1-C100+) FTS_Catalyst->Hydrocarbon_Mix Separation Separation/ Fractionation Hydrocarbon_Mix->Separation Heavy_Hydrocarbons Heavy Hydrocarbons (e.g., Vacuum Gas Oil) HC_Catalyst Bifunctional Catalyst (e.g., Pt/Zeolite) Heavy_Hydrocarbons->HC_Catalyst Cracked_Products Cracked & Isomerized Products HC_Catalyst->Cracked_Products Cracked_Products->Separation This compound This compound Separation->this compound

Caption: Simplified pathways for this compound synthesis via F-T and hydrocracking.

References

Technical Support Center: Purification of Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dodecane after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in this compound depend on the synthetic route. They can include unreacted starting materials, byproducts, and residues from catalysts or solvents. Common impurities may consist of other hydrocarbons such as alkenes, branched alkanes (like 5-methyl undecane), and shorter or longer chain alkanes. Polar impurities, such as oxidation products, and sulfur compounds can also be present, particularly in this compound derived from petroleum sources.

Q2: How can I determine the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound. This technique separates volatile compounds and provides information about their molecular weight, allowing for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) can also be used, especially for detecting non-volatile impurities.

Q3: Which purification method is best for my this compound sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points.

  • Silica (B1680970) gel chromatography is effective for removing polar impurities from the nonpolar this compound.

  • Activated carbon treatment is useful for removing certain organic impurities and color bodies.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is only effective if the impurities have boiling points that differ from this compound by more than 70°C. For impurities with closer boiling points, such as other C12 isomers or adjacent alkanes, fractional distillation is necessary to achieve good separation.

Q5: My this compound is still impure after fractional distillation. What should I do?

A5: If fractional distillation is insufficient, it may be due to the presence of azeotropes or impurities with very similar boiling points. In this case, a secondary purification step is recommended. Adsorption chromatography using silica gel can remove polar impurities, while treatment with activated carbon can address other organic contaminants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor separation during fractional distillation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Poor insulation of the column.Insulate the column to maintain a proper temperature gradient.
This compound is contaminated with polar impurities after distillation Polar impurities have similar boiling points to this compound.Perform column chromatography with silica gel as the stationary phase to remove polar compounds.
Discoloration of this compound Presence of color bodies or trace organic impurities.Treat the this compound with activated carbon.
Inaccurate purity assessment by GC-MS Improper sample preparation.Ensure the this compound sample is appropriately diluted in a high-purity solvent before injection.
Incorrect GC oven temperature program.Optimize the temperature program to ensure good separation of this compound from potential impurities.

Data Presentation: Comparison of Purification Methods

Purification Method Typical Purity Achieved Principle of Separation Best For Removing Advantages Disadvantages
Fractional Distillation 95-99%Differences in boiling points.Impurities with significantly different boiling points (e.g., shorter/longer chain alkanes).Scalable, good for large quantities.Ineffective for azeotropes and impurities with similar boiling points; can cause thermal degradation of sensitive compounds.
Silica Gel Chromatography >99%Adsorption based on polarity.Polar impurities (e.g., alcohols, aldehydes, carboxylic acids).High purity achievable, effective for removing polar contaminants.Can be time-consuming, requires solvents, may not be suitable for very large quantities.
Activated Carbon Treatment Variable (used for trace impurities)Adsorption of organic molecules.Color bodies, sulfur compounds, and various organic impurities.Cost-effective for removing specific trace impurities.May not remove all types of impurities, can have variable efficiency depending on the carbon source and activation method.

Experimental Protocols

Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Add the impure this compound and a few boiling chips to the round-bottom flask.

  • Set up the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column. A temperature gradient will establish along the column.

  • Collect the distillate in fractions. The first fraction will be enriched in the lower-boiling point impurities.

  • When the temperature stabilizes at the boiling point of this compound (approx. 216°C at atmospheric pressure), change the receiving flask to collect the purified product.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the purity of the collected fractions using GC-MS.

Silica Gel Chromatography

Objective: To remove polar impurities from this compound.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Non-polar solvent (e.g., hexane (B92381) or petroleum ether)

  • Sample of impure this compound

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the non-polar solvent.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Pre-elute the column with the non-polar solvent.

  • Dissolve the impure this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with the non-polar solvent. The nonpolar this compound will move through the column while the polar impurities will be adsorbed by the silica gel.

  • Collect the eluent containing the purified this compound.

  • Monitor the fractions using a suitable analytical technique (e.g., TLC if impurities are UV-active, or GC-MS).

  • Evaporate the solvent from the collected fractions to obtain the purified this compound.

Activated Carbon Treatment

Objective: To remove color bodies and trace organic impurities from this compound.

Materials:

  • Impure this compound

  • Powdered or granular activated carbon

  • Beaker or flask

  • Stirring apparatus

  • Filtration system (e.g., filter paper and funnel, or a sintered glass filter)

Procedure:

  • Add the impure this compound to a beaker or flask.

  • Add a small amount of activated carbon (typically 1-5% by weight of the this compound).

  • Stir the mixture for a specified period (e.g., 30-60 minutes) at room temperature or with gentle heating.

  • Filter the mixture to remove the activated carbon.

  • The filtrate is the purified this compound.

  • Assess the purity of the this compound to ensure the impurities have been removed.

Mandatory Visualization

Dodecane_Purification_Troubleshooting start Start: Impure this compound purity_check1 Assess Purity (GC-MS) start->purity_check1 is_pure1 Purity Acceptable? purity_check1->is_pure1 end_product Purified this compound is_pure1->end_product Yes identify_impurities Identify Impurities (GC-MS) is_pure1->identify_impurities No boiling_point_diff Impurities have significantly different boiling points? identify_impurities->boiling_point_diff polar_impurities Polar impurities present? boiling_point_diff->polar_impurities No frac_dist Fractional Distillation boiling_point_diff->frac_dist Yes silica_chrom Silica Gel Chromatography polar_impurities->silica_chrom Yes activated_carbon Activated Carbon Treatment (for color/trace organics) polar_impurities->activated_carbon No/Trace Impurities purity_check2 Assess Purity (GC-MS) frac_dist->purity_check2 purity_check3 Assess Purity (GC-MS) silica_chrom->purity_check3 purity_check4 Assess Purity (GC-MS) activated_carbon->purity_check4 is_pure2 Purity Acceptable? purity_check2->is_pure2 is_pure2->end_product Yes is_pure2->polar_impurities No is_pure3 Purity Acceptable? purity_check3->is_pure3 is_pure3->end_product Yes combine_methods Consider Combination of Methods is_pure3->combine_methods No is_pure4 Purity Acceptable? purity_check4->is_pure4 is_pure4->end_product Yes is_pure4->combine_methods No combine_methods->frac_dist combine_methods->silica_chrom

Technical Support Center: Managing Dodecane Volatilization in Open Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatilization of dodecane in open experimental systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.

Troubleshooting Guide

This guide addresses common issues related to the volatilization of this compound in open experimental systems, providing potential causes and actionable solutions to ensure experimental consistency and safety.

Problem Potential Cause(s) Solution(s)
Inconsistent or lower-than-expected concentration of this compound in my experiment. High rate of this compound evaporation due to environmental conditions (high temperature, low humidity, high airflow).Implement volatilization control methods such as using physical covers, applying a mineral oil overlay, or conducting the experiment in a humidified chamber.[1][2]
Inaccurate initial measurement of this compound volume.Verify the calibration of pipettes or other liquid handling instruments.
Adsorption of this compound onto labware surfaces.Use glass or chemically resistant plastics. Consider pre-conditioning the labware with a this compound solution.[3]
Variability in results between experimental replicates. Fluctuations in ambient temperature and humidity.Conduct experiments in a controlled environment with stable temperature and humidity.[4]
Inconsistent application of volatilization control methods.Standardize the protocol for applying physical covers, mineral oil, or for the setup and operation of the humidified chamber.
Degradation of this compound over time.Prepare fresh this compound solutions for each experiment and store stock solutions properly in sealed containers.
Visible condensation on the lids of my experimental setup. Significant temperature difference between the this compound solution and the overlying air.Ensure the entire experimental setup is maintained at a constant and uniform temperature.
High humidity within a sealed or partially sealed system.If using a humidified chamber, monitor and control the relative humidity to prevent oversaturation.
Contamination of my experiment when using a mineral oil overlay. The mineral oil is not sterile or contains impurities.Use high-purity, sterile mineral oil.[5]
The mineral oil is not chemically inert with the experimental components.Test for potential interactions between the mineral oil and your specific experimental system in a pilot study.
Improper application of the mineral oil layer, leading to mixing.Gently add the mineral oil to the surface of the this compound-containing solution to form a distinct layer.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its volatilization a concern in open systems?

A1: this compound is a colorless, oily liquid alkane hydrocarbon.[7] Its relatively high vapor pressure at room temperature leads to significant evaporation, a process known as volatilization. In open experimental systems, this volatilization can lead to changes in the concentration of this compound and other non-volatile components, affecting the accuracy and reproducibility of results.[1] Additionally, inhaled this compound vapor can pose health risks.

Q2: What are the primary factors that influence the rate of this compound volatilization?

A2: The primary factors influencing this compound's evaporation rate are:

  • Temperature: Higher temperatures increase the kinetic energy of this compound molecules, leading to a higher evaporation rate.

  • Surface Area: A larger surface area of the liquid exposed to the air results in a faster evaporation rate.

  • Airflow: Increased airflow over the liquid surface removes this compound vapor, encouraging further evaporation.

  • Ambient Humidity: While this compound is immiscible with water, high ambient humidity can slightly reduce the evaporation rate of all liquids by affecting the overall vapor pressure gradient.

  • Vapor Pressure: this compound has a vapor pressure of approximately 1 mm Hg at 47.8 °C, indicating its tendency to evaporate.[7]

Q3: How can I minimize this compound volatilization during my experiments?

A3: Several methods can be employed to minimize this compound volatilization:

  • Physical Barriers: Using lids, caps, or sealing films on your experimental containers can significantly reduce evaporation.[1]

  • Immiscible Liquid Layers: Applying a thin layer of an immiscible, less volatile liquid, such as mineral oil, on top of the this compound-containing solution can act as a physical barrier to evaporation.[2][5]

  • Humidified Environments: Conducting experiments within a chamber with controlled and elevated humidity can reduce the net evaporation rate.

  • Co-solvents: The addition of a co-solvent with a lower vapor pressure can reduce the overall vapor pressure of the mixture, thereby decreasing the evaporation rate of this compound.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, it is important to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling the vapors.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Store this compound in a tightly sealed container in a cool, dry place away from ignition sources.

Q5: How can I measure the concentration of this compound in the air to ensure my control measures are effective?

A5: You can measure the concentration of this compound in the air using methods developed by the National Institute for Occupational Safety and Health (NIOSH) or the Occupational Safety and Health Administration (OSHA). These methods typically involve collecting an air sample on a sorbent tube followed by analysis using gas chromatography.[9][10][11][12][13]

Data Presentation

Table 1: Physical Properties of n-Dodecane

PropertyValueUnit
Molecular FormulaC₁₂H₂₆
Molar Mass170.34 g/mol
Boiling Point216.2°C
Melting Point-9.6°C
Density at 20°C0.749g/cm³
Vapor Pressure at 20°C0.1mmHg
Vapor Pressure at 47.8°C1.0mmHg
Flash Point71°C
Water Solubility0.0037mg/L

Source: Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Method for Reducing this compound Volatilization using a Mineral Oil Overlay

Objective: To provide a step-by-step procedure for applying a mineral oil overlay to reduce the evaporation of this compound from an open experimental vessel (e.g., a multi-well plate).

Materials:

  • This compound-containing solution

  • Sterile, high-purity mineral oil[5]

  • Experimental vessel (e.g., 96-well plate)

  • Pipette

Procedure:

  • Dispense the this compound-containing solution into the wells of the experimental vessel.

  • Carefully and slowly, pipette the mineral oil along the inner wall of each well, allowing it to gently flow onto the surface of the this compound solution. Avoid dispensing the oil directly into the center of the well to prevent mixing.[2][6]

  • Add a sufficient volume of mineral oil to create a continuous layer that completely covers the surface of the aqueous phase. A layer of 1-2 mm in thickness is generally sufficient. For a 384-well plate, approximately 10 µL of mineral oil per well can be effective.[5]

  • Ensure that no air bubbles are trapped at the interface between the this compound solution and the mineral oil.

  • Proceed with the experiment.

Notes:

  • It is recommended to pre-equilibrate both the this compound solution and the mineral oil to the experimental temperature to minimize thermal gradients.

  • Always run a control experiment without the mineral oil overlay to quantify the extent of evaporation reduction.

  • Ensure the mineral oil used is not fluorescent if fluorescence measurements are part of the experimental design.[5]

Protocol 2: Method for Creating a Humidified Chamber for Experiments

Objective: To provide a general protocol for creating a simple, passive humidified chamber to reduce this compound volatilization during benchtop experiments.

Materials:

  • Airtight container (e.g., desiccator, sealed plastic box)

  • Saturated salt solution (e.g., potassium chloride for ~85% relative humidity, sodium chloride for ~75% relative humidity) or deionized water

  • Beaker or dish to hold the salt solution/water

  • Hygrometer (optional, for monitoring humidity)

Procedure:

  • Select an airtight container that is large enough to accommodate your experimental setup.

  • Prepare a saturated salt solution by dissolving the chosen salt in deionized water until no more salt will dissolve. Alternatively, use deionized water for near 100% humidity.

  • Place the saturated salt solution or deionized water in an open beaker or dish at the bottom of the airtight container.

  • Place your experimental setup (e.g., petri dish, multi-well plate) inside the container, ensuring it is not in direct contact with the humidifying solution. A platform or rack can be used for this purpose.

  • If using a hygrometer, place it inside the chamber to monitor the relative humidity.

  • Seal the container and allow the atmosphere inside to equilibrate for at least one hour before starting your experiment.

  • Conduct your experiment within the sealed chamber.

Notes:

  • The choice of saturated salt solution allows for the control of a specific relative humidity.

  • Ensure the chamber is well-sealed to maintain a stable humid environment.

  • For active humidity control, a humidifier with a humidistat can be placed inside a larger sealed chamber.[14]

Protocol 3: Method for Quantifying this compound Volatilization

Objective: To provide a protocol for measuring the rate of this compound evaporation from an open vessel using a gravimetric method, adapted from ASTM D3539.[15][16][17]

Materials:

  • Analytical balance (readable to 0.1 mg)

  • Experimental vessel (e.g., petri dish, beaker)

  • This compound

  • Timer

  • Controlled environment chamber (optional, for constant temperature and humidity)

Procedure:

  • Place the empty experimental vessel on the analytical balance and tare it.

  • Add a known volume or mass of this compound to the vessel and record the initial mass (M₀).

  • Start the timer (t₀).

  • At regular time intervals (e.g., every 15, 30, or 60 minutes), record the mass of the vessel containing the this compound (Mₜ).

  • Continue taking measurements until a significant portion of the this compound has evaporated or for the duration of a typical experiment.

  • Calculate the mass of this compound evaporated at each time point (M_evap = M₀ - Mₜ).

  • Plot the mass of evaporated this compound versus time. The slope of this line represents the average evaporation rate (in g/time ).

Notes:

  • For more accurate and reproducible results, conduct this experiment in a controlled environment with constant temperature, humidity, and airflow.

  • The evaporation rate can also be expressed as mass per unit area per unit time by dividing the mass loss by the surface area of the liquid.

Visualizations

Experimental_Workflow_for_Managing_Dodecane_Volatilization cluster_prep Preparation cluster_control Volatilization Control cluster_exp Experimentation cluster_analysis Analysis start Start Experiment Design prepare_this compound Prepare this compound Solution start->prepare_this compound choose_method Choose Control Method prepare_this compound->choose_method physical_barrier Apply Physical Barrier (Lid, Seal) choose_method->physical_barrier Option 1 oil_overlay Apply Mineral Oil Overlay choose_method->oil_overlay Option 2 humid_chamber Use Humidified Chamber choose_method->humid_chamber Option 3 co_solvent Use Co-solvent choose_method->co_solvent Option 4 run_experiment Run Experiment in Open System physical_barrier->run_experiment oil_overlay->run_experiment humid_chamber->run_experiment co_solvent->run_experiment measure_volatilization Quantify this compound Loss (e.g., Gravimetric Method) run_experiment->measure_volatilization analyze_results Analyze Experimental Results measure_volatilization->analyze_results end End analyze_results->end

Caption: Experimental workflow for managing this compound volatilization.

Troubleshooting_Logic_for_Dodecane_Volatilization cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? volatilization High this compound Volatilization start->volatilization Yes temp_fluctuation Temperature/Humidity Fluctuations start->temp_fluctuation Yes contamination Contamination start->contamination Yes control_methods Implement Control Methods: - Physical Barriers - Oil Overlay - Humidified Chamber volatilization->control_methods control_env Control Environmental Conditions temp_fluctuation->control_env check_materials Verify Material Purity and Handling Procedures contamination->check_materials end Consistent Results control_methods->end Re-run Experiment control_env->end Re-run Experiment check_materials->end Re-run Experiment

Caption: Troubleshooting logic for inconsistent results.

References

Preventing electrostatic charge buildup when handling dodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing electrostatic charge buildup when handling dodecane. Adherence to these protocols is critical for ensuring laboratory safety and preventing fires or explosions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to electrostatic charge buildup?

A1: this compound is a hydrocarbon with low electrical conductivity. When a liquid with low conductivity flows, it can generate and accumulate a static electric charge through friction against surfaces like pipes, containers, or even other molecules.[1][2] This charge does not dissipate quickly from this compound due to its insulating properties, allowing a significant and potentially hazardous static charge to build up.[3]

Q2: What are the primary risks associated with static electricity when handling this compound?

A2: The primary risk is the ignition of flammable this compound vapors by a static discharge spark.[1][4][5] If the accumulated static charge on the liquid or equipment discharges to a grounded object or an object with a different electrical potential, it can create a spark with enough energy to ignite the vapor-air mixture, leading to a fire or explosion.[5][6]

Q3: What is the most effective way to prevent electrostatic charge buildup?

A3: The most effective method is a combination of grounding and bonding.[1][4][5] Grounding connects equipment to the earth to dissipate any charge, while bonding connects all conductive components in a transfer process to ensure they are at the same electrical potential, preventing sparks between them.[5][7][8] It is also crucial to control the flow rate of the liquid to minimize charge generation.[9][10]

Q4: Are there specific flow rates I should adhere to when transferring this compound?

A4: Yes, adhering to recommended flow velocities is a critical safety measure. For liquids with low conductivity like this compound, the initial flow velocity should not exceed 1 m/s until the fill pipe outlet is submerged in the liquid.[9][10] After the outlet is submerged, the flow velocity in a closed, grounded system can be increased, but it should not exceed 7 m/s.[9][10]

Q5: Can I use antistatic additives with this compound?

A5: Yes, antistatic additives can be used to increase the electrical conductivity of this compound and other hydrocarbons, which helps to dissipate static charges more rapidly.[11][12][13] These additives, such as dinonylnaphthylsulfonic acid (a component of Stadis 450) and various copolymers, are typically effective at very low concentrations.[12][13][14] However, the use of additives should be considered an additional safety measure and not a replacement for proper grounding, bonding, and flow rate control.[11]

Q6: Does the type of container I use matter?

A6: Absolutely. Whenever possible, use conductive (metal) containers for transferring and storing this compound.[15] Conductive containers can be effectively grounded and bonded.[1][8] If you must use non-conductive containers like glass or plastic, special precautions are necessary, such as using a grounded dip tube or lance to dispense the liquid and ensuring it remains in contact with the liquid surface.[1][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Suspected static discharge (e.g., audible crackling, visible spark) Improper or incomplete grounding/bonding.1. Immediately stop the transfer. 2. Verify all grounding and bonding connections are secure and provide a metal-to-metal contact.[5][8] 3. Check for and remove any paint, rust, or debris that could be insulating the connection points.[5][8] 4. Ensure the grounding point is a true earth ground (e.g., a designated grounding bar or a cold water pipe).[4][8]
Exceeding safe flow rates.1. Reduce the pumping or pouring speed immediately. 2. Ensure the initial flow rate is below 1 m/s until the fill pipe is submerged.[9][10] 3. Do not exceed a maximum flow rate of 7 m/s in a closed and properly grounded system.[9][10]
Splash filling.1. Stop the transfer. 2. Adjust the filling method to ensure the liquid is introduced gently and below the surface of the existing liquid. 3. Use a dip tube or fill pipe that extends to the bottom of the receiving container.[4][8]
Unexplained ignition of vapors Static discharge from an isolated conductive component.1. After ensuring the immediate area is safe, investigate the setup for any conductive items that were not included in the bonding circuit (e.g., a metal funnel, a loose metal component on a non-conductive container). 2. Ensure all conductive components in the transfer system are bonded.[5][7]
Static discharge from personnel.1. Ensure personnel are properly grounded via ESD wrist straps or are wearing static-dissipating footwear in a grounded area.[6] 2. Avoid wearing clothing made of synthetic materials which are prone to static generation.[15]

Quantitative Data Summary

Parameter Value/Recommendation Significance
Electrical Conductivity of Hydrocarbons (like this compound) Typically < 50 pS/mThis low conductivity classifies this compound as a non-conductive liquid, meaning it can accumulate and retain a static charge for a significant amount of time.[10]
Recommended Initial Flow Velocity ≤ 1 m/sKeeping the initial flow velocity low until the fill pipe is submerged minimizes the generation of static electricity from splashing and turbulence.[9][10]
Maximum Flow Velocity (in a closed, grounded system) ≤ 7 m/sWhile higher than the initial velocity, this upper limit helps to prevent excessive static charge generation during bulk transfer.[9][10]
Typical Concentration of Antistatic Additives 0.1 - 10 ppmA small amount of an appropriate antistatic additive can significantly increase the conductivity of the hydrocarbon, allowing static charges to dissipate more readily.[14]

Experimental Protocols

Protocol for Safe Transfer of this compound via Grounding and Bonding

Objective: To safely transfer this compound from a storage container to a receiving vessel while minimizing the risk of static discharge.

Materials:

  • Conductive (metal) storage container of this compound

  • Conductive (metal) receiving container

  • Grounding cable with clamps

  • Bonding cable with clamps

  • Appropriate Personal Protective Equipment (PPE): safety glasses, flame-resistant lab coat, gloves, and closed-toe shoes.

Procedure:

  • Work Area Preparation:

    • Ensure the transfer is performed in a well-ventilated area, preferably within a fume hood.[5]

    • Remove any unnecessary flammable materials from the vicinity.

    • Identify a reliable earth ground point, such as a designated grounding bus or a metal cold water pipe.[4][8]

  • Grounding the Dispensing Container:

    • Securely attach one clamp of the grounding cable to a clean, unpainted metal part of the dispensing container.

    • Attach the other clamp of the grounding cable to the verified earth ground point, ensuring a solid metal-to-metal connection.[5][8]

  • Bonding the Containers:

    • Attach one clamp of the bonding cable to a clean, unpainted metal part of the dispensing container.

    • Attach the other clamp of the bonding cable to a clean, unpainted metal part of the receiving container.[1][5] This equalizes the electrical potential between the two containers.

  • Personnel Grounding:

    • Before initiating the transfer, touch a grounded object to dissipate any personal static charge.[5] For frequent transfers, the use of a personal grounding strap is recommended.

  • Liquid Transfer:

    • Begin the transfer slowly, ensuring the initial flow velocity does not exceed 1 m/s.[9][10]

    • Avoid splashing by dispensing the liquid down the side of the receiving container or by using a fill pipe that extends to the bottom.[8]

    • Once the outlet of the dispensing tube is submerged in the liquid, the flow rate can be gradually increased if necessary, but not exceeding 7 m/s.[9][10]

  • Completion of Transfer:

    • Once the transfer is complete, stop the flow of liquid.

    • Disconnect the cables in the reverse order of connection: first, remove the bonding cable, then remove the grounding cable.

Visualizations

GroundingAndBonding cluster_setup This compound Transfer Setup Dispensing_Container Dispensing Container (Metal) Receiving_Container Receiving Container (Metal) Dispensing_Container->Receiving_Container Bonding Cable Earth_Ground Earth Ground (e.g., Cold Water Pipe) Dispensing_Container->Earth_Ground Grounding Cable TroubleshootingWorkflow start Static Discharge Suspected? stop_transfer Immediately Stop Transfer start->stop_transfer Yes resume_safely Resume Transfer with Caution start->resume_safely No check_connections Check Grounding & Bonding Connections (Metal-to-Metal) stop_transfer->check_connections secure_connections Secure/Clean Connections check_connections->secure_connections No check_flow_rate Is Flow Rate > 1 m/s (initial) or > 7 m/s (bulk)? check_connections->check_flow_rate Yes secure_connections->check_flow_rate reduce_flow Reduce Flow Rate check_flow_rate->reduce_flow Yes check_splash Is Splash Filling Occurring? check_flow_rate->check_splash No reduce_flow->check_splash use_dip_tube Use Dip Tube or Fill from Bottom check_splash->use_dip_tube Yes check_splash->resume_safely No use_dip_tube->resume_safely

References

Optimizing core-to-wall ratio for dodecane microencapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microencapsulation of dodecane. The following sections address common issues encountered during experimentation, with a focus on optimizing the core-to-wall ratio.

Troubleshooting Guides

Issue: Low Encapsulation Efficiency and Core Loading

Question: My this compound microencapsulation process is resulting in low encapsulation efficiency and a low core loading. How can I improve this?

Answer:

Low encapsulation efficiency is a common issue that can be addressed by carefully optimizing the core-to-wall ratio and other process parameters. A very low core-to-wall ratio may lead to an excess of wall material, resulting in thicker shells but potentially lower core content. Conversely, a very high core-to-wall ratio can lead to incomplete encapsulation and leakage of the core material.[1][2]

Troubleshooting Steps:

  • Adjust the Core-to-Wall Ratio: Systematically vary the core-to-wall ratio in your experiments. For n-dodecane/PMMA microcapsules, a ratio of 3:1 has been shown to achieve a high encapsulation ratio of 93.2%.[3] For other systems like n-octadecane with a polyurethane shell, increasing the core-to-monomer ratio from 3.44 to 3.69 led to a plateau in core content at 66-67%.[4][5]

  • Optimize Emulsifier Concentration: The concentration of the emulsifier is crucial for creating a stable emulsion, which is a prerequisite for successful encapsulation. Insufficient emulsifier can lead to poor droplet formation and coalescence, while excessive amounts can interfere with shell formation.

  • Control Agitation Speed: The stirring speed during emulsification directly impacts the droplet size of the core material.[6] Higher speeds generally lead to smaller droplets, which can be more easily encapsulated. However, excessive agitation can also cause shear-induced breakage of newly formed microcapsules.[7] For TEGDMA-DHEPT microcapsules, a stirring speed of 500 rpm was used to obtain an average diameter of 150 μm.[6]

  • Monitor pH and Temperature: The pH of the continuous phase and the reaction temperature can significantly influence the polymerization rate of the shell material and the stability of the emulsion.[1][8] For instance, with MUF shells encapsulating n-octadecane, a pH of 4.5 was found to be optimal.[1][8]

Issue: Microcapsule Agglomeration

Question: My produced microcapsules are clumping together. What causes this and how can I prevent it?

Answer:

Agglomeration of microcapsules can occur due to several factors, including an inappropriate core-to-wall ratio, improper stirring, or issues with the emulsifier. When the core-to-wall ratio is too low, there is an excess of wall material that can lead to particles sticking together.[7]

Troubleshooting Steps:

  • Optimize Core-to-Wall Ratio: As observed in studies with urea-formaldehyde-based microcapsules, a smaller core-to-wall ratio can lead to better micromorphology and less agglomeration.[7] However, when the ratio is too small, the excess wall material can cause polyurea formaldehyde (B43269) particles to agglomerate.[7] Finding the optimal balance is key.

  • Ensure Adequate and Consistent Agitation: Proper stirring helps to keep the forming microcapsules suspended and prevents them from settling and aggregating. Ensure your stirring is consistent throughout the encapsulation process.

  • Select the Appropriate Emulsifier and Concentration: The choice and concentration of the emulsifier are critical for stabilizing the emulsion droplets and preventing them from coalescing and leading to agglomeration.

Issue: Irregular Microcapsule Morphology or Leakage

Question: The microcapsules I'm producing are not spherical or show signs of leakage. How can I improve their structural integrity?

Answer:

The morphology and integrity of microcapsules are heavily dependent on the core-to-wall ratio and the polymerization conditions. A core-to-wall ratio that is too high can result in a shell that is too thin to completely encapsulate the core, leading to defects and leakage.[1][2]

Troubleshooting Steps:

  • Decrease the Core-to-Wall Ratio: A lower core-to-wall ratio will result in a thicker shell, which can improve the mechanical stability of the microcapsules and prevent leakage.[4][5] For example, in the encapsulation of n-octadecane with a polyurethane shell, increasing the n-octadecane feeding (and thus the core-to-shell ratio) led to a reduction in shell thickness from 460 to 220 nm.[4][5]

  • Optimize Polymerization Conditions: Ensure that the reaction time, temperature, and pH are optimal for the complete formation of the shell material. Incomplete polymerization can lead to a weak and porous shell.

  • Consider a Double-Walled System: For applications requiring more robust capsules, a double-walled system (e.g., polyurethane/poly(urea-formaldehyde)) can be employed to create a thicker and more resilient shell.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical relationship between the core-to-wall ratio and the final properties of this compound microcapsules?

A1: The core-to-wall ratio is a critical parameter that significantly influences several key properties of microcapsules:

  • Shell Thickness: As the core-to-wall ratio increases, the shell thickness generally decreases because less wall material is available per unit of core material.[4][5]

  • Core Content & Latent Heat Storage: A higher core-to-wall ratio typically leads to a higher core content and thus a greater latent heat storage capacity, up to a certain point.[4][5] Beyond an optimal ratio, the encapsulation efficiency may drop, leading to a plateau or decrease in core content.[4][5]

  • Encapsulation Efficiency: There is often an optimal core-to-wall ratio to achieve maximum encapsulation efficiency. For n-dodecane/PMMA microcapsules, a 3:1 ratio yielded the highest encapsulation efficiency.[3]

  • Morphology and Stability: A very high core-to-wall ratio can lead to thin, weak shells that are prone to rupture and leakage.[1][2] Conversely, a very low ratio might lead to thicker, more stable shells but also potential agglomeration.[7]

Q2: What are the key experimental parameters to consider besides the core-to-wall ratio?

A2: Several other parameters are crucial for successful this compound microencapsulation:

  • Stirring Speed: Affects the size of the emulsion droplets and, consequently, the final microcapsule size.[6]

  • Emulsifier Type and Concentration: Essential for the stability of the oil-in-water emulsion.[10]

  • Reaction Temperature and Time: Influence the rate and completeness of the shell polymerization reaction.

  • pH of the Aqueous Phase: Can affect the performance of the emulsifier and the polymerization kinetics of the shell material.[1][8]

Q3: How can I characterize the core-to-wall ratio and other properties of my synthesized microcapsules?

A3: A variety of analytical techniques can be used to characterize microcapsules:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, shape, and size of the microcapsules.[10] It can also be used to estimate shell thickness from images of broken capsules.[11]

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the internal core-shell structure.[12]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and latent heat of the encapsulated this compound, which can be used to calculate the core content and encapsulation efficiency.[3][4][13]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the microcapsules.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the core and shell materials and verify successful encapsulation.[4][10][14]

  • Particle Size Analyzer: To measure the mean particle size and size distribution of the microcapsules.[3][10]

Data Presentation

Table 1: Effect of Core-to-Wall Ratio on n-Dodecane/PMMA Microcapsule Properties

Core-to-Wall RatioEncapsulation Ratio (%)Onset Temperature (°C)Peak Temperature (°C)End Temperature (°C)Latent Heat (kJ/kg)
1:161.1-10.4-6.32.1128.3
1.5:1--10.1-5.33.6169.7
2:1--10.2-5.23.2178.9
2.5:1--10.1-5.64.2183.3
3:193.2---195.9

Data extracted from a study on n-dodecane microencapsulated with PMMA.[3]

Table 2: Effect of n-Octadecane Feeding on Polyurethane Microcapsule Properties

n-Octadecane Feeding (g)Mean Capsule Size (µm)Shell Thickness (nm)Latent Heat Storage Capacity (J/g)Actual n-Octadecane Content (%)
Increased Feeding9.4 to 16.7460 to 22050 to 13225 to 67

Data extracted from a study on n-octadecane encapsulated with polyurethane.[4][5]

Experimental Protocols

General Protocol for In Situ Polymerization of this compound Microcapsules

This is a generalized protocol based on common methodologies for microencapsulation via in situ polymerization. Specific parameters should be optimized for your particular system.

Materials:

  • This compound (Core Material)

  • Urea

  • Formaldehyde (37% aqueous solution)

  • Ammonium (B1175870) chloride (Catalyst)

  • Resorcinol (B1680541)

  • Emulsifier (e.g., Polyvinyl Alcohol (PVA), Styrene-Maleic Anhydride (SMA) copolymer)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Preparation of Aqueous Phase: Dissolve urea, ammonium chloride, and resorcinol in deionized water in a reaction flask.[15] Adjust the pH of the solution to the desired value (e.g., 3.5) using HCl or NaOH.[15]

  • Emulsification:

    • Add the emulsifier to the aqueous phase and stir until fully dissolved.

    • Slowly add the this compound (core material) to the aqueous solution while stirring at a controlled speed (e.g., 500-2000 rpm) to form an oil-in-water emulsion.[6][15] Continue stirring for a set period (e.g., 10-30 minutes) to ensure a stable emulsion with the desired droplet size.

  • Polymerization:

    • Add the formaldehyde solution to the emulsion.[6]

    • Heat the mixture to the desired reaction temperature (e.g., 55-60 °C) and maintain it for several hours (e.g., 4 hours) under continuous agitation to allow for the polymerization of the urea-formaldehyde shell at the oil-water interface.[6]

  • Cooling and Washing:

    • After the reaction is complete, allow the suspension of microcapsules to cool to room temperature.

    • Wash the microcapsules several times with deionized water and/or ethanol (B145695) to remove unreacted monomers and other impurities. This can be done through filtration or centrifugation.

  • Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 45-60 °C) or by freeze-drying.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Microencapsulation Process cluster_post Post-Processing cluster_analysis Characterization prep_aq Prepare Aqueous Phase (Urea, Catalyst, Emulsifier) emulsification Emulsification (Controlled Stirring) prep_aq->emulsification prep_oil Prepare Oil Phase (this compound) prep_oil->emulsification polymerization In Situ Polymerization (Add Formaldehyde, Heat) emulsification->polymerization cooling Cooling polymerization->cooling washing Washing & Filtration cooling->washing drying Drying washing->drying analysis SEM, TEM, DSC, TGA, FTIR, Particle Size Analysis drying->analysis

Caption: Experimental workflow for this compound microencapsulation.

logical_relationship cluster_input Input Parameters cluster_output Microcapsule Properties ratio Core-to-Wall Ratio thickness Shell Thickness ratio->thickness - loading Core Loading ratio->loading + efficiency Encapsulation Efficiency ratio->efficiency Optimal morphology Morphology & Stability ratio->morphology Trade-off stirring Stirring Speed size Particle Size stirring->size - emulsifier Emulsifier Conc. emulsifier->efficiency + emulsifier->morphology + temp Temperature & pH temp->efficiency Optimal temp->morphology Optimal

Caption: Key parameters influencing microcapsule properties.

References

Technical Support Center: Enhancing Dodecane Composite PCM Thermal Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the thermal conductivity of dodecane composite phase change materials (PCMs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might face while working with this compound composite PCMs.

Issue 1: Nanoparticle Additives are Agglomerating in this compound

Agglomeration of nanoparticles is a common challenge that can significantly hinder the effective enhancement of thermal conductivity.[1][2]

Symptoms:

  • Visible clumps or sediment of nanoparticles in the this compound.

  • Inconsistent thermal conductivity measurements across different samples.

  • Lower than expected thermal conductivity enhancement.

Troubleshooting Steps:

  • Optimize Sonication/Dispersion Method:

    • Increase Sonication Time and Power: Insufficient sonication is a primary cause of agglomeration. Gradually increase the duration and power of your probe or bath sonicator.

    • Use a High-Shear Mixer: For larger batches, a high-shear mixer can be more effective at breaking down agglomerates.

    • Two-Step Dispersion: Combine mechanical stirring with ultrasonication for improved dispersion.[3]

  • Incorporate a Surfactant:

    • Function: Surfactants adsorb onto the surface of nanoparticles, creating a barrier that prevents them from sticking together through steric hindrance or electrostatic repulsion.[4][5]

    • Selection: For this compound (a non-polar alkane), consider using non-ionic surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB). Common examples include Sorbitan monooleate (Span 80). The choice of surfactant can influence the size and shape of the resulting nanoparticles.[4][6]

    • Optimization: The concentration of the surfactant is critical. Too little will be ineffective, while too much can negatively impact the thermal properties of the PCM. Start with a low concentration (e.g., 0.1 wt.%) and incrementally increase it while monitoring dispersion stability and thermal performance.

  • Control Synthesis/Mixing Temperature:

    • Temperature affects the viscosity of this compound and the kinetics of nanoparticle interaction. Experiment with different mixing temperatures to find the optimal point where this compound viscosity is low enough for good dispersion without promoting re-agglomeration.

  • Verify Nanoparticle Surface Chemistry:

    • Some nanoparticles may require surface functionalization to improve their compatibility with the non-polar this compound. This chemical modification can introduce functional groups that reduce the natural tendency of the nanoparticles to agglomerate.[5]

Issue 2: this compound is Leaking from the Expanded Graphite (B72142) (EG) Matrix

Leakage of molten this compound from the supporting matrix is a critical issue that compromises the structural integrity and long-term performance of the composite PCM.[7]

Symptoms:

  • Visible liquid this compound on the surface of the composite PCM after a thermal cycle.

  • A decrease in the mass of the composite PCM over time and multiple cycles.

  • Reduced latent heat storage capacity.

Troubleshooting Steps:

  • Optimize Expanded Graphite (EG) Concentration:

    • The Problem: An insufficient amount of EG will not provide enough porous structure to contain the molten this compound through capillary forces and surface tension.[7][8]

    • The Solution: Systematically increase the weight percentage of EG in your composite. Prepare a series of samples with increasing EG content (e.g., starting from 10 wt.%) and perform leakage tests.[9] The optimal concentration is the minimum amount of EG required to prevent leakage while maximizing the this compound content to maintain a high latent heat capacity. For some this compound/EG composites, an optimal EG content has been found to be around 16 wt.%.[10]

  • Improve Impregnation Method:

    • Vacuum Impregnation: This method is highly effective for ensuring that the this compound fully penetrates the porous network of the EG.[11] The vacuum removes trapped air from the EG pores, allowing for better infiltration by the liquid PCM.

    • Melt Blending with Mechanical Stirring: Ensure vigorous and uniform stirring when preparing the composite via melt blending to promote thorough mixing and adsorption of the this compound into the EG.[12]

  • Control Compaction Pressure (for solid panels):

    • If you are pressing the composite into a solid panel, the compaction pressure can influence the pore structure and, consequently, the leakage resistance. Experiment with different pressures to find a balance between creating a dense, highly conductive panel and maintaining sufficient porosity to hold the this compound.

  • Assess EG Exfoliation:

    • The degree of exfoliation of the expandable graphite affects its specific surface area and pore volume. Ensure your exfoliation process (e.g., microwave or thermal heating) is optimized to create a highly porous "worm-like" structure that is ideal for encapsulating the PCM. A common method is heating at 900°C for 60 seconds.[13]

Issue 3: Inconsistent and Unreliable Thermal Cycling Performance

The composite PCM shows significant degradation in its thermal properties (latent heat, melting/solidification temperatures) after multiple heating and cooling cycles.

Symptoms:

  • A noticeable decrease in the latent heat of fusion after a number of cycles.[14][15]

  • Shifts in the phase change temperature range.

  • Deterioration of the composite's physical structure.

Troubleshooting Steps:

  • Verify Chemical Compatibility:

    • Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm that there are no chemical reactions occurring between the this compound, the thermal conductivity enhancers, and any surfactants used. The interaction should be purely physical.[7]

  • Address Leakage:

    • As detailed in "Issue 2," even minor, slow leakage over many cycles can lead to a significant loss of PCM and a corresponding reduction in thermal performance. Re-evaluate your EG concentration and preparation method to ensure long-term shape stability.

  • Evaluate Nanoparticle Stability:

    • Over many cycles, nanoparticles can still slowly agglomerate, reducing their effectiveness. If you suspect this is the case, you may need to revisit the dispersion and stabilization methods outlined in "Issue 1."

  • Perform Accelerated Thermal Cycling Tests:

    • Subject your optimized composite PCM to a large number of thermal cycles (e.g., 100 or more) and characterize its thermal properties at regular intervals.[16] This will help you identify the long-term stability and pinpoint any gradual degradation. Some composites have demonstrated good thermal stability over 2000 cycles.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to enhance the thermal conductivity of this compound?

A1: The most prevalent and effective methods involve creating a composite material by incorporating high-conductivity additives. These include:

  • Expanded Graphite (EG): EG creates a porous, highly conductive network that encapsulates the this compound. It not only significantly boosts thermal conductivity but also provides structural stability, preventing the liquid PCM from leaking.[7][8]

  • Carbon Nanotubes (CNTs) and Graphene Nanoplatelets (GNPs): These carbon-based nanomaterials have exceptionally high intrinsic thermal conductivities and can create conductive pathways within the PCM even at low concentrations.[16]

  • Metal and Metal Oxide Nanoparticles: Nanoparticles of materials like copper, aluminum, copper oxide (CuO), and aluminum oxide (Al₂O₃) are also used to increase thermal conductivity.[11]

Q2: How do I prepare a this compound/expanded graphite (EG) composite PCM?

A2: A common and effective method is vacuum impregnation . The general steps are as follows:

  • Exfoliate Graphite: Heat expandable graphite flakes in a furnace or microwave to cause them to expand into a low-density, porous, worm-like structure. A typical procedure is heating at 900°C for 60 seconds.[13]

  • Melt this compound: Heat the this compound above its melting point in a separate container.

  • Combine and Place Under Vacuum: Place the exfoliated graphite in a container with the molten this compound.

  • Apply Vacuum: Place the container in a vacuum chamber and apply a vacuum. This removes air from the pores of the EG, allowing the molten this compound to fully infiltrate.

  • Release Vacuum and Cool: After a set period, release the vacuum, allowing atmospheric pressure to further push the this compound into the EG structure. Let the composite cool and solidify.

Q3: What is the trade-off between increasing thermal conductivity and maintaining high latent heat?

A3: There is an inherent trade-off. The additives used to increase thermal conductivity (like EG or nanoparticles) do not undergo a phase change in the operating temperature range of this compound. Therefore, they add mass and volume to the composite without contributing to the latent heat storage. As you increase the concentration of the additive to achieve higher thermal conductivity, you are displacing the this compound, which reduces the overall latent heat capacity of the composite material.[3] The goal is to find an optimal concentration that provides a sufficient enhancement in thermal conductivity for the application without sacrificing too much energy storage capacity.

Q4: How can I measure the thermal conductivity of my composite PCM?

A4: There are several established techniques for measuring the thermal conductivity of PCMs:

  • Transient Plane Source (TPS) Method: A versatile and widely used technique suitable for solids and liquids.

  • Laser Flash Analysis (LFA): A non-contact method that measures thermal diffusivity, from which thermal conductivity can be calculated.

  • Transient Hot Wire Method: Another common transient method, particularly for fluids and pastes.

  • Steady-State Methods (e.g., Guarded Hot Plate): These methods are highly accurate but can be more time-consuming.[17]

Q5: What is thermal cycling and why is it important?

A5: Thermal cycling is the repeated melting and freezing of a PCM. It is a crucial test to evaluate the long-term reliability and stability of the composite material. An ideal composite PCM should maintain its thermal properties (phase change temperatures, latent heat) and physical integrity after hundreds or thousands of cycles, simulating its operational lifetime.[14][18] A significant degradation in performance during cycling indicates instability, which could be due to chemical breakdown, leakage, or additive agglomeration.[14][15]

Data Presentation

Table 1: Thermal Conductivity Enhancement of this compound and Similar Alkane PCMs
Base PCMAdditiveAdditive Conc. (wt.%)Base TC (W/m·K)Composite TC (W/m·K)Enhancement Factor
This compoundExpanded Graphite (EG)16~0.15~2.25~15x
This compound-HexadecaneExpanded Graphite (EG)10~0.235.18~22.5x[9]
Docosane-DodecanolExpanded Graphite (EG)Not specified0.1351.383~10.2x[13]
Paraffin (B1166041)CNTs in EG0.8~0.24.106~20.5x[16]

Note: Thermal conductivity (TC) values can vary based on the specific properties of the additives and the preparation method.

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite via Vacuum Impregnation

Materials and Equipment:

  • n-Dodecane

  • Expandable Graphite

  • High-temperature furnace or microwave oven

  • Beakers or other suitable containers

  • Heating plate with magnetic stirring

  • Vacuum oven or desiccator with a vacuum pump

Methodology:

  • Graphite Exfoliation: Weigh the desired amount of expandable graphite and place it in a ceramic crucible. Heat it in a furnace at 900°C for 60 seconds to achieve exfoliation.[13] The graphite should expand significantly in volume.

  • This compound Melting: In a separate beaker, weigh the required amount of n-dodecane. Place the beaker on a hot plate and gently heat it to a temperature approximately 10°C above its melting point, stirring continuously until it is completely molten.

  • Initial Mixing: Add the exfoliated graphite to the molten this compound. Stir the mixture manually for 5-10 minutes to ensure the EG is wetted by the PCM.

  • Vacuum Impregnation: Place the beaker containing the mixture into a vacuum oven. Seal the oven and begin to evacuate the air. Maintain the temperature above the melting point of this compound. Hold under vacuum for at least 30 minutes to ensure all air is removed from the EG pores.

  • Pressure Infiltration: Slowly release the vacuum. The atmospheric pressure will help force the molten this compound into the now-evacuated pores of the expanded graphite.

  • Solidification: Turn off the heat and allow the composite material to cool slowly to room temperature, resulting in a solid, shape-stabilized PCM composite.

Visualizations

Logical Workflow for Troubleshooting Nanoparticle Agglomeration

A Start: Nanoparticle Agglomeration Observed B Increase Sonication Time and Power A->B C Is Dispersion Improved? B->C D Add Surfactant C->D No I End: Dispersion Optimized C->I Yes E Is Dispersion Improved? D->E F Optimize Mixing Temperature E->F No E->I Yes G Is Dispersion Improved? F->G H Consider Nanoparticle Surface Functionalization G->H No G->I Yes H->I

Caption: Troubleshooting workflow for nanoparticle agglomeration.

Experimental Workflow for this compound/EG Composite Preparation

A Start: Prepare Materials (this compound, Expandable Graphite) B Exfoliate Graphite (e.g., 900°C, 60s) A->B C Melt this compound A->C D Combine Molten this compound and Exfoliated Graphite B->D C->D E Vacuum Impregnation D->E F Cool and Solidify E->F G End: this compound/EG Composite PCM F->G

Caption: Workflow for preparing this compound/EG composite PCM.

References

Technical Support Center: Dodecane Contamination in Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent dodecane contamination in laboratory materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory experiments?

A1: this compound is a nonpolar organic compound, specifically a straight-chain alkane with twelve carbon atoms (C12H26).[1] It is a colorless liquid with a relatively high boiling point (216°C) and is insoluble in water.[2] this compound and similar long-chain alkanes are components of some plastics and can be found in the environment.[3][4] Contamination is a concern because its nonpolar nature can lead to interference in sensitive biological and chemical assays. It can disrupt cell membranes, denature proteins, and interfere with analytical techniques, potentially leading to unreliable or false results. While generally considered to have low toxicity, unintended exposure in cell-based assays can affect cell viability and function.[2][5]

Q2: What are the common sources of this compound contamination in the lab?

A2: this compound contamination can originate from various sources within the laboratory environment. These include:

  • Laboratory Consumables: Leaching from plasticware is a primary concern. Polypropylene (B1209903) (PP), commonly used for pipette tips, centrifuge tubes, and plates, and polystyrene (PS), used for culture plates and other containers, can be sources of organic contaminants, including alkanes.[3][6]

  • Solvents and Reagents: Technical-grade solvents or even some high-purity solvents may contain trace amounts of this compound or other hydrocarbons. Cross-contamination of reagents through improper handling is also a possibility.

  • Laboratory Environment: Airborne this compound from industrial lubricants, vacuum pump oil, or other nearby equipment can settle on surfaces and contaminate experiments.

  • Personal Protective Equipment (PPE): Powder from some types of disposable gloves can be a source of contamination. It is recommended to use powder-free gloves.[7]

Q3: How can I detect this compound contamination in my samples or labware?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for detecting and quantifying this compound contamination.[8][9] This technique can identify this compound with high specificity and sensitivity, even at trace levels. A general workflow for detection is outlined in the troubleshooting guides below.

Q4: Can this compound contamination affect my cell culture experiments?

A4: Yes. As a lipophilic compound, this compound can intercalate into cell membranes, altering their fluidity and the function of membrane-bound proteins. This can lead to changes in cell signaling, viability, and morphology.[10] While high concentrations may be cytotoxic, even low-level, chronic exposure from leaching plasticware could be a confounding variable in sensitive cell-based assays.

Q5: Are there this compound-resistant lab materials I can use?

A5: Glassware is generally the most resistant material to organic leaching. For applications where plastic is necessary, consider using items made from different types of polymers and testing them for leachables before use in sensitive experiments. Some manufacturers offer ultra-low retention plastics that may have different surface properties and potentially lower leaching profiles. When in doubt, pre-rinsing plasticware with a high-purity solvent can help remove surface contaminants.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell-Based Assays (e.g., MTT, Apoptosis Assays)

Problem: You observe inconsistent cell viability, unexpected changes in cell morphology, or altered signaling pathway readouts that are not attributable to your experimental variables.

Click to expand troubleshooting steps
  • Isolate the Source:

    • Hypothesis: this compound or another organic contaminant is leaching from plastic consumables and affecting the cells.

    • Action: Rerun a small-scale experiment comparing cells grown in standard plasticware (e.g., polystyrene plates) versus glass culture dishes. Include a "leachate control" by incubating media in the plasticware for 24-48 hours, then transferring that media to cells grown in glass dishes.

  • Confirm Contamination:

    • Action: If the issue is replicated with the leachate control, collect samples of the incubated media for GC-MS analysis to confirm the presence and concentration of this compound.

  • Mitigation:

    • Switch to glass labware for sensitive experiments where possible.

    • If plastic is required, pre-rinse the plasticware with a sterile, high-purity solvent like ethanol (B145695), followed by sterile deionized water or PBS washes before use. Ensure all solvent has evaporated before adding cells or media.

    • Test different brands or types of plasticware to find one with a lower leachable profile.

Guide 2: Non-Reproducible Results in Immunoassays (e.g., ELISA)

Problem: You are experiencing high background, low signal, or poor reproducibility in your ELISA results.

Click to expand troubleshooting steps
  • Investigate Potential Interference:

    • Hypothesis: this compound, being hydrophobic, may be adsorbing to the polystyrene plate surface, interfering with antibody or antigen coating, or causing non-specific binding.[11][12]

    • Action: Perform a plate-washing study. Compare results from standard-washed plates to plates that have been pre-washed with a dilute solution of a lab-grade detergent, followed by extensive rinsing with deionized water.

  • Test for Matrix Effects:

    • Action: If using plastic tubes for sample dilution, test for interference by preparing dilutions in both polypropylene tubes and glass tubes. Compare the results to see if the plastic is contributing to variability.

  • Mitigation:

    • Incorporate additional blocking steps or use commercially available interference-blocking reagents in your assay buffer.

    • Optimize washing steps by increasing the number of washes or the soak time.

    • Ensure all buffers and reagents are prepared with high-purity water and stored in glass containers.

Guide 3: PCR Amplification Failure or Inconsistency

Problem: Your PCR or qPCR reactions are showing inhibition, such as a lack of product, reduced yield, or shifts in Cq values.

Click to expand troubleshooting steps
  • Rule Out Common Inhibitors:

    • First, ensure that common PCR inhibitors from sample preparation (e.g., ethanol, salts, heparin) are not the cause.[13]

  • Test for Plasticware Contamination:

    • Hypothesis: Organic compounds like this compound leaching from PCR tubes or pipette tips are inhibiting the DNA polymerase. Organic solvents are known PCR inhibitors at certain concentrations.[14]

    • Action: Set up parallel reactions in standard polypropylene PCR tubes and in tubes from a different manufacturer or lot. If possible, use certified low-binding or "contaminant-free" tubes.

  • Use of PCR Enhancers:

    • Action: In cases of suspected inhibition, additives like Bovine Serum Albumin (BSA) or Dimethyl Sulfoxide (DMSO) can be added to the PCR master mix. BSA can help to sequester inhibitors, while DMSO can aid in denaturing complex templates.[15]

  • Mitigation:

    • Use high-quality, certified nuclease-free and inhibitor-free plastic consumables from reputable suppliers.

    • When pipetting, ensure the tip does not touch the walls of stock reagent tubes unnecessarily.

    • If contamination is suspected, centrifuge all reaction tubes before use to pellet any potential micro-droplets of contaminants.

Data Presentation

Table 1: Potential Sources of this compound and Other Organic Contaminants in Common Laboratory Plastics

Plastic TypeCommon LabwarePotential Leached ContaminantsMitigation Strategies
Polypropylene (PP) Pipette tips, centrifuge tubes, PCR tubes, storage platesAlkanes (including this compound), plasticizers, antioxidants, slip agents (e.g., oleamide).[3][6]Pre-rinse with high-purity solvent (e.g., ethanol); Use certified "low-leach" or "low-binding" products; Avoid prolonged storage of solvents in PP tubes.
Polystyrene (PS) Cell culture plates, serological pipettes, assay platesStyrene monomers and oligomers, plasticizers, other aromatic compounds.[16]Use tissue-culture treated plates for cell work; Avoid use with incompatible organic solvents; Switch to glass for long-term storage of sensitive reagents.

Table 2: Effectiveness of Cleaning Methods for Removing Non-Polar Organic Contaminants from Glassware

Cleaning MethodMechanism of ActionEffectiveness for Non-Polar CompoundsRecommended Use for this compound
Solvent Rinse Dissolves non-polar residues.High. Rinsing with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone (B3395972) or ethanol) is very effective.Recommended as a primary cleaning step.
Detergent Wash Emulsifies organic residues into micelles for removal in water.Moderate to High. Effectiveness depends on the detergent and the specific contaminant.Use a laboratory-grade detergent designed for removing organic residues.
Base Bath (KOH/Ethanol) Saponifies greases and cleaves organic residues.Very High. Highly effective for stubborn organic contamination.Use with caution for heavily contaminated glassware. Requires thorough rinsing.
Acid Wash (e.g., Chromic Acid) Oxidizes organic compounds.High. Effective but poses significant safety and disposal hazards.Not typically necessary for this compound alone; reserved for difficult-to-clean, mixed contaminants.
Sonication Uses ultrasonic waves to dislodge contaminants from surfaces.Enhances other methods. Increases the efficiency of solvent or detergent washing.Recommended in conjunction with a solvent or detergent wash for thorough cleaning.

Experimental Protocols

Protocol 1: GC-MS Detection of this compound Leached from Plasticware

This protocol provides a general method to identify and quantify this compound that may have leached into a liquid sample from plastic consumables.

  • Sample Preparation:

    • Place 1.5 mL of a high-purity solvent (e.g., HPLC-grade ethanol or hexane) or cell culture medium into the plastic tube or well plate being tested.

    • Create a negative control by placing the same liquid into a clean glass vial.

    • Incubate the samples for a relevant period (e.g., 24 hours) at a relevant temperature (e.g., 37°C for cell culture applications).

  • Extraction (for aqueous samples like cell culture medium):

    • Transfer 1 mL of the incubated medium to a glass tube.

    • Add 1 mL of hexane (B92381) (or another suitable non-polar solvent).

    • Vortex vigorously for 1 minute to extract non-polar compounds into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass GC-MS vial.

  • GC-MS Analysis: [17]

    • Injection: Inject 1 µL of the hexane extract (or the solvent directly if not using medium) into the GC-MS.

    • GC Column: Use a non-polar column (e.g., DB-5ms).

    • Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • MS Detection: Scan in the range of 40-400 m/z.

    • Identification: Identify this compound by its characteristic retention time and mass spectrum (prominent ions at m/z 43, 57, 71, 85).

    • Quantification: Use an internal standard (e.g., deuterated this compound) and a calibration curve for accurate quantification.

Protocol 2: Rigorous Cleaning of Glassware to Remove this compound

This protocol is designed for cleaning glassware to be used in experiments highly sensitive to organic contamination.

  • Initial Solvent Rinse:

    • Rinse the glassware 2-3 times with acetone or ethanol to remove the bulk of organic residues. Discard the solvent into an appropriate waste container.

  • Detergent Wash with Sonication:

    • Prepare a solution of laboratory-grade detergent (e.g., Alconox) in hot water.

    • Submerge the glassware in the detergent solution in a sonicator bath.

    • Sonicate for 15-30 minutes.

    • Use brushes to scrub all surfaces of the glassware.

  • Thorough Rinsing:

    • Rinse the glassware thoroughly with hot tap water (at least 5 times).

    • Rinse with deionized (DI) water (at least 3-5 times) to remove tap water minerals and detergent residues.

  • Final Solvent Rinse:

    • Rinse the glassware 2-3 times with HPLC-grade acetone to remove any remaining organic traces and to aid in drying.

  • Drying:

    • Place the glassware in a drying oven at >100°C for at least one hour.

    • Alternatively, allow to air dry in a dust-free environment.

    • For immediate use, the final acetone rinse will allow for rapid evaporation.

Visualizations

experimental_workflow_dodecane_detection cluster_prep Sample Preparation cluster_extraction Extraction (Aqueous Samples) cluster_analysis Analysis start Select Plasticware (e.g., Pipette Tips, Plates) incubate Incubate with Solvent or Media (24h, 37°C) start->incubate Test Sample control Prepare Glass Negative Control start->control extract Liquid-Liquid Extraction with Hexane incubate->extract Aqueous Sample gcms Inject into GC-MS incubate->gcms Solvent Sample collect Collect Organic Layer extract->collect collect->gcms result Identify & Quantify This compound gcms->result

Workflow for detecting this compound leached from labware.

logical_relationship_troubleshooting cluster_source Potential Source Identification cluster_mitigation Mitigation Strategy issue Inconsistent or Unexpected Experimental Results src_plastics Plastic Consumables (Leaching) issue->src_plastics Isolate Variable src_reagents Reagents & Solvents issue->src_reagents src_env Lab Environment issue->src_env src_handling Handling & Technique issue->src_handling mit_glass Switch to Glassware src_plastics->mit_glass If possible mit_rinse Pre-rinse Plastics src_plastics->mit_rinse If plastic is required mit_hplc Use High-Purity Reagents src_reagents->mit_hplc mit_clean Improve Lab Hygiene src_env->mit_clean src_handling->mit_clean

Troubleshooting logic for this compound contamination.

hypothetical_signaling_pathway cluster_effects Hypothetical Cellular Effects This compound This compound Contamination membrane Cell Membrane This compound->membrane Intercalates (Lipophilic) fluidity Altered Membrane Fluidity membrane->fluidity protein_func Disrupted Membrane Protein Function (Receptors, Channels) membrane->protein_func fluidity->protein_func signaling Downstream Signaling Cascade Alteration (e.g., Kinase Pathways) protein_func->signaling response Altered Cellular Response (Viability, Gene Expression) signaling->response

References

Validation & Comparative

A Comparative Guide to n-Dodecane and n-Heptane as Diesel Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of combustion science and engine development, the use of surrogate fuels is paramount for reproducible and insightful research. Diesel fuel, a complex mixture of hydrocarbons, presents a significant challenge for detailed kinetic modeling and experimental investigation. To overcome this, researchers rely on surrogates—simpler, well-defined chemical compounds or mixtures that emulate the physical and chemical properties of the real fuel. Among the n-alkanes, n-dodecane and n-heptane are frequently employed as primary reference fuels or components in diesel surrogate mixtures. This guide provides an objective comparison of their performance as diesel fuel surrogates, supported by experimental data, detailed methodologies, and visual representations of key processes.

Executive Summary

Both n-dodecane and n-heptane serve as valuable surrogates for different aspects of diesel combustion. N-dodecane, with its longer carbon chain, more closely represents the average molecular weight and physical properties of diesel fuel, such as density, viscosity, and boiling point. Consequently, it is often favored for studies focusing on spray atomization, mixing, and soot formation. In contrast, n-heptane has a well-characterized and extensively studied combustion chemistry, particularly its autoignition behavior, making it a foundational component for kinetic model development and a benchmark for ignition quality (cetane number). The choice between these two surrogates, or their use in combination, is dictated by the specific research focus, whether it be on physical processes, chemical kinetics, or a comprehensive simulation of diesel engine performance.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physical and combustion properties of n-dodecane and n-heptane, providing a clear basis for comparison.

Table 1: Physical Properties of n-Dodecane and n-Heptane

Propertyn-Dodecanen-HeptaneDiesel Fuel (Typical)
Chemical Formula C₁₂H₂₆C₇H₁₆~C₁₀-C₁₅
Molecular Weight ( g/mol ) 170.34[1]100.21[2][3]~170
Density @ 20°C (g/mL) 0.749[1]0.684[4]0.82-0.85
Boiling Point (°C) 216.2[5]98.4[2][3]180-360
Viscosity @ 25°C (mPa·s) 1.340.389[2]2.5-3.5
Cetane Number ~75-82.5[6]56[6]40-55
Lower Heating Value (MJ/kg) ~44.7~44.6~42.5

Table 2: Combustion Characteristics - Ignition Delay Time

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
n-Dodecane 1000201.0~1000
n-Heptane 1000201.0~800
n-Dodecane 800401.0~3000
n-Heptane 800401.0~2000

Note: Ignition delay times are highly dependent on experimental conditions and the specific apparatus used. The values presented are illustrative and sourced from various studies.

Table 3: Emissions Characteristics

Fuel Additive (in Diesel)Change in NOx EmissionsChange in Soot Emissions
n-Dodecane Slight Increase[6][7]Tends to increase sooting tendency compared to smaller alkanes
n-Heptane Significant Increase[6][7]Lower sooting tendency compared to larger alkanes

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for key experiments cited in the comparison of n-dodecane and n-heptane.

Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a fuel-oxidizer mixture under specific temperature and pressure conditions.

Apparatus: A high-pressure shock tube apparatus is utilized. This consists of a driver section and a driven section, separated by a diaphragm. The driven section is equipped with pressure transducers and optical access ports near the end wall.

Procedure:

  • Mixture Preparation: A homogenous mixture of the surrogate fuel (n-dodecane or n-heptane), oxidizer (typically synthetic air), and a diluent (e.g., Argon) is prepared in a mixing tank. The composition is precisely controlled using partial pressure measurements.

  • Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum to remove any impurities. The prepared gas mixture is then introduced into the driven section to a specific initial pressure.

  • Diaphragm Rupture and Shock Wave Generation: The driver section is filled with a high-pressure driver gas (e.g., Helium). The pressure is increased until the diaphragm ruptures, generating a shock wave that propagates down the driven section.

  • Reflected Shock and Test Conditions: The incident shock wave reflects off the end wall of the driven section, further compressing and heating the test gas to the desired high-temperature and high-pressure conditions.

  • Data Acquisition: Piezoelectric pressure transducers mounted on the sidewall near the end wall record the pressure history. The arrival of the reflected shock wave marks the start of the ignition delay period (t=0).

  • Ignition Detection: Ignition is detected by a sharp increase in pressure and the emission of light from radical species such as OH. The light emission is captured by a photodetector through an optical port, often using a specific wavelength filter (e.g., 306 nm for OH).[8][9]

  • Ignition Delay Time Calculation: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, identified by the sharp rise in the pressure and/or light emission signals.[8][10]

Laminar Flame Speed Measurement using the Heat Flux Method

Objective: To measure the one-dimensional, adiabatic laminar flame speed of a premixed fuel-air mixture.

Apparatus: A flat-flame (or McKenna) burner with a porous, temperature-controlled surface is used. The burner head is equipped with thermocouples to measure the temperature profile. A system for precise control of fuel and air flow rates is essential.

Procedure:

  • Mixture Preparation: A precisely controlled mixture of the surrogate fuel (n-dodecane or n-heptane) and air is prepared using mass flow controllers. For liquid fuels, a controlled evaporator is used to ensure complete vaporization and mixing.

  • Flame Stabilization: The premixed gas is fed through the porous burner, and a flat, stable flame is established on the burner surface.

  • Adiabatic Condition Achievement: The key principle of the heat flux method is to create an adiabatic flame by eliminating heat loss to the burner. This is achieved by adjusting the gas flow velocity.[11]

  • Temperature Measurement: The temperature of the burner surface is continuously monitored using embedded thermocouples.

  • Heat Flux Nullification: The gas flow rate is adjusted until the temperature gradient in the burner head becomes zero. At this point, the net heat flux between the flame and the burner is zero, and the flame is considered adiabatic.

  • Laminar Flame Speed Determination: Under this adiabatic condition, the velocity of the unburned gas mixture approaching the flame is equal to the laminar flame speed. This velocity is calculated from the known volumetric flow rate and the cross-sectional area of the burner.

  • Data Collection: The laminar flame speed is measured for a range of equivalence ratios by systematically varying the fuel-to-air ratio.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling Fuel Fuel (n-Dodecane or n-Heptane) Mixing Mixture Preparation Fuel->Mixing Oxidizer Oxidizer (e.g., Air) Oxidizer->Mixing Apparatus Combustion Apparatus (e.g., Shock Tube, Burner) Mixing->Apparatus Data_Acq Data Acquisition (Pressure, Emission, etc.) Apparatus->Data_Acq Analysis Data Analysis (Ignition Delay, Flame Speed) Data_Acq->Analysis Model Kinetic Modeling & Validation Analysis->Model

Caption: Experimental Workflow for Diesel Surrogate Evaluation.

Alkane_Combustion_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Fuel n-Alkane (CnH2n+2) Alkyl_Radical Alkyl Radical (R•) Fuel->Alkyl_Radical + OH•, H•, O2 O2 Oxygen (O2) Peroxy_Radical Alkylperoxy Radical (ROO•) O2->Peroxy_Radical Decomposition Decomposition Products (Aldehydes, Ketones, etc.) O2->Decomposition Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxy_Alkyl Hydroperoxyalkyl Radical (•QOOH) Peroxy_Radical->Hydroperoxy_Alkyl Isomerization Hydroperoxy_Alkyl->Decomposition + O2 Small_Radicals Small Radicals (OH•, HO2•, H•) Decomposition->Small_Radicals Small_Radicals->Fuel H-atom abstraction Products Final Products (CO2, H2O) Small_Radicals->Products

Caption: Simplified n-Alkane Combustion Pathway.

Conclusion

The selection of n-dodecane or n-heptane as a diesel fuel surrogate is a critical decision that influences the relevance and applicability of research findings. N-dodecane provides a superior representation of the physical properties and, to some extent, the sooting behavior of diesel fuel. Its longer carbon chain makes it a more suitable candidate for studies where spray dynamics and fuel-air mixing are of primary interest. Conversely, n-heptane, with its well-established and extensively validated chemical kinetic models, remains the cornerstone for fundamental combustion research, particularly for investigating autoignition phenomena and developing new combustion models.

For comprehensive studies aiming to capture both the physical and chemical aspects of diesel combustion, a multi-component surrogate that includes both n-dodecane and n-heptane, along with other hydrocarbon classes (e.g., cycloalkanes and aromatics), is often the most effective approach. This guide serves as a foundational resource for researchers in making an informed choice of surrogate fuel, thereby enhancing the accuracy and impact of their work in the ongoing effort to develop cleaner and more efficient combustion technologies.

References

A Comparative Guide to Dodecane and Hexane as Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and various scientific fields, the selection of an appropriate nonpolar solvent is a critical decision that can significantly influence experimental outcomes. Dodecane and hexane (B92381) are two aliphatic hydrocarbons commonly employed for their nonpolar characteristics. However, their distinct physicochemical properties lead to different performance profiles and application suitability. This guide provides an objective comparison of this compound and hexane, supported by experimental data, to aid in solvent selection.

Physicochemical Properties: A Tabular Comparison

The fundamental differences between this compound and hexane are rooted in their molecular structures, with this compound possessing a longer carbon chain. These structural differences manifest in their physical and chemical properties, as summarized below.

Propertyn-Dodecanen-Hexane
Chemical Formula C₁₂H₂₆C₆H₁₄
Molar Mass 170.34 g/mol [1]86.18 g/mol [2]
Appearance Colorless liquid[1]Colorless liquid[3][4]
Odor Gasoline-like to odorless[1]Odorless when pure, gasoline-like[3][4]
Density 0.7495 g/mL (at 20 °C)[1]0.6594 g/mL (at 20 °C)[5]
Boiling Point 216.2 °C[6]68.7 °C[2][5]
Melting Point -9.6 °C[6][7]-95.3 °C[2][5]
Vapor Pressure 0.13 mmHg (at 25 °C)[7]124 Torr (at 20 °C)[5]
Viscosity Not specified in search results0.31 cP (at 20 °C)[5]
Flash Point Not specified in search results-22 °C[2][5]
Solubility in Water Practically insoluble[8][9]0.014% (at 20 °C)[5]
Polarity Index (P') Not specified in search results0.1[5]
Dielectric Constant Not specified in search results1.88 (at 25 °C)[5]
Performance and Applications

Hexane:

Hexane is widely utilized due to its high volatility and strong nonpolar characteristics.[10] Its low boiling point of approximately 69 °C facilitates easy removal by evaporation after a process is complete, which is advantageous in applications like extractions and chromatography.[3][10][11] It is a common solvent for the extraction of vegetable oils from seeds and crops such as soybeans.[10][12][13] In laboratory settings, it is used as a solvent for a range of organic compounds and in cleaning applications to remove oils and grease.[2][12] However, its high volatility and low flashpoint make it highly flammable.[3][14] Commercial grades of hexane are often a mixture of isomers.[2]

This compound:

This compound, with its significantly higher boiling point of 216.2 °C, is suitable for reactions and processes that require higher temperatures.[6] It is used as a solvent, a distillation chaser, and a component in scintillators.[1] In nuclear reprocessing plants, it serves as a diluent for tributyl phosphate (B84403) (TBP).[1] In recent years, n-dodecane has gained attention as a potential surrogate for kerosene-based fuels like Jet-A due to its higher molecular mass and lower hydrogen-to-carbon ratio, which better reflects the n-alkane content of jet fuels.[1] Its low volatility makes it less of an inhalation hazard compared to hexane, but also more difficult to remove from a reaction mixture. This compound is also used in the synthesis of detergents and surfactants.[8]

Safety, Toxicity, and Environmental Impact

Hexane:

A significant concern with hexane, particularly n-hexane, is its neurotoxicity.[15] Chronic occupational exposure can lead to peripheral neuropathy, characterized by numbness in the extremities, muscle weakness, and blurred vision.[3][16] Acute exposure to high levels can cause dizziness, nausea, and headaches.[16][17] Hexane is classified as a volatile organic compound (VOC) and can contribute to air pollution.[10] Due to its toxicity, there is a growing interest in finding safer alternatives.[3]

This compound:

This compound is considered to have low toxicity.[18] It may cause slight skin or respiratory irritation in animals, but it is not classified as a carcinogen.[7] A safety assessment concluded that this compound is not expected to be genotoxic.[19] While it is combustible, its higher flash point makes it less of a fire hazard than hexane.[20] From an environmental standpoint, this compound is considered readily biodegradable.[21]

Experimental Protocols

Protocol: Synthesis of Silver Nanoparticles using this compound as a High-Temperature Solvent

This protocol describes a method where the high boiling point of this compound is advantageous.

Objective: To synthesize monodisperse silver nanoparticles by the thermal decomposition of a silver-oleylamine complex in a high-boiling-point solvent.

Materials:

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, dissolve silver nitrate in oleylamine by stirring at room temperature.

  • Add n-dodecane to the flask to act as the reaction solvent.

  • Flush the system with argon gas for 15 minutes to remove oxygen.

  • Heat the mixture to 220 °C under a constant flow of argon and maintain this temperature for 1 hour. The high boiling point of this compound (216.2 °C) allows for this high reaction temperature without significant solvent loss or the need for a high-pressure apparatus.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Add ethanol to the mixture to precipitate the silver nanoparticles.

  • Centrifuge the solution to collect the nanoparticles and wash them multiple times with ethanol to remove excess oleylamine and this compound.

  • Redisperse the final silver nanoparticle product in a nonpolar solvent like hexane for storage and characterization. The choice of this compound is critical here for achieving the necessary high temperature for the thermal decomposition of the precursor.

Visualization

Solvent Selection Logic

The choice between this compound and hexane often depends on the specific requirements of the experimental setup, particularly the desired operating temperature and the ease of solvent removal.

Solvent_Selection start Start: Select Nonpolar Solvent temp_check Is a high reaction temperature (>70°C) required? start->temp_check removal_check Is easy solvent removal by evaporation critical? temp_check->removal_check No use_this compound Use this compound temp_check->use_this compound Yes extraction_check Application: Oil/Lipid Extraction? removal_check->extraction_check No use_hexane Use Hexane removal_check->use_hexane Yes extraction_check->use_hexane Yes consider_alt Consider alternative high-boiling solvent extraction_check->consider_alt No

Decision workflow for selecting between this compound and hexane.

References

Validating Dodecane Chemical Kinetic Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate modeling of chemical kinetics is paramount. This guide provides an objective comparison of prominent chemical kinetic models for n-dodecane, a key component in surrogate fuels for diesel and jet fuel, validated against experimental data from various reactors. The performance of these models is crucial for predicting combustion phenomena and optimizing engine design.

This publication synthesizes experimental data from shock tubes, rapid compression machines, jet-stirred reactors, and counterflow burners to evaluate the predictive capabilities of widely-used n-dodecane chemical kinetic models, including those developed by the Lawrence Livermore National Laboratory (LLNL) and the JetSurF mechanisms.

Performance Comparison of n-Dodecane Kinetic Models

The accuracy of a chemical kinetic model is assessed by its ability to reproduce experimental observations over a wide range of conditions. Below, we present a comparative summary of model performance against key combustion parameters.

Ignition Delay Times

Ignition delay time (IDT) is a critical parameter in engine design, influencing combustion timing and efficiency. Experimental data for n-dodecane IDT are typically obtained from shock tubes and rapid compression machines (RCMs).

Table 1: Ignition Delay Time Comparison for Stoichiometric n-Dodecane/Air Mixtures at 20 atm

Temperature (K)Experimental IDT (µs)[1]LLNL Model Prediction (µs)[2]JetSurF 2.0 Prediction (µs)[3][4][5][6]
800120011501300
900400420450
1000150160175
1100606570
1200303235

Note: The presented values are illustrative and compiled from various sources. Actual values can be found in the cited literature.

Species Concentration Profiles

The evolution of chemical species during combustion provides insight into the reaction pathways. Jet-stirred reactors (JSRs) are commonly used to measure the concentration of stable intermediate species as a function of temperature.

Table 2: Key Intermediate Species Mole Fractions in a Jet-Stirred Reactor at 10 atm and Equivalence Ratio (Φ) = 1.0

Temperature (K)SpeciesExperimental Mole Fraction[7][8]LLNL Model Prediction[2][9]JetSurF 2.0 Prediction[3][4][5][6]
700Ethylene (C2H4)0.0050.00480.0052
800Ethylene (C2H4)0.0120.0110.013
900Ethylene (C2H4)0.0180.0170.019
700Formaldehyde (CH2O)0.0010.00090.0011
800Formaldehyde (CH2O)0.00250.00230.0027
900Formaldehyde (CH2O)0.00150.00140.0016

Note: The presented values are illustrative and compiled from various sources. Actual values can be found in the cited literature.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. Counterflow burners are a common apparatus for its measurement.

Table 3: Laminar Flame Speed of Stoichiometric n-Dodecane/Air Mixtures at 1 atm

Unburned Gas Temperature (K)Experimental Flame Speed (cm/s)[10][11][12][13][14]LLNL Model Prediction (cm/s)[2][9]JetSurF 2.0 Prediction (cm/s)[3][4][5][6]
400454446
450585760
500727074

Note: The presented values are illustrative and compiled from various sources. Actual values can be found in the cited literature.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for generating high-quality data for model validation.

Shock Tube for Ignition Delay Time Measurement

Objective: To measure the time required for a fuel/oxidizer mixture to spontaneously ignite after being rapidly heated and compressed by a shock wave.

Methodology:

  • A mixture of n-dodecane, oxygen, and a diluent gas (typically argon or nitrogen) is prepared in a mixing tank.[15]

  • The driven section of the shock tube is filled with the test mixture to a specified initial pressure.[16]

  • A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test mixture.[16]

  • The shock wave reflects off the end wall of the shock tube, further compressing and heating the mixture to the desired temperature and pressure.[15]

  • Ignition is detected by a rapid rise in pressure, measured by a pressure transducer, or by the emission of light from excited radical species (e.g., OH*), detected by a photodetector.[17]

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition.[17]

Jet-Stirred Reactor for Species Concentration Measurement

Objective: To measure the concentration of stable chemical species as a function of temperature under well-mixed conditions.

Methodology:

  • A continuous flow of a diluted mixture of n-dodecane and an oxidizer is introduced into a spherical reactor through nozzles.[18][19]

  • The high-velocity jets create turbulence, ensuring rapid mixing and a uniform temperature and composition within the reactor.

  • The reactor is maintained at a constant temperature and pressure.

  • Gas samples are extracted from the reactor through a sonic probe to quench the chemical reactions.

  • The samples are then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the different species present.[7]

Counterflow Burner for Laminar Flame Speed Measurement

Objective: To measure the propagation speed of a one-dimensional, unstretched laminar flame.

Methodology:

  • Two opposed nozzles issue a premixed fuel/air mixture, creating a stagnation plane where two flat, laminar flames are stabilized.[20]

  • The flow rates of the fuel and air are precisely controlled to achieve the desired equivalence ratio.[21]

  • The velocity of the unburned gas mixture approaching the flame is measured using techniques like Laser Doppler Velocimetry (LDV) or Particle Image Velocimetry (PIV).[21]

  • The laminar flame speed is determined by finding the minimum velocity of the unburned gas mixture just ahead of the flame front.

Visualizing the Validation Workflow

The process of validating a chemical kinetic model is a systematic workflow that involves several key steps, from model development to comparison with experimental data.

G cluster_model Kinetic Model Development cluster_experiment Experimental Data Acquisition cluster_simulation Numerical Simulation cluster_validation Model Validation Mechanism_Development Mechanism Development (e.g., LLNL, JetSurF) Thermochemical_Data Thermochemical & Transport Data Mechanism_Development->Thermochemical_Data incorporates Simulation_Setup Simulation Setup (e.g., CHEMKIN) Mechanism_Development->Simulation_Setup input to Shock_Tube Shock Tube (Ignition Delay) Comparison Compare Model Predictions with Experimental Data Shock_Tube->Comparison JSR Jet-Stirred Reactor (Species Concentration) JSR->Comparison Counterflow_Burner Counterflow Burner (Flame Speed) Counterflow_Burner->Comparison Run_Simulations Run Simulations Simulation_Setup->Run_Simulations Run_Simulations->Comparison Analysis Sensitivity & Flux Analysis Comparison->Analysis Refinement Mechanism Refinement Analysis->Refinement Refinement->Mechanism_Development iterate

Caption: Workflow for the validation of a chemical kinetic model.

References

Performance Showdown: Dodecane vs. Hexane-Based Membranes in Drug Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in-vitro model to predict drug permeability is a critical step. The choice of the organic solvent in artificial membranes, such as those used in the Parallel Artificial Membrane Permeability Assay (PAMPA), significantly influences the obtained permeability data. This guide provides a comprehensive comparison of the performance of two commonly used alkanes, dodecane and hexane (B92381) (often used as hexadecane (B31444) in these models), in forming the barrier for drug transport studies.

The selection of the organic solvent in a supported liquid membrane (SLM) or an artificial membrane for permeability assays is pivotal as it mimics the hydrophobic core of a biological membrane. The physicochemical properties of the solvent, such as viscosity, volatility, and its ability to dissolve lipids, directly impact the stability and selectivity of the membrane. This compound and hexane, both nonpolar alkanes, are frequently employed, but their differing chain lengths lead to distinct membrane characteristics and, consequently, varied drug permeability profiles.

Recent studies have shown that for certain applications like reverse osmosis thin-film composite membranes, a this compound-based solvent system can lead to better performance in terms of water flux and salt rejection compared to hexane-based systems.[1] In the context of drug permeability, different PAMPA models have been developed utilizing either this compound or hexane derivatives as the organic solvent, allowing for the simulation of various biological barriers.[2][3][4]

Quantitative Performance Comparison

The choice between this compound and hexane in an artificial membrane significantly impacts the measured permeability of drug candidates. Generally, permeability values are higher in this compound-based membranes containing phospholipids (B1166683) compared to pure hexadecane membranes. This is attributed to the ability of phospholipids to increase the partitioning of polar molecules into the membrane.

A comparative study of different PAMPA models demonstrated a clear ranking in permeability coefficients for a set of 40 drug molecules. The Double-Sink™ PAMPA (DS-PAMPA), which utilizes 20% w/v lecithin (B1663433) in this compound, consistently showed the highest permeability. This was followed by the DOPC-PAMPA, consisting of 2% w/v dioleyoylphosphatidylcholine in this compound. The Hexadecane Membrane PAMPA (HDM-PAMPA), which is a pure alkane barrier, exhibited the lowest permeability. For some polar compounds, the permeability in the DS-PAMPA model was found to be over 1000-fold greater than in the HDM-PAMPA model.[5]

Membrane TypeOrganic SolventLipid CompositionRelative Permeability RankingKey Characteristics
DS-PAMPA This compound20% w/v LecithinHighOffers hydrogen bonding interactions, facilitating the transport of polar molecules.[5]
DOPC-PAMPA This compound2% w/v DOPCMediumProvides a well-defined phospholipid environment, mimicking a simplified biological membrane.[5][6][7]
HDM-PAMPA HexadecaneNone (Pure Alkane)LowRepresents a purely passive, transcellular diffusion pathway without specific interactions.[3][5]
Original PAMPA This compound10% LecithinHighOne of the earliest models, providing a good general-purpose screen for passive permeability.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable permeability data. Below are methodologies for preparing supported liquid membranes and conducting a parallel artificial membrane permeability assay.

Preparation of a Supported Liquid Membrane (SLM)

Supported liquid membranes are versatile tools for studying the transport of various molecules, including drugs.

Materials:

  • Porous support membrane (e.g., hydrophobic PVDF or polypropylene, 0.22 µm pore size)

  • Organic solvent (n-dodecane or n-hexane)

  • Lipid (e.g., lecithin or DOPC)

  • Flat sheet or hollow fiber diffusion cell apparatus[8]

Procedure:

  • Lipid Solution Preparation: Prepare the desired lipid solution by dissolving the lipid (e.g., 2% w/v DOPC) in the selected organic solvent (n-dodecane or n-hexane). Sonicate the mixture until the lipid is fully dissolved.[3]

  • Membrane Impregnation: Immerse the porous support membrane in the prepared lipid solution for a sufficient time (e.g., 15-30 minutes) to ensure complete impregnation of the pores.

  • Excess Solution Removal: Gently blot the impregnated membrane with a lint-free tissue to remove any excess lipid solution from the surface. The membrane should appear translucent.

  • Cell Assembly: Mount the prepared SLM in the diffusion cell, separating the donor (feed) and acceptor (stripping) compartments.[8][9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput method for predicting passive oral absorption of drugs.

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic membrane (e.g., PVDF)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% DOPC in this compound or 100% hexadecane)

  • Drug solutions of known concentration in a suitable buffer (e.g., PBS at pH 7.4)

  • Buffer solution for the acceptor plate

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the selected lipid-solvent solution onto the membrane of each well of the donor filter plate.[3][6][10]

  • Drug Solution Addition: Add 150 µL of the drug solution to each well of the donor plate.[10]

  • Acceptor Plate Preparation: Add 300 µL of buffer to each well of the acceptor plate.[3][10]

  • Assembly and Incubation: Place the donor plate into the acceptor plate to form a "sandwich." Incubate the assembly for a defined period (e.g., 4-16 hours) at room temperature in a chamber with high humidity to prevent evaporation.[3][6][10]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the drug in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the drug concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_results Results prep_lipid Prepare Lipid Solution (e.g., 2% DOPC in this compound) coat_membrane Coat Donor Plate Membrane (5 µL Lipid Solution) prep_lipid->coat_membrane prep_drug Prepare Drug Solution (in Buffer) add_drug Add Drug Solution to Donor Plate (150 µL) prep_drug->add_drug prep_acceptor Prepare Acceptor Plate (with Buffer) assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble coat_membrane->add_drug add_drug->assemble incubate Incubate (4-16 hours) assemble->incubate analyze Analyze Drug Concentration (LC-MS/MS or UV-Vis) incubate->analyze calculate Calculate Permeability (Papp) analyze->calculate

Caption: Workflow of a Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The choice between this compound and hexane as the organic solvent for artificial membranes has a profound impact on the measured drug permeability. This compound-based membranes, particularly those incorporating phospholipids, generally exhibit higher permeability for a wider range of compounds, including polar molecules, compared to pure hexane or hexadecane membranes. This is attributed to the ability of the dissolved lipids in this compound to provide a more biomimetic environment with hydrogen bonding capabilities.

For high-throughput screening where a rank-ordering of compounds is desired, a this compound-based system like the DS-PAMPA or DOPC-PAMPA may be more appropriate. In contrast, if the goal is to specifically study passive, non-interactive diffusion across a purely hydrophobic barrier, a hexane-based model like HDM-PAMPA would be the preferred choice. Ultimately, the selection of the membrane system should be guided by the specific research question and the physicochemical properties of the drug candidates being investigated. The detailed experimental protocols provided in this guide offer a starting point for researchers to establish robust and reproducible permeability assays in their laboratories.

References

Dodecane vs. Dodecane/m-Xylene Mixture: A More Representative Diesel Surrogate for Combustion and Emissions Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate replication of diesel fuel properties in a laboratory setting is critical for combustion research and the development of next-generation engines and emission control technologies. While n-dodecane has been a common choice as a single-component surrogate, the complex composition of real diesel fuel, which includes a significant fraction of aromatic compounds, necessitates the use of multi-component surrogates for more representative results. This guide provides an objective comparison of neat n-dodecane and a binary mixture of n-dodecane and m-xylene (B151644) as diesel fuel surrogates, supported by experimental data.

The inclusion of m-xylene, an alkyl-benzene, in the surrogate mixture is crucial as it represents a significant class of aromatic compounds found in commercial diesel fuels.[1][2] This addition significantly influences combustion characteristics, particularly ignition delay and soot formation, providing a closer approximation to the behavior of real diesel fuel.

Quantitative Data Comparison

The following tables summarize key experimental data comparing the combustion properties of n-dodecane and a dodecane/m-xylene mixture.

Table 1: Ignition Delay Times at 20 bar

Temperature (K)n-Dodecane Ignition Delay (μs)m-Xylene Ignition Delay (μs)
~800~2000~8000
~900~400~1500
~1000~100~400
~1100~40~150
~1200~20~70

Data extracted from graphical representations in cited literature and should be considered approximate.[2][3]

Table 2: Soot Formation Characteristics

Surrogate FuelSooting TendencyObservations
n-DodecaneLowerPrimarily forms soot through aliphatic pathways.
77% n-Dodecane / 23% m-Xylene (by volume)HigherThe aromatic nature of m-xylene promotes the formation of polycyclic aromatic hydrocarbons (PAHs), which are key soot precursors.[4][5] This mixture has been observed to produce more soot than conventional jet fuel.[4][5]
m-Xylene/n-Dodecane MixtureHigher Peak Soot Volume FractionIn laminar co-flow flames, mixtures of m-xylene and n-dodecane exhibited different soot precursor distributions and higher soot volume fractions compared to pure n-dodecane.[6]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies in combustion research.

Ignition Delay Measurement

Apparatus: Shock Tube (ST) and Rapid Compression Machine (RCM).

Methodology:

  • A mixture of the surrogate fuel and an oxidizer (typically air or a synthetic air mixture) at a specific equivalence ratio is prepared.

  • In a shock tube, a diaphragm separating high-pressure driver gas from the low-pressure experimental gas mixture is ruptured, generating a shock wave that rapidly heats and pressurizes the test gas, inducing autoignition.

  • In a rapid compression machine, a piston rapidly compresses the fuel-air mixture to achieve high temperatures and pressures, leading to ignition.

  • The ignition delay time is defined as the time interval between the end of compression (in an RCM) or the passage of the shock wave (in an ST) and the onset of combustion. This onset is typically detected by a sharp rise in pressure or the emission of light from excited chemical species like OH*.[1][2]

Soot Formation Analysis

Apparatus: High-pressure, high-temperature combustion vessel; Laminar co-flow burner.

Methodology:

  • Planar Laser-Induced Incandescence (LII): A high-energy laser sheet is passed through the combustion zone. Soot particles absorb the laser energy and are heated to their vaporization temperature, causing them to incandesce. The intensity of this incandescence is proportional to the soot volume fraction.[4][5]

  • Laser-Induced Fluorescence (LIF): A tunable laser excites specific polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. The resulting fluorescence signal provides information on the spatial distribution of these species.[6]

  • Laser Extinction: The attenuation of a laser beam passing through the flame is measured. The amount of extinction is related to the soot volume fraction along the beam path.[6]

Logical Comparison of Surrogates

The choice between n-dodecane and a this compound/m-xylene mixture depends on the specific research objectives. The following diagram illustrates the logical relationship in selecting a diesel surrogate.

G cluster_0 Diesel Surrogate Selection cluster_1 Key Properties RealDiesel Real Diesel Fuel (Complex Mixture) Surrogate Surrogate Fuel RealDiesel->Surrogate Approximation This compound n-Dodecane (Aliphatic) Surrogate->this compound Simpler Representation Mixture This compound/m-Xylene (Aliphatic + Aromatic) Surrogate->Mixture More Representative Representation Ignition Ignition Delay This compound->Ignition Soot Soot Formation This compound->Soot Emissions Gaseous Emissions This compound->Emissions Mixture->Ignition More Accurate Mixture->Soot More Accurate Mixture->Emissions More Accurate

Caption: Logical flow for selecting a diesel surrogate based on desired representativeness.

Experimental Workflow for Surrogate Comparison

The following diagram outlines a typical experimental workflow for comparing the combustion characteristics of different diesel surrogates.

G Start Define Research Objective (e.g., Soot Formation Study) SurrogateSelection Select Surrogates: - n-Dodecane - this compound/m-Xylene Mixture Start->SurrogateSelection Experiment Perform Combustion Experiments (e.g., Shock Tube, Burner) SurrogateSelection->Experiment DataAcquisition Data Acquisition (e.g., LII, LIF, Pressure) Experiment->DataAcquisition Analysis Data Analysis and Comparison DataAcquisition->Analysis Conclusion Draw Conclusions on Surrogate Representativeness Analysis->Conclusion

Caption: Experimental workflow for comparing diesel surrogates.

References

Assessing the genotoxicity of dodecane using read-across analogs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of n-dodecane using a read-across approach, a scientifically credible method for filling data gaps for a substance by using data from structurally similar chemicals (analogs). This document summarizes available genotoxicity data for dodecane and its selected analogs, details the experimental protocols for key assays, and illustrates the underlying toxicological principles and assessment workflows.

Read-Across Framework for this compound Genotoxicity

The assessment of this compound's genotoxicity relies on the principle that its chemical structure, a simple saturated n-alkane, is highly similar to other n-alkanes of comparable chain length. These analogs are expected to have similar physicochemical properties, metabolic pathways, and toxicological profiles. The selected analogs for this assessment are n-nonane, n-decane, n-undecane, and n-tetradecane.

A workflow for this read-across assessment is outlined below.

Read_Across_Workflow cluster_0 Step 1: Target Chemical Identification cluster_1 Step 2: Analog Selection cluster_2 Step 3: Data Compilation cluster_3 Step 4: Data Gap Analysis & Assessment cluster_4 Step 5: Conclusion Target Target: n-Dodecane (C12) Analogs Analogs: - n-Nonane (C9) - n-Decane (C10) - n-Undecane (C11) - n-Tetradecane (C14) Target->Analogs Data Gather Genotoxicity Data: - Ames Test (Mutagenicity) - Micronucleus Assay (Clastogenicity) Analogs->Data Assessment Weight of Evidence Evaluation Data->Assessment Conclusion Genotoxicity Prediction for n-Dodecane Assessment->Conclusion

Caption: Read-across workflow for assessing this compound genotoxicity.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for n-dodecane and its read-across analogs. The data consistently indicates a lack of genotoxic potential for this category of n-alkanes. Specific quantitative results, such as the number of revertant colonies or frequency of micronuclei, are not consistently available in publicly accessible literature; therefore, the results are presented qualitatively.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

SubstanceCAS NumberStrains TestedMetabolic Activation (S9)ResultReference
n-Nonane111-84-2Data not specifiedData not specifiedNegative (by read-across)[1]
n-Decane124-18-5TA97, TA98, TA100, TA1535, TA1537With and WithoutNegative[2]
n-Undecane1120-21-4Data not specifiedData not specifiedNegative[3]
n-Dodecane 112-40-3 Salmonella typhimuriumWith and Without Negative [1]
n-Tetradecane629-59-4Data not specifiedData not specifiedNegative[4]

Table 2: In Vivo Mammalian Erythrocyte Micronucleus Test Results

SubstanceCAS NumberSpeciesRoute of ExposureResultReference
n-Nonane111-84-2No data availableNo data availableNo data available
n-Decane124-18-5No data availableNo data availableNo data available
n-Undecane1120-21-4No data availableNo data availableNo data available
n-Dodecane 112-40-3 No data availableNo data availableNo data available
n-Tetradecane629-59-4No data availableNo data availableNo data available

Note: While specific in vivo micronucleus data for these alkanes were not found in the reviewed literature, the overall weight of evidence from in vitro studies and general toxicological assessments suggests a lack of clastogenic potential.

DNA Damage Signaling Pathway

Genotoxic agents can induce DNA damage, which triggers a complex cellular response to maintain genomic integrity. This response involves sensing the damage, activating signaling cascades, and initiating cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis (programmed cell death). A simplified overview of this pathway is depicted below.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 Damage Recognition & Signaling cluster_2 Effector Response Genotoxic_Stress Genotoxic Agent (e.g., Alkylating Agent) DNA_Damage DNA Damage (e.g., Strand Breaks) Genotoxic_Stress->DNA_Damage Sensors Sensor Proteins (ATM/ATR) DNA_Damage->Sensors Transducers Transducer Kinases (Chk1/Chk2) Sensors->Transducers p53 p53 Activation Transducers->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are summarized protocols for two key genotoxicity assays based on OECD guidelines.

Bacterial Reverse Mutation Assay (OECD 471)

This assay, commonly known as the Ames test, evaluates the potential of a substance to induce gene mutations in bacteria.

1. Principle: Specially constructed strains of Salmonella typhimurium and Escherichia coli, which are unable to synthesize an essential amino acid (e.g., histidine), are exposed to the test substance.[2] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form visible colonies on a minimal agar (B569324) medium.[5]

2. Materials:

  • Test Strains: At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[2]

  • Metabolic Activation System (S9): A fraction of rodent liver homogenate (S9) is used to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[5]

  • Media: Minimal glucose agar plates, top agar, nutrient broth.

  • Test Substance: this compound or its analogs.

  • Controls: Negative (vehicle) and positive controls (known mutagens like sodium azide, 2-aminoanthracene).

3. Procedure:

  • Preparation: Prepare cultures of the bacterial strains overnight. Prepare various concentrations of the test substance.

  • Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (without activation).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5]

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.

1. Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of newly formed red blood cells (polychromatic erythrocytes, PCEs).[6][7] When an erythroblast develops into a PCE, its main nucleus is extruded; any micronuclei formed from lagging chromosome fragments remain.[7] An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[6]

2. Materials:

  • Test Animals: Typically, young adult rodents (mice or rats) of a single strain are used. At least 5 analyzable animals per sex per group are required.[6]

  • Test Substance: this compound or its analogs.

  • Controls: Negative (vehicle) and positive controls (a known clastogen like cyclophosphamide).

  • Reagents: Fetal bovine serum, Giemsa stain, methanol (B129727).

3. Procedure:

  • Dosing: Administer the test substance to the animals, usually via oral gavage or intraperitoneal injection. A single or double-dosing regimen over 24 hours is common.[6] A preliminary range-finding study is often conducted to determine appropriate dose levels, up to a limit dose of 2000 mg/kg body weight/day.[6]

  • Sample Collection: At appropriate intervals after the final dose (typically 24 and 48 hours), collect bone marrow from the femur or tibia.[7]

  • Slide Preparation: Create bone marrow smears on glass slides. Fix the cells with methanol and stain with a dye such as Giemsa.

  • Analysis: Using a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[7][8] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group is considered a positive result.[7]

Conclusion

Based on the available data and the principles of read-across, n-dodecane is not expected to be genotoxic. The consistent negative results from in vitro bacterial reverse mutation assays for this compound and its structural analogs (n-decane and n-undecane) provide a strong weight of evidence against its mutagenic potential.[1][2][3] While specific in vivo data is limited for this chemical class, the overall toxicological profile of simple n-alkanes does not indicate a concern for chromosomal damage. This assessment, supported by established toxicological methodologies, provides confidence in the safety of n-dodecane with respect to genotoxicity.

References

Evaluating the performance of different surfactants for dodecane solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance

The solubilization of hydrophobic compounds like dodecane is a critical process in numerous applications, from environmental remediation to advanced drug delivery systems. The efficacy of this process hinges on the selection of an appropriate surfactant. This guide provides a comparative analysis of various surfactant types, supported by experimental data, to aid in the selection of the most effective agent for this compound solubilization.

Quantitative Performance Comparison

The performance of a surfactant is primarily evaluated by its Critical Micelle Concentration (CMC) and its Molar Solubilization Ratio (MSR). The CMC is the concentration at which surfactant molecules begin to form micelles, enabling solubilization. A lower CMC indicates greater efficiency. The MSR represents the number of moles of a compound that can be solubilized per mole of surfactant in micellar form; a higher MSR is desirable.

The table below summarizes these key performance indicators for various surfactants used in this compound solubilization, categorized by type.

Surfactant TypeSurfactant NameCMC (mM)Molar Solubilization Ratio (MSR) (mol this compound/mol surfactant)Reference
Non-ionic Polyoxyethylene (20) sorbitan (B8754009) monooleateNot Specified0.62
Non-ionic Rokanol NL6Not Specified0.44[1]
Anionic Sodium Dodecyl Sulfate (SDS)8.23Not Specified
Anionic Sodium Dodecyl Benzene Sulfonate (SDBS)Not SpecifiedNot Specified in provided results
Cationic Cetyltrimethylammonium Bromide (CTAB)0.93Not Specified
Biosurfactant Rhamnolipid (monoRL, below CMC)Not Specified3.33[2]
Biosurfactant Rhamnolipid (at pH 5)Not Specified4.84[3]
Biosurfactant Rhamnolipid (at pH 9)Not Specified0.26[3]

Comparative Insights:

  • Biosurfactants , particularly rhamnolipids, demonstrate exceptionally high MSR values for this compound, indicating a superior solubilization capacity compared to the synthetic surfactants for which data is available.[2][3] The performance of rhamnolipids is, however, highly dependent on environmental conditions such as pH.[3]

  • Non-ionic surfactants like polyoxyethylene (20) sorbitan monooleate and Rokanol NL6 show moderate MSR values.[1] Studies indicate that within this class, factors like alkyl chain length and degree of ethoxylation can significantly influence performance.

  • Anionic and Cationic Surfactants are widely studied, though specific MSR values for this compound were not available in the provided search results. Their performance can be significantly enhanced when used in mixed anionic-cationic systems, which can improve the solubilizing capacity for oils like this compound.[4]

  • It is noteworthy that some biosurfactants, like monorhamnolipid, exhibit strong solubilization capabilities even at concentrations below their CMC, which is a significant advantage over many synthetic surfactants.[2][5]

Experimental Protocols

Accurate evaluation of surfactant performance requires standardized experimental procedures. Below are detailed methodologies for determining key solubilization parameters.

1. Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.

  • By Surface Tension Measurement:

    • Prepare a series of aqueous solutions with varying surfactant concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., via the Du Noüy Ring method).

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the point at which the surface tension ceases to decrease significantly and plateaus.

  • By Conductivity Measurement (for Ionic Surfactants):

    • Prepare a range of surfactant solutions of different concentrations in deionized water.

    • Measure the specific electrical conductivity of each solution.

    • Plot the conductivity against surfactant concentration.

    • The plot will show two linear regions with different slopes. The concentration at the intersection of these lines is the CMC.

2. Determination of Molar Solubilization Ratio (MSR)

The MSR is calculated from the slope of the solubility curve of this compound in the surfactant solution above the CMC.

  • Batch Equilibrium Method:

    • Prepare a series of surfactant solutions at concentrations above the predetermined CMC.

    • Add an excess amount of this compound to a known volume of each surfactant solution in sealed vials.

    • Agitate the vials at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours).

    • After equilibration, separate the excess, unsolubilized this compound from the aqueous micellar solution. This can be achieved by centrifugation followed by careful sampling of the aqueous phase.

    • Quantify the concentration of this compound in the aqueous phase. Gas Chromatography (GC) is a precise method for this analysis.

      • GC Analysis: Extract the this compound from the aqueous sample into a suitable organic solvent (e.g., hexane (B92381) or isopropanol).[3] Inject a known volume of the extract into a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column.[6][7] Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with known standards.

    • Plot the molar concentration of solubilized this compound against the molar concentration of the surfactant.

    • The MSR is calculated from the slope of the linear portion of this plot using the formula: MSR = (C_solubilized - C_CMC) / (C_surfactant - CMC)[3] Where C_solubilized is the molar concentration of this compound, C_CMC is the aqueous solubility of this compound at the CMC, C_surfactant is the surfactant concentration, and CMC is the critical micelle concentration.

Visualizing the Experimental Workflow

The logical flow of the experimental procedures for evaluating surfactant performance is crucial for reproducibility and understanding.

G cluster_prep Preparation cluster_cmc CMC Determination cluster_msr Solubilization Assay cluster_analysis Analysis prep Prepare Surfactant Solutions (Varying Concentrations) measure Measure Physical Property (e.g., Surface Tension) prep->measure add_this compound Add Excess this compound prep->add_this compound plot_cmc Plot Property vs. Concentration measure->plot_cmc id_cmc Identify Breakpoint (CMC) plot_cmc->id_cmc calc_msr Calculate Molar Solubilization Ratio (MSR) id_cmc->calc_msr equilibrate Equilibrate (24-48h Agitation) add_this compound->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify this compound in Aqueous Phase (GC) separate->quantify plot_msr Plot Solubilized this compound vs. Surfactant Conc. quantify->plot_msr plot_msr->calc_msr

Caption: Experimental workflow for evaluating surfactant performance.

References

A Comparative Guide to Dodecane and Hexadecane as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermophysical properties of n-dodecane and n-hexadecane, two common n-alkanes utilized as phase change materials (PCMs). For a broader context, data for a typical paraffin (B1166041) wax is also included. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate PCM for their specific thermal management applications.

Introduction to Phase Change Materials

Phase change materials are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for various thermal energy storage and temperature regulation applications. Organic PCMs, such as n-alkanes (e.g., dodecane and hexadecane) and paraffin waxes, are often favored for their chemical stability, congruent melting behavior, and lack of significant supercooling.

In the pharmaceutical and drug development industries, precise temperature control is critical for the stability of sensitive compounds, reagents, and biological samples. PCMs can be integrated into packaging, transportation, and storage solutions to maintain a consistent temperature environment, thereby safeguarding the integrity of valuable materials.

Quantitative Data Comparison

The following tables summarize the key thermophysical properties of n-dodecane, n-hexadecane, and a representative paraffin wax. These values are compiled from various experimental studies and serve as a basis for direct comparison.

Table 1: Thermal Transition Properties

Propertyn-Dodecanen-HexadecaneParaffin Wax (RT58)
Melting Point (°C)-9.618.258-60
Latent Heat of Fusion (kJ/kg)216236189
Specific Heat Capacity (Solid) (kJ/kg·K)2.1 (at -15°C)2.2 (at 10°C)2.1
Specific Heat Capacity (Liquid) (kJ/kg·K)2.3 (at 0°C)2.4 (at 25°C)2.4

Table 2: Thermophysical Properties

Propertyn-Dodecanen-HexadecaneParaffin Wax (RT58)
Density (Solid) ( kg/m ³)772 (at -15°C)796 (at 10°C)920
Density (Liquid) ( kg/m ³)749 (at 20°C)773 (at 20°C)780
Thermal Conductivity (Solid) (W/m·K)0.28 (at -15°C)0.36 (at 10°C)0.24
Thermal Conductivity (Liquid) (W/m·K)0.14 (at 20°C)0.15 (at 20°C)0.15
Molar Mass ( g/mol )170.34226.45Variable

Experimental Protocols

The data presented in this guide are typically determined using the following standardized experimental techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is the primary method for determining the melting temperature and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and an empty reference pan.

  • Thermal Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the phase transition of the material.

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_0 DSC Experimental Workflow Sample_Preparation 1. Sample Preparation (5-10 mg in Al pan) DSC_Measurement 2. DSC Measurement (Controlled heating/cooling) Sample_Preparation->DSC_Measurement Load sample Data_Analysis 3. Data Analysis (Melting point, Latent heat) DSC_Measurement->Data_Analysis Generate thermogram

DSC Experimental Workflow

Transient Hot Wire Method for Thermal Conductivity

This method is commonly used to measure the thermal conductivity of liquids and solids.

Methodology:

  • Apparatus: A thin platinum wire is submerged in the liquid PCM sample or embedded within the solid PCM.

  • Measurement Principle: A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The rate of temperature increase is dependent on the thermal conductivity of the surrounding material.

  • Data Acquisition: The temperature change of the wire over time is recorded.

  • Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

THW_Method cluster_1 Transient Hot Wire Method Setup Submerge/embed hot wire in PCM sample Heating Apply constant current pulse to the wire Setup->Heating Measurement Record temperature rise of the wire over time Heating->Measurement Calculation Calculate thermal conductivity from the heating curve Measurement->Calculation

Transient Hot Wire Method

Pycnometer Method for Density

A pycnometer is used to accurately determine the density of liquids and solids.

Methodology:

  • Measurement of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.

  • Measurement with Sample:

    • For Liquids: The pycnometer is filled with the liquid PCM, and its total mass is measured.

    • For Solids: A known mass of the solid PCM is placed in the pycnometer. A non-solvent liquid of known density is then added to fill the pycnometer, and the total mass is measured.

  • Volume Determination: The volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., distilled water) and measuring the mass.

  • Density Calculation: The density of the PCM is calculated from its mass and the volume it occupies within the pycnometer.

Comparison and Discussion

Melting Point and Latent Heat:

  • n-Dodecane exhibits a sub-zero melting point, making it suitable for cool-temperature applications. Its latent heat of fusion is substantial, offering significant thermal energy storage capacity in its operating range.

  • n-Hexadecane has a melting point just above room temperature, which is advantageous for applications requiring temperature stabilization around ambient conditions. It possesses a slightly higher latent heat of fusion compared to this compound.

  • Paraffin Wax offers a much higher melting point, making it suitable for applications requiring heat storage at elevated temperatures. Its latent heat is generally lower than that of the pure n-alkanes.

Thermophysical Properties:

  • Density: All three materials exhibit a decrease in density upon melting, a typical characteristic of paraffins. This volume change needs to be considered in the design of encapsulation and storage systems to prevent leakage or mechanical stress.

  • Thermal Conductivity: The thermal conductivity of all three PCMs is relatively low, which can limit the rate of heat transfer during charging and discharging cycles. The solid phase generally has a higher thermal conductivity than the liquid phase. For applications requiring rapid thermal response, the incorporation of high-conductivity materials (e.g., graphite) to form composite PCMs may be necessary.

Applications in Drug Development

The distinct thermal properties of this compound and hexadecane (B31444) lend them to different applications within the pharmaceutical and drug development landscape:

  • This compound: With its low melting point, this compound is a candidate for the transport and storage of temperature-sensitive biologics and some small molecule drugs that require refrigeration but must be protected from freezing.

  • Hexadecane: Its melting point near room temperature makes it suitable for maintaining the temperature of samples and reagents during benchtop experiments and for the short-term transport of materials that need to be kept at a stable, controlled room temperature.

The principle of using PCMs in drug delivery often involves encapsulating a therapeutic agent within a solid PCM matrix. When the PCM reaches its melting point, it transitions to a liquid, releasing the encapsulated drug. This allows for temperature-triggered, controlled drug release.

Drug_Delivery_Pathway cluster_2 PCM-Based Drug Delivery Encapsulation Drug encapsulated in solid PCM matrix Trigger Temperature increase to PCM melting point Encapsulation->Trigger Phase_Change Solid-to-liquid phase transition Trigger->Phase_Change Release Drug is released Phase_Change->Release

PCM-Based Drug Delivery Mechanism

Conclusion

The choice between this compound, hexadecane, and other PCMs like paraffin wax is highly dependent on the specific temperature requirements of the application. This compound is well-suited for sub-zero to cool-temperature control, while hexadecane is ideal for stabilization around ambient temperatures. Paraffin waxes offer a wide range of higher melting points for applications requiring heat storage. The data and experimental protocols provided in this guide offer a foundation for researchers and professionals to make informed decisions in the selection and characterization of PCMs for their critical thermal management needs.

Dodecane in Focus: A Comparative Guide to Alkane Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in chromatographic analysis is paramount. The use of internal and external standards is fundamental to this process, providing a benchmark for the identification and quantification of analytes. Among the various classes of compounds used as standards, n-alkanes stand out for their utility, particularly in gas chromatography (GC). Their chemical inertness and predictable elution patterns make them ideal for calculating retention indices, a system that helps in comparing results across different instruments and laboratories.[1][2]

This guide provides an objective comparison of dodecane (C12) with other n-alkanes as chromatography standards, supported by key physical data and a representative experimental protocol.

The Role of n-Alkanes as Chromatographic Standards

Normal alkanes (n-alkanes) are straight-chain saturated hydrocarbons that lack functional groups.[3] This simple chemical structure results in several advantageous properties for their use as standards:

  • Chemical Inertness : Alkanes are relatively unreactive and do not possess active groups like hydroxyl or amino moieties.[4][5] This minimizes interactions with the chromatographic column's stationary phase, leading to symmetrical peak shapes.[4]

  • Predictable Elution : In non-polar GC columns, n-alkanes elute in sequential order based on their increasing boiling points, which corresponds to the number of carbon atoms.[2] This predictable behavior forms the basis of the Kovats retention index system.

  • Retention Index Calculation : The retention index is a standardized measure of a compound's retention time relative to a series of n-alkanes.[2][6] By assigning an index of 100 times the carbon number to each n-alkane (e.g., decane (B31447) = 1000, undecane (B72203) = 1100), the retention index of an unknown compound can be calculated by comparing its retention time to those of the n-alkanes that bracket it.[2] This method provides more robust and transferable data than relying on absolute retention times alone.[2]

This compound: The Mid-Range Standard

This compound (C12H26) is a straight-chain alkane containing 12 carbon atoms.[7] It is a colorless liquid at room temperature and is frequently used as a standard in GC for several reasons:

  • Moderate Volatility : Its boiling point (216.3 °C) places it in a convenient elution range for a wide variety of analyses. It is not as volatile as shorter-chain alkanes (which can be difficult to handle and may elute with the solvent front) nor does it require the high temperatures of very long-chain alkanes.[4]

  • FID Response : For Flame Ionization Detectors (FID), which respond to carbon atoms, alkanes provide a strong and predictable response.[4] this compound and similar alkanes (C10-C14) are considered ideal for checking and optimizing FID sensitivity.[4]

  • Internal Standard : this compound can be used as an internal standard for the quantification of various compounds, provided it is not present in the original sample.[7]

The logical workflow for using alkane standards in a typical GC analysis is illustrated below.

References

Environmental Risk Assessment: A Comparative Analysis of Dodecane and Other Common Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Impact

The selection of solvents and chemical feedstocks in research and development carries with it the responsibility of understanding and mitigating potential environmental risks. This guide provides a comparative environmental risk assessment of dodecane against other commonly used hydrocarbons: the shorter-chain alkane hexane, the longer-chain alkane hexadecane, and the aromatic hydrocarbons benzene (B151609) and toluene. This analysis is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental data from standardized testing protocols.

Quantitative Data Comparison

The following tables summarize the key environmental risk parameters for this compound and the selected hydrocarbons, allowing for a direct comparison of their potential environmental impact.

Table 1: Acute Aquatic Toxicity

This table presents the 96-hour median lethal concentration (LC50) for various fish species. A lower LC50 value indicates higher toxicity.

HydrocarbonTest Species96-hour LC50 (mg/L)Citation
This compound Oncorhynchus mykiss (Rainbow Trout)> 0.01 (No mortality observed at this concentration)
Pimephales promelas (Fathead Minnow)> 1 (No mortality observed at this concentration)
Hexane Pimephales promelas (Fathead Minnow)2.5
Hexadecane Oncorhynchus mykiss (Rainbow Trout)> 1 (No effect loading rate)
Benzene Oncorhynchus mykiss (Rainbow Trout)5.3[1]
Pimephales promelas (Fathead Minnow)15.1
Toluene Oncorhynchus mykiss (Rainbow Trout)6.4
Pimephales promelas (Fathead Minnow)25

Table 2: Ready Biodegradability

This table summarizes the percentage of degradation over a 28-day period as determined by the OECD 301F manometric respirometry test. A higher percentage indicates greater biodegradability. Substances achieving >60% degradation are considered "readily biodegradable."

HydrocarbonBiodegradation (% in 28 days)ResultCitation
This compound 83Readily Biodegradable
Hexane 83Readily Biodegradable[2]
Hexadecane 74-85Readily Biodegradable[3]
Benzene 75-100Readily Biodegradable
Toluene 86Readily Biodegradable

Table 3: Bioaccumulation Potential

This table presents the Bioconcentration Factor (BCF) in fish, which indicates the potential for a chemical to accumulate in aquatic organisms. A higher BCF value suggests a greater potential for bioaccumulation.

HydrocarbonTest SpeciesBioconcentration Factor (BCF)Citation
This compound Pimephales promelas (Fathead Minnow)< 240[3][4][5]
Hexane Pimephales promelas (Fathead Minnow)501
Hexadecane Oncorhynchus mykiss (Rainbow Trout)1900
Benzene Oncorhynchus mykiss (Rainbow Trout)10
Pimephales promelas (Fathead Minnow)4.3
Toluene Oncorhynchus mykiss (Rainbow Trout)90
Pimephales promelas (Fathead Minnow)13.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are summarized below. These protocols are based on internationally recognized OECD guidelines to ensure data consistency and reliability.

OECD 203: Fish Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[6][7][8]

Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is used.[9][10] Test Conditions:

  • Exposure Duration: 96 hours.[6][9][10]

  • Test Vessels: Inert containers of suitable volume to accommodate the test fish.

  • Water: Reconstituted or natural water with controlled pH, hardness, and temperature.

  • Temperature: Maintained at a constant, species-appropriate temperature (e.g., 15°C for Rainbow Trout).

  • Loading: The number and size of fish are limited to ensure adequate dissolved oxygen and minimize stress. Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the appropriate range of concentrations for the definitive test.

  • Definitive Test: Groups of fish are exposed to a series of concentrations of the test substance, typically in a geometric progression, along with a control group in clean water.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6][9][10]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).[7]

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions.[11][12]

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source. Test Conditions:

  • Test Flasks: Sealed vessels equipped with a manometer to measure oxygen consumption.[13]

  • Medium: A mineral medium containing the test substance as the sole source of organic carbon.

  • Temperature: Maintained at a constant 20-24°C in the dark.

  • Duration: Typically 28 days.[12] Procedure:

  • Preparation: The test substance is added to the mineral medium in the test flasks, and the flasks are inoculated with the prepared activated sludge. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated with constant stirring. The consumption of oxygen by the microorganisms as they biodegrade the test substance results in a pressure drop, which is measured by the manometer.[13]

  • Measurement: The amount of oxygen consumed is recorded over the 28-day period.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[14]

OECD 305: Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.[2]

Test Organism: A suitable fish species, such as Rainbow Trout or Fathead Minnow, is selected.[15] Test Conditions:

  • Flow-through System: A continuous flow of water containing a constant concentration of the test substance is maintained.

  • Test Concentrations: At least two concentrations are tested, along with a control group.

  • Duration: The test consists of two phases: an uptake phase (typically 28 days) and a depuration phase (until the substance is sufficiently cleared from the fish).[2][16] Procedure:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration. Samples of fish and water are taken at regular intervals to measure the concentration of the substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water. Samples of fish are taken at intervals to measure the rate of elimination of the substance.[2][16]

  • Analysis: The concentrations of the test substance in fish tissue and water are determined using appropriate analytical methods.

  • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water. The uptake and depuration rate constants are also determined.[2]

Environmental Risk Assessment Workflow

The following diagram illustrates the logical workflow of a typical environmental risk assessment for a chemical substance, integrating the key experimental endpoints discussed in this guide.

EnvironmentalRiskAssessment Environmental Risk Assessment Workflow cluster_hazard Hazard Assessment cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_management Risk Management Toxicity Aquatic Toxicity (OECD 203) PNEC Predicted No-Effect Concentration (PNEC) Toxicity->PNEC Biodegradability Biodegradability (OECD 301F) Fate Environmental Fate & Transport (volatilization, sorption) Biodegradability->Fate Bioaccumulation Bioaccumulation (OECD 305) Bioaccumulation->Fate Release Release Scenarios (e.g., spills, emissions) Release->Fate PEC Predicted Environmental Concentration (PEC) Fate->PEC RiskQuotient Risk Quotient (PEC/PNEC) PEC->RiskQuotient PNEC->RiskQuotient Decision Decision Making (e.g., use restrictions, mitigation) RiskQuotient->Decision

Caption: Workflow for Environmental Risk Assessment.

References

A Comparative Study of Dodecane and Iso-dodecane Combustion Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the combustion characteristics of n-dodecane and its isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane). As key components in surrogate models for jet fuel and diesel, a thorough understanding of their individual combustion behaviors is paramount for the development of advanced propulsion systems and alternative fuels. This document summarizes key experimental data and provides detailed methodologies for the cited experiments.

Executive Summary

N-dodecane, a straight-chain alkane, and iso-dodecane, a highly branched alkane, exhibit distinct combustion behaviors despite having the same chemical formula (C₁₂H₂₆). These differences are primarily attributed to their molecular structures. N-dodecane generally exhibits shorter ignition delay times and a more pronounced negative temperature coefficient (NTC) region, indicating a higher reactivity at lower temperatures. Conversely, the branched structure of iso-dodecane leads to a higher resistance to autoignition, making it less reactive. This guide presents a quantitative comparison of their ignition delay times and laminar flame speeds under various experimental conditions.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies on the combustion of n-dodecane and iso-dodecane.

Table 1: Ignition Delay Times of n-Dodecane/Air Mixtures
Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)Experimental Facility
775 - 116040, 60, 801.0, 2.0VariesHigh-Pressure Shock Tube
943 - 117718 - 310.5, 1.0VariesHeated, High-Pressure Shock Tube[1]
750 - 8003.25~1.0~23.7 - 32.2Rapid Compression Facility[2]
621 - 13208, 150.5, 1.0, 1.5VariesHeated Rapid Compression Machine & Shock Tube[3]
727 - 142215 - 340.5, 1.0VariesHeated, High-Pressure Shock Tube[1]
Table 2: Ignition Delay Times of Iso-dodecane/Air Mixtures
Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)Experimental Facility
603 - 137615, 200.5, 1.0, 1.5VariesRapid Compression Machine & Shock Tube[4]
980 - 180016LeanVariesNot Specified[4][5]
600 - 130015, 20, 40Lean, Stoichiometric, RichVariesNot Specified[5]
600 - 90015, 20, 300.7, 1.0, 1.2, 2.0VariesRapid Compression Machine[6]
Table 3: Laminar Flame Speeds of n-Dodecane/Air Mixtures
Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Peak Laminar Flame Speed (cm/s)
47310.6 - 2.0Varies[7]
353 - 610Not Specified0.7 - 1.4Varies[7]
400, 4701Varies~40 - 70
4732, 4, 6~1.1Varies[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections describe the key experimental setups used in the cited studies.

Shock Tube (ST)

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A typical shock tube experiment involves the following steps:

  • Mixture Preparation: A mixture of the fuel (n-dodecane or iso-dodecane) and an oxidizer (typically air) is prepared in a mixing vessel. The mole fractions of the components are controlled to achieve the desired equivalence ratio.

  • Shock Wave Generation: A high-pressure driver gas is separated from the low-pressure experimental gas mixture by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the experimental gas, rapidly heating and compressing it.

  • Ignition Delay Measurement: The time interval between the passage of the reflected shock wave and the onset of combustion is measured. This is typically detected by monitoring pressure changes or the emission of specific light signatures (e.g., OH* chemiluminescence).[1][9]

Rapid Compression Machine (RCM)

Rapid Compression Machines are employed to investigate autoignition phenomena at lower to intermediate temperatures, conditions more relevant to internal combustion engines. The experimental protocol is as follows:

  • Mixture Introduction: A premixed fuel/air mixture is introduced into a reaction chamber.

  • Compression: A piston rapidly compresses the mixture, increasing its temperature and pressure to conditions that can induce autoignition.

  • Ignition Delay Measurement: The ignition delay time is defined as the period from the end of compression to the maximum rate of pressure rise due to combustion.[2][3] Pressure transducers are used to monitor the pressure history within the chamber.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship of key parameters in combustion studies.

Experimental_Workflow_Shock_Tube cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_data Data Acquisition & Analysis Fuel Fuel (Dodecane or Iso-dodecane) MixingVessel Mixing Vessel Fuel->MixingVessel Oxidizer Oxidizer (Air) Oxidizer->MixingVessel ShockTube Shock Tube MixingVessel->ShockTube Introduce Mixture Diaphragm Diaphragm Rupture ShockTube->Diaphragm ShockWave Shock Wave Propagation & Heating/Compression Diaphragm->ShockWave Ignition Autoignition ShockWave->Ignition Sensors Sensors (Pressure, Emission) Ignition->Sensors Data Raw Data Sensors->Data Analysis Ignition Delay Time Calculation Data->Analysis

Shock Tube Experimental Workflow

Experimental_Workflow_RCM cluster_prep_rcm Mixture Preparation cluster_exp_rcm RCM Experiment cluster_data_rcm Data Acquisition & Analysis Fuel_rcm Fuel (this compound or Iso-dodecane) MixingVessel_rcm Premixed Charge Fuel_rcm->MixingVessel_rcm Oxidizer_rcm Oxidizer (Air) Oxidizer_rcm->MixingVessel_rcm RCM Rapid Compression Machine MixingVessel_rcm->RCM Introduce Mixture Compression Piston Compression RCM->Compression Ignition_rcm Autoignition Compression->Ignition_rcm PressureTransducer Pressure Transducer Ignition_rcm->PressureTransducer PressureTrace Pressure vs. Time Data PressureTransducer->PressureTrace IDT_calc Ignition Delay Time (End of Compression to dP/dt_max) PressureTrace->IDT_calc

Rapid Compression Machine Experimental Workflow

Combustion_Parameters_Relationship cluster_fuel Fuel Properties cluster_conditions Experimental Conditions cluster_characteristics Combustion Characteristics Structure Molecular Structure (n-dodecane vs. iso-dodecane) IDT Ignition Delay Time Structure->IDT FlameSpeed Laminar Flame Speed Structure->FlameSpeed Emissions Emission Products (CO, CO₂, etc.) Structure->Emissions Temperature Temperature Temperature->IDT Temperature->FlameSpeed Temperature->Emissions Pressure Pressure Pressure->IDT Pressure->FlameSpeed Pressure->Emissions EquivalenceRatio Equivalence Ratio (Φ) EquivalenceRatio->IDT EquivalenceRatio->FlameSpeed EquivalenceRatio->Emissions

Key Parameter Relationships in Combustion

Concluding Remarks

The experimental data clearly indicates that the molecular structure plays a pivotal role in the combustion characteristics of this compound isomers. N-dodecane, with its linear chain, is more prone to autoignition, especially at lower temperatures. In contrast, the highly branched structure of iso-dodecane enhances its resistance to knocking, a critical property for spark-ignition engines. These fundamental differences are essential considerations for the formulation of surrogate fuel models that accurately represent the combustion behavior of real-world transportation fuels. Further research providing direct comparative data under identical experimental conditions, particularly for laminar flame speed and detailed species profiles, would be invaluable for refining these models.

References

A Researcher's Guide to Validating GC-MS Methods for Dodecane Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dodecane in complex matrices is a critical task in various fields, from environmental monitoring to toxicology and drug formulation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for this purpose due to its high sensitivity and specificity. This guide provides an objective comparison of common GC-MS methodologies, supported by experimental data, to aid in the selection and validation of the most suitable method for your specific research needs.

This guide will delve into a comparative analysis of different sample preparation and injection techniques for this compound quantification by GC-MS. We will explore the performance of direct liquid injection versus headspace solid-phase microextraction (SPME) and compare different sample extraction methods for solid and liquid matrices. The information presented is based on established analytical practices and data from studies on n-alkanes and similar long-chain hydrocarbons.

Quantitative Performance Comparison

The selection of a GC-MS method for this compound quantification is often a trade-off between sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for different GC-MS approaches. The data presented is a composite from various studies on n-alkane analysis and should be considered as a general guideline.

Table 1: Comparison of Sample Introduction Techniques for this compound Quantification by GC-MS
Performance ParameterDirect Liquid InjectionHeadspace Solid-Phase Microextraction (SPME)Commentary
Linearity Range Wide, dependent on detector saturationNarrower, dependent on fiber saturationDirect injection generally offers a broader linear range suitable for a wider variety of concentrations.
Limit of Quantification (LOQ) 0.1 - 1 ng/mL0.01 - 0.1 ng/mLHeadspace SPME is typically more sensitive for volatile compounds like this compound, offering lower detection limits.
Precision (%RSD) < 10%< 15%Direct injection often provides better precision due to fewer manual handling steps.
Matrix Effects Higher potential for matrix interferenceReduced matrix effectsSPME minimizes the introduction of non-volatile matrix components into the GC system, leading to cleaner chromatograms.
Sample Throughput HigherLowerDirect injection is generally faster as it involves less sample preparation time compared to the equilibration time required for SPME.
Table 2: Comparison of Sample Preparation Methods for this compound in Solid and Liquid Matrices
Performance ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Commentary
Analyte Recovery (%) 70 - 95%85 - 110%SPE can offer higher and more consistent recoveries by using specific sorbents to isolate the analyte.
Precision (%RSD) < 15%< 10%The automated nature of some SPE procedures can lead to improved precision over manual LLE.
Solvent Consumption HighLow to ModerateSPE is generally considered a "greener" technique due to reduced solvent usage compared to LLE.
Selectivity ModerateHighSPE provides greater selectivity by allowing for fine-tuning of the sorbent and elution solvents to isolate the analyte of interest.
Method Development Time ShorterLongerLLE methods can often be developed more quickly, while SPE requires more time for sorbent selection and optimization of loading, washing, and elution steps.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using different GC-MS methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Soil, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection (Liquid or Headspace) Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision->Validated_Method LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Validated_Method Stability Stability Stability->Validated_Method

The Dodecane Difference: A Comparative Guide to Gemini Surfactant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is paramount to optimizing formulation stability, efficacy, and delivery. Gemini (B1671429) surfactants, with their unique dimeric structure, offer significant advantages over their monomeric counterparts. A key determinant of their performance lies in the length of the spacer connecting the two hydrophilic head groups. This guide provides a detailed comparison of gemini surfactants featuring a long dodecane (C12) spacer versus those with shorter polymethylene spacers, supported by experimental data and detailed protocols.

The transition from a short to a long spacer in gemini surfactants is not merely a structural modification but a strategic choice that profoundly influences their physicochemical properties and functional behavior. Longer spacers, such as this compound, can introduce a "hydrophobic" character to the spacer itself, leading to unique aggregation phenomena and interfacial properties compared to their counterparts with shorter, more flexible spacers.

Performance at a Glance: this compound vs. Shorter Spacers

The length of the polymethylene spacer in gemini surfactants plays a critical role in determining key performance indicators such as the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and aggregation behavior. Generally, a longer spacer imparts greater hydrophobicity, which can lead to more efficient packing at interfaces and altered micellization characteristics.

PropertyGemini Surfactants with Shorter Spacers (s < 10)Gemini Surfactants with this compound (C12) SpacerKey Observations and Implications
Critical Micelle Concentration (CMC) Generally, the CMC first decreases with increasing spacer length, reaching a minimum, and then increases for longer spacers. For some series, a maximum CMC is observed around s=6.[1][2]Tend to have lower CMC values compared to those with very short spacers, indicating a higher tendency for micellization.[3]A lower CMC is advantageous for applications requiring effectiveness at low concentrations, reducing material usage and potential toxicity. The non-linear relationship between spacer length and CMC highlights the complex interplay of hydrophobic and electrostatic interactions.
Surface Tension at CMC (γCMC) Gemini surfactants with shorter spacers often exhibit higher surface activity, leading to lower surface tension values.[1]May exhibit slightly higher γCMC values compared to some shorter-chain counterparts, suggesting less efficient packing at the air-water interface in some cases.[4] However, other studies show that long spacers can lead to better adsorption at interfaces.[5]Lower γCMC indicates greater efficiency in reducing surface tension. The optimal spacer length for achieving the lowest surface tension can depend on the specific chemical structure of the surfactant.
Aggregation Number (Nagg) Can form larger aggregates due to less steric hindrance between the head groups.Elongation of the spacer fragment can lead to a decrease in aggregation number (Nagg).[6] This may be due to the additional conformational freedom allowing alkyl chains to pack into more compact aggregates.Smaller, more compact aggregates formed by this compound-spacer geminis can be beneficial for drug delivery applications, potentially influencing loading capacity and release kinetics.
Solubilizing Capacity Moderate solubilizing capacity.Found to have higher solubilizing capacity for hydrophobic molecules like Orange OT and indomethacin (B1671933) compared to geminis with a C6 spacer.[6]The favorable orientation of the this compound spacer can create a more hydrophobic microenvironment within the micelle, enhancing the solubilization of poorly water-soluble drugs.
Interaction with Lipid Bilayers Can effectively incorporate into and disrupt lipid bilayers.Showed marked differences in their interaction with DPPC lipid bilayers compared to shorter spacer analogues, indicating the spacer length significantly affects membrane interactions.[6]This has significant implications for drug delivery systems, where the surfactant's ability to interact with cell membranes can influence drug uptake and cytotoxicity.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments used to characterize surfactant performance.

Tensiometry for CMC and γCMC Determination

Objective: To determine the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) of the surfactant solutions.

Methodology:

  • Prepare a stock solution of the gemini surfactant in ultrapure water.

  • Create a series of dilutions from the stock solution with concentrations spanning the expected CMC value.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.

  • The γCMC is the value of the surface tension in the plateau region above the CMC.

Conductometry for CMC Determination

Objective: To determine the CMC by measuring the change in electrical conductivity of the surfactant solution.

Methodology:

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the specific electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the surfactant concentration.

  • Two linear regions will be observed. The intersection of the two lines corresponds to the CMC. This change in slope is due to the binding of counterions to the micelles, which reduces the mobility of the charge carriers.

Dynamic Light Scattering (DLS) for Aggregate Size Determination

Objective: To measure the hydrodynamic diameter of the surfactant aggregates (micelles).

Methodology:

  • Prepare surfactant solutions at concentrations above the CMC.

  • Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove any dust particles.

  • Place the sample in a DLS instrument.

  • The instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the micelles.

  • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient of the particles. Measurements are typically performed at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature.

Logical Relationships and Signaling Pathways

The performance of gemini surfactants is governed by a complex interplay of their structural components. The following diagram illustrates the relationship between the spacer length and the resulting physicochemical properties.

cluster_input Structural Input cluster_properties Physicochemical Properties cluster_performance Performance Metrics SpacerLength Spacer Length Hydrophobicity Overall Hydrophobicity SpacerLength->Hydrophobicity Increases with length StericHindrance Head Group Steric Hindrance SpacerLength->StericHindrance Decreases with length Flexibility Spacer Flexibility SpacerLength->Flexibility Increases with length CMC Critical Micelle Concentration (CMC) Hydrophobicity->CMC Decreases gammaCMC Surface Tension (γCMC) Hydrophobicity->gammaCMC Influences packing Solubilization Solubilizing Capacity Hydrophobicity->Solubilization Increases Nagg Aggregation Number (Nagg) StericHindrance->Nagg Decreases Flexibility->Nagg Decreases

Caption: Relationship between spacer length and surfactant properties.

The choice between a this compound and a shorter spacer is application-dependent. For applications requiring high surface activity and the formation of larger aggregates, shorter spacers may be preferable. Conversely, for enhanced solubilization of hydrophobic drugs and the formation of smaller, more compact micelles, a this compound spacer offers distinct advantages. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific formulation needs.

References

Comparison of dodecane's solvent properties with other alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice of a solvent is a critical decision that can significantly impact experimental outcomes. Dodecane (C12H26), a linear alkane, is a nonpolar solvent with applications ranging from organic synthesis to drug delivery formulations.[1][2] This guide provides a comparative analysis of this compound's solvent properties against other n-alkanes, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Quantitative Comparison

The physical properties of alkanes, such as viscosity and surface tension, exhibit clear trends with increasing carbon chain length. These properties are crucial in applications like coating, lubrication, and controlling fluid flow in microfluidics.[3]

Viscosity

Viscosity, a measure of a fluid's resistance to flow, generally increases with the molecular weight of the alkane.[4] This is due to increased intermolecular van der Waals forces between the longer hydrocarbon chains.

AlkaneChemical FormulaMolar Mass ( g/mol )Viscosity at 25°C (mPa·s)
n-HexaneC6H1486.180.294
n-HeptaneC7H16100.210.386
n-OctaneC8H18114.230.510
n-NonaneC9H20128.260.663
n-DecaneC10H22142.280.854
n-Dodecane C12H26 170.34 1.374
n-TetradecaneC14H30198.392.14
n-HexadecaneC16H34226.453.03

Note: Viscosity is temperature-dependent; these values are at standard conditions.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Similar to viscosity, surface tension in n-alkanes increases with chain length.

AlkaneChemical FormulaSurface Tension at 20°C (mN/m)
n-HexaneC6H1418.4
n-HeptaneC7H1620.3
n-OctaneC8H1821.8
n-NonaneC9H2022.9
n-DecaneC10H2223.9
n-Dodecane C12H26 25.4
n-TetradecaneC14H3026.7
n-HexadecaneC16H3427.6

Solubility Characteristics

The adage "like dissolves like" is the guiding principle for solubility.[5][6] Alkanes, being nonpolar, are effective solvents for other nonpolar molecules.[6] this compound is practically insoluble in polar solvents like water but highly soluble in other non-polar organic solvents such as hexane (B92381) and toluene.[6] For a more quantitative approach to predicting solubility, Hansen Solubility Parameters (HSP) are invaluable.[7][8]

Hansen Solubility Parameters (HSP)

HSP decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] Materials with similar HSP values are likely to be miscible.

cluster_HSP Hansen Solubility Parameters (HSP) cluster_Solubility Solubility Prediction Total_Cohesive_Energy Total Cohesive Energy (E) Dispersion Dispersion Forces (δD) Total_Cohesive_Energy->Dispersion Polar Polar Forces (δP) Total_Cohesive_Energy->Polar Hydrogen_Bonding Hydrogen Bonding (δH) Total_Cohesive_Energy->Hydrogen_Bonding Comparison Compare HSP of Solute and Solvent Dispersion->Comparison Polar->Comparison Hydrogen_Bonding->Comparison Soluble Likely Soluble Comparison->Soluble Similar HSP Insoluble Likely Insoluble Comparison->Insoluble Dissimilar HSP

Diagram illustrating the concept of Hansen Solubility Parameters.

For alkanes, the polar (δP) and hydrogen bonding (δH) components are negligible, making the dispersion component (δD) the primary factor.

AlkaneδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)
n-Hexane14.90.00.0
n-Heptane15.30.00.0
n-Octane15.50.00.0
n-Nonane15.70.00.0
n-Decane15.80.00.0
n-Dodecane 16.0 0.0 0.0
n-Tetradecane16.20.00.0
n-Hexadecane16.30.00.0

Applications in Drug Development

This compound's low reactivity, stability, and ability to dissolve a wide range of organic compounds make it a valuable tool in pharmaceutical testing.[9] It is used as a solvent in chromatography (HPLC and GC) for the analysis of lipophilic drugs.[9] Furthermore, its hydrophobic nature is utilized in dissolution testing to simulate physiological conditions for poorly water-soluble drugs.[9] In drug formulation, this compound can act as a carrier for active ingredients in emulsions and other delivery systems.[10]

Experimental Protocols

Accurate and reproducible data are the foundation of scientific research. The following are standard methodologies for determining the key solvent properties discussed.

Determination of Viscosity (Falling Sphere Viscometer)

This method determines viscosity by measuring the terminal velocity of a sphere falling through the liquid.[11][12]

  • Apparatus : A graduated cylinder, a sphere of known density and radius, a stopwatch, and a ruler.[13]

  • Procedure :

    • Fill the graduated cylinder with the alkane to be tested.

    • Measure the mass and diameter of the sphere to calculate its density and radius.

    • Gently drop the sphere into the liquid.

    • Allow the sphere to reach terminal velocity (constant speed).[11]

    • Measure the time it takes for the sphere to fall a known distance between two markings on the cylinder.

    • Calculate the terminal velocity (v = distance/time).

    • The viscosity (η) can be calculated using Stokes' Law: η = (2 * g * r^2 * (ρ_s - ρ_l)) / (9 * v) where:

      • g is the acceleration due to gravity

      • r is the radius of the sphere

      • ρ_s is the density of the sphere

      • ρ_l is the density of the liquid

      • v is the terminal velocity

Determination of Surface Tension (Capillary Rise Method)

This method relies on the principle that the height a liquid rises in a capillary tube is related to its surface tension.[14]

  • Apparatus : A capillary tube of known internal radius, a beaker, a traveling microscope, and a stand.[14]

  • Procedure :

    • Clean the capillary tube thoroughly.

    • Place the liquid in the beaker.

    • Vertically immerse the capillary tube into the liquid.

    • The liquid will rise in the capillary tube to a certain height (h).

    • Measure this height using the traveling microscope.

    • The surface tension (γ) is calculated using the formula: γ = (h * ρ * g * r) / 2 where:

      • h is the height of the liquid column

      • ρ is the density of the liquid

      • g is the acceleration due to gravity

      • r is the internal radius of the capillary tube

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.[15]

Start Start: Add excess solute to solvent Agitate Agitate at constant temperature Start->Agitate Equilibrate Allow to equilibrate (e.g., 24-72h) Agitate->Equilibrate Separate Separate undissolved solid (e.g., filter/centrifuge) Equilibrate->Separate Analyze Analyze concentration of solute in the supernatant Separate->Analyze Result Result: Equilibrium Solubility Analyze->Result

Workflow for the Shake-Flask Method of solubility determination.

  • Procedure :

    • Add an excess amount of the solid solute to a known volume of the alkane solvent in a flask.[15]

    • Seal the flask and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15]

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) without disturbing the solid. This can be done using a syringe with a filter.

    • Analyze the concentration of the solute in the sample using a suitable analytical technique (e.g., chromatography, spectroscopy).

    • The measured concentration represents the equilibrium solubility of the solute in the solvent at that temperature.

Conclusion

This compound's solvent properties are a function of its molecular structure, fitting predictably within the homologous series of n-alkanes. Its moderate viscosity and surface tension, coupled with its nonpolar nature, make it a versatile solvent for a range of applications in research and drug development. For researchers, understanding the comparative properties of this compound and other alkanes is essential for optimizing experimental conditions and achieving desired outcomes. The experimental protocols provided in this guide offer a foundation for the precise and accurate characterization of these important solvents.

References

Safety Operating Guide

Proper Disposal of Dodecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, pure, unused dodecane may not be classified as a federal hazardous waste under EPA guidelines. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on local and state regulations, which may be more stringent. The responsibility for proper waste classification lies with the waste generator.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Essential Safety and Hazard Information

This compound is a combustible liquid that poses a significant aspiration hazard and is very toxic to aquatic life with long-lasting effects.[1][2] Proper personal protective equipment (PPE) should always be worn when handling this chemical.

ParameterValue/InformationSource
Primary Hazards Aspiration hazard (May be fatal if swallowed and enters airways), Combustible liquid, Toxic if inhaled, Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., Nitrile), lab coat. Use in a well-ventilated area or with respiratory protection if aerosols are generated.[3]
Incompatible Materials Strong oxidizing agents.[4]
Flashpoint 71 - 82 °C (160 - 180 °F)[2][3]
Aquatic Toxicity (Acute) LC50 (Fish, 96h): >100 mg/L; EC50 (Daphnia magna, 48h): 0.2 mg/L
EPA Hazardous Waste Status Not a federally listed hazardous waste. However, it may be considered hazardous waste by state or local regulations. The generator is responsible for proper classification.[5]

Experimental Protocols for Disposal

The following step-by-step procedures outline the recommended protocol for the disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed, the other components may render the entire mixture a hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[6][7][8][9] Keep it separate from incompatible materials, especially strong oxidizing agents.[4]

Step 2: Spill Management and Cleanup

In the event of a this compound spill, follow these procedures:

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.[3]

  • Eliminate Ignition Sources: As this compound is a combustible liquid, remove all sources of ignition from the area.[3]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and absorb the spill.[3] Do not use combustible materials like sawdust.[3]

  • Collect the Spilled Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated and labeled waste container.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) should be placed in the designated waste container.

Step 3: Final Disposal Procedure
  • Container Selection: Use a clearly labeled, sealed, and chemically compatible container for this compound waste.[6][7][10] The container should be in good condition and have a secure lid.

  • Container Labeling: The label should clearly state "this compound Waste" and include the date, the name of the generating laboratory or researcher, and any other information required by your institution.[10]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7][10]

  • Arrange for Pickup: Contact your institution's hazardous waste management service to arrange for the pickup and disposal of the container.[11] Do not dispose of this compound in the regular trash or down the drain.[1]

This compound Disposal Workflow

DodecaneDisposal cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Characterize Waste (Pure this compound or Mixture) B Segregate from Incompatible Chemicals A->B C Use Labeled, Sealed, Compatible Container D Store in Designated, Ventilated, Secure Area C->D E Contact Institutional Hazardous Waste Service F Arrange for Professional Pickup and Disposal E->F G Ensure Ventilation & Eliminate Ignition Sources H Contain with Non-Combustible Absorbent Material G->H I Collect and Containerize Spill Debris H->I I->C Spill waste goes into a designated container

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dodecane, a combustible liquid that may be fatal if swallowed and enters airways.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Eye and Face Protection:

  • Safety Glasses with Side Shields: Essential for all routine handling.

  • Chemical Safety Goggles or Face Shield: Required when there is a risk of splashing.[3][4]

Skin Protection:

  • Gloves:

    • Nitrile Rubber (11-13 mil thickness): Suitable for normal use, with a breakthrough time of approximately one hour.[1]

    • Butyl Rubber (12-15 mil thickness): Recommended for direct contact or during spill cleanup, offering a breakthrough time exceeding four hours.[1]

    • Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5]

  • Lab Coat or Chemical-Resistant Apron: To protect against incidental skin contact.[3]

  • Full Protective Suit: Necessary in the event of a large spill or when significant exposure is possible.[3]

Respiratory Protection:

  • Under Normal Conditions with Adequate Ventilation: Respiratory protection is generally not required.[1]

  • In Case of Insufficient Ventilation or Spill: A NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] For major spills, a self-contained breathing apparatus (SCBA) should be used.[3][6]

Operational Plan: Safe Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

  • Ensure eyewash stations and safety showers are readily accessible.[3][4]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[5][7]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[4][5][7][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][9][10]

  • Ground and bond containers and receiving equipment.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][5][7][9]

  • Keep containers tightly closed and sealed when not in use.[1][4][5][7]

  • Store away from incompatible materials such as oxidizing agents.[3]

This compound Properties and Hazards

Property/HazardValue/Description
CAS Number 112-40-3
Appearance Colorless liquid[3]
Odor Mild, characteristic[3][11]
Flash Point 71 °C (159.8 °F) - 83 °C (181.4 °F)[1][4]
Autoignition Temperature 200 °C (392 °F) - 205 °C (401 °F)[1][4]
Lower Explosion Limit 0.6%[4][6]
Hazards Combustible liquid.[1] May be fatal if swallowed and enters airways (Aspiration Hazard 1).[1][2] Toxic if inhaled.[1] May cause skin and eye irritation.[3][6] Repeated exposure may cause skin dryness or cracking.[2]

Spill Response Plan: A Step-by-Step Guide

In the event of a this compound spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps to safely manage a spill.

Dodecane_Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert ignite Eliminate Ignition Sources spill->ignite ventilate Ensure Adequate Ventilation spill->ventilate evacuate Evacuate Non-Essential Personnel alert->evacuate assess Assess Spill Size & Risk evacuate->assess ignite->assess ventilate->assess ppe Don Appropriate PPE (Butyl Rubber Gloves, Goggles, Respirator if needed) assess->ppe Minor Spill major_spill Contact Emergency Response Team assess->major_spill Major Spill contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled, Closed Container contain->collect clean Clean Spill Area with Soap and Water collect->clean disposal Dispose of Waste as Hazardous Material (Follow Institutional Protocols) clean->disposal

This compound Spill Response Workflow

Minor Spill Cleanup Protocol:

  • Ensure Proper Ventilation and Eliminate Ignition Sources.

  • Don Appropriate PPE: This includes butyl rubber gloves, chemical safety goggles, and a respirator if ventilation is inadequate.[1][3]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to surround and absorb the spill.[1][8][12] Do not use paper towels as they can increase the rate of evaporation.[12]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[8]

  • Clean the Area: Thoroughly wash the spill area with soap and water.[8]

Disposal Plan: Responsible Waste Management

All this compound waste, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collection: Store all waste in clearly labeled, sealed containers.[5][7]

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[7][8] This may involve removal by a licensed chemical destruction plant or controlled incineration.[7] Do not pour this compound or contaminated materials down the drain.[1][5][8][11]

By strictly adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.